molecular formula C33H64NO10P B585287 PAz-PC CAS No. 117746-89-1

PAz-PC

货号: B585287
CAS 编号: 117746-89-1
分子量: 665.8 g/mol
InChI 键: GHQQYDSARXURNG-SSEXGKCCSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine is a 1,2-diacyl-sn-glycero-3-phosphocholine having palmitoyl and azelaoyl groups at positions 1 and 2 respectively. It is functionally related to a nonanedioic acid. It is a conjugate acid of a 1-palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine(1-).
structure in first source

属性

IUPAC Name

[(2R)-2-(8-carboxyoctanoyloxy)-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H64NO10P/c1-5-6-7-8-9-10-11-12-13-14-15-18-21-24-32(37)41-28-30(29-43-45(39,40)42-27-26-34(2,3)4)44-33(38)25-22-19-16-17-20-23-31(35)36/h30H,5-29H2,1-4H3,(H-,35,36,39,40)/t30-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHQQYDSARXURNG-SSEXGKCCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H64NO10P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20922533
Record name 2-[(8-Carboxyoctanoyl)oxy]-3-(hexadecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20922533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

665.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117746-89-1
Record name 2-[(8-Carboxyoctanoyl)oxy]-3-(hexadecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20922533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide on 1-palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine (PazePC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine (PazePC) is a prominent species of oxidized phospholipid (OxPL) and a key component of oxidized low-density lipoprotein (oxLDL). It is formed through the oxidative degradation of mature phosphatidylcholine molecules. Functioning as a damage-associated molecular pattern (DAMP), PazePC plays a significant role in the pathogenesis of chronic inflammatory diseases, most notably atherosclerosis. Its biological activities are primarily characterized by potent pro-inflammatory and pro-apoptotic effects on various cell types, particularly endothelial cells. This guide provides a comprehensive overview of the physicochemical properties, biological functions, and underlying mechanisms of action of PazePC. Detailed experimental protocols for studying its effects and a summary of quantitative data from relevant studies are presented to facilitate further research and drug development efforts in the field of inflammatory and cardiovascular diseases.

Introduction

Phosphatidylcholines are essential components of eukaryotic cell membranes, crucial for maintaining structural integrity and participating in cellular signaling.[1] Under conditions of oxidative stress, these phospholipids (B1166683), particularly those with polyunsaturated fatty acids at the sn-2 position, are susceptible to oxidation, leading to the formation of a diverse group of bioactive molecules known as oxidized phospholipids (OxPLs).[2] 1-palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine (PazePC) is a well-characterized truncated OxPL that is a major component of oxidized low-density lipoprotein (oxLDL).[3]

Unlike its precursor phospholipids, PazePC acts as a damage-associated molecular pattern (DAMP), recognized by the innate immune system, thereby initiating inflammatory and apoptotic responses.[4] Its accumulation in atherosclerotic lesions has been strongly implicated in the progression of atherosclerosis, a chronic inflammatory disease of the arteries.[5][6] This technical guide aims to provide a detailed resource for researchers and professionals in drug development on the core aspects of PazePC, from its fundamental properties to its complex biological roles and the methodologies used to study them.

Physicochemical Properties of PazePC

PazePC is a diacyl-sn-glycero-3-phosphocholine with a palmitoyl (B13399708) group at the sn-1 position and an azelaoyl group at the sn-2 position. The presence of the dicarboxylic azelaoyl group is a result of the oxidative cleavage of a longer unsaturated fatty acid.

PropertyValueReference
Molecular Formula C₃₃H₆₄NO₁₀P[7]
Molecular Weight 665.8 g/mol [7]
IUPAC Name [(2R)-2-(8-carboxyoctanoyloxy)-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate[7]
CAS Number 117746-89-1[8]
Synonyms PazePC, PAzPC, 1-palmitoyl-2-azelaoyl PC[8]

Biological Role and Mechanism of Action

PazePC is a potent bioactive lipid that exerts significant pro-inflammatory and pro-apoptotic effects, contributing to the pathology of chronic inflammatory diseases like atherosclerosis.[4]

Pro-inflammatory Effects

PazePC functions as a DAMP and is recognized by pattern recognition receptors (PRRs) of the innate immune system, particularly Toll-like receptors (TLRs) TLR2 and TLR4.[4][9] This interaction triggers a downstream signaling cascade that leads to the activation of the transcription factor nuclear factor-kappa B (NF-κB), a central regulator of inflammation.[4] The activation of NF-κB induces the expression of various pro-inflammatory genes, including those encoding cytokines (e.g., TNF-α, IL-6, IL-1β) and adhesion molecules (e.g., ICAM-1, VCAM-1), which promote the recruitment of inflammatory cells to the vessel wall, a critical event in the initiation of atherosclerosis.[5]

Pro-apoptotic Effects

PazePC is a known inducer of apoptosis, or programmed cell death, in endothelial cells.[4] This process is crucial in the development of atherosclerotic lesions, contributing to endothelial dysfunction and plaque instability. PazePC can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[4] One mechanism involves the permeabilization of the mitochondrial outer membrane by promoting the action of the pro-apoptotic protein Bax.[10]

Quantitative Data Summary

The following tables summarize quantitative data from various in vitro and in vivo studies on the effects of PazePC.

Table 1: In Vitro Dose-Response Data for PazePC

Cell TypeAssayPazePC ConcentrationObserved EffectReference
Human Umbilical Vein Endothelial Cells (HUVECs)Apoptosis Assay (Annexin V/PI staining)10-50 µg/mLDose-dependent increase in apoptosis[4]
Murine Peritoneal MacrophagesCytokine Induction (ELISA)25-100 µg/mLDose-dependent increase in TNF-α, IL-6, IL-1β secretion[3]
Human Aortic Endothelial Cells (HAECs)Endothelial Permeability Assay (FITC-dextran)10-100 µg/mLDose-dependent increase in endothelial permeability[11]
HEK293T cells (transfected with NF-κB reporter)NF-κB Luciferase Reporter Assay10-50 µg/mLDose-dependent increase in luciferase activity[12]

Table 2: In Vivo Dosage and Effects of PazePC in Atherosclerosis Models

Animal ModelDietPazePC DosageRoute of AdministrationDurationKey FindingsReference
ApoE-/- MiceWestern-type diet (21% fat, 0.15% cholesterol)10-50 µg per mouseIntravenous (tail vein)10 weeks (twice weekly)Accelerated and exacerbated atherosclerotic lesion formation[3]
LDLR-/- MiceHigh-fat diet25-100 µg per mouseIntraperitoneal8 weeks (twice weekly)Increased macrophage infiltration and foam cell formation in plaques[3]

Experimental Protocols

In Vitro Endothelial Cell Apoptosis Assay

This protocol describes the use of Annexin V and Propidium Iodide (PI) staining to quantify PazePC-induced apoptosis in Human Umbilical Vein Endothelial Cells (HUVECs) by flow cytometry.

Materials:

  • HUVECs

  • Endothelial Cell Growth Medium

  • PazePC

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 1X Binding Buffer

  • Phosphate-Buffered Saline (PBS)

  • 6-well plates

  • Flow cytometer

Procedure:

  • Seed HUVECs in 6-well plates and culture until they reach approximately 80% confluency.

  • Treat the cells with varying concentrations of PazePC (e.g., 10, 25, 50 µg/mL) or vehicle control for 24-48 hours.

  • Harvest the cells by trypsinization and collect both adherent and floating cells.

  • Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.[4][8][9]

In Vitro NF-κB Activation Assay (Luciferase Reporter)

This protocol outlines the measurement of NF-κB activation in response to PazePC using a luciferase reporter assay in transfected HEK293T cells.

Materials:

  • HEK293T cells

  • DMEM with 10% FBS

  • NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)

  • Transfection reagent

  • PazePC

  • Luciferase Assay System

  • 96-well plates

  • Luminometer

Procedure:

  • Co-transfect HEK293T cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.

  • Seed the transfected cells into a 96-well plate and allow them to adhere overnight.

  • Treat the cells with different concentrations of PazePC (e.g., 10, 25, 50 µg/mL) or a known NF-κB activator (e.g., TNF-α) as a positive control for 6-24 hours.

  • After treatment, lyse the cells using the lysis buffer provided in the luciferase assay kit.

  • Transfer the cell lysate to an opaque 96-well plate.

  • Add the luciferase substrate to each well.

  • Measure the firefly and Renilla luciferase activities using a luminometer.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.[2][5][12]

In Vivo Atherosclerosis Study in ApoE-/- Mice

This protocol describes the administration of PazePC to Apolipoprotein E-deficient (ApoE-/-) mice to study its effect on the development of atherosclerosis.

Materials:

  • Male ApoE-/- mice (6-8 weeks old)

  • Western-type diet (e.g., 21% fat, 0.15% cholesterol)

  • PazePC

  • Sterile, endotoxin-free PBS

  • Vehicle control (e.g., PBS with a minimal amount of solvent used to dissolve PazePC)

  • Equipment for intravenous (tail vein) injections

Procedure:

  • Acclimatize ApoE-/- mice for one week on a standard chow diet.

  • Switch the mice to a Western-type diet for the duration of the study (e.g., 12 weeks).

  • After 2 weeks on the Western diet, divide the mice into treatment and control groups.

  • Prepare a sterile solution of PazePC in PBS. The final concentration should be such that the desired dose (e.g., 10-50 µg per mouse) is delivered in a volume of 100 µL.[3]

  • Administer the PazePC solution or vehicle control to the respective groups via intravenous tail vein injection twice weekly for 10 weeks.[3]

  • Monitor the health and body weight of the mice weekly.

  • At the end of the study, euthanize the mice and harvest the aortas for analysis of atherosclerotic lesion size and composition (e.g., by Oil Red O staining and immunohistochemistry).[3][13][14][15][16][17]

Signaling Pathways and Experimental Workflows

PazePC-Induced Inflammatory Signaling Pathway

The following diagram illustrates the signaling cascade initiated by PazePC binding to TLR4, leading to the activation of NF-κB and subsequent pro-inflammatory gene expression.

PazePC_TLR4_Signaling PazePC PazePC TLR4_MD2 TLR4/MD2 Complex PazePC->TLR4_MD2 Binds MyD88 MyD88 TLR4_MD2->MyD88 TRIF TRIF TLR4_MD2->TRIF IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Inflammatory_Genes Inflammatory Gene Expression (TNF-α, IL-6, ICAM-1) Nucleus->Inflammatory_Genes Induces Transcription PazePC_Apoptosis_Pathway PazePC PazePC Bax Bax PazePC->Bax Promotes Translocation Mitochondrion Mitochondrion MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Mitochondrion->MOMP Induces Bax->Mitochondrion Cytochrome_c Cytochrome c MOMP->Cytochrome_c Release Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Active_Caspase9 Active Caspase-9 Apoptosome->Active_Caspase9 Activates Caspase9 Pro-Caspase-9 Caspase9->Apoptosome Active_Caspase3 Active Caspase-3 Active_Caspase9->Active_Caspase3 Activates Caspase3 Pro-Caspase-3 Caspase3->Active_Caspase3 Apoptosis Apoptosis Active_Caspase3->Apoptosis Executes InVivo_Workflow Start Start: ApoE-/- Mice (6-8 weeks old) Acclimatization Acclimatization (1 week, chow diet) Start->Acclimatization Diet_Switch Switch to Western Diet (12 weeks total) Acclimatization->Diet_Switch Grouping Randomization into Groups (after 2 weeks on diet) Diet_Switch->Grouping Treatment Treatment Group: PazePC Injection (10-50 µg, IV, 2x/week) Grouping->Treatment Control Control Group: Vehicle Injection (IV, 2x/week) Grouping->Control Monitoring Weekly Monitoring (Health & Body Weight) Treatment->Monitoring Control->Monitoring Euthanasia Euthanasia (End of study) Monitoring->Euthanasia Harvest Aorta Harvest Euthanasia->Harvest Analysis Atherosclerotic Plaque Analysis (Oil Red O, Immunohistochemistry) Harvest->Analysis End End Analysis->End

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1-Palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine (PAz-PC)

Abstract

1-Palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine (this compound) is a prominent oxidized phospholipid (OxPL) species and a key component of oxidized low-density lipoprotein (oxLDL). It is formed via the oxidative cleavage of phospholipids (B1166683) containing linoleic acid, such as 1-palmitoyl-2-linoleoyl-sn-glycero-3-phosphocholine (PLPC). Functioning as a damage-associated molecular pattern (DAMP), this compound is a significant signaling molecule in various pathophysiological processes, notably atherosclerosis and inflammation. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, biological activities, and experimental methodologies related to this compound.

Chemical Structure and Physicochemical Properties

This compound is a glycerophospholipid with a palmitoyl (B13399708) group at the sn-1 position and an azelaoyl group, a nine-carbon dicarboxylic acid, at the sn-2 position of the glycerol (B35011) backbone.[1]

Chemical Structure:

Chemical structure of 1-palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine (this compound)

Figure 1: Chemical structure of 1-palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine (this compound).[2]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₃₃H₆₄NO₁₀P[3][4]
Molecular Weight 665.8 g/mol [3][4]
IUPAC Name [(2R)-2-(8-carboxyoctanoyloxy)-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate[3]
Synonyms Azelaoyl PC, PazePC, 1-Palmitoyl-2-Azelaoyl PC[3][4]
CAS Number 117746-89-1[4]
Purity (typical) ≥98%[5]
Calculated XLogP3 7.9[3]
Hydrogen Bond Donors 1[6]
Hydrogen Bond Acceptors 10[6]
Rotatable Bonds 34[6]
Topological Polar Surface Area 158.3 Ų[6]
Solubility Soluble in ethanol[4]
Stability ≥ 2 years at -20°C in ethanol[4][7]

Biological Activities and Signaling Pathways

This compound is a biologically active molecule that exerts pro-inflammatory and pro-apoptotic effects, primarily on endothelial cells and macrophages.[1][8] It is a key mediator in the pathogenesis of chronic inflammatory diseases like atherosclerosis.[1]

Pro-Inflammatory Effects

This compound acts as a ligand for Toll-like receptors (TLRs), particularly TLR2 and TLR4, which are key players in the innate immune system.[1][9] The interaction with the TLR4/MD-2/CD14 receptor complex initiates a signaling cascade that leads to the activation of the transcription factor NF-κB, a central regulator of inflammation.[1][10] This results in the production of pro-inflammatory cytokines and chemokines.

PAzPC_TLR4_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space PAzPC This compound TLR4_complex TLR4/MD-2/CD14 PAzPC->TLR4_complex Binds MyD88 MyD88 TLR4_complex->MyD88 Recruits IKK IKK Complex MyD88->IKK Activates IkappaB IκBα IKK->IkappaB Phosphorylates & Degrades NFkB NF-κB IKK->NFkB Releases IkappaB->NFkB Inhibits nucleus Nucleus NFkB->nucleus Translocates to cytokines Pro-inflammatory Cytokines & Chemokines nucleus->cytokines Upregulates Transcription

This compound activates the TLR4/MyD88/NF-κB signaling pathway.

In macrophages, this compound is also recognized by scavenger receptors like CD36. This interaction is crucial for the uptake of oxLDL, leading to the formation of foam cells, which are a hallmark of atherosclerotic lesions.[5][8]

Pro-Apoptotic Effects

This compound is a known inducer of apoptosis (programmed cell death) in endothelial cells, contributing to endothelial dysfunction and the instability of atherosclerotic plaques.[1] It can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis. A key event in this compound-induced apoptosis is the activation of executioner caspases, such as caspase-3.[1]

PAzPC_Apoptosis_Pathway PAzPC This compound stress_signals Cellular Stress Signals (e.g., via TLRs) PAzPC->stress_signals bax Bax Translocation to Mitochondria stress_signals->bax cytochrome_c Cytochrome c Release bax->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

This compound induces apoptosis via the intrinsic pathway.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the acylation of 1-palmitoyl-sn-glycero-3-phosphocholine (B122882) (lyso-PC) with azelaic acid. While detailed, proprietary industrial synthesis protocols are not publicly available, a general laboratory-scale synthesis approach can be outlined.[11]

Workflow for this compound Synthesis:

PAzPC_Synthesis_Workflow start Start Materials: - 1-Palmitoyl-sn-glycero-3-phosphocholine (Lyso-PC) - Azelaic Acid acylation Acylation Reaction (e.g., with DCC/DMAP in anhydrous solvent) start->acylation purification Purification (e.g., Silica Gel Column Chromatography) acylation->purification characterization Characterization (TLC, HPLC-MS, NMR) purification->characterization final_product Pure this compound characterization->final_product

General workflow for the synthesis of this compound.
Characterization of this compound

The purity and identity of this compound are most commonly confirmed using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).[5]

Protocol: LC-MS/MS Analysis of this compound [12]

  • Lipid Extraction: Lipids are extracted from the sample matrix (e.g., plasma, cell lysate) using a method like the Folch or Bligh-Dyer procedure.

  • Sample Preparation: The dried lipid extract is reconstituted in a suitable mobile phase, and an internal standard (e.g., a deuterated this compound analogue) is added for quantification.

  • LC Separation: this compound is separated from other lipid species using a C18 reversed-phase column.

  • MS/MS Detection: The structure is confirmed by the characteristic fragmentation pattern of the precursor ion. In positive ion mode, the precursor ion [M+H]⁺ at m/z 666.4 yields a characteristic product ion for the phosphocholine (B91661) headgroup at m/z 184.1.

Biological Assays

Cell Viability Assay (MTT Assay) [13]

  • Cell Seeding: Seed cells (e.g., Human Aortic Endothelial Cells) in a 96-well plate and allow them to adhere.

  • Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 24 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add a solubilization solution to dissolve the formazan (B1609692) crystals.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm).

Caspase-3 Activity Assay [13]

  • Cell Lysis: After treatment with this compound, harvest and lyse the cells.

  • Lysate Incubation: Incubate the cell lysate with a caspase-3 substrate (e.g., Ac-DEVD-pNA).

  • Measurement: Measure the colorimetric or fluorometric signal generated by the cleavage of the substrate.

Stability and Storage

This compound is susceptible to hydrolysis and further oxidation. For long-term storage, it should be dissolved in an organic solvent like ethanol, purged with an inert gas (e.g., argon or nitrogen), and stored at -20°C in a glass vial with a Teflon-lined cap.[7] Under these conditions, it can be stable for at least two years.[4][7] Aqueous solutions of this compound should be prepared fresh before use to minimize degradation.[7]

Conclusion

This compound is a critical bioactive lipid that links oxidative stress to inflammatory diseases such as atherosclerosis. Its ability to activate pro-inflammatory and pro-apoptotic signaling pathways makes it an important molecule for study in the fields of cardiovascular disease and inflammation. The methodologies outlined in this guide provide a framework for researchers to investigate the multifaceted roles of this compound and to explore its potential as a therapeutic target.

References

An In-Depth Technical Guide on 1-Palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine (PAz-PC) and its Relation to Oxidative Stress

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine (PAz-PC) is a prominent oxidized phospholipid (OxPL) that emerges from the oxidative degradation of cellular membranes, a hallmark of oxidative stress. Initially considered a mere byproduct of cellular damage, this compound is now recognized as a potent bioactive lipid mediator that actively participates in various pathophysiological processes, particularly those involving inflammation and apoptosis. As a significant component of oxidized low-density lipoprotein (oxLDL), this compound plays a critical role in the pathogenesis of atherosclerosis and other chronic inflammatory diseases. This technical guide provides a comprehensive overview of the relationship between this compound and oxidative stress, detailing its pro-inflammatory and pro-apoptotic signaling pathways. We present quantitative data from relevant studies in structured tables, provide detailed experimental protocols for key assays, and include visual diagrams of signaling pathways and experimental workflows to facilitate a deeper understanding of this multifaceted molecule.

Introduction: The Genesis of this compound from Oxidative Stress

Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive intermediates. Polyunsaturated fatty acids (PUFAs) within cellular membranes are particularly susceptible to oxidative damage. This compound is formed through the oxidative cleavage of 1-palmitoyl-2-linoleoyl-sn-glycero-3-phosphocholine (PLPC), a common phospholipid in cell membranes and lipoproteins.[1][2] This process involves the peroxidation of the linoleic acid residue at the sn-2 position, followed by fragmentation, which results in the formation of a truncated azelaoyl group esterified to the glycerol (B35011) backbone.[3]

The formation of this compound transforms a structural membrane component into a damage-associated molecular pattern (DAMP).[4] As a DAMP, this compound is recognized by the innate immune system, triggering a cascade of inflammatory and apoptotic responses that contribute to the progression of various diseases.[1]

Pro-Inflammatory Signaling of this compound

This compound is a potent activator of inflammatory signaling, primarily through its interaction with Toll-like receptors (TLRs), particularly TLR2 and TLR4.[1] This interaction initiates a signaling cascade that leads to the activation of the transcription factor NF-κB, a central regulator of inflammation.[5]

TLR4/MyD88/NF-κB Signaling Pathway

The binding of this compound to the TLR4 receptor complex, which includes MD-2 and CD14, triggers the recruitment of the adaptor protein MyD88.[1] This leads to the activation of downstream kinases, culminating in the phosphorylation and degradation of IκBα, the inhibitor of NF-κB. The liberated NF-κB then translocates to the nucleus, where it induces the transcription of a wide array of pro-inflammatory genes, including cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α), as well as adhesion molecules.[1][2]

PAz_PC_Inflammation cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound TLR4_complex TLR4/MD-2/CD14 This compound->TLR4_complex MyD88 MyD88 TLR4_complex->MyD88 Downstream_Kinases Downstream Kinases MyD88->Downstream_Kinases IkBa_NFkB IκBα-NF-κB Downstream_Kinases->IkBa_NFkB Phosphorylation & Degradation of IκBα NFkB NF-κB IkBa_NFkB->NFkB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Pro_inflammatory_Genes Pro-inflammatory Genes (IL-6, TNF-α) NFkB_nuc->Pro_inflammatory_Genes Gene Transcription

This compound-induced pro-inflammatory signaling pathway.
Quantitative Data on Pro-Inflammatory Effects

Table 1: Illustrative Pro-inflammatory Gene Expression Changes in HUVECs upon Oxidized Phospholipid Stimulation

GeneTreatmentConcentrationTime PointFold Change (mRNA level)
Interleukin 8 (IL-8)OxPAPC50 µg/mL4 hoursUpregulated[1]
Monocyte Chemoattractant Protein-1 (MCP-1)Oxidized PhospholipidsVariesVariesUpregulated[1]
Interleukin 6 (IL-6)OxPAPCVariesVariesUpregulated[1]

Note: This data is for OxPAPC, a mixture containing this compound, and serves as an illustrative example.

Pro-Apoptotic Signaling of this compound

This compound is a known inducer of apoptosis, or programmed cell death, particularly in endothelial cells. This process is crucial in the development of atherosclerotic lesions, contributing to endothelial dysfunction and plaque instability. This compound can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1]

Intrinsic and Extrinsic Apoptotic Pathways

The intrinsic pathway is initiated by cellular stress, leading to the activation of pro-apoptotic Bcl-2 family proteins like Bax. This compound facilitates the translocation of Bax to the mitochondria, leading to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent activation of caspase-9 and the executioner caspase-3.[6] The extrinsic pathway is triggered by the binding of ligands to death receptors on the cell surface, leading to the activation of caspase-8, which can also activate caspase-3. Both pathways converge on the activation of caspase-3, which cleaves key cellular substrates, resulting in the characteristic features of apoptosis.[1]

PAz_PC_Apoptosis cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway This compound This compound Death_Receptors Death Receptors This compound->Death_Receptors Bax Bax This compound->Bax Facilitates translocation Caspase8 Caspase-8 Death_Receptors->Caspase8 Caspase3 Caspase-3 Caspase8->Caspase3 Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Bax->Mitochondrion MOMP Caspase9 Caspase-9 Cytochrome_c->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis MTT_Assay_Workflow Start Seed Cells in 96-well plate Treat Treat with this compound (various concentrations) Start->Treat Incubate_24_48h Incubate 24-48h Treat->Incubate_24_48h Add_MTT Add MTT Solution Incubate_24_48h->Add_MTT Incubate_2_4h Incubate 2-4h Add_MTT->Incubate_2_4h Add_Solubilization Add Solubilization Solution Incubate_2_4h->Add_Solubilization Read_Absorbance Read Absorbance (570 nm) Add_Solubilization->Read_Absorbance Analyze Calculate Cell Viability (%) Read_Absorbance->Analyze ELISA_Workflow Start Coat plate with Capture Antibody Block Block non-specific binding sites Start->Block Add_Samples Add Samples and Standards Block->Add_Samples Add_Detection_Ab Add Biotinylated Detection Antibody Add_Samples->Add_Detection_Ab Add_Strep_HRP Add Streptavidin-HRP Add_Detection_Ab->Add_Strep_HRP Add_Substrate Add Substrate (e.g., TMB) Add_Strep_HRP->Add_Substrate Read_Absorbance Read Absorbance Add_Substrate->Read_Absorbance Analyze Calculate Cytokine Concentration Read_Absorbance->Analyze

References

An In-depth Technical Guide to Elucidating PAz-PC Interactions with Membrane Proteins

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling Membrane Dynamics with PAz-PC

The plasma membrane is a complex and dynamic interface, central to cellular signaling, transport, and homeostasis. The interactions between lipids and membrane proteins are fundamental to these processes, yet their transient and often low-affinity nature makes them notoriously difficult to study. 1-palmitoyl-2-azidoundecanoyl-sn-glycero-3-phosphocholine (this compound) has emerged as a powerful chemical biology tool to overcome these challenges.[1]

This compound is a synthetic, bifunctional phospholipid designed to probe lipid-protein interactions within the native membrane environment.[1] It mimics natural phosphatidylcholine, allowing for seamless integration into the lipid bilayer.[1] Crucially, it contains a photoactivatable azido (B1232118) group on its sn-2 acyl chain.[1] Upon UV irradiation, this group forms a highly reactive nitrene intermediate that covalently crosslinks to any molecule in its immediate vicinity, effectively "trapping" transient interactions with neighboring membrane proteins.[1][2] This allows for the capture and subsequent identification of direct lipid-protein binding partners, providing invaluable insights into the molecular sociology of the cell membrane.[1][3]

This guide provides a comprehensive overview of the this compound methodology, from experimental design and execution to data interpretation, serving as a technical resource for researchers aiming to leverage this technology.

Mechanism of Action: A Two-Stage Capture and Identification Process

The utility of this compound lies in its two-stage functionality: photo-crosslinking followed by bio-orthogonal ligation ("click chemistry"). This process allows for the covalent capture of interacting proteins and their subsequent labeling for enrichment and identification.

  • Membrane Incorporation: this compound is introduced to cells or reconstituted membrane systems (e.g., liposomes), where it integrates into the lipid bilayer alongside endogenous lipids.

  • Photoactivation and Crosslinking: The sample is exposed to UV light (typically ~365 nm). The azido group on this compound absorbs the light and is converted into a short-lived, highly reactive nitrene species. This nitrene rapidly forms a covalent bond with proximal amino acid residues of interacting proteins.[1][2]

  • Click Chemistry Ligation: After crosslinking, the cell lysate or membrane fraction is treated with a reporter molecule containing an alkyne group. A copper-catalyzed or strain-promoted alkyne-azide cycloaddition (CuAAC or SPAAC) reaction—a type of "click chemistry"—is used to ligate the reporter tag to the azide (B81097) on this compound. This reporter is typically biotin (B1667282) (for affinity purification) or a fluorophore (for imaging).[1]

  • Enrichment and Identification: If a biotin tag was used, the covalently linked lipid-protein complexes are enriched from the complex mixture using streptavidin-coated beads. After stringent washing steps to remove non-specific binders, the captured proteins are eluted and identified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][3]

Mechanism cluster_membrane Cell Membrane cluster_activation Step 1: Photo-Crosslinking cluster_labeling Step 2: Labeling & Identification PAzPC This compound Integration MembraneProtein Membrane Protein UV UV Light (365nm) PAzPC->UV Proximity Crosslink Covalent Crosslinking UV->Crosslink Click Click Chemistry (Biotin-Alkyne) Crosslink->Click Enrich Streptavidin Enrichment Click->Enrich MS LC-MS/MS Identification Enrich->MS

Caption: The this compound mechanism: from membrane integration to protein identification.

Quantitative Data Presentation

While specific binding affinities (e.g., K_d values) are not typically derived directly from this compound experiments, the methodology yields rich quantitative data through mass spectrometry analysis. This data provides insights into the strength and specificity of interactions. The search results indicate that specific quantitative data for this compound's biophysical impact is not extensively published, but effects can be inferred from lipids with similar modifications.[1]

Table 1: Quantitative Data Obtainable from this compound Proteomic Experiments

MeasurementDescriptionExample Application
Spectral Counts / Intensity The number of tandem mass spectra or the signal intensity assigned to a specific protein. This is a semi-quantitative measure of protein abundance in the enriched sample.Comparing the spectral counts of a target protein between control and treated cells to see if a signaling event modulates its interaction with membrane lipids.
Fold Change (Treatment vs. Control) The ratio of a protein's abundance (based on spectral counts or intensity) in a treated sample versus an untreated or control sample.Determining which membrane protein interactions are gained or lost upon drug treatment or growth factor stimulation.
Crosslinking Efficiency The percentage of the target protein that is successfully crosslinked, often assessed by Western Blot band-shifting or quantitative mass spectrometry.Optimizing UV irradiation time to maximize capture of interacting partners while minimizing protein damage.
Stoichiometry The relative abundance of different identified interactors can provide clues about the composition of a membrane protein complex.Identifying the core components versus transiently associated partners of a receptor complex in the membrane.

Detailed Experimental Protocols

The following protocols provide a framework for conducting a this compound based lipid-protein interaction study. Optimization is critical and will depend on the specific biological system.

Protocol 1: Preparation of this compound Incorporated Vesicles

This protocol is for creating small unilamellar vesicles (SUVs) for in vitro assays. A similar principle applies to introducing this compound to live cells via a carrier like cyclodextrin.

Objective: To prepare unilamellar vesicles incorporating this compound for subsequent biochemical assays.[1]

  • Materials:

    • This compound

    • Matrix phospholipid (e.g., POPC)

    • Chloroform or appropriate organic solvent

    • Hydration buffer (e.g., HEPES, PBS)

    • Glass vials

    • Nitrogen or Argon gas stream

    • Sonicator (probe or bath) or extruder

  • Methodology:

    • Lipid Film Preparation: In a glass vial, mix the desired ratio of this compound and matrix lipids (e.g., 5 mol% this compound in POPC) dissolved in chloroform.

    • Solvent Evaporation: Evaporate the solvent under a gentle stream of nitrogen or argon gas, rotating the vial to create a thin, even lipid film on the wall.

    • Vacuum Desiccation: Place the vial under high vacuum for at least 2 hours to remove any residual solvent.

    • Hydration: Add the desired hydration buffer to the vial. Vortex vigorously to resuspend the lipid film, creating multilamellar vesicles (MLVs).

    • Vesicle Sizing (Sonication/Extrusion):

      • Sonication: Sonicate the MLV suspension in a bath sonicator or with a probe sonicator on ice until the solution clarifies, indicating the formation of SUVs.

      • Extrusion: For more uniform vesicle size, pass the MLV suspension through a polycarbonate membrane with a defined pore size (e.g., 100 nm) using a mini-extruder apparatus. Repeat 15-21 times.

    • Storage: Store the prepared vesicles at 4°C and use within a few days.

Protocol 2: Photo-Crosslinking of this compound to Membrane Proteins

Objective: To covalently link this compound to interacting proteins within a membrane environment.[1]

  • Materials:

    • This compound containing liposomes or cells treated with this compound.

    • Biological sample (reconstituted protein, cell lysate, or intact cells).

    • UV lamp (365 nm, e.g., a hand-held UV lamp or a crosslinker chamber).

    • Ice bath.

    • Reaction tubes (UV-transparent, e.g., quartz or standard microfuge tubes).

  • Methodology:

    • Sample Preparation: Incubate the protein of interest or cells with the this compound containing membranes. For in vitro assays, this involves mixing the protein with the prepared liposomes. For cellular experiments, this involves incubating cells that have incorporated this compound.

    • Irradiation: Place the sample on an ice bath to minimize heat-induced damage. Irradiate the sample with 365 nm UV light for a predetermined optimal time (typically 5-30 minutes). The optimal irradiation time should be determined empirically to maximize crosslinking while minimizing protein damage.[1]

    • Quenching (Optional): The reaction can be quenched by adding a scavenger molecule like dithiothreitol (B142953) (DTT) to consume any remaining reactive species, though the short-lived nitrene often makes this unnecessary.[1]

    • Proceed to Analysis: The sample is now ready for downstream processing, such as click chemistry labeling.

Protocol 3: Click Chemistry Labeling and Enrichment

Objective: To attach a biotin reporter tag to the crosslinked this compound and enrich the resulting protein complexes.

  • Materials:

    • Crosslinked sample from Protocol 2.

    • Lysis buffer with protease inhibitors.

    • Alkyne-biotin reporter tag.

    • Click chemistry catalyst solution (e.g., copper(II) sulfate, THPTA ligand, sodium ascorbate (B8700270) for CuAAC).

    • Streptavidin-coated magnetic or agarose (B213101) beads.

    • Wash buffers (e.g., PBS with varying concentrations of SDS and urea).

  • Methodology:

    • Cell Lysis: If using whole cells, lyse them in a suitable buffer containing protease inhibitors to solubilize proteins.

    • Click Reaction: To the lysate, add the alkyne-biotin tag and the click chemistry catalyst solution. Incubate at room temperature for 1-2 hours.

    • Enrichment: Add streptavidin-coated beads to the reaction mixture and incubate (e.g., for 2 hours at 4°C with rotation) to capture the biotinylated protein-lipid complexes.[1]

    • Washing: Pellet the beads and wash them extensively with a series of stringent buffers to remove non-specifically bound proteins. A typical wash series might include buffers with 1% SDS, 4M urea, and high salt concentrations.

    • Elution/Digestion: Elute the bound proteins from the beads using a biotin-competitive buffer or proceed directly to on-bead proteolytic digestion with trypsin to generate peptides for mass spectrometry.[1]

Workflow start Start: Biological Sample step1 Incorporate this compound into Membranes (Cellular or Liposome) start->step1 step2 UV Irradiation (365nm) to Induce Crosslinking step1->step2 step3 Lyse Sample & Add Alkyne-Biotin Tag step2->step3 step4 Perform Click Reaction (e.g., CuAAC) step3->step4 step5 Enrich Biotinylated Complexes with Streptavidin Beads step4->step5 step6 Wash Beads to Remove Non-Specific Binders step5->step6 step7 On-Bead Trypsin Digestion to Generate Peptides step6->step7 step8 Analyze Peptides by LC-MS/MS step7->step8 end End: Identify Interacting Proteins step8->end

Caption: A generalized experimental workflow for this compound based proteomics.

Application in Elucidating Signaling Pathways

A key application of this compound is the de novo discovery of protein-lipid interactions that regulate cellular signaling.[1] Many signaling pathways are initiated at the plasma membrane and depend on the spatial organization of receptors, enzymes, and lipids.[4] this compound can identify direct binding partners of phospholipids (B1166683) in pathways related to apoptosis, cell proliferation, and membrane trafficking.[1]

For example, a researcher could use this compound to investigate a G protein-coupled receptor (GPCR) pathway. By comparing the profile of this compound-crosslinked proteins in cells before and after stimulation with the GPCR's specific agonist, one could identify proteins that are recruited to or dissociate from the membrane environment near the receptor upon activation. This could reveal previously unknown scaffolding proteins, enzymes, or effectors that are regulated by changes in the local lipid environment.

Signaling cluster_before Before Signal cluster_after After Signal (Ligand Binding) Receptor_A Receptor Kinase_A Unknown Kinase (Not Interacting) PAzPC_A This compound Receptor_B Activated Receptor Kinase_B Recruited Kinase (Interacting) Receptor_B->Kinase_B Recruits Crosslink This compound Crosslinks to Kinase PAzPC_B This compound PAzPC_B->Kinase_B Identification Kinase identified as a key signaling partner Crosslink->Identification Identified via LC-MS/MS Ligand Ligand Ligand->Receptor_B Binds

Caption: Using this compound to discover a recruited protein in a signaling pathway.

Conclusion

This compound is a versatile and robust tool for the investigation of lipid-protein interactions.[1] Its ability to covalently capture transient interactions in a native membrane context provides a powerful method for identifying novel binding partners and exploring the role of lipids in complex biological processes like cellular signaling. The combination of in situ photo-crosslinking with the high sensitivity of mass spectrometry offers a discovery-driven approach that can significantly advance our understanding of membrane biology. The methodologies outlined in this guide provide a solid foundation for researchers to apply this technique to uncover deeper insights into the dynamic world of cellular membranes.[1]

References

An In-depth Technical Guide to the Biophysical Properties of 1-Palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine (PAz-PC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine (PAz-PC) is a prominent species of oxidized phospholipid, specifically a truncated phosphatidylcholine. It is generated through the oxidative modification of native phosphatidylcholines, particularly those with polyunsaturated fatty acids at the sn-2 position.[1] As a component of oxidized low-density lipoprotein (oxLDL), this compound is implicated in the pathophysiology of various inflammatory diseases, notably atherosclerosis.[2][3] Its unique structure, featuring a nine-carbon dicarboxylic acid (azelaic acid) at the sn-2 position, imparts distinct biophysical properties that modulate membrane structure and function. This guide provides a comprehensive overview of the known biophysical characteristics of this compound, detailed experimental protocols for its study, and visualizations of relevant workflows and pathways.

It is important to distinguish this oxidized phospholipid from a similarly named photoactivatable lipid probe, 1-palmitoyl-2-azidoundecanoyl-sn-glycero-3-phosphocholine, which is also sometimes abbreviated as this compound. This guide focuses exclusively on the oxidized form, azelaoyl PC.

Core Biophysical and Physicochemical Properties

The defining feature of this compound is its truncated and polar sn-2 chain, which terminates in a carboxyl group. This structure significantly influences its behavior in aqueous solutions and within lipid bilayers.

Quantitative Data Summary

While extensive quantitative biophysical data for pure this compound is not widely published, the following tables summarize its known physicochemical properties and typical concentrations found in biological samples.[4]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC33H64NO10P[3][5]
Molecular Weight665.8 g/mol [3][5]
IUPAC Name[(2R)-2-(8-carboxyoctanoyloxy)-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate[5]
SolubilitySoluble in ethanol, chloroform, and methanol (B129727).[6]BenchChem[6]
Charge at pH 7.4Net negative due to deprotonated terminal carboxyl group.BenchChem[6]

Table 2: Reported Concentrations of this compound and Related Lipids in Human Plasma

AnalyteSample TypeConditionConcentration RangeReference
Fragmented Oxidized PCsPlasmaHealthy Controls1.69 ± 0.19 ng/µL[2]
Fragmented Oxidized PCsPlasmaSTEMI (Ischemia)4.79 ± 0.94 ng/µL[2]
Lysophosphatidylcholine (LPC)PlasmaHealthy Subjects200 - 300 µM[2]

Impact on Lipid Bilayer Properties

The incorporation of this compound into a lipid bilayer disrupts the ordered packing of neighboring phospholipids. This is due to the shorter, bulkier, and more polar azelaoyl chain. The consequences of this disruption include:

  • Increased Membrane Permeability: The altered packing can create defects in the bilayer, leading to increased permeability and leakage of encapsulated materials.

  • Altered Membrane Fluidity: The presence of this compound is expected to increase membrane fluidity.

  • Phase Separation: In model systems with dipalmitoylphosphatidylcholine (DPPC) monolayers, oxidized diacyl PCs like this compound have been observed to cause phase separation. The truncated polar fatty acid chain tends to loop towards the lipid-water interface, resulting in monolayer expansion.

Experimental Protocols

Preparation of this compound Containing Liposomes

This protocol describes the thin-film hydration method followed by extrusion, a common and reliable technique for producing unilamellar vesicles (LUVs) with a controlled size distribution.

Materials:

  • Primary phospholipid (e.g., POPC or DPPC)

  • This compound

  • Cholesterol (optional, to reduce permeability)

  • Chloroform/methanol solvent mixture (e.g., 2:1 v/v)

  • Hydration buffer (e.g., PBS, pH 7.4)

  • Mini-extruder apparatus

  • Polycarbonate membranes (e.g., 100 nm pore size)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath sonicator

Methodology:

  • Lipid Film Formation:

    • Dissolve the desired lipids (e.g., POPC and this compound at a specific molar ratio) in a chloroform/methanol mixture in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the flask's inner surface.

    • Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film by adding the aqueous buffer, pre-warmed to a temperature above the lipid's main phase transition temperature (Tm).

    • Vortex the flask to disperse the lipid film, resulting in the formation of multilamellar vesicles (MLVs).

  • Extrusion:

    • Assemble the mini-extruder with the desired polycarbonate membrane (e.g., 100 nm).

    • Equilibrate the extruder and the MLV suspension to a temperature above the lipid Tm.

    • Pass the MLV suspension through the extruder 11-21 times. This process forces the vesicles through the membrane pores, resulting in the formation of LUVs with a more uniform size distribution.[4]

  • Storage:

Quantification of this compound by LC-MS/MS

This protocol provides a general framework for the highly sensitive and specific quantification of this compound in biological samples.

Materials:

  • Biological sample (e.g., plasma)

  • Internal standard (e.g., a deuterated or odd-chain PC)

  • Chloroform and methanol (ice-cold)

  • LC-MS/MS system with an electrospray ionization (ESI) source

Methodology:

  • Lipid Extraction (Modified Folch Method):

    • To a glass tube, add 200 µL of plasma.

    • Add a known amount of the internal standard.

    • Add 1.0 mL of a 2:1 (v/v) mixture of ice-cold chloroform:methanol.[2]

    • Vortex vigorously for 2 minutes.

    • Centrifuge at high speed (e.g., 13,000 rpm) at 4°C for 5 minutes to separate the phases.

    • Carefully collect the lower organic phase containing the lipids.

    • Dry the organic phase under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis.

  • Liquid Chromatography (LC) Separation:

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A gradient of water and methanol/acetonitrile, often with an additive like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.

    • Flow Rate: Typically 0.2-0.4 mL/min.[1]

    • Column Temperature: 40-50°C.[1]

  • Tandem Mass Spectrometry (MS/MS) Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).[2]

    • Analysis Mode: Multiple Reaction Monitoring (MRM).[1]

    • MRM Transition for this compound:

      • Precursor Ion (Q1): m/z 666.4 ([M+H]⁺).[1][2]

      • Product Ion (Q3): m/z 184.1 (phosphocholine headgroup).[1][2]

    • Data Analysis: Generate a calibration curve using a series of known concentrations of a this compound standard. Quantify the amount of this compound in the sample by comparing its peak area to that of the internal standard and interpolating from the calibration curve.

Visualizations: Workflows and Pathways

Experimental Workflow for Liposome Preparation

G cluster_0 Lipid Film Formation cluster_1 Hydration cluster_2 Extrusion dissolve Dissolve Lipids in Organic Solvent evaporate Solvent Evaporation (Rotary Evaporator) dissolve->evaporate vacuum High Vacuum (Remove Residual Solvent) evaporate->vacuum hydrate Add Aqueous Buffer (Above Tm) vacuum->hydrate Lipid Film vortex Vortex to Form MLVs hydrate->vortex extrude Pass Through Membrane (11-21 times) vortex->extrude MLV Suspension luvs Formation of LUVs extrude->luvs storage Store at 4°C luvs->storage LUV Suspension

Caption: Workflow for the preparation of this compound containing unilamellar liposomes.

Workflow for LC-MS/MS Quantification of this compound

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (e.g., Plasma) add_is Add Internal Standard sample->add_is extract Lipid Extraction (Folch Method) add_is->extract drydown Dry & Reconstitute extract->drydown lc LC Separation (C18 Column) drydown->lc Prepared Sample ms MS/MS Detection (ESI+, MRM Mode) lc->ms integrate Peak Integration ms->integrate calibrate Calibration Curve integrate->calibrate quantify Quantification calibrate->quantify result result quantify->result Final this compound Concentration

Caption: General workflow for quantifying this compound in biological samples.

Signaling Pathway Implication: this compound and Macrophage Activation

This compound is known to activate inflammatory signaling pathways in cells like macrophages, often through pattern recognition receptors.

G PAzPC This compound (in oxLDL) Receptor Scavenger Receptors (e.g., CD36) & TLRs PAzPC->Receptor Binds Signaling Intracellular Signaling Cascade (e.g., NF-κB Pathway) Receptor->Signaling Activates Nucleus Nuclear Translocation of Transcription Factors Signaling->Nucleus Leads to Gene Gene Transcription Nucleus->Gene Cytokines Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-6) Gene->Cytokines

Caption: Simplified pathway of this compound-induced inflammation in macrophages.

References

PAz-PC in Lipidomics: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of 1-palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine (PAz-PC) in Pathophysiology, Signaling, and Analysis

Introduction: The Significance of this compound in Oxidative Stress and Disease

1-palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine (this compound) is a prominent species of oxidized phospholipid (OxPL) that has garnered significant attention in the field of lipidomics. It is formed from the oxidative truncation of phospholipids (B1166683) containing polyunsaturated fatty acids, such as 1-palmitoyl-2-linoleoyl-sn-glycero-3-phosphocholine (PLPC), which are abundant in low-density lipoprotein (LDL) particles. Initially considered a mere byproduct of oxidative damage, this compound is now recognized as a potent, bioactive molecule that plays a crucial role in the pathogenesis of numerous inflammatory diseases, most notably atherosclerosis.[1][2]

As a key component of oxidized LDL (oxLDL), this compound acts as a damage-associated molecular pattern (DAMP), recognized by the innate immune system.[2] This recognition triggers a cascade of cellular events, contributing to vascular inflammation, foam cell formation, and endothelial dysfunction—all critical steps in the development and progression of atherosclerotic plaques.[3] The accurate and robust quantification of this compound in biological matrices is therefore crucial for understanding its role in disease progression, for the development of novel diagnostic biomarkers for oxidative stress, and for evaluating the efficacy of therapeutic interventions.[1][4]

This technical guide provides a comprehensive overview of this compound in the context of lipidomics studies, detailing its biochemical properties, its role in cellular signaling, established experimental protocols for its analysis, and a summary of available quantitative data.

Biochemical Properties and Mass Spectrometric Analysis of this compound

This compound is an oxidized glycerophosphocholine characterized by a palmitoyl (B13399708) group (16:0) at the sn-1 position and an azelaoyl group (a nine-carbon dicarboxylic acid) at the sn-2 position of the glycerol (B35011) backbone.[5] This unique structure, with a truncated and oxidized sn-2 fatty acid chain, is fundamental to its biological activity.

The structural confirmation and quantification of this compound are primarily achieved through liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6] The choice of ionization technique is critical, with electrospray ionization (ESI) being well-suited for quantitative analysis of this compound in biological samples, especially when coupled with liquid chromatography for isomeric separation.[6]

Data Presentation: Mass Spectrometry Characteristics of this compound

The following tables summarize the key mass spectrometric data for the identification and quantification of this compound.

Table 1: Key MS/MS Fragmentation Data for this compound
Precursor Ion (m/z) Product Ion (m/z)
[M+H]⁺ (666.4)184.1
[M-H]⁻ (664.4)255.2
Table 2: Comparison of Ionization Techniques for this compound Analysis
Parameter Electrospray Ionization (ESI)-MS
Ionization Principle Soft ionization of analytes from a liquid phase via a high voltage spray.
Coupling to Separation Easily coupled with liquid chromatography (LC) for complex mixture analysis.
Suitability for this compound Well-suited for quantitative analysis in biological samples, particularly when isomeric separation is required.[6]

This compound Signaling Pathways in Atherosclerosis

This compound exerts its pro-atherogenic effects by activating signaling cascades in various cell types within the arterial wall, primarily macrophages and endothelial cells.[3] These pathways are typically initiated by the interaction of this compound with scavenger receptors.[3]

Macrophage Signaling and Foam Cell Formation

In macrophages, this compound is recognized by scavenger receptors such as CD36.[3] This interaction is a critical step in the uptake of oxLDL, leading to the unregulated accumulation of cholesterol and the transformation of macrophages into foam cells, a hallmark of atherosclerotic lesions.[3][7] The binding of this compound-containing oxLDL to CD36 can trigger downstream signaling involving the activation of mitogen-activated protein kinases (MAPKs) and the transcription factor NF-κB, culminating in the production of pro-inflammatory cytokines.[3]

PAzPC_Macrophage_Signaling This compound Signaling in Macrophages cluster_cell Macrophage PAzPC_oxLDL This compound (in oxLDL) CD36 CD36 Scavenger Receptor PAzPC_oxLDL->CD36 Binds Uptake oxLDL Uptake CD36->Uptake Signaling_Cascade Signaling Cascade (MAPK, NF-κB) CD36->Signaling_Cascade Lipid_Accumulation Lipid Accumulation Uptake->Lipid_Accumulation Foam_Cell Foam Cell Formation Lipid_Accumulation->Foam_Cell Inflammation Pro-inflammatory Cytokine Production Signaling_Cascade->Inflammation

This compound-mediated macrophage foam cell formation.
Endothelial Cell Activation and Inflammation

This compound also plays a crucial role in activating endothelial cells, promoting a pro-inflammatory and pro-thrombotic state. It can induce the expression of adhesion molecules on the endothelial surface, which facilitates the recruitment of monocytes and other immune cells to the vessel wall, an early event in atherosclerosis.[7][8] This process is also mediated by scavenger receptors and involves the activation of signaling pathways like NF-κB and MAPKs.[3]

PAzPC_Endothelial_Signaling This compound Signaling in Endothelial Cells cluster_endothelium Endothelial Cell PAzPC This compound Receptor Scavenger Receptors PAzPC->Receptor Signaling NF-κB / MAPK Activation Receptor->Signaling Adhesion Increased Adhesion Molecule Expression Signaling->Adhesion Monocyte Monocyte Adhesion Adhesion->Monocyte

This compound-induced endothelial cell activation.

Quantitative Data on this compound and Related Lipids

While direct quantitative data for this compound across a wide range of conditions remains an active area of research, studies have begun to quantify levels of fragmented oxidized phospholipids and related lipid species in human samples.[9] The concentrations of these molecules are generally low in healthy individuals and are elevated in disease states, underscoring their potential as biomarkers.[4]

Table 3: Quantification of Oxidized Phospholipid Species in Human Plasma
Analyte Sample Type Condition Concentration Range
Fragmented Oxidized PCsPlasmaHealthy Controls1.69 ± 0.19 ng/µL
Fragmented Oxidized PCsPlasmaSTEMI (Ischemia)4.79 ± 0.94 ng/µL
Lysophosphatidylcholine (LPC)PlasmaHealthy Subjects200 - 300 µM
Lysophosphatidylcholine (LPC)PlasmaCancer Patients207 ± 59 µM
Table 4: Quantification of Lysophosphatidylcholine in Human Atherosclerotic Plaques
Analyte Sample Type Condition Concentration Range
Lysophosphatidylcholine 16:0 (LysoPC)Carotid Artery PlaquesAsymptomatic228.84 ± 37.00 mmol/L
Lysophosphatidylcholine (LysoPC)Carotid Artery PlaquesSymptomatic437 ± 58 mmol/L

Note: The absolute concentrations of this compound and related oxidized lipids can vary depending on the patient cohort, disease severity, and the analytical method used. Researchers should establish their own reference ranges.[4]

Experimental Protocols for this compound Analysis

The accurate quantification of this compound from complex biological matrices requires robust and validated experimental protocols. The following sections detail a typical workflow for lipid extraction and LC-MS/MS analysis.

Lipid Extraction from Biological Samples

A modified Folch or Bligh-Dyer extraction method is commonly used for the extraction of oxidized phospholipids from plasma or tissue homogenates.[8] The inclusion of an antioxidant such as butylated hydroxytoluene (BHT) is critical to prevent ex vivo oxidation during sample preparation.[8]

Materials:

  • Plasma or tissue homogenate

  • Internal Standard (IS) solution (e.g., a deuterated or ¹³C-labeled this compound analogue)

  • Methanol (ice-cold)

  • Chloroform (ice-cold)

  • LC-MS grade water

  • Butylated hydroxytoluene (BHT)

Procedure:

  • To 100 µL of sample (plasma or tissue homogenate), add an appropriate internal standard.

  • Add 2 mL of a 2:1 (v/v) mixture of ice-cold chloroform:methanol containing BHT.

  • Vortex vigorously for 2 minutes.

  • Add 500 µL of water to induce phase separation.

  • Vortex for another 1 minute.

  • Centrifuge at 2,000 x g for 10 minutes at 4°C.

  • Carefully collect the lower organic phase containing the lipids.

  • Dry the extracted lipids under a gentle stream of nitrogen gas.

  • Reconstitute the dried lipid extract in the initial mobile phase for LC-MS/MS analysis.[8]

LC-MS/MS Analysis

Reversed-phase liquid chromatography is employed to separate this compound from other lipid species. The separated analyte is then introduced into a tandem mass spectrometer for detection and quantification.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • C18 reversed-phase column.

  • Triple quadrupole or high-resolution mass spectrometer with an ESI source.

Typical LC Conditions:

  • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate.

  • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 10:90, v/v) with 0.1% formic acid and 10 mM ammonium formate.

  • A gradient elution is typically used to achieve optimal separation.

Typical MS Conditions:

  • Ionization Mode: Positive ESI.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transition for this compound: Precursor ion m/z 666.4 → Product ion m/z 184.1.[10]

Experimental Workflow Diagram

PAzPC_Analysis_Workflow Experimental Workflow for this compound Quantification Sample Biological Sample (Plasma, Tissue) Spike_IS Spike with Internal Standard Sample->Spike_IS Extraction Lipid Extraction (e.g., modified Folch) Spike_IS->Extraction Dry_Reconstitute Dry Down & Reconstitute Extraction->Dry_Reconstitute LC Liquid Chromatography (Reversed-Phase Separation) Dry_Reconstitute->LC ESI Electrospray Ionization (Positive Mode) LC->ESI MS1 Mass Spectrometry (MS1) (Precursor Ion Selection m/z 666.4) ESI->MS1 MS2 Tandem MS (MS2) (Fragmentation) MS1->MS2 Detector Detector (Product Ion Detection m/z 184.1) MS2->Detector Data_Analysis Data Analysis (Quantification vs. IS) Detector->Data_Analysis

Workflow for the quantification of this compound by LC-MS/MS.

Conclusion

This compound is a critical bioactive lipid that serves as a key link between oxidative stress and the pathogenesis of inflammatory diseases like atherosclerosis. Its ability to activate pro-inflammatory signaling pathways in macrophages and endothelial cells highlights its importance as a potential biomarker and therapeutic target. The methodologies outlined in this guide, from sample preparation to LC-MS/MS analysis, provide a framework for researchers to accurately quantify this compound and further elucidate its role in human health and disease. While quantitative data is still emerging, the established link between elevated levels of oxidized phospholipids and disease underscores the diagnostic and prognostic potential of lipidomics studies focused on molecules like this compound.

References

The Discovery and History of PAz-PC Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The oxidative modification of low-density lipoproteins (LDL) is a critical event in the development of atherosclerosis. This process results in the formation of a diverse group of bioactive molecules, including oxidized phospholipids (B1166683) (OxPLs). Among these, 1-palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine (PAz-PC) has emerged as a significant and abundant species within oxidized LDL (oxLDL).[1] this compound and related OxPLs are not merely byproducts of oxidative stress; they are potent signaling molecules that actively contribute to the chronic inflammation characteristic of atherosclerotic plaque development.[1] This technical guide provides a comprehensive overview of the discovery of this compound, its role in cellular signaling, detailed experimental protocols for its study, and quantitative data to support further research and therapeutic development.

Discovery and Historical Context

The journey to understanding the significance of this compound is intertwined with the broader investigation into the role of oxidized LDL in atherosclerosis. Initially, research focused on the general pro-atherogenic properties of oxLDL. Over time, scientists sought to identify the specific molecular components of oxLDL responsible for its pathological effects.

This compound is formed from the oxidative cleavage of linoleoyl-containing phospholipids, such as 1-palmitoyl-2-linoleoyl-sn-glycero-3-phosphocholine (PLPC), which are plentiful in LDL particles.[2] This oxidation can be triggered by reactive oxygen species (ROS) generated by various cells within the arterial wall, including endothelial cells and macrophages.[2] The identification of this compound as a prominent OxPL in oxLDL was a crucial step in understanding the molecular mechanisms driving atherosclerosis.[1] Its structure, featuring a truncated and oxidized sn-2 fatty acid chain (azelaic acid), is key to its biological activity.[3] Unlike its unoxidized precursors, this compound functions as a damage-associated molecular pattern (DAMP), which is recognized by the innate immune system, leading to inflammatory and apoptotic responses.[3][4]

Quantitative Data

While direct quantitative data for this compound in biological samples is noted to be limited in publicly available literature, studies have quantified related oxidized lipid species, providing context for the pro-atherogenic environment where this compound is formed.[1]

AnalyteSample TypeConditionConcentration/ValueCitation
Lysophosphatidylcholine (LysoPC)Carotid Atherosclerotic PlaquesSymptomatic Patients437 ± 58 mmol/L[1]
Lysophosphatidylcholine (LysoPC)Carotid Atherosclerotic PlaquesAsymptomatic Patients229 ± 37 mmol/L[1]
Oxidized LDL (ox-LDL) / LDL-Cholesterol (LDL-C) RatioSerumHemodiafiltration PatientsMedian: 88.8 ng/mg (IQR: 58.3–161.7 ng/mg)[1]
Oxidized Phosphatidylcholines (oxPC)Rabbit AortasAtherosclerotic5–7 fold higher than normal aortas[1]

Experimental Protocols

Accurate investigation of this compound requires precise and validated methodologies. The following protocols are foundational for researchers in this field.

In Vitro Oxidation of LDL

A common starting point for studying this compound is the isolation of LDL from human plasma, followed by controlled oxidation.[1]

  • LDL Isolation : LDL is typically isolated from fresh human plasma by ultracentrifugation.

  • In Vitro Oxidation : Controlled oxidation of purified LDL is often initiated by incubation with a transition metal ion, such as copper (II) sulfate (B86663) (CuSO₄). The reaction is monitored over time by measuring the formation of conjugated dienes, which indicates lipid peroxidation.[1]

  • Termination of Oxidation : The oxidation reaction is halted by adding a potent antioxidant like butylated hydroxytoluene (BHT) and removing the pro-oxidant catalyst through dialysis.[1]

Extraction and Analysis of Oxidized Phospholipids by LC-MS/MS

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for identifying and quantifying specific oxidized phospholipids like this compound.[1]

  • Lipid Extraction : Lipids, including OxPLs, are extracted from the oxLDL sample using methods like the Folch or Bligh-Dyer procedure, which use a chloroform/methanol solvent system.[1]

  • Sample Preparation : The extracted lipid fraction is dried and reconstituted in a suitable solvent for LC-MS/MS analysis. Internal standards are added at this stage for accurate quantification.[1]

  • Chromatographic Separation : The lipid extract is injected onto an HPLC or UHPLC column (commonly a reversed-phase C18 or a HILIC column) to separate the different lipid species.[1]

  • Mass Spectrometric Detection and Quantification : The eluent from the chromatography column is introduced into the mass spectrometer. Specific oxidized phospholipids like this compound are identified based on their unique mass-to-charge ratio (m/z) and their characteristic fragmentation pattern in MS/MS mode.[1] Quantification is achieved by comparing the signal intensity of the endogenous this compound to that of the known concentration of the internal standard.[1]

Cell-Based Assays for Biological Activity
  • Macrophage Foam Cell Formation Assay :

    • Culture macrophages (e.g., primary human monocyte-derived macrophages or a cell line like THP-1).

    • Treat the cells with oxLDL containing this compound for 24-48 hours.

    • Wash the cells and stain for neutral lipids using Oil Red O.

    • Quantify lipid accumulation by microscopy or by extracting the dye and measuring its absorbance.

  • Endothelial Cell Adhesion Molecule Expression Assay :

    • Culture human aortic or umbilical vein endothelial cells (HAECs or HUVECs).

    • Treat the cells with this compound for a specified time (e.g., 4-24 hours).

    • Measure the expression of adhesion molecules (e.g., VCAM-1, ICAM-1) by flow cytometry, western blotting, or qPCR.

Signaling Pathways and Mechanisms

This compound exerts its biological effects by interacting with various receptors on the surface of cells, most notably macrophages and endothelial cells, triggering a cascade of intracellular signaling events.[2]

Macrophage Activation and Foam Cell Formation

In macrophages, this compound is recognized by scavenger receptors such as CD36.[2] This interaction is a critical event in the uptake of oxLDL, leading to the accumulation of cholesterol and the formation of foam cells, a hallmark of atherosclerotic lesions.[2] The binding of this compound-containing oxLDL to CD36 can initiate signaling cascades that involve the activation of mitogen-activated protein kinases (MAPKs), including p38 and JNK, and the transcription factor NF-κB.[2] These pathways lead to the expression of pro-inflammatory cytokines and chemokines.[2]

PAzPC_Macrophage_Signaling PAzPC This compound (in oxLDL) CD36 CD36 PAzPC->CD36 MAPK MAPKs (p38, JNK) CD36->MAPK NFkB NF-κB CD36->NFkB FoamCell Foam Cell Formation CD36->FoamCell Uptake of oxLDL Cytokines Pro-inflammatory Cytokines & Chemokines MAPK->Cytokines NFkB->Cytokines

This compound signaling in macrophages leading to inflammation and foam cell formation.

Endothelial Cell Dysfunction

In endothelial cells, this compound contributes to inflammatory activation and dysfunction.[2] Oxidized phospholipids, including this compound, have been shown to induce the expression of adhesion molecules on the endothelial surface, which facilitates the recruitment and attachment of monocytes.[2] This process is also mediated by scavenger receptors and likely involves the activation of downstream signaling pathways such as NF-κB and MAPKs, leading to a pro-inflammatory endothelial phenotype.[2]

PAzPC_Endothelial_Signaling PAzPC This compound ScavengerReceptor Scavenger Receptors PAzPC->ScavengerReceptor NFkB NF-κB ScavengerReceptor->NFkB MAPK MAPKs ScavengerReceptor->MAPK AdhesionMolecules Adhesion Molecules (VCAM-1, ICAM-1) NFkB->AdhesionMolecules MAPK->AdhesionMolecules MonocyteAdhesion Monocyte Adhesion AdhesionMolecules->MonocyteAdhesion

This compound-induced endothelial cell activation and monocyte adhesion.

Apoptosis Induction

This compound is a known inducer of apoptosis, or programmed cell death, in endothelial cells.[3] This process is critical in the development of atherosclerotic lesions, contributing to endothelial dysfunction and plaque instability.[3] this compound can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, converging on the activation of executioner caspases, such as caspase-3.[3]

PAzPC_Apoptosis_Pathway PAzPC This compound Intrinsic Intrinsic Pathway (Mitochondrial) PAzPC->Intrinsic Extrinsic Extrinsic Pathway (Death Receptor) PAzPC->Extrinsic Caspase3 Caspase-3 Activation Intrinsic->Caspase3 Extrinsic->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

This compound induces apoptosis via intrinsic and extrinsic pathways.

Conclusion

The discovery of this compound as a prominent oxidized phospholipid in oxLDL has provided crucial insights into the molecular mechanisms driving atherosclerosis.[1] It is a significant bioactive component of oxidized LDL that plays a crucial role in the signaling cascades leading to atherosclerosis.[2] Its ability to activate macrophages and endothelial cells through scavenger receptor-mediated pathways highlights its importance as a potential therapeutic target.[2] The experimental protocols outlined in this guide provide a framework for researchers to further investigate the specific mechanisms of this compound-induced cellular responses and to explore novel strategies for the prevention and treatment of cardiovascular disease. While further research is needed to fully elucidate its specific signaling pathways and to obtain precise quantitative data in various disease states, the available evidence strongly supports the role of this compound and related OxPLs as key mediators of inflammation and foam cell formation.[1]

References

PAz-PC: A Key Bioactive Component of Oxidized LDL Driving Atherogenesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Oxidized low-density lipoprotein (oxLDL) is a primary driver in the pathogenesis of atherosclerosis. The oxidation of LDL particles generates a complex array of bioactive lipids, among which 1-palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine (PAz-PC) has emerged as a significant contributor to the pro-inflammatory and pro-atherogenic properties of oxLDL.[1][2][3] This technical guide provides a comprehensive overview of the formation, biological activities, and key signaling pathways associated with this compound. It also includes detailed experimental protocols for the study of this critical molecule, aiming to equip researchers and drug development professionals with the necessary information to further investigate its role in cardiovascular disease and explore its potential as a therapeutic target.

Introduction to this compound

1-palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine (this compound) is a truncated oxidized phospholipid (oxPL) that is a prominent and abundant species within oxLDL.[3] It is formed through the oxidative cleavage of more common polyunsaturated fatty acids in phospholipids (B1166683), such as 1-palmitoyl-2-linoleoyl-sn-glycero-3-phosphocholine (PLPC), which are abundant in LDL particles.[1][2] This oxidation can be initiated by reactive oxygen species (ROS) generated by cells within the arterial wall, such as endothelial cells and macrophages.[1] The unique structure of this compound, featuring a truncated nine-carbon dicarboxylic acid (azelaic acid) at the sn-2 position, is crucial to its biological function as a damage-associated molecular pattern (DAMP).[2][4] As a DAMP, this compound is recognized by the innate immune system, triggering inflammatory and apoptotic responses that are central to the development of atherosclerotic plaques.[2][4]

Quantitative Data on this compound and Related Molecules

While direct quantitative data for this compound in biological samples is limited in publicly available literature, studies on related oxidized lipid species provide valuable context for the pro-atherogenic environment where this compound is formed.[3][5] The following tables summarize available quantitative data for this compound and closely related oxidized phospholipids to provide a comparative overview of their biological activities.[1]

Table 1: Pro-inflammatory Effects of this compound and Other Stimuli

StimulusCell TypeKey Inflammatory MarkersExpected Outcome
This compound HUVECs, MacrophagesIL-6, IL-8, TNF-α, VCAM-1, ICAM-1Increased expression and secretion of pro-inflammatory cytokines and adhesion molecules.[6]
LPS HUVECs, MacrophagesIL-6, IL-8, TNF-α, IL-1β, iNOSPotent induction of a broad range of pro-inflammatory cytokines and mediators.[6]
POVPC Endothelial Cells, MacrophagesIL-8, MCP-1Induction of cytokine expression and apoptosis.[6]
PGPC Endothelial Cells, MacrophagesE-selectin, VCAM-1, IL-8, MCP-1Upregulation of adhesion molecules and cytokines, promoting monocyte and neutrophil interaction.[6]

Table 2: Quantification of Related Oxidized Lipid Species

AnalyteSample TypeConditionConcentration/Value
Lysophosphatidylcholine (LysoPC) Carotid Atherosclerotic PlaquesSymptomatic Patients437 ± 58 mmol/L
Lysophosphatidylcholine (LysoPC) Carotid Atherosclerotic PlaquesAsymptomatic Patients229 ± 37 mmol/L
Oxidized LDL (ox-LDL) / LDL-Cholesterol (LDL-C) Ratio SerumHemodiafiltration PatientsMedian: 88.8 ng/mg (IQR: 58.3–161.7 ng/mg)
Oxidized Phosphatidylcholines (oxPC) Rabbit AortasAtherosclerotic5–7 fold higher than normal aortas

Note: This data is sourced from a study on related oxidized lipid species and provides context for the pro-atherogenic environment where this compound is formed.[3]

Key Signaling Pathways Involving this compound

This compound exerts its biological effects by interacting with various receptors on the surface of immune and endothelial cells, triggering a cascade of intracellular signaling events that contribute to vascular inflammation, foam cell formation, and endothelial dysfunction.[1]

Macrophage Activation and Foam Cell Formation

In macrophages, this compound is recognized by scavenger receptors such as CD36 and Toll-like receptors (TLRs), particularly TLR4.[1][2][3] This recognition is a critical event in the uptake of oxLDL, leading to the accumulation of cholesterol and the formation of foam cells, a hallmark of atherosclerotic lesions.[1][3] The binding of this compound-containing oxLDL to these receptors initiates signaling cascades that involve the activation of mitogen-activated protein kinases (MAPKs), including p38 and JNK, and the transcription factor NF-κB.[1] These pathways culminate in the expression of pro-inflammatory cytokines and chemokines, further propagating the inflammatory response within the atherosclerotic plaque.[1]

PAz_PC_Macrophage_Signaling cluster_extracellular Extracellular cluster_cell Macrophage oxLDL Oxidized LDL (containing this compound) CD36 CD36 oxLDL->CD36 Binds TLR4 TLR4 oxLDL->TLR4 Binds Uptake Binding & Uptake CD36->Uptake NFkB_Activation NF-κB Activation TLR4->NFkB_Activation Foam_Cell Foam Cell Formation Uptake->Foam_Cell Cytokines Pro-inflammatory Cytokine Production NFkB_Activation->Cytokines Lipid_Accumulation Lipid Accumulation Foam_Cell->Lipid_Accumulation

This compound signaling in macrophages leading to foam cell formation.
Endothelial Cell Dysfunction

In endothelial cells, this compound contributes to inflammatory activation and dysfunction.[1] Oxidized phospholipids, including this compound, induce the expression of adhesion molecules on the endothelial surface, such as VCAM-1 and ICAM-1, which facilitates the recruitment and attachment of monocytes.[1][6] This process is also mediated by scavenger receptors and involves the activation of downstream signaling pathways like NF-κB and MAPKs, leading to a pro-inflammatory endothelial phenotype.[1] Furthermore, this compound is a known inducer of apoptosis in endothelial cells, contributing to endothelial dysfunction and plaque instability.[2]

PAz_PC_Endothelial_Signaling cluster_extracellular Extracellular cluster_cell Endothelial Cell PAz_PC This compound Receptors Scavenger Receptors / TLRs PAz_PC->Receptors Binds NFkB_MAPK NF-κB / MAPK Activation Receptors->NFkB_MAPK Apoptosis Apoptosis Receptors->Apoptosis Adhesion Increased Adhesion Molecule Expression (VCAM-1, ICAM-1) NFkB_MAPK->Adhesion Dysfunction Endothelial Dysfunction Adhesion->Dysfunction Apoptosis->Dysfunction

This compound signaling in endothelial cells leading to dysfunction.

Experimental Protocols

In Vitro Oxidation of LDL

A common starting point for the in vitro study of this compound is the isolation of LDL from human plasma, followed by controlled oxidation.[3]

  • LDL Isolation: LDL is typically isolated from human plasma by sequential ultracentrifugation.[3]

  • Dialysis: The isolated LDL is extensively dialyzed against a buffer like PBS containing EDTA to remove contaminants.[3]

  • In Vitro Oxidation: Controlled oxidation of the purified LDL is often initiated by incubation with copper ions (e.g., CuSO4).[3]

Quantification of this compound by LC-MS/MS

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the identification and quantification of specific oxidized phospholipids like this compound.[3]

  • Lipid Extraction: Lipids are extracted from the sample (e.g., oxidized LDL, plasma, or tissue homogenate) using a method such as the Folch or Bligh-Dyer procedure.[7] Internal standards are added for accurate quantification.[3]

  • Chromatographic Separation: The lipid extract is separated using HPLC or UHPLC, typically with a reversed-phase C18 or a HILIC column.[3]

  • Mass Spectrometric Detection: The eluent is introduced into a tandem mass spectrometer. This compound is identified by its unique mass-to-charge ratio (m/z) and fragmentation pattern in MS/MS mode.[3] Quantification is achieved by comparing its signal intensity to that of the internal standard.[3]

LC_MS_Workflow Sample Biological Sample (e.g., Plasma, oxLDL) Extraction Lipid Extraction (with Internal Standard) Sample->Extraction Separation HPLC / UHPLC Separation Extraction->Separation Detection Tandem Mass Spectrometry (MS/MS) Detection Separation->Detection Quantification Data Analysis & Quantification Detection->Quantification

Experimental workflow for the quantification of this compound by LC-MS/MS.
Macrophage Inflammatory Response Assay

This protocol provides a framework for assessing the pro-inflammatory potential of this compound.

  • Cell Culture: Culture macrophage cell lines (e.g., RAW 264.7 or THP-1) in appropriate media until they reach 80-90% confluency.[6]

  • Cell Stimulation: Treat cells with this compound (typically 10-100 µg/mL) for a predetermined time (e.g., 4, 8, 12, or 24 hours).[6]

  • Cytokine Measurement: Collect the cell culture supernatants and measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using an ELISA kit.[6]

In Vivo Atherosclerosis Mouse Model

ApoE-/- or LDLR-/- mice are commonly used to study the in vivo effects of this compound on atherosclerosis.[8][9]

  • Animal Model: Use Apolipoprotein E-deficient (ApoE-/-) or LDL receptor-deficient (LDLR-/-) mice.[8][9]

  • Diet: Feed mice a high-fat, high-cholesterol "Western-type" diet to accelerate atherosclerosis.[8]

  • Compound Administration: Administer this compound via intraperitoneal (IP) or intravenous (IV) injection.[8]

  • Analysis: After a treatment period of several weeks, sacrifice the mice and analyze the atherosclerotic lesion area in the aorta, for example, by "en face" analysis with Oil Red O staining.[8]

Role in Drug Development

The central role of this compound and other oxPLs in driving the inflammatory processes of atherosclerosis makes them attractive targets for therapeutic intervention.[1] Strategies for drug development could focus on:

  • Inhibiting this compound Formation: Targeting the enzymatic or non-enzymatic pathways that lead to the oxidation of LDL and the formation of this compound.

  • Blocking this compound Receptors: Developing antagonists for scavenger receptors like CD36 and TLR4 to prevent the downstream signaling initiated by this compound.

  • Neutralizing this compound: Using antibodies or other binding molecules to sequester this compound and prevent its interaction with cellular receptors.

Conclusion

This compound is a key bioactive lipid component of oxidized LDL that plays a critical role in the pathogenesis of atherosclerosis.[1] Its ability to activate pro-inflammatory signaling pathways in macrophages and endothelial cells highlights its importance as a marker of oxidative stress and a potential therapeutic target.[1][2] The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for researchers to further investigate the mechanisms of this compound-induced cellular responses and to explore novel strategies for the prevention and treatment of cardiovascular disease.

References

The Functional Significance of the Azelaoyl Moiety in 1-Palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine (PAz-PC): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: 1-Palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine (PAz-PC) is a prominent oxidized phospholipid (OxPL) species generated during oxidative stress and is a key bioactive component of oxidized low-density lipoprotein (oxLDL).[1][2][3] Its formation and subsequent biological activity are critically dependent on the structure of its sn-2 residue: a nine-carbon dicarboxylic acid known as azelaic acid. This truncated and oxidized fatty acid moiety transforms the phospholipid from a simple structural component into a potent signaling molecule. This compound acts as a damage-associated molecular pattern (DAMP), recognized by the innate immune system, triggering pro-inflammatory and pro-apoptotic cellular responses that are central to the pathogenesis of chronic inflammatory diseases like atherosclerosis.[2][4] This technical guide provides an in-depth examination of the function of the azelaoyl group in this compound, detailing its role in mediating cellular signaling, and presents relevant quantitative data and detailed experimental protocols for its study.

Genesis of the Bioactive Moiety: Formation of this compound

This compound is not a product of standard phospholipid biosynthesis but is instead formed through the oxidative degradation of native phosphatidylcholines, particularly 1-palmitoyl-2-linoleoyl-sn-glycero-3-phosphocholine (PLPC), which is abundant in LDL particles.[1] The process is initiated by reactive oxygen species (ROS) that attack the double bonds of the polyunsaturated linoleoyl chain.[5] This leads to the formation of unstable lipid hydroperoxides, which subsequently fragment and cleave the acyl chain.[5] The result is a truncated nine-carbon chain with a terminal carboxyl group—the azelaoyl moiety—that remains esterified to the glycerol (B35011) backbone.[5] This oxidative modification is a critical step in the conversion of LDL into its pathogenic, oxidized form.

G PLPC PLPC (1-palmitoyl-2-linoleoyl-sn-glycero-3-phosphocholine) Oxidation Oxidative Stress (e.g., ROS) PLPC->Oxidation PAzPC This compound (1-palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine) Oxidation->PAzPC Fragmentation of linoleoyl chain

Diagram 1. Oxidative formation of this compound.

The Azelaoyl Group as a Ligand for Pattern Recognition Receptors

The defining feature of the azelaoyl fatty acid in this compound is its truncated, oxidized structure, which causes the moiety to protrude from the lipid membrane into the aqueous phase.[6] This accessibility allows it to act as a ligand for various pattern recognition receptors, thereby initiating downstream signaling cascades.

This compound is a potent activator of inflammatory signaling, primarily through its interaction with Toll-like receptors (TLRs) and scavenger receptors.[1][2]

  • TLR4/NF-κB Pathway: this compound is recognized by the TLR4 receptor complex, which includes MD-2 and CD14.[2] This binding event recruits the adaptor protein MyD88, initiating a kinase cascade that results in the phosphorylation and subsequent degradation of IκBα, the inhibitor of NF-κB.[2] Once freed, NF-κB translocates to the nucleus to drive the transcription of pro-inflammatory genes, including cytokines and chemokines.[1][2][4]

  • Scavenger Receptor/MAPK Pathway: In macrophages, this compound is recognized by scavenger receptors such as CD36.[1] This interaction is crucial for the uptake of oxLDL, leading to foam cell formation, a hallmark of atherosclerosis.[1] This binding also activates mitogen-activated protein kinases (MAPKs), including p38 and JNK, which further contribute to the inflammatory response.

G cluster_0 TLR4 Pathway cluster_1 Scavenger Receptor Pathway PazPC1 This compound TLR4 TLR4/MD-2/CD14 Receptor Complex PazPC1->TLR4 MyD88 MyD88 TLR4->MyD88 Kinases Downstream Kinases MyD88->Kinases IkBa IκBα Degradation Kinases->IkBa NFkB NF-κB Nuclear Translocation IkBa->NFkB Genes1 Pro-inflammatory Gene Expression NFkB->Genes1 PazPC2 This compound (on oxLDL) CD36 CD36 Scavenger Receptor PazPC2->CD36 MAPK p38/JNK MAPK Activation CD36->MAPK FoamCell Foam Cell Formation CD36->FoamCell Genes2 Inflammatory Response MAPK->Genes2

Diagram 2. Pro-inflammatory signaling pathways activated by this compound.

In endothelial cells, the azelaoyl moiety of this compound mediates pro-apoptotic signals, contributing to endothelial dysfunction and the instability of atherosclerotic plaques.[2] this compound can trigger both the extrinsic (death receptor) and intrinsic (mitochondrial) apoptotic pathways, which both converge on the activation of executioner caspases, such as caspase-3.[2][3] In the intrinsic pathway, this compound facilitates the translocation of the pro-apoptotic protein Bax to the mitochondrial outer membrane, leading to its permeabilization and the release of cytochrome c.[3]

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway PazPC This compound DeathReceptor Death Receptors PazPC->DeathReceptor Bax Bax Translocation PazPC->Bax Caspase3 Caspase-3 Activation DeathReceptor->Caspase3 Mito Mitochondria Bax->Mito CytC Cytochrome c Release Mito->CytC CytC->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Diagram 3. this compound-induced apoptotic pathways.

Quantitative Data

Direct quantitative data on the specific biological effects of this compound are limited in the literature. However, data from studies on mixed oxidized phospholipids (B1166683) (of which this compound is a major component) and mass spectrometric analysis provide valuable context.[2][7]

Table 1: Mass Spectrometry Fragmentation Data for this compound Structural Confirmation

Precursor Ion Precursor m/z Product Ion m/z Fragment Identity/Interpretation Citation
[M+H]⁺ 666.4341 184.1 Phosphocholine headgroup [7]
[M-H]⁻ 664.4195 255.2 Palmitate anion [C₁₆H₃₁O₂]⁻ [7]

| [M-H]⁻ | 664.4195 | 605.3 | [M-H - C₃H₉N]⁻ (loss of trimethylamine) |[7] |

Table 2: Biological Activity of Related Oxidized Phospholipids

Compound Cell Type Concentration Effect Citation
OxPAPC* Bone Marrow-Derived Macrophages 50 µg/ml Induction of COX-2 mRNA [1]
OxPAPC* Bone Marrow-Derived Macrophages 50 µg/ml Induction of IL-1β mRNA [1]
PONPC** - - Increased monocyte adhesion and chemotaxis [1]

*Oxidized 1-palmitoyl-2-arachidonoyl-sn-glycero-3-phosphocholine, a mixture containing this compound. **1-palmitoyl-2-(5-oxovaleroyl)-sn-glycero-3-phosphocholine, another truncated OxPL.

Detailed Experimental Protocols

The study of this compound's function relies on precise methodologies to quantify its presence and assess its biological impact.

This protocol outlines the analysis of this compound from a biological matrix like plasma, based on established lipidomics practices.[5][7]

  • Lipid Extraction (Folch Method):

    • To 100 µL of plasma, add a known amount of an appropriate internal standard (e.g., deuterated PC species).

    • Add 375 µL of a 1:2 (v/v) mixture of chloroform (B151607):methanol and vortex vigorously.

    • Add 125 µL of chloroform and vortex.

    • Add 125 µL of water to induce phase separation and vortex.

    • Centrifuge at 2,000 x g for 10 minutes at 4°C.

    • Carefully collect the lower organic phase containing the lipids.

    • Dry the lipid extract under a stream of nitrogen.

  • Liquid Chromatography (LC) Separation:

    • Reconstitute the dried extract in a suitable volume of the initial mobile phase.

    • Inject the sample onto a C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

    • Use a gradient elution with Mobile Phase A (Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate) and Mobile Phase B (Acetonitrile/Isopropanol (10:90, v/v) with 0.1% formic acid and 10 mM ammonium formate).[7]

  • Tandem Mass Spectrometry (MS/MS) Detection:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.

    • MRM Transition for this compound: Monitor the transition from the precursor ion (Q1) at m/z 666.4 ([this compound+H]⁺) to the characteristic product ion (Q3) at m/z 184.1 (phosphocholine headgroup).[5]

    • Quantification: Calculate the concentration of this compound by comparing its peak area to that of the internal standard.

G Sample Plasma Sample + Internal Standard Extraction Lipid Extraction (Folch Method) Sample->Extraction LC Reversed-Phase LC Separation Extraction->LC MS ESI-MS/MS (MRM Mode) LC->MS Data Data Analysis & Quantification MS->Data

Diagram 4. Experimental workflow for LC-MS/MS analysis of this compound.

This method detects the activation of caspase-3, a key marker of apoptosis induced by this compound.[2]

  • Cell Culture and Treatment:

    • Culture endothelial cells (e.g., HUVECs) to approximately 80% confluency.

    • Treat cells with varying concentrations of this compound (or a vehicle control) for a specified time (e.g., 12-24 hours).

  • Protein Extraction:

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease inhibitors.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

    • Separate proteins by size on a 12-15% SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunodetection:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for cleaved caspase-3.

    • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. The presence of bands at ~17/19 kDa indicates apoptosis.[2]

Conclusion

The function of this compound as a mediator of disease is intrinsically linked to its azelaoyl fatty acid. This truncated, oxidized sn-2 chain is not an inert structural element but a bioactive moiety that enables this compound to function as a DAMP.[2] By engaging with pattern recognition receptors on immune and endothelial cells, the azelaoyl group initiates potent pro-inflammatory and pro-apoptotic signaling cascades.[1][2] This activity provides a direct molecular link between oxidative stress and the chronic inflammation that drives diseases such as atherosclerosis. Understanding the precise function of the azelaoyl group is therefore critical for developing therapeutic strategies aimed at mitigating the pathological consequences of lipid oxidation.

References

The Dual Role of PAz-PC in Membrane Dynamics and Cellular Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine (PAz-PC) is an oxidized phospholipid (OxPL) that is increasingly recognized not merely as a marker of oxidative stress, but as a potent bioactive molecule. Its accumulation in cellular membranes significantly alters their biophysical properties, most notably membrane fluidity, which in turn can modulate a variety of cellular signaling pathways. This technical guide provides an in-depth analysis of the impact of this compound on membrane fluidity, detailing the underlying molecular mechanisms and providing comprehensive experimental protocols for its investigation. Furthermore, it elucidates the downstream signaling consequences of this compound-mediated membrane alterations, with a focus on inflammatory pathways.

Introduction to this compound and Membrane Fluidity

This compound is a truncated phospholipid formed by the oxidative cleavage of polyunsaturated fatty acids esterified to the sn-2 position of the glycerol (B35011) backbone of larger phospholipids (B1166683) like 1-palmitoyl-2-linoleoyl-sn-glycero-3-phosphocholine (PLPC).[1] This oxidation is a common consequence of cellular oxidative stress. The presence of the nine-carbon dicarboxylic acid, azelaic acid, at the sn-2 position imparts unique structural and chemical properties to this compound.[2]

The structure of this compound, with its truncated and more polar sn-2 chain, disrupts the ordered packing of neighboring phospholipids in the membrane bilayer.[2] Molecular dynamics simulations have shown that the oxidized sn-2 acyl chain of this compound has a tendency to reorient from the hydrophobic core of the membrane towards the more aqueous interfacial region.[3] This altered conformation introduces packing defects in the lipid bilayer, which can lead to an increase in membrane fluidity.[3]

Quantitative Impact of Oxidized Phospholipids on Membrane Properties

The incorporation of oxidized phospholipids like this compound into lipid bilayers has a measurable impact on several key biophysical parameters. While specific quantitative data for this compound is distributed across various studies, the general trends observed with similar oxidized lipids provide a clear picture of their effects.

Membrane PropertyEffect of Oxidized Phospholipids (including this compound)Quantitative InsightsReferences
Membrane Fluidity Generally increasedStudies on mixed oxidized phospholipids show a significant decrease in microviscosity.[4] The presence of truncated acyl chains disrupts lipid packing, increasing the mobility of adjacent lipids.[3][3][4]
Bilayer Thickness Generally decreasedThe reorientation of the truncated oxidized acyl chain out of the hydrophobic core leads to a reduction in the overall thickness of the lipid bilayer.[5][6][5][6]
Lipid Packing Density DecreasedOxidized phospholipids create more space between lipid molecules, resulting in a less densely packed membrane.[6][6]
Permeability IncreasedThe disruption in lipid packing can lead to an increase in the passive diffusion of small molecules and ions across the membrane.[4][4]
Phase Transition Temperature (Tm) AlteredThe introduction of oxidized lipids can broaden and lower the phase transition temperature of the lipid bilayer.[3][3]

Experimental Protocols for Measuring Membrane Fluidity

The effect of this compound on membrane fluidity can be quantitatively assessed using several well-established biophysical techniques. Below are detailed protocols for two common methods: Fluorescence Polarization and Laurdan Generalized Polarization (GP) Microscopy.

Fluorescence Polarization Assay using Diphenylhexatriene (DPH)

This technique measures the rotational mobility of a fluorescent probe, DPH, embedded in the hydrophobic core of the lipid bilayer. A decrease in fluorescence polarization (or anisotropy) indicates an increase in membrane fluidity.

Materials:

  • This compound

  • Matrix phospholipid (e.g., POPC)

  • Diphenylhexatriene (DPH)

  • Buffer (e.g., PBS, pH 7.4)

  • Spectrofluorometer with polarization filters

Protocol:

  • Liposome (B1194612) Preparation:

    • Prepare a lipid mixture of POPC and this compound at the desired molar ratio (e.g., 9:1, 8:2) in a glass vial.

    • Dry the lipid mixture under a stream of nitrogen gas to form a thin film.

    • Further dry the film under vacuum for at least 1 hour to remove any residual solvent.

    • Hydrate the lipid film with buffer to a final lipid concentration of 1 mg/mL.

    • Create unilamellar vesicles by sonication or extrusion through a polycarbonate membrane (e.g., 100 nm pore size).

  • DPH Labeling:

    • Prepare a stock solution of DPH in a suitable organic solvent (e.g., THF or DMF) at a concentration of 2 mM.

    • Add the DPH stock solution to the liposome suspension to achieve a final lipid-to-probe ratio of approximately 200:1.

    • Incubate the mixture in the dark at room temperature for at least 30 minutes to allow for DPH incorporation into the liposomes.

  • Fluorescence Polarization Measurement:

    • Set the excitation wavelength of the spectrofluorometer to 360 nm and the emission wavelength to 430 nm.

    • Measure the fluorescence intensities parallel (I||) and perpendicular (I⊥) to the vertically polarized excitation light.

    • Calculate the fluorescence polarization (P) using the following equation: P = (I|| - G * I⊥) / (I|| + G * I⊥) (where G is the grating correction factor of the instrument).

  • Data Analysis:

    • Compare the polarization values of liposomes containing this compound to control liposomes (containing only POPC). A lower polarization value indicates higher membrane fluidity.

Laurdan Generalized Polarization (GP) Microscopy

Laurdan is a fluorescent probe whose emission spectrum is sensitive to the polarity of its environment. In a more fluid, disordered membrane, water molecules can penetrate the bilayer to a greater extent, causing a red shift in Laurdan's emission. The GP value provides a ratiometric measure of this shift.

Materials:

  • This compound

  • Matrix phospholipid (e.g., DOPC)

  • Laurdan (6-dodecanoyl-2-dimethylaminonaphthalene)

  • Confocal or two-photon microscope with appropriate filter sets

  • Imaging software capable of calculating GP values

Protocol:

  • Liposome or Cell Preparation:

    • Prepare liposomes containing this compound as described in the fluorescence polarization protocol.

    • Alternatively, cells in culture can be treated with this compound (e.g., delivered via liposomes or in a carrier solvent) for a specified time.

  • Laurdan Labeling:

    • Prepare a stock solution of Laurdan in DMSO or ethanol (B145695) (e.g., 1 mM).

    • Add the Laurdan stock solution to the liposome suspension or cell culture medium to a final concentration of 5-10 µM.

    • Incubate in the dark at 37°C for 30-60 minutes.

    • If using cells, wash them with fresh medium or buffer to remove excess probe.

  • Microscopy and Image Acquisition:

    • Excite the Laurdan-labeled sample at approximately 405 nm.

    • Simultaneously collect the fluorescence emission in two channels: one centered around 440 nm (characteristic of ordered membranes) and the other around 490 nm (characteristic of disordered membranes).

  • GP Value Calculation and Imaging:

    • For each pixel in the image, calculate the GP value using the formula: GP = (I440 - I490) / (I440 + I490)

    • Generate a pseudo-colored GP image where different colors represent different GP values, providing a visual map of membrane fluidity.

  • Data Analysis:

    • Quantify the average GP values for different regions of interest. Lower GP values correspond to higher membrane fluidity.

Signaling Pathways Modulated by this compound

The alterations in membrane fluidity induced by this compound are not merely passive biophysical changes; they can have profound effects on cellular signaling. One of the most well-characterized pathways activated by this compound is the Toll-like receptor 4 (TLR4) signaling cascade, a key component of the innate immune system.[7]

This compound as a Ligand for TLR4

This compound is recognized as a damage-associated molecular pattern (DAMP) by the TLR4 receptor complex, which also includes MD-2 and CD14.[7] The binding of this compound to this complex initiates a signaling cascade that leads to the activation of the transcription factor NF-κB, a master regulator of inflammation.[7]

PAzPC_TLR4_Signaling PAzPC This compound TLR4_MD2 TLR4/MD-2 Complex PAzPC->TLR4_MD2 MyD88 MyD88 TLR4_MD2->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 IKK_complex IKK Complex TRAF6->IKK_complex IkB IκB IKK_complex->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Inflammatory_Genes Pro-inflammatory Gene Expression NFkB->Inflammatory_Genes activates Experimental_Workflow start Start: Hypothesis This compound alters membrane fluidity and activates signaling prepare_liposomes Prepare Liposomes (with and without this compound) start->prepare_liposomes treat_cells Treat Cells with this compound start->treat_cells measure_fluidity Measure Membrane Fluidity (Fluorescence Polarization / Laurdan GP) prepare_liposomes->measure_fluidity analyze_data Analyze and Correlate Data measure_fluidity->analyze_data treat_cells->measure_fluidity assess_signaling Assess Downstream Signaling (e.g., NF-κB activation, cytokine production) treat_cells->assess_signaling assess_signaling->analyze_data conclusion Conclusion: Elucidate the dual role of this compound analyze_data->conclusion

References

Methodological & Application

Application Notes and Protocols for the Use of PAz-PC in Liposome Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of 1-palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine (PAz-PC) in the preparation of liposomes. This compound is an oxidized phospholipid that is increasingly utilized in biomedical research to investigate the effects of oxidative stress on cellular membranes and to develop drug delivery systems that mimic oxidized low-density lipoprotein (oxLDL).[1][2][3]

Introduction to this compound

This compound is a glycerophospholipid where the fatty acid at the sn-2 position has been replaced by azelaic acid, a nine-carbon dicarboxylic acid.[1] This structural modification, resulting from oxidative cleavage of unsaturated fatty acids, imparts unique properties to the lipid, including a truncated and more polar sn-2 chain with a terminal carboxyl group.[1][4] Consequently, the incorporation of this compound into a lipid bilayer can influence membrane fluidity, permeability, and interactions with proteins.[1][5] In research, this compound is a key component in models of oxidized membranes and is studied for its role in inflammatory responses and atherosclerosis.[2][3]

Key Considerations for this compound Liposome (B1194612) Formulation

The unique structure of this compound presents several challenges and considerations in liposome preparation:

  • pH Sensitivity: The terminal carboxyl group on the azelaoyl chain can alter the surface charge of the liposome depending on the pH of the surrounding buffer, which can affect stability and lead to aggregation.[1]

  • Membrane Packing and Permeability: The shorter and bulkier azelaoyl group can disrupt the ordered packing of the lipid bilayer, potentially increasing membrane permeability and affecting encapsulation efficiency.[1] The inclusion of cholesterol (30-50 mol%) is often recommended to improve membrane packing and reduce leakage.[1]

  • Chemical Stability: As an oxidized lipid, this compound can be susceptible to further degradation and should be handled and stored with care, typically at -20°C or lower under an inert atmosphere.[2]

Experimental Protocols

Protocol 1: Preparation of this compound Containing Liposomes by Thin-Film Hydration and Extrusion

This is a widely used method for producing unilamellar vesicles with a controlled size distribution.[1]

Materials:

  • 1-palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine (this compound)

  • Primary phospholipid (e.g., 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine - POPC, or Dipalmitoylphosphatidylcholine - DPPC)[2][6][7]

  • Cholesterol

  • DSPE-PEG2000 (optional, for creating "stealth" liposomes)

  • Chloroform or a chloroform/methanol mixture (e.g., 2:1 v/v)[8]

  • Hydration buffer (e.g., sterile phosphate-buffered saline - PBS, pH 7.4)[6]

  • Mini-extruder apparatus with polycarbonate membranes (e.g., 100 nm pore size)[6]

Procedure:

  • Lipid Film Formation:

    • In a round-bottom flask, dissolve the desired lipids (this compound, primary phospholipid, cholesterol, etc.) in the organic solvent at the chosen molar ratios (see Table 1 for examples).[6]

    • Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the flask wall.[1]

    • Dry the film under a high vacuum for at least 2 hours to remove any residual solvent.[1][6]

  • Hydration:

    • Add the hydration buffer, pre-warmed to a temperature above the phase transition temperature (Tc) of all lipid components, to the flask.[1]

    • Hydrate the film for at least 30 minutes with gentle agitation to form multilamellar vesicles (MLVs).[1][6]

  • Extrusion (Sizing):

    • Assemble the mini-extruder with the desired polycarbonate membrane (e.g., 100 nm).[6]

    • Transfer the MLV suspension to a syringe and pass it through the extruder multiple times (typically 11-21 passes) to form small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs) with a more uniform size.[1][6]

  • Characterization:

    • Determine the particle size, polydispersity index (PDI), and zeta potential of the liposomes using Dynamic Light Scattering (DLS).[1]

Protocol 2: Active (Remote) Loading of Doxorubicin (B1662922) into this compound Liposomes

This protocol utilizes a transmembrane ammonium (B1175870) sulfate (B86663) gradient to actively load amphipathic weak-base drugs like doxorubicin into the liposomes.

Materials:

  • Pre-formed this compound containing liposomes in ammonium sulfate solution (e.g., 250 mM)

  • Doxorubicin solution

  • Phosphate-buffered saline (PBS), pH 7.4

  • Size-exclusion chromatography column (e.g., Sephadex G-50) or dialysis system[8]

Procedure:

  • Gradient Formation:

    • Prepare the liposomes as described in Protocol 1, but use an ammonium sulfate solution as the hydration buffer.

    • Remove the external ammonium sulfate by passing the liposome suspension through a size-exclusion column pre-equilibrated with PBS or by dialysis against PBS. This creates a high concentration of ammonium sulfate inside the liposomes and a low concentration outside.[8]

  • Drug Incubation:

    • Add the doxorubicin solution to the purified liposome suspension.

    • Incubate the mixture at a temperature above the lipid Tc (e.g., 60°C) for 30-60 minutes with gentle stirring.[8] During this time, neutral ammonia (B1221849) (NH₃) diffuses out of the liposome, creating a pH gradient that drives the influx and accumulation of doxorubicin.

  • Purification:

    • Cool the suspension to room temperature.

    • Remove unencapsulated doxorubicin using a second size-exclusion column or dialysis against PBS.[8]

    • Store the drug-loaded liposomes at 4°C, protected from light.[8]

Data Presentation

The following tables provide examples of typical formulation parameters and the resulting physicochemical properties of this compound containing liposomes.

Table 1: Example Liposome Formulation Compositions

Formulation IDPrimary Phospholipid (mol%)Cholesterol (mol%)This compound (mol%)DSPE-PEG2000 (mol%)
Control-Lipo 554005
PAz-Lipo-5 504055
PAz-Lipo-10 4540105
PAz-Lipo-15 4040155

Table 2: Physicochemical Characterization of this compound Liposomes

Formulation IDHydrodynamic Diameter (Z-average, nm)Polydispersity Index (PDI)Zeta Potential (mV)
Control-Lipo 110 ± 50.12 ± 0.02-5 ± 2
PAz-Lipo-10 115 ± 70.15 ± 0.03-15 ± 3

Note: These values are illustrative and can vary depending on the specific lipids and preparation methods used.

Visualizations

Experimental Workflow and Signaling Pathway Diagrams

G Workflow for this compound Liposome Preparation cluster_0 Lipid Film Formation cluster_1 Hydration cluster_2 Sizing cluster_3 Characterization a 1. Dissolve Lipids in Organic Solvent b 2. Evaporate Solvent (Rotary Evaporation) a->b c 3. Dry Film Under Vacuum b->c d 4. Add Aqueous Buffer (above Tc) c->d Hydrate Film e 5. Agitate to Form MLVs d->e f 6. Extrude Through Polycarbonate Membrane e->f Size Reduction g 7. Form Unilamellar Vesicles (LUVs) f->g h 8. Analyze Size, PDI, and Zeta Potential (DLS) g->h Quality Control

Caption: Workflow for the preparation of this compound containing liposomes.

G Role of this compound in oxLDL-Mediated Foam Cell Formation ldl LDL oxldl Oxidized LDL (contains this compound) ldl->oxldl Oxidative Stress receptors Scavenger Receptors (e.g., CD36) oxldl->receptors Binding signaling Pro-inflammatory Signaling (e.g., NF-κB activation) receptors->signaling uptake Unregulated Lipid Uptake receptors->uptake foam_cell Foam Cell Formation signaling->foam_cell Contributes to uptake->foam_cell

Caption: this compound in oxLDL signaling leading to foam cell formation.

References

Application Notes and Protocols for PAz-PC in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide comprehensive protocols for two distinct molecules referred to as PAz-PC, catering to researchers, scientists, and drug development professionals. The first section details the use of 1-palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine (PAzePC) , an oxidized phospholipid instrumental in studying cellular stress responses. The second section focuses on 1-palmitoyl-2-azidoundecanoyl-sn-glycero-3-phosphocholine (this compound) , a photoactivatable and clickable lipid probe for investigating lipid-protein interactions.

Section 1: 1-palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine (PAzePC) for Cellular Stress Studies

PAzePC is a prominent oxidized phospholipid (OxPL) and a key component of oxidized low-density lipoprotein (oxLDL).[1] It is a bioactive molecule that plays a significant role in various pathological processes, including inflammation, apoptosis, and atherosclerosis.[2][3] PAzePC is recognized by the innate immune system as a damage-associated molecular pattern (DAMP), triggering cellular responses through pattern recognition receptors like Toll-like receptors (TLRs).[4][5]

Biological Activities
  • Pro-inflammatory Effects: PAzePC is a potent activator of inflammatory signaling, primarily through its interaction with TLR2 and TLR4.[4] This interaction initiates a signaling cascade that leads to the activation of the transcription factor NF-κB, a central regulator of inflammation, resulting in the production of pro-inflammatory cytokines.[4][6]

  • Pro-apoptotic Effects: In various cell types, particularly endothelial cells, PAzePC can induce apoptosis, or programmed cell death.[4] This process is crucial in the development of atherosclerotic lesions.[4] PAzePC can trigger apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[4]

Recommended Cell Lines
  • Human Aortic Endothelial Cells (HAECs): A physiologically relevant primary cell line for studying the effects of PAzePC on the vascular endothelium.[2]

  • THP-1 Cells: A human monocytic cell line that can be differentiated into macrophages to study the effects of PAzePC on immune cells.[2]

  • Human Umbilical Vein Endothelial Cells (HUVECs) and RAW 264.7 Macrophages: Commonly used in vitro models for validating the pro-inflammatory effects of PAzePC.[7]

Experimental Protocols

1. Preparation of PAzePC Working Solution

It is recommended to prepare PAzePC solutions fresh for each experiment due to potential stability issues.[8]

  • Materials:

    • PAzePC stock solution (e.g., 1 mg/mL in ethanol (B145695) with 0.05% w/v butylated hydroxytoluene (BHT) as an antioxidant).[9]

    • Sterile cell culture medium.[9]

    • Sterile microcentrifuge tubes.[9]

  • Procedure:

    • Thaw the PAzePC stock solution on ice.[9]

    • Determine the volume of the stock solution needed to achieve the desired final concentration in your cell culture medium. For example, to make 1 mL of a 10 µg/mL working solution, you would need 10 µL of the 1 mg/mL stock solution.[9]

    • In a sterile tube, add the required volume of cell culture medium.[9]

    • Add the calculated volume of the PAzePC stock solution to the medium and mix gently by pipetting.[9]

    • Use the freshly prepared working solution immediately.[9]

    • Prepare a vehicle control by adding the same volume of the BHT-containing ethanol to the cell culture medium without PAzePC.[9]

2. Cell Culture and Stimulation

  • Procedure:

    • Seed cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and allow them to adhere overnight.[2]

    • Treat the cells with various concentrations of PAzePC (e.g., 1-50 µg/mL) for the desired time (e.g., 24, 48 hours). Include untreated and vehicle control wells.[2]

3. Cell Viability Assay (MTT Assay)

  • Materials:

    • MTT solution (5 mg/mL in PBS).

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).[2]

    • 96-well plate reader.[2]

  • Procedure:

    • After the incubation period with PAzePC, add 10 µL of MTT solution to each well.[2]

    • Incubate the plate for 2-4 hours at 37°C until formazan (B1609692) crystals are visible.[2]

    • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[2]

    • Measure the absorbance at 570 nm using a microplate reader.

4. Apoptosis Assay (Caspase-3 Activity)

  • Materials:

    • Lysis buffer.

    • Caspase-3 substrate (e.g., Ac-DEVD-pNA).[2]

    • Assay buffer.

    • Microplate reader.[2]

  • Procedure:

    • After treatment with PAzePC, harvest the cells by centrifugation.[2]

    • Lyse the cells in lysis buffer on ice for 10-15 minutes.[2]

    • Centrifuge the lysate at 10,000 x g for 1 minute to pellet cellular debris.[2]

    • Transfer the supernatant to a new tube and determine the protein concentration.[2]

    • In a 96-well plate, add 50-100 µg of protein lysate to each well.[2]

    • Add the caspase-3 substrate and incubate at 37°C, monitoring the colorimetric change with a microplate reader at 405 nm.

Quantitative Data

The following tables summarize the effects of PAzePC on NF-κB activation and pro-inflammatory cytokine secretion. Purity of PAzePC is critical for reproducible results.[10]

Table 1: Effect of PAzePC Purity on NF-κB Activation [10]

PAzePC Purity (%)Concentration (µg/mL)NF-κB Activation (Fold Change)Standard Deviation
99104.5± 0.5
95103.2± 0.8
90102.1± 1.2

NF-κB activation was measured using a luciferase reporter assay in RAW 264.7 macrophages treated for 4 hours.[10]

Table 2: Effect of PAzePC Purity on TNF-α Secretion [10]

PAzePC Purity (%)Concentration (µg/mL)TNF-α Secretion (pg/mL)Standard Deviation
9910850± 50
9510620± 150
9010430± 200

TNF-α levels in the supernatant of bone marrow-derived macrophages were quantified by ELISA after 6 hours of treatment.[10]

Signaling Pathway and Experimental Workflow Diagrams

PAzePC_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PAzePC PAzePC TLR4 TLR4 PAzePC->TLR4 binds MyD88 MyD88 TLR4->MyD88 recruits MD2 MD-2 CD14 CD14 IKK IKK MyD88->IKK activates IkB IκBα IKK->IkB phosphorylates IkB->IkB NFkB_active NF-κB NFkB_inactive NF-κB NFkB_inactive->IkB NFkB_nucleus NF-κB NFkB_active->NFkB_nucleus translocates DNA DNA NFkB_nucleus->DNA binds Cytokines Pro-inflammatory Cytokines DNA->Cytokines transcription

Caption: PAzePC activates the TLR4/MyD88/NF-κB signaling pathway.[4]

PAzePC_Workflow start Start cell_culture Cell Seeding (e.g., HAECs, THP-1) start->cell_culture treatment PAzePC Treatment (various concentrations and times) cell_culture->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability apoptosis Apoptosis Assay (e.g., Caspase-3) treatment->apoptosis cytokine Cytokine Measurement (e.g., ELISA) treatment->cytokine analysis Data Analysis and Interpretation viability->analysis apoptosis->analysis cytokine->analysis end End analysis->end

Caption: Experimental workflow for studying the cellular effects of PAzePC.

Section 2: 1-palmitoyl-2-azidoundecanoyl-sn-glycero-3-phosphocholine (this compound) for Lipid-Protein Interaction Studies

This this compound is a bifunctional lipid probe designed for studying membrane biophysics and identifying lipid-protein interactions.[11] It contains a photoactivatable azido (B1232118) group on the sn-2 acyl chain, which upon UV irradiation, covalently cross-links to nearby molecules.[11] This allows for the capture of transient and weak lipid-protein interactions in a cellular context.[12]

Application

The primary application of this this compound is to identify unknown proteins that interact with phosphatidylcholine in a complex biological sample.[11] This is achieved through a multi-step process involving photo-cross-linking, click chemistry, and mass spectrometry.[11]

Experimental Protocol

This protocol outlines the general workflow for identifying protein interactors of this compound.

1. Incorporation of this compound into Cells

  • This compound can be introduced into cells through metabolic incorporation or by fusion of this compound-containing liposomes with the plasma membrane.[11]

2. Photo-cross-linking

  • Procedure:

    • After incorporation of this compound, if studying a specific signaling pathway, stimulate the cells as required.[11]

    • Irradiate the cells with UV light (typically 365 nm) to induce photo-cross-linking of the azide (B81097) group on this compound to adjacent proteins.[11][12]

3. Cell Lysis and Click Chemistry

  • Materials:

    • Lysis buffer (containing detergents like SDS).[11]

    • Biotin-alkyne or a fluorescent alkyne reporter molecule.[11]

    • Copper(I) catalyst (e.g., copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate).[11]

  • Procedure:

    • Lyse the cells containing the cross-linked products.[11]

    • To the lysate, add the alkyne-reporter molecule and the copper(I) catalyst to initiate the "click" reaction (copper-catalyzed azide-alkyne cycloaddition).[11]

    • Incubate at room temperature for 1-2 hours. This attaches the reporter molecule to the this compound.[11]

4. Enrichment and Identification of Labeled Proteins

  • Materials:

    • Streptavidin beads (for biotin-alkyne).[11]

    • Protease (e.g., trypsin).[11]

    • Mass spectrometer.[11]

  • Procedure:

    • If using biotin-alkyne, add streptavidin-coated beads to the reaction mixture to capture the biotinylated protein-lipid complexes.[11]

    • Wash the beads to remove non-specifically bound proteins.[11]

    • Perform on-bead digestion using trypsin to generate peptides.[11]

    • Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[11]

    • Identify the proteins from the generated peptide fragmentation data using a suitable database search algorithm.[11]

Experimental Workflow and Process Diagrams

PAzPC_Interaction_Workflow start Start incorporation Metabolic Incorporation or Liposome Fusion of this compound into Cells start->incorporation stimulation Stimulation of Signaling Pathway (Optional) incorporation->stimulation uv UV Irradiation (365 nm) to Induce Photo-cross-linking stimulation->uv lysis Cell Lysis and Protein Extraction uv->lysis click Click Chemistry with Reporter-Alkyne (e.g., Biotin-Alkyne) lysis->click enrichment Enrichment of Biotinylated Proteins on Streptavidin Beads click->enrichment digestion On-Bead Tryptic Digestion enrichment->digestion ms LC-MS/MS Analysis digestion->ms identification Protein Identification and Pathway Analysis ms->identification end End identification->end

Caption: General workflow for identifying protein interactors of this compound.[11]

Photo_Click_Process cluster_insitu In situ / In vitro cluster_postlysis Post-Lysis PAzPC_membrane This compound in Membrane adduct Covalent this compound- Protein Adduct protein Interacting Protein uv UV Light (365 nm) uv->adduct Activation labeled_adduct Labeled this compound- Protein Adduct adduct->labeled_adduct Click Reaction reporter Reporter-Alkyne catalyst Cu(I) Catalyst

Caption: The two-stage process of photo-cross-linking and click chemistry.[11]

References

Application Notes and Protocols: Incorporation of Photo-activatable Phosphatidylcholines (PAz-PC) into Model Membranes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the incorporation and application of two distinct types of photo-activatable phosphatidylcholines, herein referred to as PAz-PC, into model membranes. Each type offers unique functionalities for advanced biological research and drug delivery applications.

Part 1: Photo-responsive this compound for Controlled Release

This section focuses on 1-palmitoyl-2-(4-(phenylazo)benzoyl)-sn-glycero-3-phosphocholine, a lipid containing an azobenzene (B91143) moiety. This molecule undergoes reversible photoisomerization, enabling external control over membrane permeability, making it a valuable tool for triggered drug release studies.[1]

Data Presentation: Formulation and Characterization

The incorporation of photo-responsive this compound can influence the physicochemical properties of liposomes. The following tables summarize typical formulation parameters and their resulting characteristics.

Table 1: Liposome (B1194612) Formulation Composition
Formulation ID Primary Phospholipid (mol%) Cholesterol (mol%) This compound (mol%) DSPE-PEG2000 (mol%)
Control-Lipo554005
PAz-Lipo-5504055
PAz-Lipo-104540105

Note: Primary phospholipid can be DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine) or other lipids with a high phase transition temperature (Tc) to ensure a stable, low-permeability membrane in the ground state.[1]

Table 2: Physicochemical Properties of Liposome Formulations
Formulation ID Hydrodynamic Diameter (Z-average, nm) Polydispersity Index (PDI) Zeta Potential (mV)
Control-Lipo110 ± 5< 0.15-5 ± 2
PAz-Lipo-5112 ± 6< 0.15-6 ± 2
PAz-Lipo-10115 ± 5< 0.16-7 ± 3

Experimental Protocols

This protocol describes the preparation of unilamellar vesicles incorporating photo-responsive this compound using the thin-film hydration method followed by extrusion.[1][2]

Materials:

  • DSPC, Cholesterol, this compound, DSPE-PEG2000

  • Chloroform/Methanol mixture (2:1 v/v)

  • Hydration buffer (e.g., PBS pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Mini-extruder with polycarbonate membranes (100 nm pore size)

  • Syringes

Procedure:

  • Lipid Film Formation:

    • Dissolve the desired lipids (e.g., DSPC, Cholesterol, this compound, DSPE-PEG2000 at a 45:40:10:5 molar ratio) in a chloroform/methanol mixture in a round-bottom flask.[1]

    • Attach the flask to a rotary evaporator and immerse it in a water bath at 40-50°C.

    • Evaporate the solvent under reduced pressure to form a thin, uniform lipid film.

    • Dry the film under high vacuum for at least 2 hours to remove residual solvent.[1]

  • Hydration:

    • Add the hydration buffer to the flask, pre-warmed to a temperature above the Tc of the lipid mixture (e.g., 60-65°C for DSPC).

    • Agitate the flask for 1 hour at this temperature to form a milky suspension of multilamellar vesicles (MLVs).

  • Extrusion:

    • Assemble the mini-extruder with 100 nm polycarbonate membranes and pre-heat it to the hydration temperature.[1]

    • Pass the MLV suspension through the extruder 11-21 times to form large unilamellar vesicles (LUVs).[3]

    • The resulting liposome solution should be stored at 4°C, protected from light.[1]

Materials:

  • This compound containing liposomes encapsulating a fluorescent marker (e.g., calcein).

  • UV-A light source (~365 nm)

  • Visible light source (~450 nm)

  • Fluorometer

Procedure:

  • Prepare calcein-loaded liposomes using the protocol above, with calcein (B42510) included in the hydration buffer.

  • Remove unencapsulated calcein using size-exclusion chromatography.

  • Dilute the liposome suspension in buffer for fluorescence measurement.

  • Measure the baseline fluorescence (F₀).

  • Expose the liposome suspension to UV-A light for a defined period. The trans-to-cis isomerization of the azobenzene moiety will increase membrane permeability, leading to calcein release and an increase in fluorescence.[1]

  • Measure the fluorescence after UV exposure (F_uv).

  • (Optional) Expose the suspension to visible light to promote the cis-to-trans back-isomerization and measure the fluorescence to assess the reversibility of the release.

  • Determine the maximum fluorescence (F_max) by lysing the liposomes with a detergent (e.g., Triton X-100).

  • Calculate the percentage of release: % Release = [(F_uv - F₀) / (F_max - F₀)] * 100.

Visualization

G cluster_prep Liposome Preparation cluster_release Photo-triggered Release lipids Lipids (DSPC, Cholesterol, This compound, DSPE-PEG2000) in Organic Solvent film Thin Lipid Film lipids->film Evaporation mlv Multilamellar Vesicles (MLVs) film->mlv Hydration luv Unilamellar Vesicles (LUVs) mlv->luv Extrusion luv_loaded LUVs with Encapsulated Drug luv->luv_loaded Drug Loading uv UV-A Light (~365 nm) cis_state Cis-Isomer State (Increased Permeability) uv->cis_state trans-to-cis Isomerization release Drug Release cis_state->release G cluster_workflow Lipid-Protein Interaction Workflow prep Prepare this compound Proteoliposomes crosslink UV Photo-Crosslinking prep->crosslink separate SDS-PAGE Separation crosslink->separate digest In-Gel Digestion separate->digest ms LC-MS/MS Analysis digest->ms identify Identify Cross-linked Proteins and Peptides ms->identify G cluster_pathway Photo-Crosslinking and Identification Pathway start Protein-PAz-PC Interaction in Membrane uv UV Irradiation start->uv covalent Covalent Cross-link Formation uv->covalent enrich Enrichment of Cross-linked Species (Optional) covalent->enrich mass_spec Mass Spectrometry Analysis covalent->mass_spec Direct Analysis enrich->mass_spec end Identification of Interaction Partners mass_spec->end

References

Application Notes and Protocols for the Analytical Detection of PAz-PC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine (PAz-PC) is a prominent oxidized phospholipid (OxPL) species formed during oxidative stress and is a key component of oxidized low-density lipoprotein (oxLDL).[1] As a biomarker and bioactive mediator, this compound is implicated in the pathogenesis of various inflammatory diseases, including atherosclerosis.[2][3] Its accurate and robust quantification in biological matrices is crucial for understanding disease mechanisms and for the development of novel therapeutic interventions.[4] This document provides detailed application notes and protocols for the analytical detection of this compound.

Primary Analytical Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the specific and sensitive quantification of this compound in complex biological samples.[3] This technique combines the separation power of high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) with the high selectivity and sensitivity of tandem mass spectrometry.[4][5]

Data Presentation

Quantitative analysis of this compound by LC-MS/MS relies on characteristic fragmentation patterns and optimized analytical parameters.

Table 1: Key MS/MS Fragmentation Data for this compound [6]

Precursor IonPrecursor m/zProduct Ion m/zFragment Identity/Interpretation
[M+H]⁺666.4184.1Phosphocholine (B91661) headgroup
478.3[M+H - Azelaic acid]⁺
496.3[M+H - Azelaoyl ketene]⁺
[M-H]⁻664.4255.2Palmitate anion [C₁₆H₃₁O₂]⁻
187.1Azelaic acid fragment

Table 2: Representative Performance Characteristics of LC-MS/MS for Phospholipid Quantification [7]

ParameterTypical Value
Limit of Detection (LOD)0.37 µmol/L for PC
Linearity (R²)> 0.98
Inter-assay CV< 10-20%
Mean Recovery83-123%

Note: These values are for general phosphatidylcholine (PC) species and may vary for specific this compound assays. Researchers should validate the method and establish their own performance characteristics.

Experimental Protocol: Quantification of this compound in Human Plasma

This protocol details a typical workflow for the extraction and quantitative analysis of this compound from human plasma using LC-MS/MS.[4][6]

1. Sample Preparation: Lipid Extraction

  • Objective: To extract lipids, including this compound, from the plasma matrix.[6]

  • Materials:

    • Human plasma (collected in EDTA tubes)

    • Methanol (B129727) (LC-MS grade)

    • Methyl-tert-butyl ether (MTBE; LC-MS grade)

    • Water (LC-MS grade)

    • Internal Standard (IS), e.g., a deuterated or ¹³C-labeled this compound analogue.[6]

  • Procedure:

    • To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard solution.[4]

    • Add 400 µL of ice-cold methanol and vortex for 1 minute to precipitate proteins.[6]

    • Add 800 µL of MTBE and vortex for 10 minutes.[6]

    • Add 200 µL of LC-MS grade water to induce phase separation and vortex for 1 minute.[6]

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.[6]

    • Carefully collect the upper organic phase (containing lipids) and transfer to a new tube.[6]

    • Dry the extracted lipids under a gentle stream of nitrogen.[4]

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Mobile Phase A:Mobile Phase B).[6]

2. Liquid Chromatography (LC)

  • Objective: To separate this compound from other lipid species to reduce matrix effects.[6]

  • Instrumentation: HPLC or UHPLC system.[6]

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).[6]

  • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate.[6]

  • Mobile Phase B: Acetonitrile/Isopropanol (10:90, v/v) with 0.1% formic acid and 10 mM ammonium formate.[6]

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-15 min: Linear gradient to 95% B

    • 15-20 min: Hold at 95% B

    • 20-21 min: Return to 5% B

    • 21-25 min: Re-equilibration at 5% B

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

3. Mass Spectrometry (MS)

  • Objective: To detect and quantify this compound and its fragments.[6]

  • Instrumentation: Triple quadrupole or high-resolution mass spectrometer with an ESI source.[6]

  • Ionization Mode: Positive Electrospray Ionization (ESI).[6]

  • Scan Type: Multiple Reaction Monitoring (MRM).[6]

  • MRM Transition:

    • This compound: Precursor ion m/z 666.4 → Product ion m/z 184.1.[6]

    • Internal Standard: Corresponding precursor → product ion transition.[6]

  • Key MS Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 120°C

    • Desolvation Temperature: 350°C

    • Collision Energy: Optimized for the specific instrument (typically 20-40 eV).

Mandatory Visualization: LC-MS/MS Workflow

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Sample Biological Sample (e.g., Plasma) Add_IS Addition of Internal Standard Sample->Add_IS Extraction Lipid Extraction (MTBE Method) Add_IS->Extraction Dry_Reconstitute Dry Down & Reconstitute Extraction->Dry_Reconstitute LC Liquid Chromatography (Reversed-Phase Separation) Dry_Reconstitute->LC ESI Electrospray Ionization (Positive Mode) LC->ESI MS1 Mass Spectrometry (MS1) (Precursor Ion Selection m/z 666.4) ESI->MS1 MS2 Tandem MS (MS2) (Fragmentation) MS1->MS2 Detector Detector (Product Ion Detection m/z 184.1) MS2->Detector Quant Quantification (Peak Area Ratio to IS) Detector->Quant Confirm Structural Confirmation (Fragmentation Pattern) Detector->Confirm

Caption: Experimental workflow for this compound analysis by LC-MS/MS.

Alternative Technique: Immunoassays

Immunoassays, such as Enzyme-Linked Immunosorbent Assay (ELISA), offer a high-throughput alternative for the detection of oxidized phospholipids (B1166683).[4][8]

Principle

These assays utilize monoclonal antibodies that specifically recognize oxidized phospholipid epitopes.[4] For instance, the antibody E06 recognizes the phosphocholine headgroup of oxidized phospholipids and is used in established immunoassays for measuring total OxPL on apolipoprotein B (OxPL-apoB).[9] A competitive ELISA format can be developed where this compound in a sample competes with a coated this compound antigen for binding to a specific primary antibody. The resulting signal is inversely proportional to the amount of this compound in the sample.

Current Status and Considerations

While monoclonal antibodies that recognize oxidized phospholipids are available, a specific, commercially available ELISA kit for the exclusive quantification of this compound is not yet widespread.[4][10] Researchers may need to develop and validate their own assays. This approach can be powerful for screening large numbers of samples, but it may have less specificity compared to LC-MS/MS, as antibodies might cross-react with other structurally similar oxidized phospholipids.[8]

Signaling Pathway Involving this compound

This compound is not just a biomarker of oxidative stress but also a bioactive molecule that can trigger cellular signaling cascades.[2] As a major component of oxLDL, this compound acts as a Damage-Associated Molecular Pattern (DAMP).[2]

Description of this compound Mediated Signaling

In the context of atherosclerosis, this compound on oxLDL particles is recognized by scavenger receptors, such as CD36, on the surface of macrophages.[6][11] This binding initiates a signaling cascade that can involve the activation of mitogen-activated protein kinases (MAPKs) and the transcription factor NF-κB.[6] This ultimately leads to the expression of pro-inflammatory cytokines, promoting inflammation within the atherosclerotic plaque and contributing to the transformation of macrophages into foam cells.[3]

Mandatory Visualization: this compound Signaling Pathway

PAzPC_Signaling cluster_membrane Macrophage cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus oxLDL oxLDL (this compound) CD36 CD36 oxLDL->CD36 MAPK MAPK Activation CD36->MAPK IKK IKK Activation CD36->IKK Gene Pro-inflammatory Gene Transcription MAPK->Gene activates transcription factors IkB IκB Degradation IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB_nuc NF-κB NFkB->NFkB_nuc translocates NFkB_nuc->Gene

References

Application Notes and Protocols for Mass Spectrometry Analysis of Photoactivatable Azido-Phosphatidylcholine (PAz-PC)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-palmitoyl-2-azidoundecanoyl-sn-glycero-3-phosphocholine (PAz-PC) is a powerful bifunctional lipid probe designed for the study of lipid-protein interactions and membrane biophysics.[1] It incorporates a photoactivatable azido (B1232118) group on the sn-2 acyl chain, which upon UV irradiation, forms a highly reactive nitrene that covalently cross-links to nearby molecules.[1] This allows for the capture of transient and stable interactions within a native membrane environment. Subsequent analysis by mass spectrometry (MS) enables the precise identification of the cross-linked proteins and even the specific sites of interaction.[1][2] These application notes provide detailed protocols for utilizing this compound in combination with LC-MS/MS to identify lipid-interacting proteins.

Application Notes

Principle of the Method

The experimental approach involves three main stages. First, this compound is incorporated into a biological system of interest, such as synthetic liposomes or cellular membranes. Second, the system is exposed to UV light (typically ~365 nm) to activate the azido group and induce covalent cross-linking to proximal proteins.[1] Third, the cross-linked protein-lipid complexes are isolated, digested into peptides, and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][3] The identification of peptides covalently modified by the remnant of the this compound probe reveals the identity of the interacting protein. For low-abundance interactors, an optional click chemistry step can be employed. If an alkyne-modified this compound analogue is used, a biotin (B1667282) tag can be attached via click chemistry, allowing for the enrichment of cross-linked species using streptavidin beads before the MS analysis.[1][4]

Key Applications

  • Identification of Lipid-Binding Proteins: Discover novel protein interaction partners for phosphatidylcholine in various cellular contexts.[1]

  • Mapping Interaction Interfaces: High-resolution analysis can pinpoint the specific amino acid residues involved in lipid binding, providing structural insights.[2]

  • Studying Dynamic Interactions: Capture transient interactions that are often missed by other methods like co-immunoprecipitation.[3]

  • Drug Target Validation: Investigate how small molecules affect the interaction of a target protein with membrane lipids.

Experimental Protocols

Protocol 1: Preparation and Incorporation of this compound Vesicles

This protocol describes the preparation of large unilamellar vesicles (LUVs) containing this compound.

Materials:

  • Primary phospholipid (e.g., POPC)

  • 1-palmitoyl-2-azidoundecanoyl-sn-glycero-3-phosphocholine (this compound)

  • Chloroform

  • Buffer (e.g., HEPES-buffered saline)

  • Mini-extruder with 100 nm polycarbonate membranes[1]

Procedure:

  • In a glass vial, combine the primary phospholipid and this compound (e.g., at a 95:5 molar ratio) dissolved in chloroform.

  • Evaporate the solvent under a gentle stream of nitrogen gas to form a thin lipid film on the wall of the vial. Further dry the film under vacuum for at least 1 hour to remove residual solvent.

  • Hydrate the lipid film with the desired buffer by vortexing, creating multilamellar vesicles (MLVs).

  • Assemble the mini-extruder with a 100 nm polycarbonate membrane.

  • Equilibrate the extruder and the MLV suspension to a temperature above the lipid phase transition temperature.

  • Pass the MLV suspension through the extruder 11-21 times to generate LUVs.[1]

  • The resulting liposome (B1194612) solution can be stored at 4°C for immediate use.[1]

Protocol 2: Photo-Cross-Linking of this compound to Target Proteins

This protocol details the UV irradiation step to induce covalent cross-linking.

Materials:

  • This compound containing liposomes or biological membranes

  • Protein of interest or complex biological lysate

  • UV lamp (365 nm)[1]

  • Ice bath

  • UV-transparent plate or quartz cuvette[1]

Procedure:

  • Incubate the protein sample with the this compound-containing vesicles in a suitable buffer to allow for interaction.

  • Place the sample in a quartz cuvette or a UV-transparent plate on an ice bath to minimize heat-induced damage.[1]

  • Irradiate the sample with a 365 nm UV lamp. The optimal irradiation time (typically 5-15 minutes) should be determined empirically to maximize cross-linking efficiency while minimizing protein damage.[1]

  • (Optional) The reaction can be quenched by adding a scavenger molecule, though this is often unnecessary due to the short half-life of the generated nitrene.[1]

  • Analyze the cross-linking products by SDS-PAGE. A shift in the molecular weight of the target protein indicates a successful cross-linking event.[1]

Protocol 3: Protein Digestion and Sample Preparation for MS

This protocol is for in-gel or in-solution digestion of cross-linked proteins.

Materials:

  • Cross-linked protein sample

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAM)

  • Trypsin (mass spectrometry grade)

  • Ammonium (B1175870) bicarbonate buffer

  • Acetonitrile (ACN)

  • Formic acid (FA)

  • C18 spin tips for desalting

Procedure:

  • Denaturation, Reduction, and Alkylation:

    • For in-solution digestion, solubilize the protein in a denaturing buffer.

    • Add DTT to a final concentration of 10 mM and incubate for 30-60 minutes at 56°C to reduce disulfide bonds.

    • Cool the sample to room temperature and add IAM to a final concentration of 20-25 mM. Incubate for 30 minutes in the dark to alkylate cysteine residues.[5]

  • Digestion:

    • Dilute the sample with ammonium bicarbonate buffer to reduce the denaturant concentration.

    • Add trypsin at a 1:20 to 1:50 (w/w) ratio of trypsin-to-protein.

    • Incubate overnight at 37°C.[6]

  • Sample Cleanup:

    • Quench the digestion by adding formic acid to a final concentration of 0.1-1%.

    • Desalt the peptide mixture using C18 spin tips according to the manufacturer's protocol.

    • Dry the purified peptides in a vacuum centrifuge.

    • Reconstitute the peptides in an appropriate solvent (e.g., 0.1% formic acid in water) for LC-MS/MS analysis.[7]

Protocol 4: LC-MS/MS Analysis of Cross-Linked Peptides

This protocol provides a general framework for the analysis of this compound-modified peptides.

Procedure:

  • Chromatographic Separation:

    • Inject the reconstituted peptide sample onto a C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).[8]

    • Separate peptides using a gradient of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).[5][8] A typical gradient might run from 2% to 40% B over 60-90 minutes.

  • Mass Spectrometry:

    • Analyze the eluting peptides on a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) equipped with an ESI source.[8][9]

    • Operate the mass spectrometer in a data-dependent acquisition (DDA) mode.

    • Acquire full MS scans followed by MS/MS scans of the most abundant precursor ions.

    • Use collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) for fragmentation. A characteristic fragment ion for phosphocholine-containing molecules is m/z 184.1.[10][11]

  • Data Analysis:

    • Search the generated MS/MS spectra against a protein database using a specialized search engine (e.g., MaxQuant, Proteome Discoverer, XlinkX) that allows for the specification of the this compound remnant as a variable modification.

    • The mass of the modification will correspond to the this compound acyl chain minus N₂.

Data Presentation

Table 1: Typical LC-MS/MS Parameters for Analysis of Cross-Linked Peptides
ParameterSettingReference
LC System
ColumnC18 reversed-phase (e.g., 2.1 mm x 100 mm, 1.8 µm)[8]
Mobile Phase AWater with 0.1% Formic Acid[8]
Mobile Phase BAcetonitrile with 0.1% Formic Acid[8]
Flow Rate200 - 400 µL/min[7]
Column Temperature40 °C[10]
MS System
Ionization ModeElectrospray Ionization (ESI), Positive[10]
Capillary Voltage3.5 kV[8]
Source Temperature120 °C[8]
Desolvation Temp.350 °C[8]
Acquisition ModeData-Dependent Acquisition (DDA)N/A
MS1 Resolution60,000 - 120,000N/A
MS2 Resolution15,000 - 30,000N/A
Collision EnergyNormalized Collision Energy (NCE) 25-35%[8]
Table 2: Theoretical MS/MS Fragmentation of this compound Peptide Adducts

Upon fragmentation, specific ions can indicate the presence of a this compound-peptide adduct.

Ion TypeDescriptionTheoretical m/z
Reporter IonPhosphocholine headgroup184.0733
Neutral LossLoss of trimethylamine (B31210) from precursor[M+H - 59.0735]⁺
Peptide Backboneb- and y-ions from the peptide sequenceVaries
Modified Peptidey- or b-ions containing the cross-linked amino acid and lipid remnantVaries

Note: The exact masses and fragmentation patterns will depend on the cross-linked peptide's sequence and the specific instrumentation used.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_crosslink Cross-Linking & Digestion cluster_analysis Mass Spectrometry Analysis PAzPC This compound Incorporation (Cells or Liposomes) Incubation Incubation PAzPC->Incubation Protein Protein of Interest Protein->Incubation UV UV Irradiation (365 nm) Incubation->UV Crosslinked Cross-linked Protein-Lipid Complex UV->Crosslinked Digest Proteolytic Digestion (Trypsin) Crosslinked->Digest Peptides Peptide Mixture Digest->Peptides LCMS LC-MS/MS Analysis Peptides->LCMS DB Database Search (with custom modification) LCMS->DB Ident Identified Cross-linked Peptides & Proteins DB->Ident

Caption: Workflow for identifying protein interactors of this compound using mass spectrometry.

reaction_pathway cluster_click Optional Enrichment start This compound + Protein uv UV Light (365 nm) start->uv nitrene Reactive Nitrene Intermediate uv->nitrene crosslink Covalent Lipid-Protein Adduct nitrene->crosslink click Click Chemistry (e.g., + Biotin-Alkyne) crosslink->click if using alkyne-PAz-PC analysis MS Analysis crosslink->analysis enrich Streptavidin Enrichment click->enrich enrich->analysis

Caption: Reaction pathway for photo-cross-linking and optional enrichment.

troubleshooting_tree problem Problem: Low/No Cross-Linked Peptide Signal check_crosslink Is cross-linking successful on SDS-PAGE? problem->check_crosslink check_digestion Is digestion efficient? check_crosslink->check_digestion Yes solution_uv Solution: - Optimize UV exposure time - Check UV lamp intensity - Confirm this compound integrity check_crosslink->solution_uv No check_ms Is MS instrument performing well? check_digestion->check_ms Yes solution_digestion Solution: - Check enzyme activity - Ensure proper denaturation/ reduction/alkylation check_digestion->solution_digestion No solution_ms Solution: - Run standard peptide mix - Check for ion suppression - Optimize MS parameters check_ms->solution_ms No solution_search Solution: - Ensure correct mass modification is set - Widen precursor mass tolerance check_ms->solution_search Yes

References

Application Notes and Protocols for the Use of PAz-PC as a Substrate for Phospholipase A2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine (PAz-PC) is a truncated oxidized phospholipid that serves as a physiologically relevant substrate for phospholipase A2 (PLA2) enzymes. Oxidized phospholipids (B1166683) (OxPLs) like this compound are generated under conditions of oxidative stress and are implicated in a variety of inflammatory diseases, including atherosclerosis. The enzymatic hydrolysis of these OxPLs by PLA2 is a critical step in both propagating and resolving inflammatory responses. These application notes provide a comprehensive guide to using this compound as a substrate for studying PLA2 activity, with a particular focus on lysosomal PLA2 (LPLA2 or PLA2G15), which shows a preference for oxidized substrates.

The PLA2 superfamily of enzymes catalyzes the hydrolysis of the sn-2 ester bond of glycerophospholipids, releasing a free fatty acid and a lysophospholipid.[1] This family is broadly categorized into secreted PLA2s (sPLA2), cytosolic PLA2s (cPLA2), and calcium-independent PLA2s (iPLA2), each with distinct roles in cellular signaling and pathology. This compound, as a product of lipid peroxidation, is a key molecule in signaling pathways associated with inflammation and cellular dysfunction. Its use as a substrate allows for the detailed investigation of PLA2 activity in various contexts, from purified enzyme kinetics to cellular lipid metabolism and the screening of potential therapeutic inhibitors.

Data Presentation: Comparative Kinetic Parameters of Phospholipase A2

Direct kinetic parameters (Km and Vmax) for the hydrolysis of this compound by specific PLA2 isoforms are not extensively documented in publicly available literature and often need to be determined empirically. However, the following table provides comparative data for different PLA2 enzymes with various phospholipid substrates to offer a valuable frame of reference for experimental design.

EnzymeSubstrate(s)KmVmaxCatalytic Efficiency (kcat/Km)Notes
Lysosomal PLA2 (PLA2G15) 3,3’ Bis(monoacylglycero)phosphate (BMP)--10⁷ M⁻¹s⁻¹[2]Demonstrates high efficiency for a key lysosomal phospholipid.
Lipoprotein-associated PLA2 (Lp-PLA2) Oxidized Phospholipids on Lp(a)Higher on smaller Lp(a) isoforms[3][4]Higher on smaller Lp(a) isoforms[3]-Suggests that the lipoprotein environment influences enzyme kinetics.
Secreted PLA2 (sPLA2-V from Dromedary) Phosphatidylethanolamine (PE)115 ± 3.5 µM-2.6 ± 0.02 mM⁻¹s⁻¹Data for a non-oxidized substrate, for comparative purposes.
Phosphatidylcholine (PC)87 ± 2.1 µM--Data for a non-oxidized substrate, for comparative purposes.
Phosphatidylserine (PS)32 ± 1.2 µM--Data for a non-oxidized substrate, for comparative purposes.

Signaling Pathway: PLA2 in Oxidative Stress and Inflammation

Under conditions of oxidative stress, reactive oxygen species (ROS) can lead to the peroxidation of polyunsaturated fatty acids within cellular membranes, generating oxidized phospholipids such as this compound. These OxPLs can act as damage-associated molecular patterns (DAMPs), triggering inflammatory signaling pathways. Phospholipase A2 enzymes, particularly LPLA2, play a crucial role in the metabolism of these OxPLs. The hydrolysis of this compound by PLA2 releases azelaic acid and 1-palmitoyl-2-lyso-sn-glycero-3-phosphocholine (Lyso-PC). Azelaic acid can have signaling roles, while the released fatty acids can be further metabolized into pro-inflammatory eicosanoids by cyclooxygenases (COX) and lipoxygenases (LOX), amplifying the inflammatory cascade.

PLA2_Signaling_Pathway Oxidative_Stress Oxidative Stress (e.g., ROS) Membrane_PL Membrane Phospholipids (PL) Oxidative_Stress->Membrane_PL Oxidation PAz_PC This compound and other Oxidized Phospholipids (OxPL) Membrane_PL->PAz_PC PLA2 Phospholipase A2 (e.g., LPLA2) PAz_PC->PLA2 Substrate DAMPs DAMP Signaling PAz_PC->DAMPs Activates Hydrolysis_Products Hydrolysis Products (Azelaic Acid, Lyso-PC) PLA2->Hydrolysis_Products Hydrolysis COX_LOX COX / LOX Enzymes Hydrolysis_Products->COX_LOX Precursors Eicosanoids Pro-inflammatory Eicosanoids COX_LOX->Eicosanoids Metabolism Inflammation Inflammatory Response Eicosanoids->Inflammation DAMPs->Inflammation In_Vitro_PLA2_Assay_Workflow Start Start Substrate_Prep Substrate Preparation (this compound in Assay Buffer) Start->Substrate_Prep Enzyme_Prep Enzyme Preparation (Purified PLA2 or Lysate) Start->Enzyme_Prep Reaction_Setup Reaction Setup (Substrate + Enzyme) Substrate_Prep->Reaction_Setup Enzyme_Prep->Reaction_Setup Incubation Incubation (e.g., 37°C, 15-60 min) Reaction_Setup->Incubation Termination Reaction Termination & Lipid Extraction Incubation->Termination Sample_Prep Sample Preparation (Drying and Reconstitution) Termination->Sample_Prep Analysis LC-MS/MS Analysis Sample_Prep->Analysis Data_Analysis Data Analysis (Quantification of Products) Analysis->Data_Analysis End End Data_Analysis->End

References

Application Notes and Protocols for PAz-PC in Drug Delivery Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine (PAz-PC) is an oxidized phospholipid that has garnered significant interest in drug delivery research. Its unique structure, featuring a truncated and carboxyl-terminated sn-2 acyl chain, imparts distinct biophysical properties to lipid bilayers. This characteristic is particularly exploited in the development of "smart" drug delivery systems, most notably in photo-responsive liposomes. These systems offer spatiotemporal control over the release of therapeutic agents, a critical advancement in targeted drug delivery.

The primary application of this compound lies in its incorporation into liposomal formulations to create photo-activatable drug delivery vehicles. The mechanism of action is based on the principle of light-induced disruption of the liposomal membrane. While this compound itself is not the photo-sensitive moiety, it is often used in conjunction with photo-sensitive lipids like 1-palmitoyl-2-(4-(phenylazo)benzoyl)-sn-glycero-3-phosphocholine (this compound is a common, though potentially confusing, abbreviation for this molecule as well). For the purpose of these notes, we will refer to the photo-sensitive azobenzene-modified phospholipid as Azobenzene-PC. Upon irradiation with a specific wavelength of light (typically UV-A), the azobenzene (B91143) moiety in Azobenzene-PC undergoes a conformational change, disrupting the packing of the lipid bilayer and increasing its permeability. This leads to the controlled release of the encapsulated drug at the site of irradiation.

These application notes provide a comprehensive overview of the use of this compound in drug delivery systems, with a focus on photo-activatable liposomes for the delivery of the chemotherapeutic agent doxorubicin (B1662922). Detailed protocols for formulation, drug loading, and characterization are provided, along with quantitative data and visualizations to aid researchers in this field.

Data Presentation

The following tables summarize quantitative data for typical this compound-containing liposomal formulations. This data is essential for researchers to compare and replicate findings.

Table 1: Physicochemical Properties of this compound Liposomes

Formulation IDMolar Ratio (PC:Cholesterol:this compound:DSPE-PEG2000)Mean Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)
Control Liposomes55:40:0:5110 ± 5< 0.15-25 ± 3
This compound Lipo-550:40:5:5115 ± 7< 0.18-28 ± 4
This compound Lipo-1045:40:10:5120 ± 6< 0.20-32 ± 5
This compound Lipo-1540:40:15:5125 ± 8< 0.22-35 ± 4

PC: Phosphatidylcholine (e.g., DSPC), Cholesterol, DSPE-PEG2000: 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000]

Table 2: Doxorubicin Loading and In Vitro Release from this compound Liposomes

Formulation IDDrug-to-Lipid Ratio (w/w)Encapsulation Efficiency (%)Drug Release at 24h (No UV) (%)Drug Release at 1h (Post UV) (%)
Control Liposomes1:1095 ± 3< 5< 10
This compound Lipo-101:1092 ± 4< 8> 70

Experimental Protocols

Protocol 1: Preparation of this compound Liposomes by Thin-Film Hydration and Extrusion

This protocol describes a common method for preparing unilamellar this compound-containing liposomes with a defined size.

Materials:

  • 1-palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine (this compound)

  • Primary phospholipid (e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) - DSPC)

  • Cholesterol

  • DSPE-PEG2000

  • Chloroform/Methanol mixture (2:1, v/v)

  • Hydration buffer (e.g., 300 mM ammonium (B1175870) sulfate)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Mini-extruder

  • Polycarbonate membranes (100 nm pore size)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Nitrogen or Argon gas source

  • Vacuum desiccator

Procedure:

  • Lipid Film Formation:

    • In a round-bottom flask, dissolve the desired amounts of DSPC, cholesterol, this compound, and DSPE-PEG2000 in the chloroform/methanol mixture.[1]

    • Attach the flask to a rotary evaporator and immerse it in a water bath set to a temperature above the lipid phase transition temperature (e.g., 60-65°C).[1]

    • Rotate the flask and gradually reduce the pressure to evaporate the organic solvent, forming a thin lipid film on the flask wall.[1]

    • Dry the film under a high vacuum for at least 2 hours to remove any residual solvent.[1]

  • Hydration:

    • Add the pre-warmed hydration buffer (e.g., 300 mM ammonium sulfate) to the flask containing the lipid film.[1]

    • Agitate the flask by hand or on a rotary evaporator (without vacuum) at 60-65°C for 1 hour to form a milky suspension of multilamellar vesicles (MLVs).[1]

  • Extrusion:

    • Assemble the mini-extruder with a 100 nm polycarbonate membrane and pre-heat it to 60-65°C.[1]

    • Draw the MLV suspension into a syringe and pass it through the extruder a minimum of 11-21 times to form large unilamellar vesicles (LUVs).[1]

Protocol 2: Active Loading of Doxorubicin using a Transmembrane Ammonium Sulfate (B86663) Gradient

This protocol details the active loading of doxorubicin into the prepared liposomes.

Materials:

  • This compound liposomes in ammonium sulfate buffer (from Protocol 1)

  • Doxorubicin hydrochloride solution

  • PBS, pH 7.4

  • Size-exclusion chromatography column (e.g., Sephadex G-50) or dialysis tubing

  • Water bath

Procedure:

  • Gradient Formation:

    • Remove the external ammonium sulfate from the liposome (B1194612) suspension by passing it through a Sephadex G-50 column pre-equilibrated with PBS or by dialysis against PBS for 12-24 hours. This creates an ammonium sulfate gradient between the inside and outside of the liposomes.[1]

  • Drug Incubation:

    • Add the doxorubicin solution to the purified liposome suspension at a drug-to-lipid ratio of approximately 1:10 (w/w).[1]

    • Incubate the mixture at 60°C for 30-60 minutes with gentle stirring.[1] During this time, neutral ammonia (B1221849) (NH₃) diffuses out of the liposome, creating a pH gradient that drives the protonated doxorubicin into the liposome core where it precipitates.[1]

  • Purification:

    • Remove unencapsulated doxorubicin using a second size-exclusion column or dialysis against PBS.[1]

    • Store the drug-loaded liposomes at 4°C, protected from light.[1]

Protocol 3: Physicochemical Characterization of Liposomes

1. Particle Size and Zeta Potential:

  • Instrumentation: Dynamic Light Scattering (DLS) instrument.

  • Procedure:

    • Dilute a small aliquot of the liposome suspension in PBS.

    • Measure the hydrodynamic diameter (Z-average), polydispersity index (PDI), and zeta potential according to the instrument's standard operating procedures.[1]

2. Encapsulation Efficiency:

  • Procedure:

    • Separate the liposomes from the unencapsulated drug using a mini size-exclusion column.

    • Quantify the amount of encapsulated drug by disrupting the liposomes with a suitable solvent (e.g., methanol) and measuring the drug concentration using a spectrophotometer or fluorometer at the drug's specific excitation and emission wavelengths.

    • Encapsulation Efficiency (%) = (Amount of encapsulated drug / Total initial amount of drug) x 100.

Protocol 4: In Vitro Light-Triggered Drug Release

Materials:

  • Drug-loaded this compound liposomes

  • PBS, pH 7.4

  • UV-A light source (e.g., 365 nm)

  • Dialysis tubing or a similar release setup

  • Spectrophotometer or fluorometer

Procedure:

  • Place a known concentration of the drug-loaded liposome suspension in a dialysis bag against a large volume of PBS to maintain sink conditions.

  • At desired time points, irradiate the sample with a UV-A light source for a specific duration.

  • At various time intervals (before and after irradiation), collect aliquots from the external buffer and measure the concentration of the released drug.

  • Calculate the cumulative drug release as a percentage of the total encapsulated drug.

Mandatory Visualizations

G cluster_prep Liposome Preparation cluster_load Drug Loading cluster_char Characterization & Release start Lipid Mixture (PC, Cholesterol, this compound, DSPE-PEG2000) in Organic Solvent film Thin Film Formation (Rotary Evaporation) start->film hydration Hydration (Ammonium Sulfate Buffer) film->hydration extrusion Extrusion (100 nm membrane) hydration->extrusion gradient Gradient Formation (Dialysis/SEC) extrusion->gradient incubation Doxorubicin Incubation (60°C) gradient->incubation purification Purification (Removal of free drug) incubation->purification characterization Physicochemical Characterization (DLS, Zeta Potential, EE%) purification->characterization release In Vitro Light-Triggered Drug Release Assay characterization->release

Caption: Experimental workflow for preparing and testing this compound liposomes.

G cluster_before Stable Liposome (No UV) cluster_after Permeable Liposome (UV Light) p1 c1 az1 trans p2 drug_in Drug p3 c2 az2 trans p4 p5 c3 az3 cis p6 p7 c4 az4 cis p8 drug_out Drug Release uv UV Light (~365 nm) cluster_after cluster_after uv->cluster_after cluster_after->drug_out Increased Permeability cluster_before cluster_before

Caption: Mechanism of light-triggered drug release from Azobenzene-PC liposomes.

G cluster_pathway Doxorubicin Cellular Action Pathway liposome This compound Liposome (IV Administration) tumor Tumor Microenvironment (EPR Effect) liposome->tumor uv Localized UV Irradiation tumor->uv release Doxorubicin Release uv->release cell Cancer Cell release->cell uptake Cellular Uptake cell->uptake nucleus Nucleus uptake->nucleus intercalation DNA Intercalation nucleus->intercalation topoisomerase Topoisomerase II Inhibition nucleus->topoisomerase apoptosis Apoptosis intercalation->apoptosis topoisomerase->apoptosis

Caption: Targeted delivery and action of doxorubicin via this compound liposomes.

References

Experimental Guide for Studying the Effects of 1-Palmitoyl-2-Azelaoyl-sn-glycero-3-phosphocholine (PAz-PC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine (PAz-PC) is a prominent oxidized phospholipid (OxPL) species formed during the oxidation of low-density lipoproteins (LDL).[1] As a key component of oxidized LDL (oxLDL), this compound is implicated in the pathogenesis of chronic inflammatory diseases, most notably atherosclerosis.[1][2] It functions as a damage-associated molecular pattern (DAMP), recognized by the innate immune system, which triggers pro-inflammatory and pro-apoptotic responses in various cell types, particularly endothelial cells and macrophages.[2][3] This document provides detailed application notes and protocols for investigating the cellular effects of this compound, to aid researchers in elucidating its role in disease and evaluating potential therapeutic interventions.

Data Presentation: Quantitative Effects of this compound and Related Oxidized Phospholipids (B1166683)

The following tables summarize the expected quantitative and qualitative outcomes of this compound stimulation on endothelial cells and macrophages. Direct quantitative dose-response data for this compound is limited in publicly available literature; therefore, data from closely related oxidized phospholipids like POVPC (1-palmitoyl-2-(5-oxovaleroyl)-sn-glycero-3-phosphocholine) and the broader mixture OxPAPC (Oxidized 1-palmitoyl-2-arachidonoyl-sn-glycero-3-phosphorylcholine) are included for comparative purposes.[1]

Table 1: Pro-inflammatory Response in Endothelial Cells (e.g., HUVECs)

StimulusConcentration Range (µg/mL)Incubation TimeKey Inflammatory MarkersExpected Outcome
This compound 10 - 1004 - 24 hoursIL-6, IL-8, VCAM-1, ICAM-1Increased expression and secretion[1]
OxPAPC504 hoursIL-8, IL-6Upregulated mRNA levels[4]
POVPC10 - 1004 - 24 hoursIL-8, MCP-1Induction of cytokine expression[1]
LPS0.1 - 14 - 24 hoursIL-6, IL-8, TNF-αPotent induction of cytokines[1]

Table 2: Pro-inflammatory Response in Macrophages (e.g., THP-1, RAW 264.7)

StimulusConcentration Range (µg/mL)Incubation TimeKey Inflammatory MarkersExpected Outcome
This compound 10 - 1004 - 24 hoursIL-6, TNF-αIncreased expression and secretion[1]
POVPC10 - 1004 - 24 hoursIL-8, MCP-1Induction of cytokine expression and apoptosis[1]
LPS0.1 - 14 - 24 hoursIL-6, IL-8, TNF-α, IL-1βPotent and broad pro-inflammatory response[1]

Table 3: Apoptotic Response in Endothelial Cells and Macrophages

AssayCell TypeThis compound Concentration (µg/mL)Incubation TimeKey MarkersExpected Outcome
Annexin V/PI StainingEndothelial Cells, Macrophages10 - 1006 - 48 hoursAnnexin V+, PI- (early); Annexin V+, PI+ (late)Increased percentage of apoptotic cells
Western BlotEndothelial Cells, Macrophages10 - 504 - 24 hoursCleaved Caspase-3, Bax translocationIncreased levels of cleaved caspase-3 and mitochondrial Bax

Signaling Pathways and Experimental Workflows

This compound-Induced Pro-inflammatory Signaling

This compound primarily exerts its pro-inflammatory effects through the activation of Toll-like receptor 4 (TLR4).[2] This initiates a downstream signaling cascade involving the adaptor protein MyD88, leading to the activation of NF-κB and Mitogen-Activated Protein Kinases (MAPKs) such as p38 and JNK.[5] These transcription factors then drive the expression of various pro-inflammatory genes.

PAzPC_Inflammatory_Signaling PAzPC This compound TLR4 TLR4/MD2 PAzPC->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Recruits IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MKKs MKKs (MKK3/6, MKK4/7) TAK1->MKKs IkB IκB IKK->IkB Phosphorylates, leads to degradation NFkB NF-κB (p65/p50) IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates Genes Pro-inflammatory Genes (IL-6, IL-8, TNF-α, VCAM-1) Nucleus->Genes Transcription MAPKs MAPKs (p38, JNK) MKKs->MAPKs Phosphorylates AP1 AP-1 MAPKs->AP1 Activates AP1->Nucleus Translocates

This compound induced pro-inflammatory signaling pathway.
This compound-Induced Apoptosis Signaling

High concentrations or prolonged exposure to this compound can induce apoptosis, primarily through the intrinsic pathway. This involves the translocation of the pro-apoptotic protein Bax to the mitochondria, leading to the release of cytochrome c and subsequent activation of caspase-3.[6]

PAzPC_Apoptosis_Signaling cluster_apoptosome Formation PAzPC This compound (High Concentration) Stress Cellular Stress PAzPC->Stress Bax_cyto Bax (cytosolic) Stress->Bax_cyto Activates Bax_mito Bax (mitochondrial) Bax_cyto->Bax_mito Translocates to Mitochondrion Mitochondrion CytC Cytochrome c Mitochondrion->CytC Releases Bax_mito->Mitochondrion Forms pores in Apaf1 Apaf-1 CytC->Apaf1 Casp9 Caspase-9 Apaf1->Casp9 Apoptosome Apoptosome Apaf1->Apoptosome Casp9->Apoptosome Casp3_pro Pro-caspase-3 Apoptosome->Casp3_pro Cleaves Casp3_active Active Caspase-3 Casp3_pro->Casp3_active Substrates Cellular Substrates Casp3_active->Substrates Cleaves Apoptosis Apoptosis Substrates->Apoptosis Experimental_Workflow Start Start: Seed Cells (e.g., HUVECs, THP-1) Culture Culture to 80-90% Confluency Start->Culture Stimulate Stimulate Cells with this compound (Time course: e.g., 4, 8, 24h) Culture->Stimulate Prepare Prepare this compound dilutions (10-100 µg/mL) Prepare->Stimulate Harvest Harvest Samples Stimulate->Harvest Supernatant Supernatant Harvest->Supernatant Lysate Cell Lysate Harvest->Lysate Cells Whole Cells Harvest->Cells ELISA ELISA for Cytokines (IL-6, IL-8, TNF-α) Supernatant->ELISA WB Western Blot for Signaling Proteins (p-NF-κB, p-p38, Cleaved Caspase-3) Lysate->WB FACS Flow Cytometry (Annexin V/PI for Apoptosis) Cells->FACS Analysis Data Analysis and Interpretation ELISA->Analysis WB->Analysis FACS->Analysis

References

PAz-PC as a Standard in Lipid Peroxidation Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine (PAz-PC) is a prominent oxidized phospholipid (OxPL) species formed from the oxidative truncation of phospholipids (B1166683) containing arachidonic acid.[1] It is a key biomarker for oxidative stress and is implicated in the pathophysiology of various inflammatory diseases, including atherosclerosis.[1][2] Unlike its precursor phosphatidylcholine, which is essential for membrane structure and signaling, this compound is a product of oxidative degradation and acts as a damage-associated molecular pattern (DAMP), triggering inflammatory responses.[3][4] The accurate and robust quantification of this compound in biological samples is crucial for understanding its role in disease and for the development of novel therapeutics.[1] Synthetic this compound provides a high-purity standard essential for the development and validation of specific and reproducible assays.[5]

This document provides detailed application notes and protocols for the use of this compound as a standard in lipid peroxidation assays, with a focus on liquid chromatography-tandem mass spectrometry (LC-MS/MS) based methods.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Molecular FormulaC₃₃H₆₄NO₁₀P[6][7]
Molecular Weight665.8 g/mol [6][7]
IUPAC Name[(2R)-2-(8-carboxyoctanoyloxy)-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate[7]
Synonyms1-palmitoyl-2-azelaoyl PC, Azelaoyl PC[6][8]
Table 2: Representative Concentrations of Oxidized Phospholipids in Biological Samples
Sample TypeConditionAnalyteConcentration RangeReference
Human PlasmaHealthyOxidized Phospholipids (general)Low / Baseline[1]
Human PlasmaCardiovascular DiseaseOxidized Phospholipids (general)Elevated[1]
Atherosclerotic PlaquesStableThis compound and other OxPLsLower than unstable plaques[2]
Atherosclerotic PlaquesUnstableThis compound and other OxPLsEnriched[2]

Note: Absolute concentrations of this compound can vary depending on the patient cohort, disease severity, and the analytical method used. Researchers should establish their own reference ranges.[1]

Table 3: Typical LC-MS/MS Parameters for this compound Analysis
ParameterPositive Ion ModeNegative Ion ModeReference
Ionization ModeElectrospray Ionization (ESI)Electrospray Ionization (ESI)[9]
Precursor Ion (m/z)666.4 ([M+H]⁺)664.4 ([M-H]⁻)[9][10]
Product Ion (m/z)184.1 (phosphocholine headgroup)Varies[9][10]

Experimental Protocols

Protocol 1: Lipid Extraction from Human Plasma

This protocol is adapted from established methods for lipid extraction from plasma.[1]

Materials:

  • Human plasma (collected in EDTA tubes)

  • Methanol (B129727) (LC-MS grade)

  • Methyl-tert-butyl ether (MTBE; LC-MS grade)

  • Water (LC-MS grade)

  • Internal Standard (IS): e.g., 1-palmitoyl-2-(5-oxo-valeroyl)-sn-glycero-3-phosphocholine (POVPC)-d4 or other suitable non-endogenous oxidized phospholipid standard

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

Procedure:

  • To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard solution.[9]

  • Add 300 µL of methanol and vortex for 30 seconds.

  • Add 1 mL of MTBE and vortex for 1 minute.

  • Incubate the mixture for 10 minutes at room temperature with gentle shaking.[1]

  • Add 125 µL of water to induce phase separation and vortex for 30 seconds.[1]

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.[1]

  • Carefully collect the upper organic layer (containing the lipids) and transfer it to a new microcentrifuge tube.[1]

  • Dry the extracted lipids under a gentle stream of nitrogen.[1]

  • Reconstitute the dried lipid extract in 100 µL of the initial mobile phase (e.g., 60:40 acetonitrile:water with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid) for LC-MS/MS analysis.[1]

Protocol 2: LC-MS/MS Analysis of this compound

This protocol provides a general framework for the targeted analysis of this compound. Optimization may be required based on the specific instrument and experimental conditions.[9]

Liquid Chromatography (LC) Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 3.5 µm).[9][10]

  • Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium formate.[9]

  • Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate.[9]

  • Gradient: Start with a low percentage of mobile phase B and gradually increase to elute lipids based on their polarity.[9]

  • Flow Rate: 0.2 - 0.4 mL/min.[9]

  • Column Temperature: 40°C.[10]

  • Injection Volume: 5 µL.[10]

Mass Spectrometry (MS) Conditions:

  • Instrument: A triple quadrupole or high-resolution mass spectrometer coupled to the LC system.[9]

  • Ionization Mode: Electrospray Ionization (ESI), Positive.[10]

  • Capillary Temperature: 270°C.[10]

  • Sheath Gas Pressure: 10 psi.[10]

  • Data Acquisition: Monitor the specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for this compound and the internal standard.[2][10]

Protocol 3: In Vitro Lysosomal Phospholipase A2 (LPLA2) Activity Assay

This assay measures the activity of LPLA2 using this compound as a substrate, based on the detection of hydrolysis products.[11]

Materials:

  • Purified or recombinant LPLA2, or cell lysates containing LPLA2

  • This compound

  • Assay Buffer (e.g., sodium acetate (B1210297) buffer, pH 4.5)

  • LC-MS/MS system for product detection

Procedure:

  • Substrate Preparation: Prepare a stock solution of this compound in an organic solvent (e.g., ethanol). Evaporate the solvent and resuspend in Assay Buffer. Sonication may be needed to form a uniform suspension.[11]

  • Enzyme Reaction:

    • In a microcentrifuge tube, add 50 µL of the this compound substrate solution.

    • Pre-incubate at 37°C for 5 minutes.

    • Initiate the reaction by adding 50 µL of the enzyme solution.

    • Incubate at 37°C for a defined period (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

    • Include a negative control (e.g., heat-inactivated enzyme).[11]

  • Reaction Termination and Product Extraction:

    • Stop the reaction by adding a solvent mixture for lipid extraction (e.g., Bligh-Dyer or Folch method).[11]

    • Collect the organic phase containing the lipids and hydrolysis products.

  • Product Detection:

    • Dry the lipid extract under nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis.[11]

    • Analyze the samples for the levels of this compound hydrolysis products (azelaic acid and 1-palmitoyl-2-lyso-PC).[11]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing plasma Biological Sample (e.g., Plasma) is_add Add Internal Standard plasma->is_add extraction Lipid Extraction (MTBE/Methanol) is_add->extraction dry_down Dry Down Under Nitrogen extraction->dry_down reconstitute Reconstitute in Mobile Phase dry_down->reconstitute lc_separation LC Separation (C18 Column) reconstitute->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection quantification Quantification vs. Standard Curve ms_detection->quantification

Caption: Workflow for this compound quantification by LC-MS/MS.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus pazpc This compound (as part of oxLDL) tlr4 TLR4/MD-2/CD14 Complex pazpc->tlr4 binds myd88 MyD88 tlr4->myd88 recruits kinases Downstream Kinases myd88->kinases activates ikba IκBα Degradation kinases->ikba phosphorylates nfkb NF-κB ikba->nfkb releases nfkb_nuc NF-κB Translocation nfkb->nfkb_nuc translocates gene_transcription Pro-inflammatory Gene Transcription nfkb_nuc->gene_transcription induces

Caption: this compound pro-inflammatory signaling via TLR4/NF-κB.

Drug Development Applications

The use of this compound as a standard is critical in drug development for several reasons:

  • Target Validation: Accurate measurement of this compound levels in disease models can help validate the role of lipid peroxidation in pathology.

  • Biomarker Development: Standardized assays for this compound can be used to develop and validate biomarkers for disease diagnosis, prognosis, and monitoring therapeutic response.[11]

  • Screening of Therapeutics: this compound can be used in cell-based or enzymatic assays to screen for compounds that inhibit its formation or block its pro-inflammatory effects.[11] For example, the LPLA2 activity assay (Protocol 3) can be adapted to screen for inhibitors or activators of this enzyme, which plays a role in detoxifying oxidized phospholipids.[11]

By providing a reliable and reproducible standard, synthetic this compound facilitates the generation of high-quality, interpretable data, which is essential for advancing our understanding of lipid peroxidation and for the development of novel therapeutics targeting oxidative stress-related diseases.[5]

References

Application Notes and Protocols for the Quantification of 1-Palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine (PAz-PC) in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 1-Palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine (PAz-PC) is a prominent species of truncated oxidized phospholipid (OxPL) formed by the oxidative cleavage of phospholipids (B1166683) containing polyunsaturated fatty acids, such as 1-palmitoyl-2-linoleoyl-sn-glycero-3-phosphocholine (PLPC).[1][2] As a key component of oxidized low-density lipoprotein (oxLDL), this compound is implicated in the pathophysiology of various inflammatory diseases, most notably atherosclerosis.[1][3][4] It is not merely a marker of cellular damage but an active signaling molecule that can initiate pro-inflammatory and pro-apoptotic responses by acting as a Damage-Associated Molecular Pattern (DAMP).[2][3]

The quantification of this compound in biological matrices is crucial for understanding disease mechanisms, identifying biomarkers for oxidative stress, and assessing therapeutic efficacy.[4][5] However, its analysis presents challenges due to low physiological concentrations, chemical instability, and the complexity of biological matrices which can cause matrix effects like ion suppression.[5] This document provides detailed protocols for the quantification of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and for assessing its biological activity using an Enzyme-Linked Immunosorbent Assay (ELISA).

Quantitative Data Summary

The following tables summarize reported concentrations of this compound and related lipids in biological samples, offering a reference for expected physiological and pathological levels.

Table 1: Quantification of this compound and Related Oxidized Phospholipids in Human Plasma [4]

Analyte Sample Type Condition Concentration Range
Fragmented Oxidized PCs Plasma Healthy Controls 1.69 ± 0.19 ng/µL
Fragmented Oxidized PCs Plasma STEMI (Ischemia) 4.79 ± 0.94 ng/µL
Lysophosphatidylcholine (LPC) Plasma Healthy Subjects 200 - 300 µM

| Lysophosphatidylcholine (LPC) | Plasma | Cancer Patients | 207 ± 59 µM |

Table 2: Quantification of Related Lipids in Tissues [4]

Analyte Sample Type Condition Concentration Range

| Lysophosphatidylcholine 16:0 | Carotid Artery Plaques | Asymptomatic | 228.84 ± 37.00 mmol/L |

Method 1: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for quantifying small molecules like this compound from complex biological samples due to its high sensitivity and specificity.[4][6] The method involves extracting lipids from the sample, separating them using liquid chromatography, and detecting and quantifying the specific analyte using tandem mass spectrometry.

G cluster_workflow LC-MS/MS Workflow for this compound Quantification sample 1. Sample Collection (Plasma, Tissue Homogenate) extraction 2. Lipid Extraction (with Internal Standard & Antioxidant) sample->extraction drydown 3. Dry Down (Nitrogen Evaporation) extraction->drydown reconstitution 4. Reconstitution (in Mobile Phase) drydown->reconstitution lcms 5. LC-MS/MS Analysis (MRM Mode) reconstitution->lcms analysis 6. Data Analysis (Quantification vs. Calibration Curve) lcms->analysis

General workflow for this compound quantification by LC-MS/MS.
Detailed Experimental Protocol: LC-MS/MS

This protocol describes a robust method for this compound quantification from plasma or tissue homogenates using a modified Folch extraction followed by LC-MS/MS analysis.[4]

1. Sample Preparation: Lipid Extraction This procedure is critical for isolating lipids and removing interfering substances. The inclusion of an antioxidant like butylated hydroxytoluene (BHT) is essential to prevent ex vivo oxidation during sample preparation.[5]

G cluster_extraction Lipid Extraction Workflow start Start (100 µL Plasma/Homogenate) add_is Add Internal Standard, Antioxidant (BHT), and Ice-Cold Chloroform:Methanol start->add_is vortex1 Vortex Vigorously add_is->vortex1 add_nacl Add 0.9% NaCl Solution vortex1->add_nacl vortex2 Vortex add_nacl->vortex2 centrifuge Centrifuge (4°C) to Separate Phases vortex2->centrifuge collect Collect Lower Organic Phase centrifuge->collect dry Evaporate to Dryness (Nitrogen Stream) collect->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute end_node Ready for LC-MS/MS reconstitute->end_node

Workflow for the extraction of this compound from biological samples.

Materials:

  • Plasma or tissue homogenate

  • Internal Standard (IS) solution (e.g., deuterated this compound or PC(17:0/17:0))

  • Butylated hydroxytoluene (BHT)

  • Chloroform and Methanol (ice-cold, HPLC grade)

  • 0.9% NaCl solution

  • Nitrogen gas evaporator

  • Centrifuge (4°C capable)

Procedure:

  • Sample Preparation: Thaw frozen plasma samples on ice. Use 100 µL of plasma or tissue homogenate for extraction.[4]

  • To a glass tube, add the 100 µL sample.

  • Add the internal standard, BHT (to a final concentration of ~0.005%), and 2 mL of a 2:1 (v/v) mixture of ice-cold chloroform:methanol.[4]

  • Vortex vigorously for 2 minutes.[5]

  • Add 500 µL of 0.9% NaCl solution. Vortex for another minute.[4]

  • Phase Separation: Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the aqueous and organic layers.[4]

  • Collection: Carefully aspirate the lower organic phase containing the lipids using a glass syringe and transfer it to a clean tube.[4][5]

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen gas.[4][6]

  • Reconstitution: Reconstitute the dried lipid extract in 100-200 µL of the initial LC mobile phase.[4][5] Vortex to mix and transfer to an LC vial.

2. LC-MS/MS Analysis This step separates this compound from other lipids and detects it with high specificity.

Typical LC Conditions: [5][7]

  • Column: C8 or C18 reversed-phase column (e.g., 2.1 x 100 mm, 3.5 µm).

  • Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium (B1175870) formate.

  • Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate.

  • Flow Rate: 0.2 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

Typical MS Conditions: [5][6]

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Data Acquisition: Multiple Reaction Monitoring (MRM).

  • MRM Transition for this compound: Monitor the precursor ion m/z 666.4 to the characteristic product ion m/z 184.1 (phosphocholine headgroup).[6][7]

  • Collision Energy: Optimize for the specific instrument, typically starting around 30-40 eV.[4]

  • Internal Standard: Monitor the specific MRM transition for the chosen internal standard.

3. Data Analysis

  • Generate a calibration curve by preparing a series of known concentrations of a this compound standard spiked into a surrogate matrix (e.g., charcoal-stripped plasma).[4]

  • Integrate the peak areas for the this compound and internal standard MRM transitions in both the standards and the unknown samples.

  • Calculate the peak area ratio (this compound/Internal Standard).

  • Quantify the concentration of this compound in the samples by interpolating their peak area ratios against the calibration curve.[4]

Method 2: Quantification of this compound Biological Activity by ELISA

While LC-MS/MS directly quantifies the this compound molecule, an ELISA can be used to quantify a downstream biological response, such as the production of pro-inflammatory cytokines induced by this compound.[8] This protocol provides a framework for measuring Tumor Necrosis Factor-alpha (TNF-α) secretion from macrophages stimulated with this compound.

G cluster_elisa Workflow for TNF-α ELISA start Start (Cell Culture Supernatant) add_sample Add Standards & Samples to Antibody-Coated Plate start->add_sample incubate1 Incubate & Wash add_sample->incubate1 add_detection Add Detection Antibody (Biotinylated) incubate1->add_detection incubate2 Incubate & Wash add_detection->incubate2 add_enzyme Add Enzyme Conjugate (Streptavidin-HRP) incubate2->add_enzyme incubate3 Incubate & Wash add_enzyme->incubate3 add_substrate Add TMB Substrate (Color Development) incubate3->add_substrate add_stop Add Stop Solution add_substrate->add_stop read_plate Read Absorbance (450 nm) add_stop->read_plate end_node Calculate Concentration read_plate->end_node

General workflow for a sandwich ELISA protocol.
Detailed Experimental Protocol: TNF-α ELISA

This protocol is adapted from methods used to compare the pro-inflammatory potential of different this compound preparations.[8]

Objective: To quantify the production of TNF-α by murine macrophages (e.g., RAW 264.7 cell line) in response to stimulation with this compound.[8]

Materials:

  • RAW 264.7 murine macrophage cell line

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound (≥98% purity)

  • Lipopolysaccharide (LPS) (positive control)

  • Phosphate Buffered Saline (PBS) (vehicle control)

  • Mouse TNF-α ELISA Kit

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Culture: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.[8]

  • Preparation of Stimulants: Prepare a stock solution of this compound in ethanol (B145695). Dilute to final working concentrations (e.g., 10, 25, 50 µg/mL) in serum-free medium. Ensure the final ethanol concentration is <0.1%. Prepare controls: LPS (100 ng/mL) and a vehicle control.[8]

  • Cell Stimulation: Remove the culture medium from the cells and wash once with PBS. Add 200 µL of the prepared stimulants to the respective wells (in triplicate). Incubate the plate for 6-12 hours at 37°C, 5% CO₂.[8]

  • Sample Collection: After incubation, centrifuge the plate at 400 x g for 10 minutes. Carefully collect the cell culture supernatant for analysis.[8]

  • Quantification of TNF-α: Perform the TNF-α ELISA on the collected supernatants according to the manufacturer's instructions.[8][9] This typically involves:

    • Adding samples and standards to the pre-coated plate.

    • Incubating with a biotinylated detection antibody.

    • Incubating with a streptavidin-HRP conjugate.

    • Adding TMB substrate for color development.

    • Stopping the reaction and measuring absorbance at 450 nm.

  • Data Analysis: Calculate the concentration of TNF-α in each sample by interpolating from the standard curve generated with the TNF-α standards.[8]

Signaling Pathways Involving this compound

This compound exerts its biological effects by modulating several key signaling pathways.

1. TLR4-Mediated Inflammatory Signaling this compound can act as a DAMP and activate Toll-like receptor 4 (TLR4).[3][8] This interaction initiates a pro-inflammatory cascade, leading to the activation of the transcription factor NF-κB and the production of inflammatory cytokines.[1][2][3]

G cluster_pathway This compound Mediated TLR4 Inflammatory Signaling PAzPC This compound TLR4 TLR4/MD-2 Receptor Complex PAzPC->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Activation MyD88->IKK IkB IκBα Degradation IKK->IkB NFkB NF-κB Translocation to Nucleus IkB->NFkB Cytokines Pro-inflammatory Gene Transcription (TNF-α, IL-6, IL-8) NFkB->Cytokines

This compound activates the TLR4 pathway to induce inflammation.

2. Intrinsic Apoptosis Pathway Under conditions of high oxidative stress, this compound can contribute to apoptosis by facilitating the translocation of the pro-apoptotic protein Bax to the mitochondrial outer membrane, leading to its permeabilization (MOMP).[3]

G cluster_pathway This compound in the Intrinsic Apoptosis Pathway PAzPC High Oxidative Stress (High this compound) Bax Bax Translocation to Mitochondria PAzPC->Bax MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Bax->MOMP CytoC Cytochrome c Release MOMP->CytoC Caspase Caspase Activation CytoC->Caspase Apoptosis Apoptosis Caspase->Apoptosis

This compound can facilitate the intrinsic apoptosis pathway.

3. Keap1-Nrf2 Antioxidant Response At lower concentrations, electrophilic lipids like this compound can activate the Nrf2 antioxidant response pathway. This compound modifies cysteine residues on Keap1, disrupting the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus and activate the expression of cytoprotective genes.[3]

G cluster_pathway This compound Activation of the Nrf2 Antioxidant Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2_cyto Nrf2 Keap1->Nrf2_cyto Targets for Degradation Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Genes Transcription of Cytoprotective Genes ARE->Genes PAzPC Low Concentration This compound PAzPC->Keap1 Modifies Cysteine Residues

This compound can activate the Keap1-Nrf2 antioxidant response.

References

The Use of PAz-PC in Giant Unilamellar Vesicles: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine (PAz-PC) is an oxidized phospholipid (OxPL) that plays a significant role in various pathophysiological processes, including inflammation and apoptosis. Giant Unilamellar Vesicles (GUVs) are cell-sized lipid bilayers that serve as excellent model systems for studying membrane biophysics and lipid-protein interactions. The incorporation of this compound into GUVs provides a powerful tool to investigate the effects of lipid oxidation on membrane properties and cellular processes in a controlled environment. These application notes provide an overview of the potential applications and detailed protocols for the preparation and use of this compound-containing GUVs.

Potential Applications

The integration of this compound into GUVs opens avenues for a variety of research applications:

  • Biophysical Studies of Oxidized Membranes: this compound-containing GUVs can be used to study how lipid oxidation affects fundamental membrane properties such as fluidity, permeability, thickness, and phase behavior.[1][2][3][4][5]

  • Modeling Cellular Responses to Oxidative Stress: These model systems can help elucidate the mechanisms by which oxidized lipids trigger cellular signaling pathways related to inflammation and apoptosis.

  • Drug Interaction and Delivery Studies: GUVs with this compound can be employed to investigate the interaction of drugs with oxidized membranes, which is relevant for understanding drug efficacy and toxicity in disease states associated with oxidative stress.

  • Protein-Lipid Interaction Analysis: Researchers can study the binding and function of specific proteins with oxidized lipid domains, providing insights into the molecular recognition of oxidized phospholipids.

Anticipated Effects of this compound on GUV Properties

The incorporation of this compound into a lipid bilayer is expected to induce several changes in the biophysical properties of the GUVs.

PropertyAnticipated Effect of this compound IncorporationReferences
Membrane Fluidity Decrease[1][3]
Membrane Permeability Increase[3]
Membrane Thickness Decrease[4][5]
Area per Lipid Increase[4][5][6]
Phase Behavior Promotion of phase separation and formation of OxPL-rich domains[1][2]

Experimental Protocols

The following are detailed protocols for the preparation of GUVs containing this compound. Given that this compound is a charged and oxidized lipid, methods such as gel-assisted swelling or gentle hydration are recommended over electroformation to avoid potential degradation and to accommodate charged lipids.[7]

Protocol 1: GUV Formation by Gel-Assisted Swelling

This method is rapid and compatible with a wide range of lipid compositions and buffer conditions.[8]

Materials:

  • 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) or other desired carrier lipid

  • 1-palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine (this compound)

  • Chloroform (B151607)

  • Polyvinyl alcohol (PVA)

  • Glass coverslips

  • Swelling buffer (e.g., sucrose (B13894) solution of desired osmolarity)

  • Observation buffer (e.g., glucose solution of the same osmolarity as the swelling buffer)

Procedure:

  • Prepare Lipid Mixture:

    • In a clean glass vial, dissolve the carrier lipid (e.g., POPC) and this compound in chloroform at the desired molar ratio. A typical starting concentration for the total lipid mixture is 1 mg/mL.

  • Prepare PVA-Coated Substrate:

    • Prepare a 5% (w/w) PVA solution by dissolving PVA in deionized water at 90°C with stirring.

    • Spread 200 µL of the PVA solution onto a clean glass coverslip and dry it in an oven at 50°C for 30 minutes.[9]

  • Create Lipid Film:

    • Deposit approximately 20 µL of the lipid mixture onto the dried PVA film.

    • Place the coverslip under a vacuum for at least 2 hours to ensure complete removal of the chloroform.[9]

  • GUV Swelling:

    • Place the coverslip with the dried lipid film in a petri dish.

    • Gently add the swelling buffer (e.g., 200 mM sucrose) over the lipid film.

    • Allow the lipid film to swell for 30-60 minutes at a temperature above the phase transition temperature of the lipid mixture.

  • Harvesting GUVs:

    • Gently aspirate the GUV-containing solution with a wide-bore pipette tip.

    • For observation, transfer the GUVs into an observation chamber containing an equimolar glucose solution to allow the vesicles to settle at the bottom for easier microscopy.[10]

Protocol 2: GUV Formation by Gentle Hydration

This method is also suitable for charged lipids and avoids the use of an electric field.[7]

Materials:

  • POPC or other desired carrier lipid

  • This compound

  • Chloroform/methanol (2:1, v/v)

  • Glass vial or round-bottom flask

  • Nitrogen or argon gas stream

  • Vacuum desiccator

  • Hydration buffer (e.g., 100 mM sucrose)

Procedure:

  • Prepare Lipid Film:

    • Prepare the desired lipid mixture of the carrier lipid and this compound in a chloroform/methanol solution.

    • In a round-bottom flask, create a thin lipid film by evaporating the solvent under a gentle stream of nitrogen or argon gas.

    • To ensure complete solvent removal, place the flask in a vacuum desiccator for at least 2 hours.

  • Lipid Film Hydration:

    • Gently add the hydration buffer to the flask containing the dried lipid film. The buffer should be pre-warmed to a temperature above the lipid mixture's phase transition temperature.

    • Allow the lipid film to hydrate (B1144303) without agitation for several hours to overnight in an incubator set to the desired temperature.

  • GUV Harvesting:

    • The GUVs will detach from the glass surface and form a cloudy suspension.

    • Carefully collect the GUV suspension using a wide-bore pipette tip, avoiding disturbance of the remaining lipid film.

Visualizations

Experimental Workflow for this compound GUV Preparation and Analysis

GUV_Workflow cluster_prep GUV Preparation cluster_analysis Analysis prep_lipids 1. Prepare Lipid Mixture (Carrier Lipid + this compound) in Chloroform create_film 2. Create Thin Lipid Film (e.g., on PVA-coated glass) prep_lipids->create_film hydrate 3. Hydrate Film with Swelling Buffer create_film->hydrate harvest 4. Harvest GUVs hydrate->harvest microscopy Microscopy Analysis (Phase Contrast, Confocal) harvest->microscopy biophysics Biophysical Characterization (Fluidity, Permeability, etc.) microscopy->biophysics protein_interaction Protein Interaction Studies microscopy->protein_interaction

Caption: Workflow for this compound GUV preparation and subsequent analysis.

Potential Signaling Pathway Investigation Using this compound GUVs

Signaling_Pathway cluster_membrane GUV Membrane cluster_cellular Encapsulated Cellular Components PAzPC This compound Receptor Membrane Receptor (e.g., TLR4) PAzPC->Receptor Binding Adaptor Adaptor Proteins (e.g., MyD88) Receptor->Adaptor Kinase_Cascade Kinase Cascade Adaptor->Kinase_Cascade Transcription_Factor Transcription Factor (e.g., NF-κB) Kinase_Cascade->Transcription_Factor Reporter Fluorescent Reporter Activation Transcription_Factor->Reporter

Caption: Model signaling pathway that can be studied with this compound GUVs.

References

Application Notes and Protocols for Inducing Protein-Lipid Cross-Linking with PAz-PC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for utilizing 1-palmitoyl-2-azidoundecanoyl-sn-glycero-3-phosphocholine (PAz-PC), a photoactivatable lipid probe, to investigate protein-lipid interactions. It is crucial to distinguish this molecule from 1-palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine, also sometimes abbreviated as this compound, which is an oxidized phospholipid involved in pro-inflammatory and pro-apoptotic signaling and is not used for photo-inducible experiments.[1]

The this compound described herein is a powerful tool for studying the spatial and temporal dynamics of proteins within or near lipid bilayers.[2] It contains a photoactivatable azido (B1232118) group that, upon UV irradiation, forms a highly reactive nitrene intermediate, leading to covalent cross-linking with nearby molecules, including proteins.[2] This allows for the "trapping" of transient or weak interactions for subsequent analysis. While not a method for inducing large-scale, non-specific protein aggregation in the traditional sense, this protocol allows for the light-inducible covalent clustering of proteins with lipids, providing invaluable insights into membrane protein organization and function.

Principle of this compound Induced Protein-Lipid Cross-Linking

This compound is a synthetic phospholipid designed to mimic natural phospholipids (B1166683) and readily incorporate into lipid bilayers.[2] The key to its functionality is the azido group on the sn-2 acyl chain.[2] When exposed to UV light, the azido group is converted into a short-lived, highly reactive nitrene. This nitrene can then form a covalent bond with adjacent molecules, including amino acid residues of proteins in close proximity. The resulting cross-linked protein-lipid complexes can then be isolated and identified, providing a snapshot of the proteins interacting with the lipid environment at a specific moment.

Data Presentation

Table 1: Summary of Experimental Parameters and Expected Outcomes

ParameterRecommended Value/RangeExpected Outcome
This compound Concentration in Vesicles 1-10 mol% of total lipidEfficient incorporation into the lipid bilayer without significantly altering membrane properties.
Protein-to-Lipid Ratio Varies depending on the protein and its affinity for the membrane. Start with a 1:100 to 1:1000 molar ratio.Sufficient protein association with the vesicles for detectable cross-linking.
UV Irradiation Wavelength ~350 nmActivation of the azido group to form the reactive nitrene.
UV Irradiation Time 5-30 minutesSufficient cross-linking without causing significant photodamage to the protein.
Analysis Techniques SDS-PAGE, Western Blotting, Mass SpectrometryVisualization of a shift in the molecular weight of the cross-linked protein and identification of the cross-linked protein(s).[2]

Experimental Protocols

Protocol 1: Preparation of this compound Containing Unilamellar Vesicles

This protocol describes the preparation of small unilamellar vesicles (SUVs) incorporating this compound, which can then be used for in vitro cross-linking studies with a protein of interest.

Materials:

  • 1-palmitoyl-2-azidoundecanoyl-sn-glycero-3-phosphocholine (this compound)

  • Matrix phospholipid (e.g., POPC, DPPC)

  • Chloroform (B151607)

  • Glass vials

  • Nitrogen gas stream

  • Vacuum desiccator

  • Hydration buffer (e.g., PBS, HEPES buffer)

  • Probe sonicator or extruder

Procedure:

  • Lipid Film Formation:

    • In a glass vial, mix the desired amounts of this compound and the matrix phospholipid in chloroform to achieve the desired molar ratio (e.g., 5 mol% this compound).

    • Evaporate the chloroform under a gentle stream of nitrogen gas to form a thin lipid film on the bottom of the vial.

    • Place the vial in a vacuum desiccator for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Add the hydration buffer to the lipid film. The final lipid concentration should typically be in the range of 1-10 mg/mL.

    • Vortex the mixture vigorously for several minutes to form multilamellar vesicles (MLVs). The solution will appear milky.

  • Vesicle Sizing (Sonication or Extrusion):

    • Sonication: Place the vial containing the MLV suspension in an ice bath and sonicate using a probe sonicator. Use short bursts of sonication to avoid overheating the sample until the solution becomes clear.

    • Extrusion: For more uniform vesicle size, use a mini-extruder. Pass the MLV suspension through a polycarbonate membrane with a defined pore size (e.g., 100 nm) at least 11 times.

Protocol 2: Photo-Cross-Linking of a Protein of Interest with this compound Containing Vesicles

This protocol details the steps for inducing covalent cross-linking between a target protein and this compound within the prepared vesicles.

Materials:

  • This compound containing unilamellar vesicles (from Protocol 1)

  • Purified protein of interest

  • Reaction buffer (compatible with the protein and vesicles)

  • UV lamp with an emission maximum around 350 nm

  • Quartz cuvette or microplate

  • Ice bath

Procedure:

  • Incubation:

    • In a microcentrifuge tube, mix the this compound containing vesicles with the purified protein of interest at the desired protein-to-lipid ratio.

    • Incubate the mixture for a sufficient time to allow for protein-membrane association. Incubation time and temperature will vary depending on the specific protein.

  • UV Irradiation:

    • Transfer the sample to a quartz cuvette or a UV-transparent microplate.

    • Place the sample on an ice bath to minimize heat-induced artifacts.

    • Expose the sample to UV light (e.g., 350 nm) for a predetermined amount of time (e.g., 15 minutes). A non-irradiated sample should be kept as a negative control.

Protocol 3: Analysis of Cross-Linked Products

This protocol outlines the methods for analyzing the results of the photo-cross-linking experiment.

Materials:

  • SDS-PAGE loading buffer

  • SDS-PAGE gels

  • Coomassie Brilliant Blue or silver stain

  • Western blotting apparatus and reagents (if a specific antibody is available)

  • Mass spectrometer (for protein identification)

Procedure:

  • SDS-PAGE Analysis:

    • Add SDS-PAGE loading buffer to the irradiated and non-irradiated samples and heat at 95°C for 5 minutes.

    • Run the samples on an SDS-PAGE gel.

    • Stain the gel with Coomassie Brilliant Blue or silver stain. A successful cross-linking event will be indicated by the appearance of a new band at a higher molecular weight corresponding to the protein-lipid adduct.[2]

  • Western Blotting:

    • If an antibody against the protein of interest is available, perform a Western blot analysis.

    • Transfer the proteins from the SDS-PAGE gel to a PVDF or nitrocellulose membrane.

    • Probe the membrane with the primary antibody followed by a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Visualize the bands using a chemiluminescent substrate. The cross-linked product should be detectable by the antibody.

  • Mass Spectrometry for Protein Identification:

    • For identification of unknown interacting proteins from a complex mixture, the cross-linked band can be excised from the gel.[2]

    • The protein is then subjected to in-gel digestion (e.g., with trypsin).[2]

    • The resulting peptides are analyzed by mass spectrometry to identify the protein.[2]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

PAz_PC_Mechanism cluster_0 Step 1: Incorporation cluster_1 Step 2: Photoactivation cluster_2 Step 3: Cross-Linking PAz_PC This compound Lipid_Bilayer Lipid Bilayer PAz_PC->Lipid_Bilayer Incorporation UV_Light UV Light (~350 nm) Activated_PAz_PC Reactive Nitrene Intermediate UV_Light->Activated_PAz_PC Cross_Linked_Complex Covalent Protein-Lipid Complex Activated_PAz_PC->Cross_Linked_Complex Protein Proximal Protein Protein->Cross_Linked_Complex

Caption: Mechanism of this compound photo-cross-linking.

Experimental_Workflow start Start prep_vesicles Prepare this compound Containing Vesicles start->prep_vesicles incubate Incubate Vesicles with Protein prep_vesicles->incubate irradiate UV Irradiation (~350 nm) incubate->irradiate analyze Analyze Cross-Linked Products irradiate->analyze sds_page SDS-PAGE analyze->sds_page western Western Blot analyze->western mass_spec Mass Spectrometry analyze->mass_spec end End sds_page->end western->end mass_spec->end

Caption: Experimental workflow for this compound mediated protein-lipid cross-linking.

References

Application Notes and Protocols for Fluorescent Labeling of Azido-Modified Phosphatidylcholine for Cellular Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphatidylcholine (PC) is the most abundant phospholipid in eukaryotic cell membranes, playing a critical role in membrane structure, signaling, and cellular metabolism. The ability to visualize the localization and dynamics of PC in living cells is crucial for understanding a wide range of biological processes. Bioorthogonal chemistry provides a powerful tool for this purpose, enabling the specific labeling of biomolecules with fluorescent probes in their native environment.

This document provides detailed application notes and protocols for the fluorescent labeling of phosphatidylcholine for imaging applications. The strategy involves the metabolic incorporation of a choline (B1196258) analog containing a bioorthogonal azide (B81097) handle, followed by covalent attachment of a fluorescent probe via "click chemistry."

It is a common misconception that a large, modified amino acid like p-azido-L-phenylalanine (pAzF) would be incorporated into a phospholipid structure. In practice, pAzF is an unnatural amino acid used for the site-specific labeling of proteins through genetic code expansion[1][2]. For phospholipid labeling, small, azide-modified precursors of the lipid headgroup, such as 1-azidoethyl-choline (AECho) , are used. These precursors are readily taken up by cells and incorporated into PC through the endogenous CDP-choline (Kennedy) pathway, resulting in the formation of azido-phosphatidylcholine (Az-PC)[3][4]. This Az-PC can then be specifically and efficiently labeled with a fluorescent probe for imaging.

The two most common bioorthogonal reactions for labeling azides are:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A highly efficient reaction between an azide and a terminal alkyne, catalyzed by copper(I) ions[5].

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free click chemistry reaction between an azide and a strained cyclooctyne, such as dibenzocyclooctyne (DBCO)[3]. This method is particularly useful for live-cell imaging due to the absence of cytotoxic copper catalysts.

These methods allow for the sensitive and high-resolution imaging of newly synthesized PC pools in various cellular compartments[3][6].

Applications

Fluorescent labeling of phosphatidylcholine enables a variety of applications in cell biology and drug development:

  • Visualizing Lipid Trafficking and Dynamics: Tracking the movement of newly synthesized PC from its site of synthesis in the endoplasmic reticulum (ER) to other organelles like the Golgi apparatus, mitochondria, and the plasma membrane[6][7][8].

  • Studying Membrane Structure and Organization: High-resolution imaging of PC distribution within different cellular membranes and membrane contact sites.

  • Monitoring Phospholipase Activity: Developing assays to monitor the activity of enzymes like phospholipase D (PLD) by tracking the turnover of labeled PC[6][9].

  • Investigating Cell Signaling: Visualizing the role of PC and its metabolites in cellular signaling pathways.

  • Drug Development: Assessing the impact of drug candidates on lipid metabolism and membrane integrity.

Data Presentation

The following tables summarize key quantitative data relevant to the fluorescent labeling of azido-modified phosphatidylcholine.

Table 1: Comparison of Bioorthogonal Labeling Reactions for Az-PC

Parameter Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Reactants Azide + Terminal Alkyne Azide + Strained Alkyne (e.g., DBCO)
Catalyst Copper(I) None
Reaction Rate Very Fast Fast
Live-Cell Compatibility Limited due to copper cytotoxicity; can be improved with ligands[10] High
Typical Fluorophores Alkyne-modified dyes (e.g., Alkyne-Alexa Fluor, Alkyne-Cy5) DBCO-modified dyes (e.g., DBCO-Alexa Fluor, DBCO-Cy5)

| Labeling Efficiency | High | High |

Table 2: Properties of Common Fluorophores for Az-PC Labeling

Fluorophore (Alkyne or DBCO conjugate) Excitation Max (nm) Emission Max (nm) Quantum Yield Photostability
Alexa Fluor 488 495 519 0.92 High
Alexa Fluor 568 578 603 0.69 High
Alexa Fluor 594 590 617 0.66 High
Cy3 550 570 0.15 Moderate

| Cy5 | 649 | 670 | 0.28 | Moderate |

Experimental Protocols

Protocol 1: Metabolic Labeling of Mammalian Cells with 1-Azidoethyl-choline (AECho)

This protocol describes the incorporation of an azide handle into cellular phosphatidylcholine.

Materials:

  • Mammalian cells of interest (e.g., NIH-3T3, HEK293)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 1-Azidoethyl-choline (AECho) iodide salt

  • Phosphate-buffered saline (PBS)

Procedure:

  • Seed cells in a suitable culture vessel (e.g., 6-well plate with glass coverslips for microscopy) and allow them to adhere overnight.

  • Prepare a stock solution of AECho in complete culture medium. A typical stock concentration is 10-50 mM.

  • Aspirate the old medium from the cells and replace it with fresh medium containing the desired final concentration of AECho. A typical working concentration range is 100-250 µM[3].

  • Incubate the cells for 12-24 hours under normal growth conditions (37°C, 5% CO₂). This allows for the metabolic incorporation of AECho into the cellular phospholipid pool.

  • After incubation, proceed to the fluorescent labeling step (Protocol 2 or 3).

Protocol 2: Fluorescent Labeling of Az-PC via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live-Cell Imaging

This protocol uses a copper-free click reaction, which is ideal for labeling live cells.

Materials:

  • AECho-labeled cells (from Protocol 1)

  • DBCO-conjugated fluorescent dye (e.g., DBCO-Alexa Fluor 488)

  • Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM)

  • Tris-buffered saline (TBS) or PBS

Procedure:

  • Gently wash the AECho-labeled cells twice with warm PBS to remove unincorporated AECho.

  • Prepare the labeling solution by diluting the DBCO-conjugated fluorophore in imaging medium to the desired final concentration. A typical concentration is 20 µM[3].

  • Add the labeling solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.

  • After incubation, remove the labeling solution and wash the cells three times with warm imaging medium or TBS to remove unreacted fluorophore.

  • The cells are now ready for live-cell imaging by fluorescence microscopy.

Protocol 3: Fluorescent Labeling of Az-PC via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Fixed-Cell Imaging

This protocol is highly efficient and suitable for fixed samples where copper toxicity is not a concern.

Materials:

  • AECho-labeled cells (from Protocol 1) on glass coverslips

  • PBS

  • 4% Paraformaldehyde (PFA) in PBS

  • Alkyne-conjugated fluorescent dye (e.g., Alkyne-Alexa Fluor 568)

  • CuAAC Reaction Cocktail (prepare fresh):

Procedure:

  • Fixation: a. Gently wash the AECho-labeled cells twice with PBS. b. Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature. c. Wash the fixed cells three times with PBS.

  • Permeabilization (Optional): a. If intracellular structures are to be imaged, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes. b. Wash three times with PBS.

  • CuAAC Reaction: a. Prepare the CuAAC reaction cocktail immediately before use. For a 1 mL final volume:

    • Start with PBS.
    • Add the alkyne-fluorophore to a final concentration of 1-10 µM.
    • Add TCEP to a final concentration of 1 mM.
    • Add TBTA to a final concentration of 100 µM.
    • Add CuSO₄ to a final concentration of 1 mM.
    • Finally, add freshly prepared sodium ascorbate to a final concentration of 1 mM to reduce Cu(II) to the active Cu(I) state. Mix gently. b. Remove the PBS from the fixed cells and add the CuAAC reaction cocktail. c. Incubate for 1 hour at room temperature, protected from light.

  • Washing and Mounting: a. Remove the reaction cocktail and wash the cells three times with PBS. b. Mount the coverslips onto microscope slides using an appropriate mounting medium (e.g., with DAPI for nuclear counterstaining). c. The slides are now ready for imaging by confocal microscopy.

Visualizations

Caption: Metabolic incorporation of AECho into Az-PC via the Kennedy Pathway.

experimental_workflow cluster_reaction 4. Fluorescent Tagging start 1. Seed Cells labeling 2. Metabolic Labeling Incubate with AECho (12-24h) start->labeling wash1 3. Wash Cells labeling->wash1 spaac SPAAC (Live Cells) Add DBCO-Fluorophore (30-60 min) wash1->spaac fix Fixation (PFA) wash1->fix wash2 5. Final Wash spaac->wash2 cuaac CuAAC (Fixed Cells) Add Alkyne-Fluorophore + Cocktail (1h) fix->cuaac cuaac->wash2 image 6. Fluorescence Imaging wash2->image

Caption: Experimental workflow for fluorescent labeling of phospholipids.

click_reactions cluster_cuaac Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) cluster_spaac Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) AzPC1 Az-PC (R-N₃) plus1 + AzPC1->plus1 AlkyneDye Alkyne-Fluorophore plus1->AlkyneDye arrow1 Cu(I) catalyst AlkyneDye->arrow1 Triazole1 Labeled PC-Fluorophore (Stable Triazole) arrow1->Triazole1 AzPC2 Az-PC (R-N₃) plus2 + AzPC2->plus2 DBCODye DBCODye plus2->DBCODye DBC DBC ODye DBCO-Fluorophore arrow2 No Catalyst (Copper-Free) Triazole2 Labeled PC-Fluorophore (Stable Triazole) arrow2->Triazole2 DBCODye->arrow2

Caption: Bioorthogonal "click" reactions for labeling Azido-PC.

References

Troubleshooting & Optimization

Technical Support Center: Solving PAz-PC Solubility Issues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for PAz-PC (1-palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the use of this compound in experiments, with a particular focus on its solubility in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: this compound is soluble in organic solvents such as ethanol (B145695), chloroform, and methanol.[1][2] For biological experiments, ethanol is a common choice as it is miscible with aqueous media.[2] It is crucial to use high-purity, anhydrous solvents to prevent hydrolysis and ensure the stability of the compound.[1]

Q2: How should I store my this compound stock solution?

A2: For optimal stability, this compound stock solutions in an organic solvent should be stored at -20°C or lower, protected from light and moisture.[1][2] For long-term storage, -80°C is recommended.[2] It is advisable to prepare smaller aliquots to minimize freeze-thaw cycles.[3] Under these conditions, this compound in ethanol is stable for at least two years.[3]

Q3: Why is my this compound solution cloudy or opalescent?

A3: Cloudiness or opalescence in your this compound solution often indicates the formation of lipid aggregates or micelles rather than a true solution of monomeric this compound.[1] This can happen even at concentrations below the point of visible precipitation.

Q4: How does pH affect the solubility and stability of this compound?

A4: The azelaoyl moiety of this compound contains a terminal carboxylic acid group. At physiological pH (around 7.4), this group will be deprotonated, giving the molecule a net negative charge.[1][4] This charge can influence its aggregation behavior and interactions with other molecules. The stability of the ester bonds in the phospholipid can also be affected by extremes in pH.[1] For liposome (B1194612) preparations, maintaining a pH between 5.5 and 7.5 is recommended for consistent size and surface charge.[5]

Q5: Is it necessary to use antioxidants when preparing this compound solutions?

A5: While this compound is an oxidized phospholipid, it can be susceptible to further oxidation.[1] To minimize this, consider using buffers that have been degassed with nitrogen or argon. For organic stock solutions, adding an antioxidant like butylated hydroxytoluene (BHT) can be beneficial if it is compatible with your experimental system.[1][2]

Troubleshooting Guide

This guide provides a systematic approach to troubleshoot and resolve common issues encountered with this compound solubility.

Problem 1: this compound precipitates out of solution when added to an aqueous buffer.

  • Cause: this compound has limited solubility in aqueous solutions due to its long acyl chains.[1] Adding a concentrated stock solution directly to a buffer can lead to the local concentration exceeding its solubility limit, causing precipitation.[1]

  • Solution:

    • Stepwise Dilution: Avoid adding the concentrated organic stock directly into your final buffer volume. Instead, create an intermediate dilution of the this compound in a smaller volume of the buffer first.[1]

    • Gentle and Constant Mixing: Add the this compound stock solution dropwise into the aqueous buffer while gently vortexing or stirring. This facilitates rapid dispersion of the lipid molecules and prevents high localized concentrations.[1]

    • Temperature Consideration: Gently warming the aqueous buffer may aid in dissolution. However, be cautious as elevated temperatures can potentially lead to degradation.[1]

Problem 2: Inconsistent experimental results between batches of this compound solution.

  • Cause: Variability in the preparation of the this compound solution can lead to inconsistent results. The formation of aggregates or micelles can vary between preparations.

  • Solution:

    • Standardized Protocol: Follow a consistent and detailed protocol for preparing your this compound solutions for every experiment.[1]

    • Fresh Preparations: Due to potential stability issues, it is highly recommended to prepare this compound solutions fresh for each experiment.[1] Aqueous solutions of this compound should be used immediately and not stored.[2][6]

    • Characterize Your Preparation: If your experimental setup is sensitive to the aggregation state of this compound, consider using techniques like dynamic light scattering (DLS) to assess the size distribution of particles in your solution to ensure batch-to-batch consistency.[1]

Quantitative Data Summary

The following tables summarize key quantitative data for working with this compound.

Table 1: Solubility of this compound in Various Solvents

SolventApproximate SolubilityReference(s)
Ethanol30 mg/mL[6][7]
DMSO5 mg/mL[6][7]
PBS (pH 7.2)5 mg/mL[6][7]
DMF1 mg/mL[7]

Table 2: Recommended Storage Conditions for this compound

ConditionTemperatureDurationAtmosphereReference(s)
Stock Solution (in Ethanol)-20°CAt least 2 yearsStandard[2][3]
Long-term Stock Solution-80°CRecommended for long-termInert Gas (Argon/Nitrogen) recommended[2]
Aqueous Working SolutionN/ANot RecommendedN/A[2][6]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in Ethanol

This protocol outlines the preparation of a 1 mg/mL this compound stock solution in ethanol, incorporating an antioxidant.

Materials:

  • This compound (solid)

  • 200-proof, anhydrous ethanol (high purity)

  • Butylated hydroxytoluene (BHT)

  • Amber glass vial with a PTFE-lined cap

  • Argon or nitrogen gas

  • Micropipettes and sterile tips

  • Analytical balance

Procedure:

  • Prepare BHT-containing ethanol: Dissolve BHT in ethanol to a final concentration of 0.05% (w/v). For instance, add 5 mg of BHT to 10 mL of ethanol.

  • Weigh this compound: In a sterile environment, accurately weigh the desired amount of this compound. For a 1 mg/mL solution, you would weigh 1 mg of this compound.

  • Dissolve this compound: Transfer the weighed this compound to the amber glass vial. Add the appropriate volume of the BHT-containing ethanol (e.g., 1 mL for 1 mg of this compound).

  • Mix thoroughly: Gently vortex the vial until the this compound is completely dissolved. Avoid vigorous shaking to minimize the introduction of air.

  • Store properly: Flush the headspace of the vial with argon or nitrogen, seal tightly, and store at -20°C or -80°C.[2]

Protocol 2: Preparation of this compound Working Solution in Aqueous Buffer for Cell Culture

This protocol describes the dilution of the this compound stock solution into a cell culture medium.

Materials:

  • This compound stock solution (e.g., 1 mg/mL in ethanol)

  • Sterile phosphate-buffered saline (PBS) or cell culture medium

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Thaw stock solution: Thaw the this compound stock solution on ice.

  • Warm the aqueous buffer: Pre-warm the sterile PBS or cell culture medium to 37°C.[1]

  • Calculate required volume: Determine the volume of the stock solution needed to achieve the desired final concentration. Note that the final concentration of ethanol in the cell culture medium should typically be kept at or below 0.5% to avoid solvent toxicity.[1]

  • Add this compound to the aqueous buffer: While gently vortexing the pre-warmed buffer, add the calculated volume of the this compound stock solution dropwise.[1]

  • Incubate and mix: Incubate the solution at 37°C for 10-15 minutes with intermittent gentle vortexing to aid dispersion.[1]

  • Visual inspection: The final solution may appear clear to slightly opalescent.[1]

  • Use immediately: Use the freshly prepared working solution without delay.[2]

Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation stock_solid This compound (Solid) dissolve Dissolve & Vortex stock_solid->dissolve stock_solvent Anhydrous Ethanol (+/- BHT) stock_solvent->dissolve stock_solution Concentrated Stock (e.g., 1 mg/mL) dissolve->stock_solution storage Store at -20°C/-80°C under Inert Gas stock_solution->storage thaw_stock Thaw Stock on Ice storage->thaw_stock For Each Experiment dilute Dropwise Addition while Vortexing thaw_stock->dilute warm_buffer Pre-warm Aqueous Buffer (e.g., PBS, Media) to 37°C warm_buffer->dilute working_solution Final Working Solution dilute->working_solution use_now Use Immediately working_solution->use_now

Workflow for this compound solution preparation.

pazpc_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus pazpc This compound (in oxLDL) cd36 CD36 pazpc->cd36 tlr4 TLR4/MD-2 pazpc->tlr4 mapk MAPK Activation (p38, JNK) cd36->mapk myd88 MyD88 tlr4->myd88 transcription Gene Transcription mapk->transcription nfkb_path IKK Complex myd88->nfkb_path nfkb NF-κB nfkb_path->nfkb Activation ikb IκBα (Inhibitor) nfkb_path->ikb Phosphorylation & Degradation nfkb->transcription Translocation cytokines Pro-inflammatory Cytokines & Chemokines transcription->cytokines

This compound inflammatory signaling pathways.

References

Technical Support Center: Optimizing PAz-PC Concentration for Cell Treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on using 1-palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine (PAz-PC) in cell-based assays. It includes frequently asked questions, troubleshooting guides, detailed experimental protocols, and summary data to facilitate effective experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary role in cell treatment?

A1: this compound is a prominent oxidized phospholipid (OxPL) and a key bioactive component of oxidized low-density lipoprotein (oxLDL).[1][2][3] It forms when phospholipids (B1166683) containing polyunsaturated fatty acids are subjected to oxidative stress.[4] In cell treatments, this compound is used to study the cellular responses to oxidative damage. It acts as a signaling molecule that can trigger a range of effects, including pro-inflammatory and pro-apoptotic responses, by activating specific cellular pathways.[1][2]

Q2: How should I prepare and store this compound stock solutions?

A2: this compound is typically supplied in an organic solvent like ethanol.[3][5] For long-term storage, it should be kept at -20°C in a tightly sealed glass vial under an inert atmosphere (argon or nitrogen) to prevent further oxidation and hydrolysis.[6][7] It is recommended to prepare single-use aliquots to minimize freeze-thaw cycles.[5]

Q3: What is the best way to solubilize this compound for addition to aqueous cell culture media?

A3: this compound has very low solubility in aqueous buffers and can precipitate.[5] To prepare a working solution, first, allow the organic stock vial to warm to room temperature to prevent condensation.[6] Evaporate the solvent under a gentle stream of nitrogen to form a thin lipid film. Then, resuspend the film in the desired sterile buffer or cell culture medium by vortexing.[5][8] For improved solubility and consistent delivery, it is highly recommended to incorporate this compound into small unilamellar vesicles (SUVs) with a carrier lipid like POPC or to use a carrier protein such as fatty acid-free BSA.[8][9]

Q4: What are the primary signaling pathways activated by this compound?

A4: this compound acts as a Damage-Associated Molecular Pattern (DAMP) and can activate pattern recognition receptors, such as Toll-like receptor 4 (TLR4) and CD36.[1][10][11] This interaction often initiates downstream signaling cascades including the activation of mitogen-activated protein kinases (MAPKs) and the transcription factor NF-κB, leading to the expression of pro-inflammatory cytokines.[2][10] Under high-stress conditions, this compound can also contribute to the intrinsic apoptosis pathway by promoting the translocation of Bax to the mitochondria.[1]

Q5: What are common cell lines used for studying this compound effects?

A5: The choice of cell line depends on the research context. Commonly used lines include:

  • Endothelial Cells (e.g., HUVECs): For studying vascular inflammation and endothelial dysfunction.[2][10]

  • Macrophages (e.g., THP-1, RAW 264.7): For investigating foam cell formation and inflammatory responses in atherosclerosis.[8][10][12]

  • HEK293 and CHO cells: Often used for GPCR signaling and reporter assays due to their ease of transfection.[9]

  • PC-3 cells (prostate carcinoma): Relevant for specific cancer biology studies.[9][13]

Troubleshooting Guide

Issue 1: this compound precipitates after addition to my cell culture medium.

  • Cause: The concentration of this compound exceeds its solubility limit in the aqueous medium. This is common when adding a concentrated organic stock directly to the media.[5]

  • Solution:

    • Carrier Molecules: Prepare this compound with a carrier protein like 0.1% fatty acid-free BSA or formulate it into liposomes/vesicles to enhance solubility and bioavailability.[8][9]

    • Dilution Method: Add the this compound stock solution dropwise to the medium while vortexing to facilitate dispersion and prevent localized high concentrations.

    • Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., ethanol) in the culture medium is non-toxic to the cells, typically below 1%.[14]

Issue 2: High levels of cell death are observed even at low this compound concentrations.

  • Cause: Cells may be overly sensitive, or the this compound is causing significant oxidative stress leading to apoptosis or necrosis. The biological effects of OxPLs can be highly concentration-dependent.[6]

  • Solution:

    • Dose-Response Curve: Perform a broad dose-response experiment (e.g., 1 µg/mL to 50 µg/mL) to identify the cytotoxic threshold for your specific cell line and experimental duration.[12]

    • Time-Course Experiment: Reduce the incubation time. Cellular responses to this compound can be rapid, and prolonged exposure may lead to toxicity.

    • Check Cell Health: Ensure cells are healthy, in the exponential growth phase, and not overgrown before starting the treatment.[9][15]

Issue 3: Inconsistent or no observable effect after this compound treatment.

  • Cause: This could be due to suboptimal concentration, poor bioavailability, degradation of this compound, or low expression of target receptors.[9]

  • Solution:

    • Optimize Concentration: Perform a dose-response experiment to find the optimal effective concentration (EC50). The effect may be biphasic, with different outcomes at low versus high concentrations.[9][16]

    • Verify Bioavailability: Use a carrier like BSA or liposomes to ensure effective delivery to the cells.[9]

    • Assess this compound Quality: Ensure the this compound has been stored properly to prevent degradation.[7] For mechanistic studies, use high-purity (≥98%) synthetic this compound to ensure observed effects are not from contaminants.[8][11]

    • Confirm Receptor Expression: Use qPCR or Western blot to verify that your cell line expresses the target receptors (e.g., TLR4, CD36) at sufficient levels.[9]

Quantitative Data Summary

The optimal concentration of this compound is highly dependent on the cell type, experimental endpoint, and incubation time. The following tables provide a general reference based on published data. Researchers must empirically determine the optimal concentration for their specific system.

Table 1: Recommended Concentration Ranges for this compound Cell Treatment

Application/EffectCell TypeConcentration RangeIncubation Time
Stress Tolerance Induction Endothelial Cells (HUVECs)1 - 20 µM48 - 72 hours[16][17]
Cytotoxicity/Apoptosis Macrophages, Endothelial Cells25 - 200 µM (or 1-50 µg/mL)2 - 48 hours[12][14]
Inflammatory Signaling Macrophages, HEK29310 - 50 µM1 - 24 hours[4][8]
Nrf2 Activation Various10 - 30 µM1 - 4 hours[12]

Table 2: General Troubleshooting Summary

ProblemPotential CauseRecommended Solution
Precipitation Low aqueous solubilityUse carrier protein (BSA) or prepare liposomes.[5][9]
High Cytotoxicity Concentration too high; long exposurePerform dose-response and time-course studies.[12]
Inconsistent Results Suboptimal concentration; this compound degradationTitrate concentration; ensure proper storage and handling.[7][9]
No Effect Low receptor expression; poor bioavailabilityVerify target expression; use carriers to improve delivery.[9]

Experimental Protocols

Protocol 1: Preparation of this compound Vesicles for Cell Treatment

This protocol describes the preparation of small unilamellar vesicles (SUVs) to ensure consistent delivery of this compound to cultured cells.[8]

Materials:

  • High-purity (≥98%) this compound

  • 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC)

  • Chloroform (B151607) (high purity)

  • Sterile, serum-free cell culture medium or PBS

  • Glass vials

  • Nitrogen or Argon gas source

  • Bath sonicator

Procedure:

  • In a clean glass vial, dissolve this compound and the carrier lipid POPC in chloroform. A molar ratio of 1:9 (this compound:POPC) is common to mimic oxidized membranes.[8]

  • Under a gentle stream of nitrogen or argon gas, evaporate the chloroform to create a thin, uniform lipid film on the bottom of the vial.

  • To ensure complete removal of the solvent, place the open vial under a high vacuum for at least 1-2 hours.[8]

  • Hydrate the lipid film with sterile, serum-free medium or PBS to a final total lipid concentration of 1 mg/mL. Vortex vigorously for 5-10 minutes.

  • To form SUVs, sonicate the lipid suspension in a bath sonicator for 20-30 minutes, or until the solution becomes clear.[8]

  • The resulting vesicle solution can now be diluted to the final desired working concentration in your complete cell culture medium for treating cells.

Protocol 2: Cell Viability Assessment using MTT Assay

This protocol measures cell metabolic activity to determine the cytotoxic effects of this compound.[12][14]

Materials:

  • Cells seeded in a 96-well plate

  • This compound working solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)

  • 96-well plate reader

Procedure:

  • Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase during treatment (e.g., 1 x 10⁴ to 5 x 10⁴ cells/well). Allow them to adhere overnight.[12]

  • Remove the medium and treat the cells with a range of this compound concentrations (e.g., 1, 5, 10, 25, 50 µg/mL) for the desired duration (e.g., 24 or 48 hours). Include untreated and vehicle-only controls.[12]

  • After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.[12]

  • Add 100 µL of solubilization solution to each well and incubate for at least 2 hours (or overnight) at 37°C in a humidified incubator to dissolve the formazan crystals.[14]

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate cell viability as a percentage relative to the untreated control cells.

Protocol 3: Western Blot Analysis of NF-κB Pathway Activation

This protocol details the detection of Tissue Factor (a downstream target of NF-κB) as a marker for this compound-induced inflammatory signaling.[12]

Materials:

  • Cells cultured in 6-well plates

  • This compound working solution

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Primary antibody (e.g., anti-Tissue Factor, anti-p65)

  • HRP-conjugated secondary antibody

  • SDS-PAGE equipment and PVDF or nitrocellulose membranes

  • Chemiluminescent substrate and imaging system

Procedure:

  • Seed cells in 6-well plates and grow to 80-90% confluency.

  • Treat cells with the desired concentration of this compound for the determined time (e.g., 4-8 hours).

  • After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer.

  • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer the proteins to a membrane.[12]

  • Block the membrane with 5% non-fat milk or BSA in TBST (Tris-Buffered Saline with 0.1% Tween 20) for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (e.g., anti-Tissue Factor) overnight at 4°C.[12]

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[2] Analyze band intensity relative to a loading control (e.g., β-actin or GAPDH).

Visualizations

Visual diagrams to aid in understanding this compound mechanisms and experimental design.

PAz_PC_TLR4_Signaling_Pathway cluster_nucleus PAzPC This compound TLR4 TLR4 Receptor PAzPC->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Recruits TRAF6 TRAF6 MyD88->TRAF6 IKK_Complex IKK Complex TRAF6->IKK_Complex Activates IkB IκB IKK_Complex->IkB Phosphorylates (Degradation) NFkB_IkB NF-κB / IκB (Inactive) IkB->NFkB_IkB NFkB NF-κB (p65/p50) NFkB->NFkB_IkB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates NFkB_IkB->NFkB Releases Nucleus Nucleus Inflammation Pro-inflammatory Gene Expression NFkB_nuc->Inflammation

Caption: this compound activates the TLR4 signaling pathway, leading to NF-κB translocation and inflammation.

Optimization_Workflow Start Start: Plan Experiment Prep Prepare this compound Vesicles (Protocol 1) Start->Prep Dose Dose-Response Assay (e.g., 1-50 µg/mL) Prep->Dose MTT Assess Cytotoxicity (MTT Assay - Protocol 2) Dose->MTT Select Select Non-Toxic Concentration Range MTT->Select Time Time-Course Experiment (e.g., 1, 4, 8, 24h) Select->Time Assay Perform Functional Assay (e.g., Western Blot - Protocol 3) Time->Assay Analyze Analyze Data Assay->Analyze

Caption: Experimental workflow for optimizing this compound concentration for cell treatment studies.

Troubleshooting_Tree Start Inconsistent or Unexpected Results Precipitate Is there visible precipitation? Start->Precipitate Viability Is cell viability very low? Precipitate->Viability No Sol_Precipitate Solution: Prepare this compound in liposomes or with BSA. Precipitate->Sol_Precipitate Yes NoEffect Is there no biological effect? Viability->NoEffect No Sol_Viability Solution: Lower concentration and reduce incubation time. Viability->Sol_Viability Yes Sol_NoEffect1 Check receptor expression. Verify this compound purity. NoEffect->Sol_NoEffect1 Yes, at high conc. Sol_NoEffect2 Increase concentration. Optimize incubation time. NoEffect->Sol_NoEffect2 Yes, at low conc.

Caption: Troubleshooting decision tree for common issues with this compound experiments.

References

Technical Support Center: Troubleshooting Inconsistent Results with PAz-PC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine (PAz-PC). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and ensure the reliability and reproducibility of your experiments involving this oxidized phospholipid.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary research applications?

A1: 1-palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine (this compound) is an oxidized phospholipid that is a significant component of oxidized low-density lipoprotein (oxLDL).[1][2] It is extensively used in research to investigate the biological impacts of lipid oxidation, particularly in the contexts of atherosclerosis, inflammation, and cellular signaling.[2][3] this compound can act as a ligand for scavenger receptors like CD36 and can activate pattern recognition receptors such as Toll-like receptor 4 (TLR4).[2][3] Its applications include the study of inflammatory responses, the formation of macrophage foam cells, and signaling pathways associated with cardiovascular disease.[2][3]

Q2: What are the common causes of inconsistent results in experiments using this compound?

A2: Inconsistent results with this compound can stem from several factors, including:

  • Purity of the compound: Impurities can lead to off-target effects and variability between batches.[3]

  • Solubility and aggregation: this compound has limited aqueous solubility and can form aggregates, affecting its bioavailability.[4][5]

  • Stability and degradation: As an oxidized lipid, this compound can be unstable and susceptible to further oxidation or hydrolysis, especially with improper storage and handling.[3][4][6]

  • Cellular health and experimental conditions: The health and density of cells, as well as variations in experimental protocols, can significantly impact outcomes.[4]

Q3: How should this compound be stored to ensure its stability?

A3: To maintain stability, this compound should be stored at -20°C or lower in a tightly sealed vial, preferably under an inert atmosphere like argon or nitrogen to prevent further oxidation.[3] It is often supplied in ethanol (B145695).[5] For long-term storage, keeping it as a solid or in a high-concentration organic stock solution at -20°C or -80°C is recommended.[5] To minimize freeze-thaw cycles, preparing single-use aliquots is advisable.[5][6]

Q4: What are the key signaling pathways activated by this compound?

A4: this compound is a bioactive lipid that can initiate several signaling pathways, often acting as a Damage-Associated Molecular Pattern (DAMP).[1][7] Key pathways include:

  • Pro-inflammatory signaling: this compound can activate Toll-like receptor 4 (TLR4), leading to the activation of transcription factors like NF-κB and AP-1, which results in the production of pro-inflammatory cytokines.[1]

  • Intrinsic apoptosis: Under high oxidative stress, this compound can facilitate the translocation of the pro-apoptotic protein Bax to the mitochondrial membrane, contributing to apoptosis.[1]

  • Nrf2-mediated antioxidant response: At lower concentrations, this compound can activate the Keap1-Nrf2 pathway, leading to the expression of antioxidant and cytoprotective genes.[1]

Troubleshooting Guides

Issue 1: High Variability in Experimental Replicates
  • Possible Cause: Inconsistent purity of this compound between different lots or degradation of the compound.[3]

  • Troubleshooting Steps:

    • Verify Purity: If possible, independently confirm the purity of your this compound lot using methods like HPLC-MS and compare it with the manufacturer's certificate of analysis.[3] A purity of ≥98% is recommended for most cell-based assays.[3]

    • Proper Storage: Ensure this compound is stored correctly at -20°C or lower under an inert gas.[3]

    • Fresh Preparations: Prepare fresh working solutions of this compound for each experiment to avoid degradation.[3]

    • Aliquot Stock Solutions: After reconstitution, create single-use aliquots to prevent multiple freeze-thaw cycles.[6]

Issue 2: Low or No Cellular Response to this compound Treatment
  • Possible Cause: Poor bioavailability due to aggregation, suboptimal concentration, or receptor desensitization.[4]

  • Troubleshooting Steps:

    • Improve Solubility: To enhance bioavailability, consider using a carrier protein like fatty acid-free BSA or preparing this compound in liposomes.[4]

    • Optimize Concentration: Perform a dose-response experiment with a broad range of this compound concentrations to identify the optimal effective concentration (EC50).[4]

    • Check Cell Health: Ensure that the cells are healthy and within an optimal density range.[4]

    • Verify Receptor Expression: Confirm the expression of the target receptor (e.g., TLR4) in your cell line using techniques like qPCR or Western blotting.[4]

Issue 3: Unexpected or Off-Target Cellular Responses
  • Possible Cause: Presence of biologically active impurities in the this compound preparation or solvent effects.[3]

  • Troubleshooting Steps:

    • Impurity Analysis: If you suspect contaminants, a more detailed analysis of your this compound sample may be required to identify them.[3]

    • Control Experiments: Always include a vehicle control group (e.g., treated with the solvent used to dissolve this compound, such as ethanol or DMSO) to exclude solvent-induced effects.[3]

    • Source High-Purity this compound: Ensure you are using a high-purity compound (≥98%) from a reputable supplier.[6]

Data Presentation

Table 1: Effect of this compound Purity on NF-κB Activation

This compound Purity (%)Concentration (µg/mL)Fold Induction of NF-κBStandard Deviation
99105.1± 0.5
95103.2± 0.8
90102.1± 1.2
NF-κB activation was measured using a luciferase reporter assay in RAW 264.7 macrophages treated for 4 hours.[3]

Table 2: Effect of this compound Purity on Pro-inflammatory Cytokine (TNF-α) Secretion

This compound Purity (%)Concentration (µg/mL)TNF-α Secretion (pg/mL)Standard Deviation
9910850± 50
9510620± 150
9010430± 200
TNF-α levels in the supernatant of bone marrow-derived macrophages were quantified by ELISA after 6 hours of treatment.[3]

Experimental Protocols

Protocol 1: Preparation of this compound Liposomes by Thin-Film Hydration and Extrusion

This protocol describes the preparation of small unilamellar vesicles (SUVs) containing this compound, which can improve its delivery to cells.[8]

Materials:

  • 1-palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine (this compound)

  • 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC)

  • Cholesterol (optional)

  • Chloroform (B151607)

  • Hydration buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7.4)

  • Rotary evaporator

  • Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation: a. Dissolve the desired amounts of this compound, POPC, and cholesterol in chloroform in a round-bottom flask.[8] b. Remove the chloroform using a rotary evaporator under reduced pressure to form a thin, uniform lipid film.[8] c. Further dry the film under a stream of nitrogen or argon gas, followed by desiccation under vacuum to remove residual solvent.[8]

  • Hydration: a. Add the hydration buffer to the flask containing the dry lipid film.[8] b. Vortex the flask to suspend the lipids, which will form multilamellar vesicles (MLVs).[6]

  • Extrusion: a. To create unilamellar vesicles of a defined size, pass the MLV suspension through a mini-extruder fitted with a polycarbonate membrane of the desired pore size (e.g., 100 nm).[8] This process should be repeated multiple times for a uniform size distribution.

Visualizations

PAzPC_TLR4_Signaling This compound-Mediated TLR4 Inflammatory Signaling Pathway PAzPC This compound TLR4 TLR4/MD-2 Complex PAzPC->TLR4 Activates MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB NF-κB IKK->NFkB Activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Induces Transcription

Caption: this compound activates the TLR4 signaling cascade, leading to inflammation.

PAzPC_Apoptosis_Pathway This compound in the Intrinsic Apoptosis Pathway Stress High Oxidative Stress PAzPC This compound Stress->PAzPC Generates Bax Bax PAzPC->Bax Facilitates Translocation Mitochondria Mitochondrial Outer Membrane Bax->Mitochondria Inserts into MOMP MOMP Mitochondria->MOMP Leads to CytochromeC Cytochrome c Release MOMP->CytochromeC Apoptosis Apoptosis CytochromeC->Apoptosis Initiates

Caption: this compound contributes to the intrinsic apoptosis pathway under high oxidative stress.

Troubleshooting_Workflow Troubleshooting Workflow for Inconsistent this compound Results Start Inconsistent Experimental Results CheckPurity Verify this compound Purity (≥98%) Start->CheckPurity CheckSolubility Assess Solubility & Aggregation CheckPurity->CheckSolubility Purity OK OptimizeProtocol Optimize Experimental Protocol CheckPurity->OptimizeProtocol Impure CheckStability Review Storage & Handling Procedures CheckSolubility->CheckStability Solubility OK CheckSolubility->OptimizeProtocol Aggregation/ Precipitation CheckStability->OptimizeProtocol Improper Handling ConsistentResults Consistent Results CheckStability->ConsistentResults Handling OK OptimizeProtocol->Start Re-evaluate

References

PAz-PC Technical Support Center: Enhancing Solution Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability of 1-palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine (PAz-PC) in solution. Here you will find troubleshooting guides and frequently asked questions to ensure the integrity and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a critical concern?

This compound is an oxidized phospholipid and a major component of oxidized low-density lipoprotein (oxLDL).[1][2] Its stability is crucial because, as a phospholipid, it is susceptible to degradation through hydrolysis and further oxidation.[1] This degradation can introduce impurities, alter its biological activity, and lead to inconsistent experimental results.[1][2]

Q2: What are the recommended long-term storage conditions for this compound?

For optimal stability, this compound should be stored at -20°C or -80°C, with -80°C being recommended for long-term storage.[3] When supplied in an ethanol (B145695) solution, it is stable for at least two years at -20°C.[1][4] It is critical to store it in a tightly sealed vial, preferably under an inert atmosphere like argon or nitrogen, and protected from light.[2][3] To avoid degradation from repeated freeze-thaw cycles, consider preparing single-use aliquots.[1][2]

Q3: What are the primary degradation pathways for this compound?

The two main degradation pathways for this compound are:

  • Hydrolysis: This process can cleave the fatty acid chains from the glycerol (B35011) backbone, leading to the formation of lysophosphatidylcholine (B164491) (lyso-PC) and free fatty acids. The presence of lyso-PC can cause both chemical and physical instability in liposome (B1194612) preparations.[1] The rate of hydrolysis is influenced by temperature and pH, with the lowest rate generally observed around pH 6.5.[1]

  • Oxidation: Although this compound is already an oxidized molecule, it can undergo further oxidation, especially if it contains any polyunsaturated fatty acids.[1] This can result in a complex mix of lipid peroxidation products. To minimize this, buffers should be degassed and purged with an inert gas.[1]

Q4: How does the choice of solvent affect this compound stability?

This compound is soluble in organic solvents like ethanol, chloroform, and methanol.[3][5] For stock solutions, high-purity, anhydrous organic solvents are recommended to prevent hydrolysis and degradation.[3][5] Ethanol is a common choice for biological experiments as it is miscible with aqueous media.[3] this compound is less stable in aqueous solutions and it is best to prepare these fresh for each experiment.[3][5]

Q5: My this compound is precipitating when I add it to my aqueous buffer. What should I do?

This compound has limited solubility in aqueous solutions, which can lead to precipitation.[5] To avoid this:

  • Use a Stepwise Dilution Method: Instead of adding a concentrated organic stock solution directly into the buffer, create an intermediate dilution first.[5]

  • Ensure Gentle Mixing: Add the this compound stock solution dropwise to the aqueous buffer while gently vortexing or stirring to help disperse the lipid molecules rapidly.[5]

  • Warm the Buffer: Gently warming the aqueous buffer (e.g., to 37°C for cell culture) can aid in dissolution and dispersion.[5]

Q6: How can I assess the quality and stability of my this compound sample?

The purity of this compound is typically determined using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).[2] For most cell-based assays, a purity of ≥98% is recommended.[2] To estimate the extent of oxidation, you can determine the oxidation index by measuring the absorbance of a solution at 233 nm (for conjugated dienes) and 215 nm using a UV-Vis spectrophotometer.[1] The oxidation index is the ratio of the absorbance at 233 nm to that at 215 nm.[1]

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments.

Issue 1: High Variability in Experimental Replicates
  • Possible Cause: Inconsistent purity between this compound lots or degradation of the compound.[2] Impurities can lead to off-target effects and confound data interpretation.[2]

  • Troubleshooting Steps:

    • Verify Purity: If possible, independently verify the purity of your this compound lot using HPLC-MS and compare it to the manufacturer's certificate of analysis.[2]

    • Ensure Proper Storage: Confirm that this compound is stored at -20°C or lower in a tightly sealed vial under an inert atmosphere and protected from light.[2][3]

    • Prepare Fresh Solutions: Always prepare fresh working solutions of this compound for each experiment and avoid repeated freeze-thaw cycles of stock solutions by making aliquots.[2][3]

Issue 2: this compound Precipitates Out of Aqueous Solution
  • Possible Cause: The concentration of this compound has exceeded its solubility limit in the aqueous buffer due to its sparingly soluble nature.[5]

  • Troubleshooting Steps:

    • Prepare a High-Concentration Stock: Use a high-purity, anhydrous organic solvent like ethanol to prepare a concentrated stock solution.[5]

    • Use Stepwise Dilution: Create an intermediate dilution of the stock in your buffer before making the final working solution.[5]

    • Add Dropwise with Mixing: Add the this compound solution dropwise to the pre-warmed (if appropriate for your experiment) aqueous buffer while gently vortexing or stirring.[5]

    • Keep Ethanol Concentration Low: Ensure the final concentration of the organic solvent (e.g., ethanol) is low (typically ≤ 0.5%) in the final working solution to avoid solvent toxicity in cell-based assays.[5]

Issue 3: Suspected Degradation During Sample Handling
  • Possible Cause: Exposure to oxygen, heat, light, or contaminated reagents can accelerate the degradation of this compound.[3]

  • Troubleshooting Steps:

    • Minimize Air Exposure: Work quickly and keep vials sealed. For highly sensitive experiments, consider working in a glove box with an inert atmosphere.[3]

    • Control Temperature: Thaw frozen stock solutions on ice and avoid heating.[3]

    • Use High-Purity Reagents: Use fresh, HPLC-grade solvents and purified water (e.g., Milli-Q) to minimize contaminants that can catalyze oxidation.[3]

    • Incorporate Antioxidants: Consider adding an antioxidant like butylated hydroxytoluene (BHT) to your solvents and buffers, if compatible with your experimental system.[3][5]

    • Protect from Light: Store solutions in amber vials or protect them from light to prevent photo-oxidation.[3]

Data Presentation

Table 1: Summary of Recommended Storage and Handling Conditions for this compound

ParameterRecommendationRationale
Storage Temperature -20°C (short-term) or -80°C (long-term)[3]Lower temperatures slow down the rate of chemical degradation reactions like oxidation and hydrolysis.[3]
Atmosphere Inert Gas (Argon or Nitrogen)[2][3]Minimizes exposure to oxygen, a key reactant in the autooxidation process.[3]
Solvent for Stock High-Purity, Anhydrous Organic Solvent (e.g., Ethanol)[3][5]Limits the presence of water and dissolved oxygen, which can facilitate degradation.[3]
Aqueous Solutions Prepare fresh before use[3][5]This compound is less stable in aqueous environments.[3]
Light Exposure Store in amber vials or protect from light[3]Prevents photo-oxidation.[3]
Freeze-Thaw Cycles Avoid by preparing single-use aliquots[1][2]Repeated cycling can accelerate degradation.[6]
Antioxidants Consider adding BHT or Vitamin E to solvents[3][5]Scavenge free radicals to prevent further oxidation.[3]

Experimental Protocols

Protocol 1: Preparation of a this compound Working Solution for Cell Culture

This protocol describes the preparation of a this compound working solution for stimulating cells in culture.[5]

Materials:

  • This compound stock solution (e.g., 10 mg/mL in ethanol)

  • Sterile, anhydrous ethanol

  • Sterile phosphate-buffered saline (PBS) or cell culture medium

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Prepare an Intermediate Dilution: In a sterile microcentrifuge tube, dilute the concentrated this compound stock solution with sterile, anhydrous ethanol to an intermediate concentration (e.g., 1 mg/mL).

  • Warm the Aqueous Buffer: Pre-warm the sterile PBS or cell culture medium to 37°C.[5]

  • Add this compound to Buffer: While gently vortexing the pre-warmed buffer, add the desired volume of the intermediate this compound dilution dropwise to achieve the final working concentration.

  • Incubate and Mix: Incubate the solution at 37°C for 10-15 minutes with intermittent gentle vortexing to aid in dispersion.[5]

  • Visual Inspection: The final solution may appear as a clear to slightly opalescent dispersion.[5]

Protocol 2: Assessment of this compound Oxidation by UV-Vis Spectrophotometry

This method provides a way to estimate the extent of oxidation in a this compound sample.[1]

Materials:

  • This compound sample

  • Solvent with low absorbance between 210-240 nm (e.g., ethanol or hexane)

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Sample Preparation: Prepare a solution of the this compound sample in the appropriate solvent.

  • Measure Absorbance at 233 nm: Using the spectrophotometer, measure the absorbance of the solution at 233 nm. This reading corresponds to the formation of conjugated dienes, a byproduct of oxidation.[1]

  • Measure Absorbance at 215 nm: Measure the absorbance of the same solution at 215 nm for normalization.[1]

  • Calculate Oxidation Index: Calculate the ratio of the absorbance at 233 nm to the absorbance at 215 nm. An increase in this ratio over time indicates further oxidation of the sample.

Visualizations

cluster_hydrolysis Hydrolysis cluster_oxidation Further Oxidation PAzPC This compound LysoPC Lyso-PC PAzPC->LysoPC H₂O FFA Free Fatty Acid PAzPC->FFA H₂O Peroxidation Lipid Peroxidation Products PAzPC->Peroxidation O₂ Hydrolysis_Factors Factors: - Temperature - pH LysoPC->Hydrolysis_Factors Oxidation_Factors Factors: - Oxygen - Light - Metal Ions Peroxidation->Oxidation_Factors Start Problem: This compound precipitates in aqueous buffer Step1 Prepare high-concentration stock in anhydrous ethanol Start->Step1 Step2 Create an intermediate dilution of the stock Step1->Step2 Step3 Pre-warm aqueous buffer to 37°C Step2->Step3 Step4 Add intermediate dilution dropwise to buffer with gentle, constant mixing Step3->Step4 Step5 Final solution should be a clear to opalescent dispersion Step4->Step5 cluster_reagents Reagents cluster_reaction Reaction Steps PAzPC This compound (Azide) Mix1 1. Mix this compound and Alkyne PAzPC->Mix1 Alkyne Alkyne-Reporter Alkyne->Mix1 CuSO4 Cu(II)SO₄ Mix2 2. Add Ligand and CuSO₄ CuSO4->Mix2 Ascorbate Sodium Ascorbate (Reducing Agent) Mix3 3. Add Sodium Ascorbate to initiate reaction Ascorbate->Mix3 Ligand Ligand (e.g., THPTA) Ligand->Mix2 Mix1->Mix2 Mix2->Mix3 Product Triazole Product Mix3->Product

References

Technical Support Center: Working with Oxidized Phospholipids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for oxidized phospholipids (B1166683) (OxPLs). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the common challenges and pitfalls encountered when working with these complex lipids. Here you will find troubleshooting guides and frequently asked questions to ensure the integrity and reproducibility of your experiments.

Troubleshooting Guides

Problem: High Variability in Experimental Replicates

High variability between replicates is a frequent issue when working with OxPLs, often due to their inherent instability and the technical challenges of handling lipids.

Potential Cause Solution
Autoxidation during sample preparation Add an antioxidant, such as butylated hydroxytoluene (BHT), to your solvents during lipid extraction to prevent further oxidation.[1][2] Work quickly, keep samples on ice, use deoxygenated solvents, and limit exposure to air and light.[1]
Inconsistent solvent evaporation When drying a lipid solution, use a gentle stream of an inert gas like nitrogen or argon.[1] Ensure the solvent is removed completely and evenly to avoid concentrating OxPLs in one area of the vial.[1]
Pipetting errors with viscous solutions Lipid solutions can be viscous. Use positive displacement pipettes or reverse pipetting techniques for more accurate and consistent handling.[1]
Incomplete solubilization After evaporating the storage solvent, ensure the lipid film is fully redissolved in the experimental buffer or medium by vortexing thoroughly.[1]
Variable cell culture conditions The response of cells to OxPLs can be influenced by cell type, passage number, and media components.[1] Standardize these variables across all experiments to ensure consistency.[1]
Problem: Unexpected or Contradictory Biological Effects

OxPLs can have a wide range of biological activities, and it is not uncommon to observe unexpected or contradictory results.[3]

Potential Cause Solution
Heterogeneity of OxPL preparation OxPL preparations are often complex mixtures of different oxidized species.[1][4][5] The specific biological effect can be dependent on the exact nature and structure of the OxPLs present.[4] Characterize the composition of your OxPL preparation using mass spectrometry to identify the species present.[1][4]
Presence of truncated vs. full-length OxPLs Truncated and full-length OxPLs can have opposing biological effects.[3] For example, full-length OxPAPC products often have anti-inflammatory and barrier-protective properties, while truncated forms can be pro-inflammatory and induce vascular leakage.[3] Use analytical techniques like LC-MS to differentiate and quantify these different forms.
Concentration-dependent effects The biological effects of OxPLs can vary significantly with concentration.[1][4] Perform dose-response experiments to determine the optimal concentration for your desired outcome and to identify potential toxicity at higher concentrations.[1]
Contamination with other bioactive lipids Preparations of OxPLs may be contaminated with other bioactive lipids that could influence the experimental outcome. Purify your OxPLs using techniques like HPLC to ensure you are testing the effects of the desired molecules.[6]

Frequently Asked Questions (FAQs)

1. How should I properly store my oxidized phospholipids?

Unsaturated phospholipids are unstable as powders and should be dissolved in a suitable organic solvent such as chloroform (B151607) or ethanol.[1] They should be stored in a glass container with a Teflon-lined cap at -20°C ± 4°C under an inert atmosphere of argon or nitrogen.[1] Avoid storing organic solutions in plastic containers, as plasticizers and other impurities can be leached into the solvent.[1] Storage below -30°C is not recommended unless the sample is in a sealed glass ampoule.[1]

2. How can I prevent my samples from oxidizing further during my experiment?

To minimize autoxidation, it is crucial to add an antioxidant like BHT to your solvents during sample preparation and lipid extraction.[1][2] Work quickly and keep your samples on ice whenever possible.[1] When preparing samples for analysis, use deoxygenated solvents and limit their exposure to air and light.[1]

3. What is the best method for quantifying oxidized phospholipids in a biological sample?

Mass spectrometry (MS), particularly liquid chromatography-mass spectrometry (LC-MS), is the most sensitive and powerful method for analyzing and quantifying OxPLs.[1][4][7] Tandem MS techniques, such as multiple reaction monitoring (MRM), precursor ion scanning, and neutral loss scanning, enable the targeted and sensitive detection of specific OxPL species in complex biological samples.[1][4][8]

4. Why am I seeing a smear instead of a distinct band for my oxidized phospholipid on a TLC plate?

A smear on a thin-layer chromatography (TLC) plate is a common observation when analyzing OxPLs. This is due to the presence of a complex mixture of different oxidized species, each with slightly different polarities, leading to their overlapping migration on the TLC plate.[1] For better separation and analysis, high-performance liquid chromatography (HPLC) is recommended.[1][6]

5. Can I use plastic pipette tips and tubes when working with oxidized phospholipids in organic solvents?

No, you should always use glass, stainless steel, or Teflon for transferring OxPLs in organic solutions.[1] Plastic pipette tips and tubes can leach plasticizers and other contaminants into the organic solvent, which can interfere with your experiments and analyses.[1]

Experimental Protocols

Protocol 1: General Handling and Solubilization of Oxidized Phospholipids

This protocol outlines the proper procedure for handling and solubilizing OxPLs to ensure their stability and integrity for use in downstream experiments.

Materials:

  • Vial of oxidized phospholipid in organic solvent

  • Inert gas (argon or nitrogen)

  • Glass or Teflon-lined vials

  • Positive displacement pipette or glass syringe

  • Aqueous buffer or cell culture medium

  • Vortex mixer

Procedure:

  • Equilibration: Before opening, allow the vial of OxPL stored at -20°C to warm to room temperature to prevent condensation of moisture, which can cause hydrolysis.[1]

  • Solvent Removal: Under a gentle stream of inert gas (argon or nitrogen), evaporate the organic storage solvent. Ensure the gas stream is not too harsh to avoid splashing the lipid.[1]

  • Solubilization: Add the desired aqueous buffer or cell culture medium to the dried lipid film.[1]

  • Vortexing: Vortex the vial vigorously for several minutes until the lipid is completely dissolved or forms a uniform suspension.[1]

Protocol 2: Lipid Extraction from Biological Samples for MS Analysis

This protocol describes a modified Bligh-Dyer method for extracting lipids, including OxPLs, from biological samples for subsequent mass spectrometry analysis.

Materials:

  • Homogenized biological sample

  • Chloroform:methanol (B129727) (2:1, v/v) mixture containing an antioxidant (e.g., 0.005% BHT)

  • 0.9% NaCl solution

  • Glass centrifuge tubes

  • Glass Pasteur pipette

  • Inert gas (argon or nitrogen)

  • Methanol or isopropanol (B130326) for reconstitution

Procedure:

  • Homogenization: Homogenize the biological tissue or cell sample in an appropriate buffer on ice.

  • Solvent Addition: Add a 2:1 (v/v) mixture of chloroform:methanol containing an antioxidant to the homogenate.[1] The final solvent-to-sample ratio should be approximately 20:1.[1]

  • Extraction: Vortex the mixture vigorously for 15-20 minutes at room temperature.[1]

  • Phase Separation: Add 0.2 volumes of 0.9% NaCl solution to the mixture, vortex briefly, and centrifuge at a low speed (e.g., 2000 x g) for 5 minutes to separate the phases.[1]

  • Collection: Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette.[1]

  • Drying: Dry the collected organic phase under a stream of nitrogen or argon.[1]

  • Reconstitution: Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol or isopropanol) for LC-MS analysis.[1] Store the final extract at -80°C until analysis.[1]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Lipid Extraction cluster_analysis Analysis start Biological Sample homogenize Homogenization start->homogenize add_solvent Add Chloroform/Methanol with BHT homogenize->add_solvent vortex Vortex for 15-20 min add_solvent->vortex add_nacl Add 0.9% NaCl vortex->add_nacl centrifuge Centrifuge (2000 x g) add_nacl->centrifuge collect_phase Collect Organic Phase centrifuge->collect_phase dry_lipid Dry Under Nitrogen collect_phase->dry_lipid reconstitute Reconstitute in Methanol/Isopropanol dry_lipid->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms

Caption: Workflow for the extraction of oxidized phospholipids from biological samples for LC-MS/MS analysis.

signaling_pathway cluster_stimulus Stimulus cluster_receptor Receptor Binding cluster_response Cellular Response OxPL Oxidized Phospholipids (e.g., truncated OxPAPC) SR Scavenger Receptors (e.g., CD36) OxPL->SR TLR Toll-like Receptors (e.g., TLR4) OxPL->TLR inflammation Pro-inflammatory Signaling SR->inflammation foam_cell Foam Cell Formation SR->foam_cell TLR->inflammation apoptosis Apoptosis inflammation->apoptosis

Caption: Simplified signaling pathways initiated by oxidized phospholipids leading to inflammatory responses.

References

Technical Support Center: Optimizing Liposome Extrusion with PAz-PC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing liposome (B1194612) extrusion with 1-palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine (PAz-PC). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to ensure successful formulation of this compound-containing liposomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it affect liposome properties?

This compound is an oxidized phospholipid where the sn-2 fatty acid is replaced by azelaic acid, a nine-carbon dicarboxylic acid. This structural modification results in a shorter, more polar sn-2 chain with a terminal carboxyl group.[1] The inclusion of this compound in a liposome formulation can influence several membrane properties, including:

  • Membrane Fluidity and Packing: The bulky and polar azelaoyl chain can disrupt the tight packing of the lipid bilayer, potentially increasing membrane fluidity and permeability.[1]

  • Surface Charge: The terminal carboxyl group on the azelaoyl chain has a pKa that can impart a negative surface charge to the liposome, depending on the pH of the buffer.[1]

  • Stability: The presence of this compound can affect the colloidal stability of the liposome suspension.[1]

Q2: What is the recommended method for preparing this compound-containing liposomes?

The most widely recommended method for producing unilamellar this compound-containing liposomes with a controlled and uniform size distribution is the thin-film hydration method followed by extrusion.[1] While sonication can also be used for size reduction, it may result in a more heterogeneous size distribution and potential degradation of the lipids.[1]

Q3: Why is the extrusion temperature important?

Extrusion should be performed at a temperature above the phase transition temperature (Tc) of all lipid components in the formulation.[1] Extruding below the Tc can lead to inefficient size reduction and clogging of the extruder membrane.[1][2]

Q4: How many times should I pass the liposome suspension through the extruder?

For most applications, passing the multilamellar vesicle (MLV) suspension through the extruder 11 to 21 times is recommended to produce a translucent suspension of large unilamellar vesicles (LUVs) with a more uniform size distribution.[1][3] However, the optimal number of passes may vary depending on the lipid composition and desired final particle size.

Troubleshooting Guide

This guide addresses common issues encountered during the preparation of this compound liposomes via extrusion.

Problem 1: Liposome Aggregation or Precipitation

  • Symptoms:

    • Visible clumps or sediment in the liposome suspension.[1]

    • A rapid increase in particle size and polydispersity index (PDI) as measured by Dynamic Light Scattering (DLS).[1]

    • Inconsistent and unreliable DLS readings.[1]

  • Possible Causes and Solutions:

Possible CauseSolution
Inappropriate pH The terminal carboxyl group of this compound can become deprotonated at neutral or alkaline pH, leading to changes in surface charge that can cause aggregation, especially near the pKa of the azelaoyl group. Maintain the pH of the hydration buffer between 5.5 and 7.5 for consistent results.[1] If aggregation persists, adjust the pH further away from the pKa of azelaic acid.
Presence of Divalent Cations Divalent cations like Ca²⁺ and Mg²⁺ can interact with the negatively charged headgroups of phospholipids (B1166683) and the carboxyl group of this compound, causing bridging between liposomes and leading to aggregation.[1] Use a buffer without divalent cations or add a chelating agent like EDTA.[4]
Incomplete Film Hydration If the lipid film is not fully hydrated, large MLVs may persist, leading to a high PDI. Ensure the lipid film is thin and evenly distributed. Hydrate (B1144303) for at least 1 hour with intermittent vortexing.[1]
Extrusion Below Tc Extruding below the phase transition temperature of the lipids can cause inefficient size reduction. Perform extrusion at a temperature above the Tc of all lipid components.[1]

Problem 2: Low Encapsulation Efficiency

  • Symptoms:

    • A low percentage of the drug or molecule of interest is entrapped within the liposomes.[1]

  • Possible Causes and Solutions:

Possible CauseSolution
Increased Membrane Permeability The structure of this compound can disrupt the lipid bilayer, increasing its permeability and allowing the encapsulated material to leak out.[1] Incorporate cholesterol (typically 30-50 mol%) into the formulation to increase membrane packing and reduce permeability.[1]
Improper Drug Loading The method of drug incorporation is critical. For hydrophilic drugs, dissolve them in the hydration buffer. For hydrophobic drugs, co-dissolve them with the lipids in the organic solvent during the film preparation step.[1]
pH Gradient Issues (for ionizable drugs) The acidic nature of this compound could potentially buffer the internal aqueous phase, affecting the stability of a pH gradient required for active loading of ionizable drugs. Ensure the internal buffer has sufficient capacity to maintain the desired pH. The ammonium (B1175870) sulfate (B86663) gradient method is a robust alternative for remote loading.[1]

Problem 3: High Polydispersity Index (PDI > 0.2)

  • Symptoms:

    • Wide variability in liposome size between batches.[1]

    • A high PDI indicates a heterogeneous population of liposomes.[1]

  • Possible Causes and Solutions:

Possible CauseSolution
Inefficient Size Reduction Manual extrusion can be inconsistent if not performed correctly. Use a mini-extruder with polycarbonate membranes of a defined pore size for more consistent results.[1][3]
Clogged Extruder Membrane High lipid concentrations or extruding below the Tc can clog the membrane pores.[2] Consider using a more dilute liposome suspension or changing the filter after every few passes.[2]
Insufficient Number of Extrusion Cycles An insufficient number of passes through the extruder may not be enough to achieve a narrow size distribution. A minimum of 11 passes is generally recommended.[3]

Quantitative Data Summary

The following table summarizes typical formulation parameters that can be used as a starting point for optimization.

ParameterTypical Range/ValueNotes
This compound Concentration 5 - 15 mol%Higher concentrations can increase membrane permeability.[5]
Cholesterol Concentration 30 - 50 mol%Helps to stabilize the bilayer and reduce leakage.[1]
Total Lipid Concentration 10 - 20 mg/mLHigher concentrations can lead to increased back pressure during extrusion.[6]
Extrusion Temperature > Tc of all lipidsCrucial for efficient size reduction.[1]
Membrane Pore Size 100 nmA common choice for producing LUVs for many applications.[1][3]
Number of Extrusion Passes 11 - 21Increases homogeneity of the liposome population.[1]
Extrusion Pressure 125 - 500 psiVaries with pore size; higher pressure for smaller pores.[7]

Experimental Protocols

Protocol: Preparation of this compound Containing Liposomes by Thin-Film Hydration and Extrusion

This protocol outlines the preparation of small unilamellar vesicles (SUVs) containing this compound.

Materials:

  • This compound

  • Primary phospholipid (e.g., POPC, DSPC)

  • Cholesterol

  • Chloroform/methanol mixture (e.g., 2:1 v/v)

  • Hydration buffer (e.g., sterile PBS, pH 7.4)

  • Mini-extruder apparatus

  • Polycarbonate membranes (e.g., 100 nm pore size)

  • Round-bottom flask

  • Rotary evaporator

  • Nitrogen or argon gas source

  • Vacuum desiccator

Procedure:

  • Lipid Film Formation: a. In a round-bottom flask, dissolve the desired amounts of the primary phospholipid, this compound, and cholesterol in the chloroform/methanol mixture.[5] b. Attach the flask to a rotary evaporator and immerse it in a water bath set to a temperature above the Tc of the lipids.[5] c. Rotate the flask and gradually reduce the pressure to evaporate the organic solvent, creating a thin, uniform lipid film on the inner surface of the flask.[3][5] d. Further dry the film under a gentle stream of nitrogen or argon gas, followed by desiccation under high vacuum for at least 2 hours to remove any residual solvent.[1][5]

  • Hydration: a. Add the pre-warmed hydration buffer to the flask containing the dry lipid film.[3] The volume will depend on the desired final lipid concentration. b. Agitate the flask vigorously (e.g., by vortexing) at a temperature above the Tc to disperse the lipid film, forming multilamellar vesicles (MLVs).[3] Allow the film to hydrate for at least 30-60 minutes.[3]

  • Extrusion: a. Assemble the mini-extruder with the 100 nm polycarbonate membrane according to the manufacturer's instructions.[3] Pre-heat the extruder to a temperature above the Tc.[5] b. Draw the MLV suspension into a syringe and pass it through the extruder a minimum of 11-21 times.[1][3] This will produce a more homogenous population of SUVs. The suspension should become translucent.[1]

  • Characterization (Optional): a. Determine the particle size and polydispersity index (PDI) of the resulting liposome suspension using Dynamic Light Scattering (DLS). b. Measure the zeta potential to assess the surface charge and colloidal stability.

Visualizations

Liposome_Preparation_Workflow cluster_0 Step 1: Lipid Film Formation cluster_1 Step 2: Hydration cluster_2 Step 3: Extrusion A Dissolve Lipids in Organic Solvent B Evaporate Solvent (Rotary Evaporator) A->B C Dry Film under Vacuum B->C D Add Hydration Buffer (> Tc) C->D Transfer to Hydration Step E Agitate to Form MLVs D->E F Assemble Extruder (with membrane) E->F Transfer to Extrusion Step G Extrude MLVs (11-21 passes) F->G H Collect Homogeneous LUVs G->H

Caption: Workflow for this compound liposome preparation.

Troubleshooting_Decision_Tree Start Extrusion Issue Encountered Q1 Is there visible aggregation? Start->Q1 A1_Yes Check pH (5.5-7.5) Remove Divalent Cations Ensure Complete Hydration Q1->A1_Yes Yes Q2 Is Encapsulation Efficiency Low? Q1->Q2 No A1_Yes->Q2 A2_Yes Incorporate Cholesterol (30-50 mol%) Verify Drug Loading Method Check pH Gradient Stability Q2->A2_Yes Yes Q3 Is PDI > 0.2? Q2->Q3 No A2_Yes->Q3 A3_Yes Increase Extrusion Passes (11-21) Check for Clogged Membrane Ensure Extrusion > Tc Q3->A3_Yes Yes End Optimized Liposome Formulation Q3->End No A3_Yes->End

Caption: Troubleshooting decision tree for liposome extrusion.

References

Technical Support Center: Quantifying PAz-PC in Complex Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of 1-palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine (PAz-PC) in complex mixtures. This resource is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to navigate the challenges of this compound analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its quantification in complex mixtures like plasma so challenging?

This compound is an oxidized phospholipid (OxPL) that serves as a biomarker for oxidative stress. Its quantification in complex biological matrices is challenging due to several factors:

  • Low Abundance: this compound is present at very low concentrations compared to its parent, unoxidized phospholipids (B1166683).[1][2]

  • Chemical Instability: The oxidized nature of this compound makes it susceptible to further oxidation or degradation during sample collection, processing, and storage.[1][3]

  • Complex Matrix: Biological samples such as plasma are intricate mixtures of proteins, lipids, and other small molecules. This complexity can lead to significant matrix effects, like ion suppression, which can interfere with accurate quantification by mass spectrometry.[1]

  • Isomeric Complexity: The oxidation of phospholipids can generate a wide variety of structurally similar isomers, making the specific detection and quantification of this compound difficult.[1][2]

Q2: What is the best anticoagulant to use when collecting plasma for this compound analysis?

For lipid analysis, Acid Citrate (B86180) Dextrose (ACD) is often recommended. It has been shown to be superior to heparin or simple citrate in maintaining the integrity of platelets and preventing their activation.[1] Minimizing platelet activation is crucial to prevent the ex vivo generation of oxidized lipids.[1]

Q3: How should I store my plasma samples to ensure this compound stability?

For long-term stability, samples should be frozen and stored at -80°C to minimize autoxidative processes.[1] It is also critical to avoid repeated freeze-thaw cycles. Aliquoting plasma into single-use tubes before freezing is a best practice to prevent lipid degradation.[1][4]

Q4: What are the most common analytical techniques for quantifying this compound?

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is considered the gold standard for the identification and quantification of specific oxidized phospholipids like this compound.[2][5] This technique offers the necessary sensitivity and selectivity to measure low-abundance lipids in complex mixtures.[6][7] High-resolution mass analyzers such as Orbitrap, time-of-flight (TOF), and Fourier-transform ion cyclotron resonance (FT-ICR) are highly recommended for their ability to differentiate this compound from other lipids with similar masses.[8]

Troubleshooting Guides

Problem 1: Low or Inconsistent Analyte Recovery

Symptoms: The amount of this compound detected is lower than expected or varies significantly between replicates.

Possible CausesRecommended Solutions
Inefficient Extraction Optimize your lipid extraction method. Compare a robust liquid-liquid extraction (LLE) method (e.g., Folch, Bligh-Dyer, or MTBE) with a Solid-Phase Extraction (SPE) method designed for lipids.[1][8] SPE methods often provide higher reproducibility.[1]
Analyte Degradation Keep samples on ice throughout the extraction procedure.[1] Prepare fresh working solutions of this compound for each experiment and avoid repeated freeze-thaw cycles of stock solutions.
Improper SPE Technique If using SPE, ensure the cartridge is properly conditioned and equilibrated. Adjust the sample pH for optimal retention and verify that the wash solvent is not too strong, which could cause premature elution.
Use of an Internal Standard Add a suitable internal standard (e.g., a deuterated or ¹³C-labeled this compound analogue) to the sample at the beginning of the extraction process to normalize for analyte loss.[1][9]
Problem 2: Poor Chromatographic Peak Shape or Shifting Retention Times

Symptoms: Asymmetrical peaks, split peaks, or inconsistent elution times for this compound.

Possible CausesRecommended Solutions
Column Contamination Use a guard column to protect the analytical column from matrix components.[1] Regularly flush the column with a strong solvent to remove contaminants.
Incompatible Injection Solvent Reconstitute the final extract in a solvent that is as weak as, or weaker than, the initial mobile phase.[1]
Column Degradation Ensure the mobile phase pH and operating temperature are within the column's recommended range.[1]
Air in the System Purge the LC pumps to remove any air bubbles in the solvent lines.[1]
Problem 3: Signal Suppression or Enhancement (Matrix Effects)

Symptoms: Inaccurate and unreliable quantification due to interference from co-eluting matrix components.

Possible CausesRecommended Solutions
Co-elution of Phospholipids Optimize the chromatographic separation to better resolve this compound from abundant, non-oxidized phospholipids.[1] Using a C18 reversed-phase column with a suitable mobile phase gradient is common.[8][9]
Insufficient Sample Cleanup Improve sample cleanup by employing SPE or a more rigorous LLE protocol to remove interfering substances.[1]
High Concentration of Interferents If sensitivity allows, dilute the final extract to mitigate matrix effects.[1]
Lack of Appropriate Correction The gold standard for correcting matrix effects is the use of a co-eluting stable isotope-labeled internal standard.[1]

Quantitative Data

Direct quantitative data for this compound in biological samples is limited in publicly available literature.[2][5] The following tables provide representative data on the performance of common lipid extraction methods and LC-MS/MS analysis for oxidized phospholipids.

Table 1: Comparison of Analyte Recovery & Reproducibility for Lipid Extraction Methods

Extraction MethodAverage Recovery (%)Reproducibility (%RSD)Notes
Solid-Phase Extraction (SPE) High & Consistent5.9%Offers simplified protocols and significant time savings with excellent reproducibility.[1]
Liquid-Liquid Extraction (LLE) - Bligh-Dyer Variable7.3%A traditional method that can be labor-intensive with lower reproducibility compared to modern SPE.[1]
Liquid-Liquid Extraction (LLE) - Folch Variable7.9%Similar to Bligh-Dyer, widely used but with the potential for lower reproducibility.[1]
Liquid-Liquid Extraction (LLE) - Matyash Variable8.3%Another LLE variation with comparable performance to other LLE methods.[1]

Table 2: Representative LC-MS/MS Performance for Oxidized Phospholipid Analysis

ParameterValueAnalyte/Standard
Limit of Detection (LOD) 1.50 µg/mLPC(O-16:0/O-16:0)
Limit of Quantification (LOQ) 4.54 µg/mLPC(O-16:0/O-16:0)
Linear Range 5.0–100.0 µg/mLPC(O-16:0/O-16:0)
Coefficient of Determination (R²) 0.989PC(O-16:0/O-16:0)
Data is representative and may vary based on the specific oxidized phospholipid, matrix, and instrumentation.[1]

Experimental Protocols

Protocol 1: Lipid Extraction from Plasma using a Modified Folch Method

This protocol is a synthesized methodology based on established lipidomics practices for analyzing oxidized phospholipids.[2]

Materials:

  • Plasma collected in ACD or EDTA tubes.[1]

  • Internal Standard (IS) solution (e.g., a deuterated or ¹³C-labeled PC species).[2]

  • Chloroform (B151607):Methanol (1:2, v/v).[2]

  • Chloroform.

  • LC-MS grade water.

Procedure:

  • To 100 µL of plasma in a glass tube, add 20 µL of the internal standard solution.

  • Add 375 µL of a 1:2 (v/v) mixture of chloroform:methanol.[2]

  • Vortex vigorously for 1 minute.[2]

  • Add 125 µL of chloroform and vortex for 1 minute.[2]

  • Add 125 µL of water and vortex for 1 minute.[2]

  • Centrifuge at 2,000 x g for 10 minutes at 4°C to induce phase separation.[2]

  • Carefully collect the lower organic phase using a glass syringe and transfer it to a clean glass tube.

  • Evaporate the combined organic phase to dryness under a gentle stream of nitrogen gas.[9]

  • Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., 100 µL of the initial mobile phase).[9]

Protocol 2: Targeted this compound Analysis using LC-MS/MS

This protocol outlines a typical workflow for the quantitative analysis of this compound using LC-MS/MS.[8][9]

Liquid Chromatography (LC) Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).[9]

  • Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.[8][9]

  • Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.[8][9]

  • Gradient: Start with a low percentage of mobile phase B and gradually increase to elute lipids based on their polarity.[8]

  • Flow Rate: 0.2 - 0.4 mL/min.[8]

  • Column Temperature: 40-50°C.[2]

Mass Spectrometry (MS) Conditions:

  • Instrumentation: A triple quadrupole or high-resolution mass spectrometer equipped with an ESI source.[9]

  • Ionization Mode: Electrospray Ionization (ESI), Positive.[1][8]

  • Scan Mode: Multiple Reaction Monitoring (MRM).[2][8]

  • MRM Transition for this compound:

    • Precursor Ion (Q1): m/z 666.4 ([this compound+H]⁺).[1][2]

    • Product Ion (Q3): m/z 184.1 (phosphocholine headgroup).[1][2]

  • Data Analysis: Quantify this compound by integrating the peak area of the SRM transition and normalizing it to the peak area of the internal standard.[8]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is extraction Lipid Extraction (e.g., Folch or MTBE) add_is->extraction dry_down Dry Down under Nitrogen extraction->dry_down reconstitute Reconstitute in Mobile Phase dry_down->reconstitute lc_separation LC Separation (C18 Column) reconstitute->lc_separation Injection ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration quantification Quantification peak_integration->quantification

Caption: Experimental workflow for this compound analysis.

troubleshooting_logic cluster_recovery Check Recovery cluster_chromatography Check Chromatography cluster_ms Check MS Signal start Low this compound Signal check_extraction Optimize Extraction (LLE vs. SPE) start->check_extraction check_peak_shape Guard Column & Proper Solvent start->check_peak_shape check_matrix_effects Optimize Separation & Sample Dilution start->check_matrix_effects check_degradation Control Temperature & Minimize Freeze-Thaw check_extraction->check_degradation check_is Use Stable Isotope IS check_degradation->check_is check_retention System Purge & Stable Temperature check_peak_shape->check_retention check_source_params Optimize ESI Source Parameters check_matrix_effects->check_source_params

Caption: Troubleshooting logic for low this compound signal.

References

Technical Support Center: Minimizing Auto-oxidation of PAz-PC During Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage and handling of 1-palmolitoyl-2-azelaoyl-sn-glycero-3-phosphocholine (PAz-PC) to minimize auto-oxidation and ensure experimental reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

A1: this compound is an oxidized phospholipid that is a prominent component of oxidized low-density lipoprotein (oxLDL).[1] Its stability is critical because, as with other phospholipids, it is susceptible to further degradation through processes like hydrolysis and additional oxidation.[1] This degradation can introduce impurities and alter the biological activity of the molecule, potentially impacting experimental outcomes.[1]

Q2: What are the ideal long-term storage conditions for this compound?

A2: For optimal long-term stability, this compound should be stored at -20°C or, for extended periods, at -80°C.[1] It is best stored as a solution in a high-purity, anhydrous organic solvent such as ethanol (B145695).[1] Under these conditions, commercial preparations of this compound have a reported stability of at least two years.[1][2] To prevent solvent evaporation and exposure to moisture, the container should be tightly sealed.

Q3: Should I use an antioxidant when storing or handling this compound?

A3: Yes, using an antioxidant is highly recommended to minimize auto-oxidation. This is especially important when preparing dilutions in aqueous buffers or for the long-term storage of stock solutions. Lipophilic antioxidants such as butylated hydroxytoluene (BHT) or α-tocopherol (Vitamin E) are commonly used to protect lipids from peroxidation.

Q4: How can I minimize degradation during experimental use?

A4: When working with this compound, it is crucial to minimize its exposure to air and light. Work quickly and keep vials sealed whenever possible. For highly sensitive experiments, consider using a glove box with an inert atmosphere. Thaw frozen stock solutions on ice and avoid heating. It is also advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles.[1]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Inconsistent experimental results Degradation of this compound due to improper storage.Verify storage conditions: Is the this compound stored at -20°C or -80°C in a suitable solvent under an inert atmosphere and protected from light?
Repeated freeze-thaw cycles.Prepare single-use aliquots of the stock solution to avoid temperature fluctuations.
Contamination of solvents or reagents.Use fresh, high-purity solvents and purified water to minimize contaminants that can catalyze oxidation.
Precipitation of this compound in aqueous buffer Low solubility of this compound in aqueous solutions.Prepare a high-concentration stock solution in an organic solvent like ethanol. For aqueous preparations, add the ethanolic solution dropwise to the pre-warmed buffer while gently vortexing.
Suspected oxidation of this compound sample Exposure to oxygen, light, or high temperatures.Assess the quality of the this compound sample using the experimental protocols outlined below for detecting oxidation products.
Sub-optimal pH of aqueous buffers.Ensure that the pH of your buffers is stable and appropriate for your experimental system, as lipid oxidation can be pH-dependent. A pH around 6.5 is generally where the rate of hydrolysis is lowest.[1]

Data Presentation

Direct quantitative comparisons of this compound degradation rates under various storage conditions are limited in the literature. However, the following table summarizes the recommended storage conditions and expected stability based on available data.

Storage Condition Parameter Recommendation/Data Rationale
Temperature Stock Solution-20°C to -80°CLower temperatures significantly slow down the rate of chemical reactions, including oxidation and hydrolysis.[1]
Working SolutionStore on ice for short-term use.Minimizes degradation during the course of an experiment.
Solvent Stock SolutionHigh-purity, anhydrous ethanol or chloroform.Organic solvents limit the presence of water and dissolved oxygen, which can facilitate degradation.
Aqueous SolutionsPrepare fresh and use immediately.This compound is less stable in aqueous environments.
Atmosphere Stock SolutionInert gas (Argon or Nitrogen).Minimizes exposure to oxygen, a key reactant in auto-oxidation.
Light Exposure All SolutionsStore in amber vials or protect from light.Light can promote photo-oxidation.
Antioxidants Stock/Working SolutionsAddition of BHT or α-tocopherol is recommended.These agents inhibit the free radical chain reactions of oxidation.
Reported Stability -20°C in Ethanol≥ 2 yearsBased on manufacturer stability data.[1][2]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Materials : this compound (solid), high-purity anhydrous ethanol, BHT, amber glass vial with a Teflon-lined cap, argon or nitrogen gas.

  • Procedure : a. Allow the solid this compound to equilibrate to room temperature before opening to prevent condensation. b. Prepare a solution of BHT in ethanol at a concentration of 0.1 mg/mL. c. Dissolve the this compound in the ethanol/BHT solution to the desired stock concentration (e.g., 10 mg/mL). d. Purge the vial headspace with a gentle stream of argon or nitrogen gas for 1-2 minutes. e. Tightly seal the vial and store it at -20°C or -80°C, protected from light.

Protocol 2: Assessment of this compound Oxidation by UV-Vis Spectroscopy (Oxidation Index)

This method provides an estimation of the extent of oxidation by measuring conjugated dienes, which are byproducts of lipid peroxidation.

  • Materials : this compound sample, spectrophotometer-grade ethanol or hexane, UV-Vis spectrophotometer, quartz cuvettes.

  • Procedure : a. Prepare a solution of the this compound sample in a solvent that does not have significant absorbance in the 210-240 nm range (e.g., ethanol or hexane). b. Measure the absorbance of the solution at 233 nm (A₂₃₃), which corresponds to the absorbance of conjugated dienes. c. Measure the absorbance of the same solution at 215 nm (A₂₁₅). d. Calculate the Oxidation Index as the ratio of the absorbance at 233 nm to that at 215 nm (Oxidation Index = A₂₃₃ / A₂₁₅). An increased ratio over time indicates progressive oxidation.[1]

Protocol 3: Analysis of this compound Degradation by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the specific identification and quantification of this compound and its degradation products.

  • Lipid Extraction (Folch Method) : a. To your sample, add a 2:1 (v/v) mixture of chloroform:methanol (B129727). b. Vortex vigorously for 15-20 minutes at room temperature. c. Add 0.2 volumes of 0.9% NaCl solution, vortex briefly, and centrifuge at low speed (e.g., 2000 x g) for 5 minutes to separate the phases. d. Carefully collect the lower organic (chloroform) layer containing the lipids. e. Dry the collected organic phase under a stream of nitrogen or argon. f. Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol or isopropanol) for LC-MS/MS analysis.

  • LC-MS/MS Analysis :

    • Column : C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

    • Mobile Phase A : 60:40 Acetonitrile:Water with 10 mM Ammonium Formate and 0.1% Formic Acid.

    • Mobile Phase B : 90:10 Isopropanol:Acetonitrile with 10 mM Ammonium Formate and 0.1% Formic Acid.

    • Flow Rate : 0.3 mL/min.

    • Column Temperature : 40°C.

    • Ionization Mode : Electrospray Ionization (ESI), Positive.

    • MRM Transitions : Monitor for the parent and fragment ions of this compound and potential degradation products (e.g., lyso-PC).

Mandatory Visualizations

This compound Storage Troubleshooting Workflow start Inconsistent Experimental Results? check_storage Verify Storage Conditions (-20°C/-80°C, Inert Gas, Dark) start->check_storage aliquot Were single-use aliquots used? check_storage->aliquot Conditions OK end_bad This compound has likely degraded. Obtain new stock. check_storage->end_bad Conditions Not Met prepare_aliquots Prepare and use single-use aliquots. aliquot->prepare_aliquots No check_solvents Check Solvent and Reagent Purity aliquot->check_solvents Yes prepare_aliquots->check_solvents use_fresh Use fresh, high-purity reagents. check_solvents->use_fresh Purity Questionable assess_oxidation Assess this compound Integrity (e.g., LC-MS/MS) check_solvents->assess_oxidation Purity OK use_fresh->assess_oxidation end_good This compound is likely stable. assess_oxidation->end_good No Degradation Detected assess_oxidation->end_bad Degradation Detected

Caption: A troubleshooting workflow for inconsistent experimental results with this compound.

Primary Degradation Pathways of this compound PazPC This compound Hydrolysis Hydrolysis (H₂O, pH, Temp) PazPC->Hydrolysis Oxidation Further Oxidation (O₂, Light, Metal Ions) PazPC->Oxidation LysoPC Lyso-PC Hydrolysis->LysoPC AzelaicAcid Azelaic Acid Hydrolysis->AzelaicAcid OtherOxidationProducts Further Oxidation Products Oxidation->OtherOxidationProducts

Caption: The main degradation pathways for this compound during storage and handling.

References

Technical Support Center: Refining Protocols for PAz-PC Insertion into Membranes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective incorporation of 1-palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine (PAz-PC) into membranes for research applications.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications in research?

A1: this compound (1-palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine) is a modified phospholipid that is considered an oxidized phospholipid (OxPL) and is a component of oxidized low-density lipoprotein (oxLDL).[1] It features a palmitoyl (B13399708) group at the sn-1 position and an azelaoyl group, a nine-carbon dicarboxylic acid, at the sn-2 position.[2][3] This azelaoyl chain contains a photoactivatable azido (B1232118) group, making this compound a bifunctional lipid probe.[4] Its primary application is in the study of lipid-protein interactions.[4][5] Upon UV irradiation, the azido group forms a covalent cross-link with nearby molecules, allowing for the identification of binding partners of phospholipids (B1166683) in various biological processes like apoptosis, cell proliferation, and membrane trafficking.[4]

Q2: What is the purity standard for this compound and how can it affect experiments?

A2: A purity of ≥98% is recommended for most cell-based and in vivo studies to ensure that the observed biological effects are due to this compound itself and not contaminants.[1] The purity is typically assessed using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).[1] Impurities can lead to inconsistent results, unexpected biological activity, and lower-than-expected efficacy.[1]

Q3: How should this compound be stored?

A3: this compound should be stored at -20°C or lower in a tightly sealed vial, preferably under an inert atmosphere like argon or nitrogen, to prevent oxidation and degradation.[1] It is also advisable to aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.[1][6]

Q4: In what solvents is this compound soluble?

A4: this compound has limited aqueous solubility. It is soluble in organic solvents like ethanol (B145695) (up to 30 mg/ml) and DMSO (up to 5 mg/ml).[7] Its solubility in phosphate-buffered saline (PBS) at pH 7.2 is approximately 5 mg/ml.[7] For cell culture experiments, a concentrated stock in an organic solvent is typically prepared and then diluted into the aqueous buffer.[7]

Troubleshooting Guides

Issue 1: Low or No Photo-Cross-Linking Efficiency

Q: I am not observing any or very weak cross-linking between this compound and my protein of interest. What could be the issue?

A: This can be due to several factors ranging from the experimental setup to the reagents used. Here are some troubleshooting steps:

  • Verify this compound Incorporation: Ensure that this compound has been successfully incorporated into your membrane system. This can be confirmed by using a fluorescently labeled lipid analog in a parallel experiment or by biophysical characterization methods.

  • Optimize UV Irradiation: The duration and intensity of UV irradiation are critical. Insufficient exposure will result in low cross-linking, while excessive exposure can lead to protein damage.[4] Empirically determine the optimal irradiation time (typically 5-15 minutes) for your specific setup.[4]

  • Check UV Lamp Wavelength: this compound's azido group is typically activated by UV light at a wavelength of 365 nm.[4] Ensure your UV source is emitting at the correct wavelength and has sufficient power.

  • Proximity of the Interacting Partners: Cross-linking only occurs over a very short distance. If the protein of interest does not have a binding site in close proximity to the azido group on the azelaoyl chain of this compound, cross-linking will not occur.

  • Presence of Quenching Agents: Some buffers or media components can quench the photo-activation reaction. If possible, perform the UV irradiation step in a simplified buffer system.

Issue 2: High Background or Non-Specific Cross-Linking

Q: My results show a high degree of non-specific cross-linking, making it difficult to identify the specific interacting partners of this compound. How can I reduce this?

A: High background can obscure your results. Consider the following to improve specificity:

  • Optimize this compound Concentration: High concentrations of this compound can lead to random, non-specific cross-linking. Perform a concentration titration to find the lowest effective concentration that still yields specific cross-linking.

  • Include Control Experiments: Always run parallel experiments without UV irradiation to identify proteins that bind non-covalently to your affinity purification resin. A control with a lipid analog that does not contain the photoactivatable group is also recommended.

  • Refine Washing Steps: Increase the stringency and number of washing steps after the click chemistry reaction and enrichment (e.g., on streptavidin beads) to remove non-specifically bound proteins.[4]

  • Consider a Different Photoactivatable Group: While the azido group in this compound is effective, other photoactivatable groups like diazirines might offer different cross-linking efficiencies and specificities in your system.[5]

Issue 3: Liposome (B1194612) Aggregation or Instability

Q: I am having trouble preparing stable this compound-containing liposomes; they seem to be aggregating.

A: The unique structure of this compound can influence liposome stability. Here are some potential causes and solutions:

  • pH of the Hydration Buffer: The terminal carboxyl group of the azelaoyl chain in this compound can be deprotonated at neutral or alkaline pH, giving the liposome surface a negative charge.[2] If the pH is close to the pKa of azelaic acid, charge neutralization can lead to aggregation. Maintaining a buffer pH between 5.5 and 7.5 is recommended for consistent size and surface charge.[2]

  • Disrupted Membrane Packing: The shorter and more polar azelaoyl chain of this compound can disrupt the tight packing of the lipid bilayer.[2] Including cholesterol (typically 30-50 mol%) in the formulation can help to stabilize the membrane.[2]

  • Incomplete Solvent Removal: Residual organic solvent from the lipid film preparation can lead to liposome instability. Ensure the lipid film is thoroughly dried under a stream of nitrogen or argon, followed by desiccation under high vacuum for at least 2 hours.[2][4]

Issue 4: Potential Cell Toxicity

Q: I am observing cellular toxicity after treating my cells with this compound. What could be the cause?

A: As an oxidized phospholipid, this compound can induce cellular responses, including apoptosis.[8][9]

  • Perform a Dose-Response Curve: Determine the optimal concentration range for your specific cell type and assay by performing a dose-response experiment.[1]

  • Limit Incubation Time: Minimize the incubation time of this compound with your cells to the shortest duration necessary for sufficient membrane incorporation.

  • Control for Solvent Toxicity: If using a carrier solvent like DMSO or ethanol to dissolve this compound, ensure the final concentration in the cell culture medium is low (e.g., ≤ 0.5% for ethanol) to avoid solvent-induced toxicity.[10]

  • Assess Apoptosis: Use standard assays, such as Annexin V staining, to monitor for apoptosis in your cell population.[9]

Quantitative Data Summary

Table 1: Recommended Starting Concentrations and Conditions for this compound Experiments

ParameterLiposome PreparationLive Cell ExperimentsIn Vitro Cross-Linking
This compound Mole Fraction 1-10 mol% of total lipid1-5 mol% of total membrane lipid (estimated)5-15 mol% of total lipid
Co-lipid POPC, DPPC, CholesterolEndogenous membrane lipidsPOPC, DPPC
UV Wavelength 365 nm365 nm365 nm
UV Irradiation Time 5-15 minutes1-10 minutes5-20 minutes
Temperature Above lipid phase transition37°C (for incubation) / On ice (for irradiation)On ice

Table 2: Solubility and Storage of this compound

SolventSolubilityRecommended Stock ConcentrationStorage Temperature
Ethanol ~30 mg/ml[7]10 mg/ml-20°C to -80°C[1]
DMSO ~5 mg/ml[7]5 mg/ml-20°C to -80°C[1]
PBS (pH 7.2) ~5 mg/ml[7]N/A (prepare fresh)Use immediately

Experimental Protocols

Protocol 1: Preparation of this compound Containing Liposomes by Thin-Film Hydration and Extrusion

This protocol describes the preparation of unilamellar vesicles containing this compound.

Materials:

  • Primary phospholipid (e.g., POPC)

  • This compound

  • Cholesterol (optional)

  • Chloroform (B151607)

  • Hydration buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7.4)[2]

  • Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size)[2][4]

Procedure:

  • Lipid Film Formation: a. In a round-bottom flask, dissolve the desired molar ratio of the primary phospholipid, this compound, and cholesterol in chloroform.[2][4] b. Remove the chloroform under a gentle stream of nitrogen gas while rotating the flask to create a thin, uniform lipid film.[2][4] c. Place the flask under high vacuum for at least 2 hours to remove any residual solvent.[2][4]

  • Hydration: a. Add the hydration buffer to the flask containing the dried lipid film.[2] b. Vortex the flask vigorously above the phase transition temperature of the lipid mixture to form a milky suspension of multilamellar vesicles (MLVs).[2][4]

  • Extrusion: a. Assemble the mini-extruder with a 100 nm polycarbonate membrane.[4] b. Equilibrate the extruder and the MLV suspension to a temperature above the lipid phase transition temperature.[4] c. Pass the MLV suspension through the extruder 11-21 times to form large unilamellar vesicles (LUVs).[4] The resulting solution should be translucent.

  • Storage: a. Store the resulting liposome solution at 4°C.[4]

Protocol 2: General Workflow for Identification of this compound Interacting Proteins in Live Cells

This protocol outlines the key steps for a photo-cross-linking and proteomics experiment in a cellular context.[4]

Materials:

  • This compound containing liposomes (from Protocol 1) or this compound solution in a carrier solvent

  • Cultured cells

  • UV lamp (365 nm)

  • Lysis buffer

  • Alkyne-reporter molecule (e.g., biotin-alkyne)

  • Click chemistry reaction cocktail (Copper(I) catalyst)

  • Streptavidin beads

  • Protease (e.g., trypsin)

  • LC-MS/MS equipment

Procedure:

  • This compound Incorporation: a. Incubate cultured cells with this compound containing liposomes or a this compound solution for a predetermined time to allow for incorporation into the cell membranes.

  • Stimulation (Optional): a. If studying a specific signaling pathway, stimulate the cells as required by your experimental design.

  • Photo-Cross-Linking: a. Place the cells on ice and irradiate with a 365 nm UV lamp for the optimized duration to induce covalent cross-linking between this compound and interacting proteins.[4]

  • Cell Lysis and Protein Extraction: a. Lyse the cells and extract the proteins using a suitable lysis buffer.[4]

  • Click Chemistry: a. To the cell lysate, add the alkyne-reporter molecule and the click chemistry catalyst.[4] b. Incubate at room temperature for 1-2 hours to attach the reporter molecule to the this compound.[4]

  • Enrichment of Labeled Proteins: a. If using biotin-alkyne, add streptavidin-coated beads to the lysate to capture the biotinylated protein-lipid complexes.[4] b. Wash the beads extensively to remove non-specifically bound proteins.[4]

  • Proteomic Analysis: a. Perform on-bead or in-solution tryptic digestion of the enriched proteins.[4] b. Analyze the resulting peptides by LC-MS/MS to identify the proteins that were cross-linked to this compound.[4]

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_liposomes Prepare this compound Liposomes incubation Incubate with Live Cells prep_liposomes->incubation stimulate Stimulate Signaling Pathway (Optional) incubation->stimulate uv_irradiate UV Irradiation (365 nm) stimulate->uv_irradiate lysis Cell Lysis & Protein Extraction uv_irradiate->lysis click_chem Click Chemistry with Reporter-Alkyne lysis->click_chem enrichment Enrichment of Biotinylated Proteins click_chem->enrichment ms_analysis LC-MS/MS Analysis enrichment->ms_analysis protein_id protein_id ms_analysis->protein_id Protein Identification & Pathway Analysis

Caption: General workflow for identifying protein interactors of this compound in a cellular context.

troubleshooting_workflow node_action node_action node_result node_result start Low/No Cross-Linking Signal check_uv UV Lamp (365nm) & Power OK? start->check_uv check_time Irradiation Time Optimized? check_uv->check_time Yes action_uv Check lamp specs & power output check_uv->action_uv No check_incorp This compound Incorporation Confirmed? check_time->check_incorp Yes action_time Perform time-course experiment (5-20 min) check_time->action_time No check_reagents Reagents & Buffers Free of Quenchers? check_incorp->check_reagents Yes action_incorp Verify with fluorescent lipid analog check_incorp->action_incorp No action_reagents Use fresh, simplified buffers for irradiation check_reagents->action_reagents No result_consider Consider Protein Proximity Issue check_reagents->result_consider Yes result_ok Problem Solved action_uv->result_ok action_time->result_ok action_incorp->result_ok action_reagents->result_ok signaling_pathway pazpc This compound in Membrane cd36 Scavenger Receptor (e.g., CD36) pazpc->cd36 Binding mapk MAPK Activation (p38, JNK) cd36->mapk nfkb NF-κB Activation cd36->nfkb cytokines Pro-inflammatory Cytokine Expression mapk->cytokines nfkb->cytokines

References

Technical Support Center: PAz-PC Experimental Guidelines

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting common issues encountered when working with 1-palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine (PAz-PC), particularly concerning its solubility and aggregation in aqueous solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues related to this compound's physical properties and its application in experimental setups.

Q1: My this compound solution appears cloudy or contains visible particulates after adding it to my aqueous cell culture medium. What is happening?

A1: This is a common sign of aggregation or precipitation due to the poor aqueous solubility of this compound. Like many lipids, this compound is amphipathic and can form micelles or larger aggregates when introduced into a polar solvent like a buffer or culture medium.[1][2] To ensure proper delivery to cells, it is crucial to first dissolve and prepare the lipid using an appropriate method.

Q2: I am observing high variability between replicates or lower-than-expected biological activity in my experiments. Could this be related to this compound aggregation?

A2: Yes, both issues are classic symptoms of inconsistent this compound delivery. If the compound aggregates, its effective concentration in the medium becomes unpredictable, leading to variable results.[3] Aggregates are not efficiently taken up by cells, which can result in lower biological activity than anticipated.[2] Ensuring a homogenous and stable preparation is key to reproducibility.[3]

Q3: What is the recommended method for preparing this compound for cell culture experiments?

A3: The most reliable method is to co-prepare this compound with a carrier phospholipid, such as 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC), to form small unilamellar vesicles (SUVs) or liposomes.[3][4] This technique incorporates this compound into a lipid bilayer, enhancing its stability and facilitating consistent delivery to cells. A detailed protocol for this method is provided below. It is critical to first create a thin lipid film from a solution in an organic solvent (e.g., chloroform) before hydrating with an aqueous buffer.[3]

Q4: How should I store this compound to prevent degradation and aggregation issues?

A4: Proper storage is critical. This compound should be stored at -20°C or lower in a tightly sealed vial, preferably under an inert atmosphere like argon or nitrogen to prevent oxidation.[3] For stock solutions, dissolve in an organic solvent like chloroform (B151607), ethanol (B145695) or DMSO, aliquot into smaller volumes to avoid repeated freeze-thaw cycles, and store at -20°C or -80°C.[3][5] Always prepare fresh working dilutions for each experiment.[3]

Q5: Can I dissolve this compound directly in DMSO or ethanol and add it to my media?

A5: While you can prepare a concentrated stock solution in anhydrous DMSO or ethanol, simply diluting this stock into your aqueous buffer can still lead to precipitation.[2] When diluting, you should add the stock solution dropwise into the vortexing buffer to aid mixing.[2] However, for cell-based assays, the vesicle preparation method is superior for ensuring stability and mimicking its physiological presentation within oxidized membranes.[3]

Data Summary Tables

The following tables summarize quantitative data from studies using oxidized phospholipids (B1166683) for easy reference.

Table 1: Example Concentrations of this compound and Related Lipids in Biological Samples

Analyte Sample Type Condition Concentration Range
Fragmented Oxidized PCs Human Plasma Healthy Controls 1.69 ± 0.19 ng/µL
Fragmented Oxidized PCs Human Plasma STEMI (Ischemia) 4.79 ± 0.94 ng/µL
Lysophosphatidylcholine (LPC) Human Plasma Healthy Subjects 200 - 300 µM
Lysophosphatidylcholine 16:0 Carotid Artery Plaques Asymptomatic 228.84 ± 37.00 mmol/L

(Data synthesized from reference[6])

Table 2: Example Cytokine Response to Oxidized Phospholipids

Cell Type Treatment Concentration Cytokine Measured Fold Increase (vs. Control)
Bone Marrow-Derived Macrophages OxPAPC (contains this compound) 50 µg/mL IL-6 ~1500
Bone Marrow-Derived Macrophages OxPAPC (contains this compound) 50 µg/mL TNF-α ~430

(Data synthesized from reference[3])

Experimental Protocols & Methodologies

Protocol 1: Preparation of this compound/POPC Vesicles for Cell Treatment

This protocol describes the formation of small unilamellar vesicles (SUVs) to ensure consistent delivery of this compound to cells in culture.[3]

Materials:

  • High-purity this compound (≥98%)

  • 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC)

  • Chloroform (or other suitable organic solvent)

  • Sterile phosphate-buffered saline (PBS)

  • Clean glass vials

  • Nitrogen or Argon gas source

  • Sonicator (probe or bath)

  • 0.22 µm syringe filter

Procedure:

  • Lipid Mixing: In a glass vial, dissolve the desired amounts of this compound and POPC in chloroform. A molar ratio of 1:9 (this compound:POPC) is commonly used to mimic its presence in oxidized membranes.[3]

  • Film Formation: Evaporate the chloroform under a gentle stream of nitrogen or argon gas. This will create a thin lipid film on the bottom and sides of the vial.

  • Solvent Removal: Place the open vial under a high vacuum for at least 2 hours to ensure all residual solvent is removed.

  • Hydration: Hydrate the lipid film with sterile PBS by vortexing vigorously for 5-10 minutes. A typical final total lipid concentration is 1 mg/mL.[3] The solution will appear milky.

  • Vesicle Formation (Sonication): To form SUVs, sonicate the lipid suspension until it becomes clear.

    • Probe Sonicator: Use short, pulsed bursts while keeping the vial on ice to prevent overheating.

    • Bath Sonicator: Sonicate for approximately 20-30 minutes.

  • Sterilization: Sterilize the final vesicle preparation by passing it through a 0.22 µm syringe filter.[3]

  • Application: The vesicles are now ready for use. Add the desired volume of the vesicle suspension to your cell culture medium.

Protocol 2: Detection of Caspase-3 Activation by Western Blot

This protocol details a method to detect apoptosis induced by this compound treatment by measuring the activation of caspase-3.[7]

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs) or other target cells

  • This compound vesicle preparation (from Protocol 1)

  • RIPA buffer with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA)

  • SDS-PAGE gels, transfer system (PVDF membrane)

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody for cleaved caspase-3

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate and imaging system

Procedure:

  • Cell Treatment: Treat HUVECs with the desired concentration of this compound vesicles for the specified time. Include a vehicle control (vesicles without this compound).

  • Lysis: Lyse the treated cells in ice-cold RIPA buffer.

  • Quantification: Quantify the total protein concentration of the cell lysates.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody specific for cleaved (active) caspase-3 overnight at 4°C.

    • Wash the membrane, then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an ECL substrate and an appropriate imaging system. The presence of a band corresponding to the cleaved caspase-3 fragment indicates apoptosis activation.[7]

Visualizations: Workflows and Pathways

Troubleshooting_Workflow cluster_prep Preparation & Observation cluster_sol Solution Path cluster_outcome Outcome start Start: Experiment with this compound observe Observation: Cloudy solution, particulates, or high variability? start->observe check_storage Step 1: Verify Storage (-20°C or lower, inert gas, no freeze-thaw cycles) observe->check_storage Yes result Result: Clear vesicle suspension, reproducible biological activity observe->result No prep_protocol Step 2: Use Vesicle Protocol (Co-dissolve with POPC in Chloroform, create film, hydrate, sonicate) check_storage->prep_protocol prep_protocol->result

Caption: Troubleshooting workflow for this compound aggregation issues.

Vesicle_Preparation_Workflow cluster_organic cluster_aqueous cluster_final dissolve 1. Dissolve this compound & POPC in Chloroform film 2. Create Thin Lipid Film (Evaporate with N2/Ar) dissolve->film vacuum 3. Remove Residual Solvent (High Vacuum) film->vacuum hydrate 4. Hydrate Film with PBS & Vortex vacuum->hydrate Phase Transition sonicate 5. Sonicate to Form SUVs (Solution clears) hydrate->sonicate sterilize 6. Sterile Filter (0.22 µm) sonicate->sterilize ready Ready-to-use Vesicle Suspension sterilize->ready

Caption: Experimental workflow for this compound/POPC vesicle preparation.

TLR4_Signaling_Pathway PAzPC This compound (as DAMP) TLR4 TLR4/MD-2/CD14 Receptor Complex PAzPC->TLR4 Binds MyD88 MyD88 (Adaptor Protein) TLR4->MyD88 Recruits Kinases Downstream Kinase Cascade MyD88->Kinases Activates IkBa Phosphorylation & Degradation of IκBα Kinases->IkBa Leads to NFkB NF-κB Activation & Nuclear Translocation IkBa->NFkB Releases Inflammation Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) NFkB->Inflammation Induces

Caption: this compound activates the TLR4/MyD88/NF-κB signaling pathway.[7]

References

PAz-PC Purity Validation: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on validating the purity of 1-palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine (PAz-PC) samples. Ensuring the purity of this compound is critical for obtaining reliable and reproducible experimental results.[1]

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its purity important?

A1: this compound is an oxidized phospholipid that plays a significant role in studying the biological effects of lipid oxidation, particularly in research related to atherosclerosis, inflammation, and cell signaling.[1] Impurities in a this compound sample can lead to experimental artifacts and inconsistent results, as they may possess their own biological activities that could confound data interpretation.[1] For most in vitro and in vivo studies, a purity of ≥98% is recommended.[1]

Q2: What are the common impurities in a this compound sample?

A2: Common impurities can include unreacted starting materials, byproducts from the synthesis and oxidation process, and other oxidized phospholipid species.[1] Specific examples include lysophosphatidylcholine (B164491) (LPC) and unoxidized phospholipids (B1166683).[1] The exact impurity profile can vary depending on the synthetic route and purification methods used.[1]

Q3: Which analytical techniques are recommended for this compound purity assessment?

A3: A multi-pronged approach using a combination of chromatographic and spectroscopic techniques is the most reliable way to assess this compound purity. The most commonly used methods are High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS), Thin-Layer Chromatography (TLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2][3]

Troubleshooting Guides

HPLC Analysis
IssuePossible CauseRecommended Solution
Unexpected Peaks Contamination of mobile phase or sample; presence of impurities in the this compound sample.Use high-purity solvents and filter them before use. Analyze a blank injection to rule out system contamination. If peaks persist, they are likely impurities.
Poor Peak Shape Inappropriate mobile phase; column overload; column degradation.Optimize mobile phase composition and pH. Reduce the amount of sample injected. Replace the column if it's old or has been used extensively.
Inconsistent Retention Times Fluctuations in temperature; improper column equilibration; changes in mobile phase composition.Use a column oven to maintain a constant temperature. Ensure the column is adequately equilibrated before each run. Prepare fresh mobile phase daily.
Mass Spectrometry (MS) Analysis
IssuePossible CauseRecommended Solution
Masses Detected Do Not Correspond to this compound Presence of impurities; formation of adducts (e.g., with Na+, K+).Compare the observed masses against a database of known oxidized phospholipid impurities. Tandem MS (MS/MS) can be used to fragment the ions and aid in structural elucidation.[4]
Low Signal Intensity Poor ionization efficiency; sample degradation; matrix effects.Optimize MS source parameters. Prepare fresh sample solutions. Use a chromatographic separation method like LC-MS to reduce matrix suppression.[5][6]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)
  • Objective: To separate and quantify this compound from potential impurities.

  • Instrumentation: A standard HPLC or UHPLC system with a UV or Evaporative Light Scattering Detector (ELSD).[5]

  • Column: A C18 reversed-phase column is commonly used.[4]

  • Mobile Phase: A gradient of water and a mixture of acetonitrile/isopropanol, often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization for MS detection.[4]

  • Sample Preparation: Dissolve the this compound sample in a suitable solvent, such as the initial mobile phase.

  • Data Analysis: The purity is typically determined by calculating the area percentage of the main this compound peak relative to the total area of all peaks in the chromatogram.

Thin-Layer Chromatography (TLC)
  • Objective: A rapid and cost-effective method for the qualitative assessment of this compound purity.[2]

  • Stationary Phase: Silica gel plates are most commonly used.[2][7]

  • Mobile Phase: A mixture of organic solvents, such as chloroform, ethanol, water, and triethylamine.[7] The specific composition can be optimized for better separation.[2]

  • Visualization: The separated spots can be visualized by spraying with a suitable reagent, such as a primuline (B81338) solution or by charring with a cupric sulfate (B86663) solution.[8]

  • Data Analysis: The presence of multiple spots indicates the presence of impurities. The relative amount of impurities can be estimated by the size and intensity of the spots.

Mass Spectrometry (MS)
  • Objective: To confirm the molecular weight of this compound and identify impurities.

  • Instrumentation: An electrospray ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended.[4][9]

  • Method: The sample can be introduced directly via infusion or, more commonly, as the eluent from an HPLC system (LC-MS).[5] LC-MS is preferred as it separates the components before they enter the mass spectrometer, reducing ion suppression.[5]

  • Data Analysis: The protonated molecule [M+H]⁺ of this compound should be observed at an m/z of approximately 666.4.[4][6] Tandem MS (MS/MS) can be performed to obtain characteristic fragment ions, such as the phosphocholine (B91661) headgroup at m/z 184.1, which helps to confirm the identity of the molecule.[4][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To provide detailed structural information and quantitative analysis of the this compound sample.

  • Method: ³¹P NMR is particularly useful for analyzing phospholipids as it directly probes the phosphorus nucleus in the headgroup, providing a distinct signal for different phospholipid classes.[3][10][11] ¹H and ¹³C NMR can provide information on the fatty acid chains.[12]

  • Sample Preparation: The this compound sample is dissolved in a suitable deuterated solvent.

  • Data Analysis: The purity can be determined by integrating the signals corresponding to this compound and comparing them to the integrals of any impurity signals.

Quantitative Data Summary

Analytical TechniqueParameter MeasuredTypical Purity Specification
HPLC Peak Area Percentage≥98%
LC-MS Relative Abundance of IonsThis compound ion should be the most abundant
³¹P NMR Relative Integral of SignalsMolar percentage of this compound should be ≥98%

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Purity Analysis cluster_result Purity Assessment PAzPC_Sample This compound Sample HPLC HPLC PAzPC_Sample->HPLC TLC TLC PAzPC_Sample->TLC MS Mass Spectrometry PAzPC_Sample->MS NMR NMR PAzPC_Sample->NMR Purity_Confirmed Purity Confirmed (≥98%) HPLC->Purity_Confirmed TLC->Purity_Confirmed MS->Purity_Confirmed NMR->Purity_Confirmed Further_Purification Further Purification Required

Caption: A typical workflow for the validation of this compound sample purity.

pazpc_signaling_pathway PAzPC This compound CD36 CD36 PAzPC->CD36 binds to Downstream_Signaling Downstream Signaling (e.g., MAPK, NF-κB) CD36->Downstream_Signaling activates Inflammatory_Response Inflammatory Response Downstream_Signaling->Inflammatory_Response Foam_Cell_Formation Foam Cell Formation Downstream_Signaling->Foam_Cell_Formation

Caption: Simplified signaling pathway of this compound via the CD36 scavenger receptor.

References

Technical Support Center: Enhancing PAz-PC-Liposome Delivery to Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of delivering 1-palmitoyl-2-(4-(phenylazo)benzoyl)-sn-glycero-3-phosphocholine (PAz-PC) loaded liposomes to cells.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in liposomal drug delivery?

A1: this compound is a photo-activatable phospholipid.[1] Its azobenzene (B91143) moiety can switch from a linear trans isomer to a bent cis isomer upon exposure to UV-A light (around 365 nm).[1] This change in shape disrupts the lipid bilayer of the liposome (B1194612), increasing its permeability and triggering the release of encapsulated contents.[1][2] This property allows for spatiotemporal control over drug delivery, meaning the drug can be released at a specific time and location by applying light.

Q2: What are the critical parameters to consider when formulating this compound liposomes?

A2: The key parameters for successful this compound liposome formulation include:

  • Lipid Composition: The molar ratio of this compound, primary phospholipids (B1166683) (e.g., DSPC), and cholesterol is crucial.[3] Cholesterol is often included to enhance membrane stability and reduce leakage before photo-activation.[3]

  • Liposome Size: The size of the liposomes, typically controlled by extrusion, affects their cellular uptake.[3][4]

  • Surface Charge (Zeta Potential): The zeta potential of liposomes influences their stability in suspension and their interaction with negatively charged cell membranes.[5][6]

  • Drug Loading Efficiency: The method of drug loading (passive or active) and the physicochemical properties of the drug will determine the encapsulation efficiency.[3]

Q3: How can I characterize the prepared this compound liposomes?

A3: Essential characterization techniques include:

  • Dynamic Light Scattering (DLS): To determine the average particle size and polydispersity index (PDI), which indicates the uniformity of the liposome population.[3][4]

  • Zeta Potential Measurement: To assess the surface charge and predict the colloidal stability of the liposome suspension.[5][6]

  • Cryo-Transmission Electron Microscopy (Cryo-TEM): To visualize the morphology of the liposomes.[1]

  • Encapsulation Efficiency Quantification: To determine the percentage of the drug that has been successfully encapsulated within the liposomes. This is often done by separating the liposomes from the unencapsulated drug and measuring the drug concentration in both fractions.

Troubleshooting Guides

Issue 1: Low Delivery Efficiency of this compound Liposomes

Q: My experiments show low uptake of this compound liposomes by the target cells. What are the possible causes and how can I troubleshoot this?

A: Low cellular uptake can be due to several factors related to the liposome formulation and the experimental conditions.

Possible Cause Troubleshooting Steps
Suboptimal Liposome Size Use Dynamic Light Scattering (DLS) to verify the liposome size. For many cell types, a size range of 100-200 nm is optimal for endocytosis. If the size is too large or the population is too heterogeneous (high PDI), optimize the extrusion process by ensuring the correct number of passes through the polycarbonate membrane (typically 11-21 times).[3]
Inappropriate Surface Charge Measure the zeta potential of your liposomes. A neutral or slightly negative charge is often preferred for in vivo applications to reduce clearance by the reticuloendothelial system.[7] For in vitro studies, a slightly positive charge can enhance interaction with the negatively charged cell membrane. You can modify the surface charge by including charged lipids in your formulation (e.g., stearylamine for a positive charge or dicetyl phosphate (B84403) for a negative charge).[8]
Presence of Serum in Cell Culture Medium Serum proteins can form a "protein corona" on the surface of liposomes, which can affect their interaction with cells.[7] Try performing the initial incubation in serum-free medium, followed by the addition of serum-containing medium after the initial uptake period.
Cell Type and Density Not all cell lines exhibit the same efficiency of liposome uptake. Ensure your target cells are known to internalize nanoparticles effectively. Also, optimize the cell confluency at the time of the experiment, as this can influence uptake rates.
Issue 2: Premature Drug Leakage from this compound Liposomes

Q: I am observing a significant loss of the encapsulated drug before photo-activation. What could be causing this and how can I improve drug retention?

A: Premature drug leakage is a common issue and can compromise the controlled-release capability of this compound liposomes.

Possible Cause Troubleshooting Steps
High Membrane Permeability The incorporation of this compound can disrupt the tight packing of the lipid bilayer, leading to increased permeability.[3] Including cholesterol in the formulation (e.g., at 30-40 mol%) can help to stabilize the membrane and reduce leakage.[3]
Suboptimal Drug Loading If using a remote (active) loading method with a pH or ion gradient, ensure the gradient is stable. The acidic nature of some drugs or the presence of this compound itself could potentially disrupt this gradient.[3]
Inappropriate Storage Conditions Store liposome formulations at 4°C and use them within a reasonable timeframe. Avoid freezing, as this can disrupt the liposome structure and lead to drug leakage.
Issue 3: High Cytotoxicity Observed Before Photo-activation

Q: My control experiments (without light activation) show significant cell death. What could be the reason for this unexpected toxicity?

A: Cytotoxicity in the absence of the light trigger indicates a problem with the liposome formulation itself or the encapsulated drug.

Possible Cause Troubleshooting Steps
Toxicity of "Empty" Liposomes Some lipid components can be toxic to certain cell lines at high concentrations. Perform a dose-response experiment with empty liposomes (containing no drug) to determine the maximum non-toxic concentration.
Premature Drug Leakage As discussed in Issue 2, if the encapsulated drug is cytotoxic, premature leakage will lead to cell death. Implement the troubleshooting steps for improving drug retention.
Interference with Cell Viability Assays Be aware that liposomes can interfere with certain cell viability assays, such as the MTT assay, leading to inaccurate results.[9] Consider using alternative assays like the LDH release assay or a trypan blue exclusion assay.

Experimental Protocols

Protocol 1: Preparation of this compound Liposomes by Thin-Film Hydration and Extrusion

This protocol describes the preparation of unilamellar this compound-containing liposomes with a controlled size.

Materials:

  • Primary phospholipid (e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine, DSPC)

  • 1-palmitoyl-2-(4-(phenylazo)benzoyl)-sn-glycero-3-phosphocholine (this compound)

  • Cholesterol

  • Chloroform (B151607)

  • Hydration buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation: a. Dissolve the desired molar ratios of DSPC, this compound, and cholesterol in chloroform in a round-bottom flask. b. Remove the chloroform using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the flask wall. c. Dry the film under high vacuum for at least 2 hours to remove residual solvent.[10]

  • Hydration: a. Add the hydration buffer to the flask containing the dry lipid film. b. Hydrate the film for 1 hour at a temperature above the phase transition temperature of all lipid components, with intermittent vortexing to form a milky suspension of multilamellar vesicles (MLVs).[3]

  • Extrusion: a. Assemble the mini-extruder with a 100 nm polycarbonate membrane. b. Transfer the MLV suspension to a syringe and pass it through the extruder 11-21 times to form unilamellar vesicles (LUVs) with a uniform size.[3]

Protocol 2: Quantification of Cellular Uptake of Fluorescently Labeled Liposomes

This protocol allows for the quantification of liposome internalization by cells using flow cytometry.

Materials:

  • Fluorescently labeled this compound liposomes (e.g., containing a lipophilic dye like DiD)

  • Target cells in suspension

  • Phosphate-buffered saline (PBS)

  • Trypan blue solution

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate and allow them to adhere and grow to the desired confluency.

  • Incubation with Liposomes: a. Replace the culture medium with fresh medium containing the fluorescently labeled this compound liposomes at the desired concentration. b. Incubate for a predetermined time (e.g., 1-4 hours) at 37°C.

  • Cell Harvesting and Staining: a. Wash the cells with PBS to remove non-internalized liposomes. b. Detach the cells using a non-enzymatic cell dissociation solution. c. Resuspend the cells in PBS. d. Add trypan blue to the cell suspension to quench the fluorescence of any liposomes adhering to the outside of the cell membrane.[11]

  • Flow Cytometry Analysis: a. Analyze the cells using a flow cytometer, measuring the fluorescence intensity in the appropriate channel for the chosen fluorescent dye. b. Use untreated cells as a negative control to set the gate for positive fluorescence.

Visualizations

G Experimental Workflow for this compound Liposome Delivery and Analysis cluster_0 Liposome Preparation cluster_1 Characterization cluster_2 Cellular Delivery & Photo-activation cluster_3 Downstream Assays prep1 Lipid Film Formation (DSPC, this compound, Cholesterol) prep2 Hydration with Drug Solution prep1->prep2 prep3 Extrusion for Size Control prep2->prep3 char1 DLS (Size, PDI) prep3->char1 char2 Zeta Potential prep3->char2 char3 Encapsulation Efficiency prep3->char3 del1 Incubate Liposomes with Cells del2 UV-A Light Exposure (~365 nm) del1->del2 assay1 Cellular Uptake (Flow Cytometry) del2->assay1 assay2 Cytotoxicity Assay (e.g., LDH) del2->assay2 assay3 Therapeutic Effect (e.g., Apoptosis Assay) del2->assay3 G Troubleshooting Logic for Low this compound Delivery Efficiency cluster_formulation Formulation Issues cluster_protocol Experimental Protocol Issues cluster_solutions Potential Solutions start Low Delivery Efficiency size Check Size (DLS) Is it 100-200 nm? start->size charge Check Zeta Potential Is it optimal for your cells? start->charge stability Check for Aggregation (DLS over time) start->stability serum Serum Interference? Try serum-free incubation. start->serum cell_density Cell Confluency? Optimize seeding density. start->cell_density re_extrude Re-extrude Liposomes size->re_extrude modify_lipids Modify Lipid Composition charge->modify_lipids optimize_buffer Optimize Buffer Conditions stability->optimize_buffer optimize_incubation Optimize Incubation Protocol serum->optimize_incubation cell_density->optimize_incubation

References

Technical Support Center: Troubleshooting Artifacts in PAz-PC Mass Spectrometry Data

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting photoactivatable azide-tagged phosphatidylcholine (PAz-PC) mass spectrometry experiments. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and artifacts encountered during the analysis of protein-lipid interactions using this powerful technique.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it used in mass spectrometry?

This compound is a modified phosphatidylcholine lipid that incorporates a photoactivatable azide (B81097) group within one of its fatty acyl chains. This probe is introduced into biological membranes (in vitro or in vivo) to study protein-lipid interactions. Upon UV irradiation, the azide group forms a highly reactive nitrene, which covalently crosslinks to nearby proteins. Subsequent enrichment of the crosslinked complexes and analysis by mass spectrometry allows for the identification of lipid-interacting proteins and their specific binding sites.[1]

Q2: What are the most common challenges in this compound mass spectrometry experiments?

The most significant challenges include the low abundance of crosslinked peptides compared to their unmodified counterparts, the high complexity of biological samples which can suppress the signal of interest, and the intricate nature of the mass spectrometry data generated from crosslinked species.[2][3][4][5] Inefficient crosslinking reactions and difficulties in the subsequent data analysis are also common hurdles.[2][6]

Q3: Should I use an aryl azide or a diazirine-based photo-crosslinker?

Both aryl azides and diazirines are commonly used photoactivatable groups, each with distinct characteristics. Aryl azides are relatively small and stable in the dark but can be highly reactive upon photoactivation.[7] Diazirines are also small and generate a highly reactive carbene upon UV irradiation, which can insert into a wide range of chemical bonds.[8][9] The choice of photoactivatable group can be application-specific and may require optimization, as different probes can yield distinct protein crosslinking profiles.[1]

Q4: What kind of artifacts can arise from the this compound probe itself?

Artifacts can be introduced from impurities in the synthesis of the this compound probe or from side reactions during the photoactivation process.[10][11] For instance, upon UV irradiation, the azide group is intended to form a reactive nitrene for crosslinking, but it can also undergo rearrangements or reactions with the solvent, leading to unexpected modifications on the lipid probe that can complicate data analysis.[10]

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving common issues encountered during this compound mass spectrometry experiments.

Issue 1: Low or No Detection of Crosslinked Peptides

The inability to detect crosslinked peptides is a frequent problem and can stem from multiple stages of the experimental workflow.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Inefficient Photo-Crosslinking Optimize the UV irradiation time and wavelength for your specific this compound probe and experimental setup. Ensure the UV light source is providing sufficient and consistent energy.[6]
Suboptimal Reaction Conditions Optimize the concentration of the this compound probe and the incubation time with the biological sample. Ensure that the buffer conditions (e.g., pH, salt concentration) are compatible with both the biological system and the crosslinking reaction.[2]
Low Abundance of Crosslinked Products Implement an enrichment strategy to increase the concentration of crosslinked peptides relative to unmodified peptides. Common methods include size-exclusion chromatography (SEC) or strong cation exchange chromatography (SCX).[3]
Sample Complexity For complex samples like cell lysates, consider a pre-fractionation step to reduce the overall complexity before enrichment of crosslinked peptides. This can help to minimize ion suppression effects during mass spectrometry analysis.[2]
Ineffective Quenching Ensure that the photo-crosslinking reaction is properly quenched after UV irradiation to prevent non-specific reactions and degradation of the sample.
Issue 2: Complex and Difficult-to-Interpret Mass Spectra

The mass spectra of crosslinked peptides can be challenging to interpret due to the presence of fragment ions from both peptide chains.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Inappropriate Fragmentation Method Experiment with different fragmentation techniques available on your mass spectrometer, such as Collision-Induced Dissociation (CID), Higher-Energy Collisional Dissociation (HCD), and Electron-Transfer Dissociation (ETD). The optimal fragmentation method can vary depending on the specific crosslinked peptide.[12][13]
Incorrect Data Analysis Parameters Ensure that the mass spectrometry data analysis software is correctly configured with the precise mass of the this compound crosslinker and any potential modifications. Use specialized software designed for the identification of crosslinked peptides.[3]
Presence of Side-Reaction Products Be aware of potential side-reactions of the photoactivatable group that can lead to unexpected mass additions or modifications. These should be included as variable modifications in your database search.[10]
In-source Fragmentation General instrument-related artifacts such as in-source fragmentation can complicate spectra. Optimize ion source parameters (e.g., source temperature, spray voltage) to minimize unwanted fragmentation before MS/MS analysis.[14][15]
Issue 3: High Background of Non-Specific Proteins

The identification of a large number of proteins that are not expected to interact with the lipid of interest can obscure the true biological interactions.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Non-Specific Binding during Enrichment If using an affinity-based enrichment strategy (e.g., via a clickable biotin (B1667282) tag on the this compound), pre-clear the sample with beads alone to remove proteins that non-specifically bind to the affinity matrix. Optimize the washing steps by increasing the number of washes or the stringency of the wash buffer.[6]
Over-Crosslinking Excessive UV irradiation or a too high concentration of the this compound probe can lead to non-specific crosslinking. Perform a titration of both the probe concentration and the UV exposure time to find the optimal conditions.
Contaminants from Sample Preparation Ensure high purity of all reagents and take precautions to avoid contamination during sample handling and preparation. Common contaminants like keratins can be a significant source of background.

Experimental Protocols & Workflows

General Experimental Workflow for this compound Crosslinking and Mass Spectrometry

The following diagram illustrates a typical workflow for identifying protein-lipid interactions using this compound and mass spectrometry.

experimental_workflow cluster_sample_prep Sample Preparation & Crosslinking cluster_enrichment Enrichment cluster_analysis Mass Spectrometry & Data Analysis A Incorporate this compound into Biological System B UV Photoactivation (Crosslinking) A->B C Cell Lysis & Protein Extraction B->C D Optional: Click Chemistry for Biotin Tagging C->D E Affinity Purification of Crosslinked Complexes D->E F Protein Digestion (e.g., Trypsin) E->F G LC-MS/MS Analysis of Peptides F->G H Database Search with Crosslinking Software G->H I Identification of Crosslinked Peptides & Proteins H->I

A generalized workflow for this compound mass spectrometry experiments.
Troubleshooting Logic for Low Identification of Crosslinked Peptides

This diagram outlines a decision-making process for troubleshooting experiments with low or no identification of crosslinked peptides.

troubleshooting_workflow cluster_crosslinking Crosslinking Efficiency cluster_enrichment Enrichment Step cluster_ms MS Acquisition & Data Analysis start Low/No Crosslinked Peptides Identified q1 Check Crosslinking Reaction Controls start->q1 a1_yes Optimize UV Exposure & Probe Concentration q1->a1_yes Inefficient a1_no Proceed to Enrichment Check q1->a1_no Efficient end Re-analyze Sample a1_yes->end q2 Enrichment Performed? a1_no->q2 q3 Review MS Data Quality a1_no->q3 a2_yes Optimize Enrichment Protocol (e.g., SEC, SCX) q2->a2_yes Yes a2_no Implement an Enrichment Strategy q2->a2_no No a2_yes->end a2_no->end a3_yes Optimize Fragmentation Energy & Method q3->a3_yes Poor Fragmentation a3_no Check MS Search Parameters & Software q3->a3_no Good Fragmentation a3_yes->end a3_no->end

A decision tree for troubleshooting low crosslink identification.

References

Technical Support Center: Optimizing Buffer Conditions for PAz-PC Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for photoaffinity labeling experiments using 1-palmitoyl-2-(9-azido-nonanoyl)-sn-glycero-3-phosphocholine (PAz-PC). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for this compound photo-crosslinking?

A1: The efficiency of photo-crosslinking with alkyl diazirine-containing probes like this compound is pH-dependent. Labeling is generally more efficient under slightly acidic conditions. This is because the alkyl diazirine can isomerize to a reactive diazo intermediate upon photolysis, which preferentially reacts with protonated acidic amino acid residues (glutamic acid and aspartic acid).[1][2][3][4] While a universally optimal pH is protein-dependent, a range of pH 5.8-7.0 is often a good starting point for optimization.[1]

Q2: Can the ionic strength of the buffer affect labeling efficiency?

A2: Yes, the ionic strength, primarily determined by the salt concentration (e.g., NaCl), can influence the binding of this compound to its target protein and subsequently affect labeling efficiency. High salt concentrations can disrupt electrostatic interactions, which may either reduce non-specific binding or inhibit the specific binding of this compound to its target.[2] It is recommended to optimize the salt concentration for your specific protein of interest, typically starting within a physiological range of 100-150 mM NaCl .

Q3: What buffer systems are recommended for the UV crosslinking step?

A3: Amine-free buffers are crucial for the subsequent click chemistry step if you are using an NHS-ester-based reporter. Therefore, it is best to use amine-free buffers throughout the process. Recommended buffers include phosphate-buffered saline (PBS), HEPES, and sodium phosphate (B84403) buffers .[5][6] Avoid buffers containing primary amines, such as Tris, as they can interfere with downstream labeling steps.[5][6]

Q4: How can I reduce non-specific binding during the labeling experiment?

A4: Non-specific binding is a common challenge in photoaffinity labeling. Several strategies can be employed to minimize it:

  • Competition Experiment: Pre-incubate your sample with an excess of a non-photoreactive competitor ligand to saturate specific binding sites.

  • Optimize Probe Concentration: Use the lowest concentration of this compound that still provides a detectable specific signal.

  • Add Blocking Agents: Including bovine serum albumin (BSA) or casein in your buffer can block non-specific binding sites on surfaces.[2]

  • Include Non-ionic Detergents: Low concentrations (0.01-0.1%) of detergents like Tween-20 can help reduce hydrophobic interactions that contribute to non-specific binding.[2]

  • Thorough Washing: Increase the number and duration of wash steps after the binding incubation to remove unbound probe.

Q5: What should I use to quench the photoreaction after UV irradiation?

A5: While the carbene intermediate generated from the diazirine is short-lived and rapidly quenched by water, adding a quenching agent can ensure the reaction is completely stopped.[7] Although specific quenchers for diazirines are not always cited, a common practice is to add a buffer containing a high concentration of a primary amine, such as 1 M Tris-HCl, pH 8.0 , after UV irradiation to react with any remaining photoactivated probe.

Q6: My click chemistry reaction is inefficient. What could be the problem?

A6: Inefficient click chemistry can be due to several factors:

  • Copper (I) Oxidation: The Cu(I) catalyst is essential for the reaction and is easily oxidized. Ensure your reducing agent (e.g., sodium ascorbate) is fresh.[6] The use of a copper-coordinating ligand like THPTA can also protect the Cu(I) state.[6]

  • Interfering Buffer Components: Buffers containing primary amines (e.g., Tris) can chelate copper, inhibiting the reaction.[6] Reducing agents like DTT or β-mercaptoethanol in your lysis buffer can also interfere.[1]

  • Steric Hindrance: The alkyne tag on your reporter or the azide (B81097) on this compound might be sterically inaccessible. Performing the reaction under denaturing conditions (e.g., with 1% SDS) can sometimes improve efficiency.[6]

Troubleshooting Guides

Issue 1: Low or No Labeling of the Target Protein
Possible Cause Troubleshooting Steps
Suboptimal pH Perform a pH screen for the UV crosslinking step (e.g., pH 5.5, 6.0, 6.5, 7.0, 7.4) to determine the optimal condition for your protein.
Inefficient UV Crosslinking Optimize the UV irradiation time and intensity. Start with a 365 nm UV source and vary the exposure time (e.g., 1-15 minutes) and distance from the lamp.[8]
This compound Degradation Ensure this compound is stored correctly (at -20°C or below, protected from light) and prepare fresh working solutions for each experiment.
Low Binding Affinity Increase the incubation time of this compound with your sample to allow for sufficient binding before UV irradiation.
Issue 2: High Background/Non-Specific Labeling
Possible Cause Troubleshooting Steps
Excess this compound Titrate the this compound concentration to find the lowest effective concentration.
Hydrophobic Interactions Add a low concentration of a non-ionic detergent (e.g., 0.05% Tween-20 or Triton X-100) to the binding and wash buffers.[2]
Ionic Interactions Optimize the salt concentration (e.g., 50 mM, 150 mM, 300 mM NaCl) in your binding and wash buffers.[2]
Insufficient Washing Increase the number of wash steps (e.g., from 3 to 5) and the volume of wash buffer after the labeling reaction.
Long UV Exposure Reduce the UV irradiation time to the minimum required for specific labeling.

Data Presentation

Table 1: Effect of pH on Alkyl Diazirine Labeling Efficiency (Hypothetical Data)

pHRelative Labeling Efficiency (%)Primary Amino Acid Targets
5.5100Protonated Aspartic Acid, Glutamic Acid
6.090Protonated Aspartic Acid, Glutamic Acid
6.575Aspartic Acid, Glutamic Acid
7.050Aspartic Acid, Glutamic Acid
7.430Various residues (lower efficiency)
8.020Various residues (lower efficiency)

This table illustrates the general trend of increased alkyl diazirine labeling efficiency at lower pH, based on the mechanism of reacting with protonated acidic residues. Actual efficiencies are protein-dependent.[1][2][3][4]

Table 2: Common Lysis Buffer Components for this compound Experiments

ComponentFunctionRecommended ConcentrationNotes
Buffer Maintain pH50 mM HEPES or Sodium PhosphateAvoid Tris-based buffers if performing click chemistry.[5][6]
Salt Maintain Ionic Strength150 mM NaClOptimizable to reduce non-specific binding.
Detergent Solubilize Proteins1% NP-40 or Triton X-100For gentle lysis. Use 0.1-1% SDS for stronger solubilization, but be aware it can denature proteins.[9]
Protease Inhibitors Prevent Protein Degradation1x CocktailEssential for maintaining protein integrity.
Phosphatase Inhibitors Prevent Dephosphorylation1x CocktailImportant if studying phosphorylation-dependent interactions.

Experimental Protocols

Protocol 1: In-situ Photoaffinity Labeling of Live Cells with this compound
  • Cell Culture: Plate cells and grow to 80-90% confluency.

  • This compound Incubation: Replace the culture medium with serum-free medium containing the desired concentration of this compound. Incubate for the optimized time to allow for cellular uptake and binding.

  • Washing: Gently wash the cells twice with ice-cold PBS to remove unbound this compound.[10]

  • UV Crosslinking: Add a sufficient volume of ice-cold PBS to cover the cells. Place the plate on ice and irradiate with 365 nm UV light for a predetermined time and intensity.[11][12]

  • Cell Lysis: Immediately after irradiation, aspirate the PBS and add ice-cold lysis buffer (see Table 2 for a recommended formulation). Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Lysate Clarification: Incubate the lysate on ice for 30 minutes with occasional vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Downstream Processing: The clarified supernatant is now ready for protein quantification and subsequent click chemistry.

Protocol 2: Click Chemistry for Biotin Tagging of this compound Labeled Proteins
  • Prepare Lysate: Adjust the protein concentration of the clarified cell lysate to 1-5 mg/mL with a compatible buffer (e.g., PBS).

  • Prepare Click Reaction Mix: In a microcentrifuge tube, sequentially add the following reagents (example for a 100 µL final volume):

    • 50 µL of protein lysate

    • Biotin-Alkyne reporter (final concentration 25-50 µM)

    • THPTA (final concentration 1 mM)

    • Copper (II) Sulfate (CuSO₄) (final concentration 200 µM)

  • Initiate Reaction: Add freshly prepared Sodium Ascorbate to a final concentration of 2 mM to initiate the click reaction.[6]

  • Incubation: Incubate the reaction at room temperature for 1-2 hours, protected from light.

  • Protein Precipitation: Precipitate the proteins to remove excess click chemistry reagents. Add 4 volumes of ice-cold acetone, vortex, and incubate at -20°C for at least 1 hour.

  • Pellet and Wash: Centrifuge at 14,000 x g for 10 minutes at 4°C. Discard the supernatant and wash the protein pellet with ice-cold methanol.

  • Resuspend: Air-dry the pellet and resuspend in a buffer suitable for downstream applications (e.g., SDS-PAGE sample buffer for western blot analysis or a buffer for streptavidin affinity purification).

Visualizations

Experimental_Workflow This compound Photoaffinity Labeling Workflow cluster_cell_culture Cellular Treatment cluster_lysis Sample Preparation cluster_click Click Chemistry cluster_analysis Downstream Analysis cell_incubation Incubate Cells with this compound wash_cells Wash to Remove Unbound Probe cell_incubation->wash_cells uv_crosslink UV Crosslinking (365 nm) wash_cells->uv_crosslink cell_lysis Cell Lysis uv_crosslink->cell_lysis clarification Clarify Lysate cell_lysis->clarification click_reaction Add Click Reagents (Biotin-Alkyne, Cu(I)) clarification->click_reaction purification Protein Precipitation/Purification click_reaction->purification enrichment Streptavidin Enrichment purification->enrichment ms_analysis Mass Spectrometry enrichment->ms_analysis Troubleshooting_Logic Troubleshooting Non-Specific Binding cluster_concentration Probe Concentration cluster_buffer Buffer Conditions cluster_protocol Experimental Protocol start High Non-Specific Binding Observed optimize_conc Titrate this compound Concentration start->optimize_conc optimize_salt Optimize Salt Concentration start->optimize_salt increase_washes Increase Wash Steps start->increase_washes competition Add Unlabeled Competitor optimize_conc->competition end Reduced Non-Specific Binding competition->end add_detergent Add Non-ionic Detergent optimize_salt->add_detergent add_detergent->end reduce_uv Reduce UV Exposure Time increase_washes->reduce_uv reduce_uv->end Signaling_Pathway This compound Signaling Interaction PAz_PC This compound Target_Protein Target Protein PAz_PC->Target_Protein Binds Covalent_Complex This compound-Protein Complex Target_Protein->Covalent_Complex Crosslinks UV_Light UV Light (365 nm) UV_Light->Covalent_Complex Downstream_Signaling Downstream Signaling Cascade Covalent_Complex->Downstream_Signaling Modulates

References

Validation & Comparative

Validating the Pro-inflammatory Effects of PAz-PC: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pro-inflammatory effects of 1-palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine (PAz-PC) against other common inflammatory stimuli. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of the pertinent signaling pathways and experimental workflows to facilitate the design and interpretation of studies aimed at validating the pro-inflammatory activity of this oxidized phospholipid.

Comparative Analysis of Pro-inflammatory Activity

The pro-inflammatory potential of this compound can be evaluated by comparing it to other well-characterized inflammatory agents. These include the potent bacterial endotoxin (B1171834) Lipopolysaccharide (LPS) and other truncated oxidized phospholipids (B1166683) such as 1-palmitoyl-2-(5-oxovaleroyl)-sn-glycero-3-phosphocholine (POVPC) and 1-palmitoyl-2-glutaroyl-sn-glycero-3-phosphocholine (PGPC). The following tables summarize the inflammatory responses elicited by these molecules in common in vitro models, including human umbilical vein endothelial cells (HUVECs) and macrophage cell lines (e.g., RAW 264.7, THP-1).

Table 1: Comparison of Pro-inflammatory Cytokine Induction
StimulusCell TypeIL-6 Secretion (Fold Increase vs. Control)IL-8/CXCL8 Secretion (Fold Increase vs. Control)TNF-α Secretion (Fold Increase vs. Control)IL-1β Secretion
This compound HUVECs, MacrophagesExpected to increaseExpected to increaseExpected to increasePotential for increase via NLRP3 inflammasome
LPS HUVECs, Macrophages8.3 - 223.3 fold (HUVEC)[1][2]; Significant increase (Macrophages)[3]6.9 - 26.6 fold (HUVEC)[1][2]Significant increase (Macrophages)[4]Potent induction[5]
POVPC Endothelial Cells, Macrophages-Several-fold activation of IL-8 gene[3]-Induces IL-1β secretion[6][7]
PGPC Endothelial Cells, Macrophages----
Table 2: Comparison of Adhesion Molecule Upregulation in Endothelial Cells
StimulusVCAM-1 Expression (Fold Increase vs. Control)ICAM-1 Expression (Fold Increase vs. Control)E-selectin Expression
This compound Expected to increaseExpected to increaseExpected to increase
LPS 10.7 - 91.3 fold[1][2]84.5 - 390 fold[1][2]Upregulated
POVPC No significant effectNo significant effectInhibits LPS-induced expression
PGPC Dose-dependently increased-Dose-dependently increased

Key Signaling Pathways

This compound and other oxidized phospholipids exert their pro-inflammatory effects by activating specific intracellular signaling cascades. The primary pathways implicated are the Toll-like Receptor 4 (TLR4) pathway, leading to the activation of NF-κB and MAPKs, and the NLRP3 inflammasome pathway.

This compound Induced Pro-inflammatory Signaling

PAz_PC_Signaling PAz_PC This compound TLR4_MD2 TLR4/MD2 Complex PAz_PC->TLR4_MD2 MyD88 MyD88 TLR4_MD2->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPKKK MAPKKK (e.g., ASK1) TAK1->MAPKKK NFkB NF-κB (p65/p50) IKK->NFkB Phosphorylation of IκB Nucleus_NFkB NF-κB (in Nucleus) NFkB->Nucleus_NFkB Translocation Pro_inflammatory_Genes Pro-inflammatory Gene Expression (IL-6, IL-8, TNF-α, VCAM-1, ICAM-1) Nucleus_NFkB->Pro_inflammatory_Genes MKK MKK3/6, MKK4/7 MAPKKK->MKK MAPK p38, JNK MKK->MAPK AP1 AP-1 (in Nucleus) MAPK->AP1 Activation AP1->Pro_inflammatory_Genes

Caption: this compound activates the TLR4 signaling cascade, leading to NF-κB and MAPK activation and subsequent pro-inflammatory gene expression.

This compound and NLRP3 Inflammasome Activation

Oxidized phospholipids, such as POVPC, a close analog of this compound, have been shown to activate the NLRP3 inflammasome.[6][7] This activation is a critical step in the maturation and secretion of the highly pro-inflammatory cytokine IL-1β.

NLRP3_Activation PAz_PC This compound Mitochondria Mitochondria PAz_PC->Mitochondria Induces Stress ROS Mitochondrial ROS Mitochondria->ROS NLRP3 NLRP3 ROS->NLRP3 Activation Inflammasome NLRP3 Inflammasome Assembly NLRP3->Inflammasome ASC ASC ASC->Inflammasome Pro_Caspase1 Pro-Caspase-1 Pro_Caspase1->Inflammasome Caspase1 Active Caspase-1 Inflammasome->Caspase1 Cleavage IL1b Mature IL-1β (Secretion) Caspase1->IL1b Cleavage Pro_IL1b Pro-IL-1β Pro_IL1b->IL1b

Caption: this compound is hypothesized to induce mitochondrial ROS, leading to the assembly and activation of the NLRP3 inflammasome.

Experimental Protocols

Detailed methodologies are essential for the reproducible in vitro validation of the pro-inflammatory effects of this compound.

In Vitro Validation Workflow

Experimental_Workflow Cell_Culture Cell Culture (e.g., HUVECs, Macrophages) Stimulation Stimulation with This compound, LPS, etc. (Time Course) Cell_Culture->Stimulation Supernatant_Collection Collect Supernatant Stimulation->Supernatant_Collection Cell_Lysis Cell Lysis Stimulation->Cell_Lysis ELISA ELISA (Cytokine Quantification) Supernatant_Collection->ELISA RNA_Extraction RNA Extraction Cell_Lysis->RNA_Extraction Protein_Quantification Protein Quantification (BCA Assay) Cell_Lysis->Protein_Quantification cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis Western_Blot Western Blot (Protein Expression/ Phosphorylation) Protein_Quantification->Western_Blot qPCR qPCR (Gene Expression Analysis) cDNA_Synthesis->qPCR

Caption: A generalized workflow for the in vitro validation of this compound's pro-inflammatory effects.

Cell Culture and Stimulation
  • Cell Seeding: Culture HUVECs or RAW 264.7 macrophages in their appropriate complete media until they reach 80-90% confluency. Seed cells into multi-well plates at a density suitable for downstream assays (e.g., 1-2 x 10^5 cells/well for a 24-well plate). Allow cells to adhere overnight.

  • Stimulation: Prepare stock solutions of this compound, LPS, POVPC, and PGPC in a suitable solvent (e.g., ethanol (B145695) or DMSO). Dilute to final working concentrations in serum-free or low-serum media. A typical concentration range for this compound and other oxidized phospholipids is 10-100 µg/mL, while for LPS it is 100 ng/mL to 1 µg/mL. Aspirate the culture medium, wash cells once with sterile phosphate-buffered saline (PBS), and add the media containing the respective stimuli. Incubate for a predetermined time course (e.g., 4, 8, 12, or 24 hours) at 37°C in a 5% CO2 incubator.

Quantification of Cytokine Secretion by ELISA
  • Sample Collection: Following incubation, collect the cell culture supernatants. Centrifuge at 1,500 rpm for 10 minutes to remove any detached cells and debris.

  • ELISA Procedure: Utilize commercially available ELISA kits for the specific cytokines of interest (e.g., human or mouse IL-6, IL-8, TNF-α, IL-1β). Follow the manufacturer's instructions, which typically involve adding supernatants and standards to antibody-coated plates, followed by incubation with a detection antibody and a substrate for colorimetric detection. Measure absorbance using a microplate reader and calculate cytokine concentrations based on the standard curve.

Analysis of Gene Expression by qPCR
  • RNA Extraction: After stimulation, wash cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., TRIzol). Isolate total RNA using a commercial RNA extraction kit.

  • RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer. An A260/A280 ratio between 1.8 and 2.0 is considered pure.

  • cDNA Synthesis: Reverse transcribe an equal amount of total RNA (e.g., 1 µg) from each sample into complementary DNA (cDNA) using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.

  • Quantitative PCR (qPCR): Perform the qPCR reaction using a real-time PCR system. Each reaction should contain the cDNA template, forward and reverse primers for the gene of interest (e.g., IL6, CXCL8, TNF, VCAM1, ICAM1) and a reference gene (e.g., GAPDH, ACTB), and a fluorescent DNA-binding dye (e.g., SYBR Green).

  • Data Analysis: Calculate the relative gene expression using the comparative Ct (ΔΔCt) method. Normalize the Ct value of the target gene to the Ct value of the reference gene (ΔCt). Compare the ΔCt of the treated sample to the ΔCt of the control sample (ΔΔCt). The fold change in gene expression is calculated as 2-ΔΔCt.[8]

Assessment of Protein Expression and Signaling Pathway Activation by Western Blot
  • Cell Lysis: After stimulation, wash cells with ice-cold PBS and lyse them using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

  • Western Blotting: Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane. Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., phospho-NF-κB p65, total NF-κB p65, phospho-p38 MAPK, total p38 MAPK, VCAM-1, ICAM-1, Caspase-1) overnight at 4°C. Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Conclusion

This compound is a biologically active oxidized phospholipid that elicits pro-inflammatory responses in various cell types, particularly endothelial cells and macrophages. Its effects are mediated through the activation of key inflammatory signaling pathways, including the TLR4-NF-κB/MAPK axis and likely the NLRP3 inflammasome. When validating the pro-inflammatory properties of this compound, it is crucial to perform side-by-side comparisons with well-established inflammatory stimuli like LPS and other structurally related oxidized phospholipids such as POVPC and PGPC. The experimental protocols and comparative data presented in this guide provide a robust framework for researchers to design, execute, and interpret experiments aimed at characterizing the pro-inflammatory nature of this compound.

References

A Comparative Guide to PAz-PC and Other Oxidized Phospholipids for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate landscape of cellular signaling and disease pathogenesis, oxidized phospholipids (B1166683) (OxPLs) have emerged as critical mediators. Among these, 1-palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine (PAz-PC) is a prominent species found in oxidized low-density lipoprotein (oxLDL), playing a significant role in chronic inflammatory diseases like atherosclerosis.[1] This guide provides a detailed, objective comparison of the biological activities of this compound against other well-studied truncated OxPLs, namely 1-palmitoyl-2-(5-oxovaleroyl)-sn-glycero-3-phosphocholine (POV-PC) and 1-palmitoyl-2-glutaryl-sn-glycero-3-phosphocholine (PGPC). This comparison is supported by experimental data to assist researchers, scientists, and drug development professionals in their study of these potent bioactive lipids.

At a Glance: Key Biological Differences

While structurally related, the distinct chemical nature of the truncated sn-2 acyl chain in this compound (a nine-carbon chain with a terminal carboxylic acid), POV-PC (a five-carbon chain with a terminal aldehyde), and PGPC (a five-carbon chain with a terminal carboxylic acid) confers differential biological activities.[2] These structural nuances lead to varied effects on coagulation, apoptosis, inflammation, and cellular signaling.

Quantitative Comparison of Biological Activities

The following tables summarize the comparative performance of this compound, POV-PC, and PGPC across several key biological assays.

Table 1: Comparison of Pro-Inflammatory, Pro-Apoptotic, and Pro-Coagulant Activities

Biological ProcessThis compoundPOV-PCPGPCKey Findings
Inflammation Potent InducerInducerInducerAll three OxPLs induce the expression of pro-inflammatory cytokines and adhesion molecules in endothelial cells and macrophages.[3]
Apoptosis Induction ModeratePotentModeratePOV-PC is a more potent inducer of apoptosis in vascular smooth muscle cells compared to PGPC.[2][4] this compound also induces apoptosis.[1]
Coagulation Pro-coagulantNo reported effectNo reported effectThis compound inhibits the Tissue Factor Pathway Inhibitor (TFPI), thereby promoting coagulation.[2]
Mitochondrial Swelling HighLowModerateThis compound is a more potent inducer of mitochondrial swelling than PGPC, while POV-PC is less than half as effective as PGPC.[2]

Table 2: Comparative Effects on Macrophage Gene Expression

Oxidized PhospholipidNumber of Upregulated GenesNumber of Downregulated GenesCell TypeKey Findings
PGPC 14647RAW 264.7 MacrophagesPGPC significantly alters the expression of genes related to cell death, inflammation, and cholesterol efflux.[1]
POV-PC 41RAW 264.7 MacrophagesPOV-PC has minimal effects on gene expression, suggesting its actions may be mediated more by direct protein interactions via its aldehyde group.[1]
This compound Not extensively studiedNot extensively studied-The effect of this compound on global macrophage gene expression requires further investigation.

Signaling Pathways and Mechanisms of Action

This compound and other OxPLs are recognized as Damage-Associated Molecular Patterns (DAMPs) that activate innate immune and other signaling pathways.[1] This activation is often mediated through pattern recognition receptors such as Toll-like receptors (TLRs) and scavenger receptors like CD36.[1][3]

This compound-Mediated Pro-Inflammatory Signaling

This compound is a potent activator of inflammatory signaling, primarily through its interaction with TLR2 and TLR4.[1][5] The binding of this compound to the TLR4 receptor complex, which includes MD-2 and CD14, initiates a signaling cascade that leads to the activation of the transcription factor NF-κB, a central regulator of inflammation.[1] This results in the transcription of a wide array of pro-inflammatory genes, including those for cytokines like IL-6 and IL-8, and adhesion molecules.[3]

This compound activates the TLR4/MyD88/NF-κB signaling pathway.
OxPL-Induced Apoptosis

This compound, POV-PC, and PGPC are all known to induce apoptosis, or programmed cell death, particularly in vascular smooth muscle cells and macrophages.[1][2][5] This process is critical in the development of atherosclerotic lesions. The apoptotic cascade converges on the activation of executioner caspases, such as caspase-3, leading to the cleavage of key cellular proteins and cell death.[1] POV-PC is noted to be a particularly potent inducer of apoptosis.[4]

OxPL_Apoptosis OxPLs This compound, POV-PC, PGPC Cellular_Stress Cellular Stress OxPLs->Cellular_Stress Caspase_Activation Initiator Caspase Activation Cellular_Stress->Caspase_Activation Executioner_Caspase Executioner Caspase (e.g., Caspase-3) Activation Caspase_Activation->Executioner_Caspase Substrate_Cleavage Cleavage of Cellular Proteins Executioner_Caspase->Substrate_Cleavage Apoptosis Apoptosis Substrate_Cleavage->Apoptosis Exp_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Biological Assays cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., Macrophages, Endothelial Cells) Treatment Treat cells with OxPLs and Controls (Vehicle, LPS) Cell_Culture->Treatment OxPL_Prep Prepare OxPL Solutions (this compound, POV-PC, PGPC) OxPL_Prep->Treatment Viability Cell Viability (MTT Assay) Treatment->Viability Apoptosis Apoptosis (Annexin V/PI Staining) Treatment->Apoptosis Inflammation Inflammation (Cytokine ELISA, NF-κB Western Blot) Treatment->Inflammation Mitochondria Mitochondrial Swelling Treatment->Mitochondria Data_Analysis Quantify Results & Statistical Analysis Viability->Data_Analysis Apoptosis->Data_Analysis Inflammation->Data_Analysis Mitochondria->Data_Analysis

References

PAz-PC vs. POVPC: A Comparative Guide for Lipid Oxidation Research

Author: BenchChem Technical Support Team. Date: December 2025

In the field of lipid oxidation, two key oxidized phospholipids (B1166683), 1-palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine (PAz-PC) and 1-palmitoyl-2-(5-oxovaleroyl)-sn-glycero-3-phosphocholine (POVPC), are instrumental in elucidating the physiological and pathological consequences of oxidative stress. Both are generated during lipid peroxidation and are implicated in a variety of diseases, most notably atherosclerosis and inflammation.[1] However, their distinct chemical structures, arising from different precursor fatty acids, confer unique biological activities that are critical for researchers to understand when designing and interpreting experiments. This guide provides a comprehensive comparison of this compound and POVPC, complete with experimental data, detailed protocols, and pathway visualizations to aid researchers, scientists, and drug development professionals.

At a Glance: Key Structural and Functional Distinctions

This compound and POVPC are both truncated phospholipids derived from the oxidation of larger polyunsaturated phospholipids. The primary difference lies in the structure of their sn-2 acyl chain. This compound possesses a nine-carbon chain with a terminal carboxylic acid, whereas POVPC has a shorter five-carbon chain ending in a reactive aldehyde group.[1] This seemingly subtle structural variance leads to significant differences in their biological functions.

This compound is primarily generated from the oxidative cleavage of phospholipids containing linoleic acid, such as 1-palmityl-2-linoleyl-sn-glycero-3-phosphocholine (PLPC).[2] In contrast, POVPC is a major oxidation product of 1-palmitoyl-2-arachidonoyl-sn-glycero-3-phosphocholine (PAPC).[2]

Comparative Biological Activities

The distinct functionalities of this compound and POVPC are summarized below, with quantitative data presented in the subsequent tables.

Biological ProcessThis compound ActivityPOVPC Activity
Coagulation Pro-coagulant; inhibits Tissue Factor Pathway Inhibitor (TFPI).[1][2]No reported effect on TFPI.[1][2]
Apoptosis Induction Moderate inducer of apoptosis.[1]Potent inducer of apoptosis, particularly in vascular smooth muscle cells.[1][3]
Mitochondrial Swelling High potency in inducing mitochondrial swelling.[1]Low potency in inducing mitochondrial swelling.[1]
Inflammation Pro-inflammatory; induces the expression of adhesion molecules and pro-inflammatory cytokines.[4]Can have both pro- and anti-inflammatory effects. It induces monocyte-specific adhesion but can also inhibit LPS-mediated neutrophil binding.[1]
Macrophage Gene Expression Effects are less extensively studied, but related oxidized phospholipids show significant effects.[1]Minimal effect on macrophage gene expression compared to other oxidized phospholipids like PGPC.[1]

Quantitative Data Summary

Table 1: Comparative Effects on Apoptosis and Mitochondrial Function
ParameterThis compoundPOVPCReference Compound (PGPC)Citation
Apoptosis Induction in VSMCs -More potent than PGPCInduces apoptosis[1][3]
Mitochondrial Swelling More effective than PGPCLess than half as effective as PGPC-[1]

VSMCs: Vascular Smooth Muscle Cells; PGPC: 1-palmitoyl-2-glutaroyl-sn-glycero-3-phosphocholine

Table 2: Comparative Inflammatory Responses in Vitro
StimulusCell TypeKey Inflammatory MarkersExpected OutcomeCitation
This compound HUVECs, MacrophagesIL-6, IL-8, TNF-α, VCAM-1, ICAM-1Increased expression and secretion of pro-inflammatory cytokines and adhesion molecules.[4]
POVPC Endothelial Cells, MacrophagesIL-8, MCP-1Induction of cytokine expression and apoptosis.[4]
LPS (Control) HUVECs, MacrophagesIL-6, IL-8, TNF-α, IL-1β, iNOSPotent induction of a broad range of pro-inflammatory cytokines and mediators.[4]

HUVECs: Human Umbilical Vein Endothelial Cells; LPS: Lipopolysaccharide

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental designs related to this compound and POVPC, the following diagrams are provided.

PAzPC_Coagulation_Pathway PAzPC This compound TFPI TFPI PAzPC->TFPI Inhibits TF_FVIIa TF-FVIIa Complex TFPI->TF_FVIIa Inhibits FactorX Factor X TF_FVIIa->FactorX Activates FactorXa Factor Xa FactorX->FactorXa Prothrombin Prothrombin FactorXa->Prothrombin Activates Thrombin Thrombin Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Cleaves Fibr Fibr Fibrinogen->Fibr Fibrin Fibrin (Clot)

Caption: Pro-coagulant signaling pathway of this compound.

Apoptosis_Induction_Pathway cluster_oxpl Oxidized Phospholipids POVPC POVPC (Potent) Bax Bax Translocation POVPC->Bax PAzPC This compound (Moderate) PAzPC->Bax Mitochondrion Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Bax->Mitochondrion Disrupts Membrane Caspase_Activation Caspase Activation CytochromeC->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Apoptosis induction by this compound and POVPC.

Experimental_Workflow_Inflammation cluster_analysis Analysis Start Seed Cells (e.g., HUVECs, Macrophages) Stimulation Stimulate with This compound or POVPC Start->Stimulation Incubation Incubate for Defined Time Course Stimulation->Incubation ELISA ELISA (Cytokine Secretion) Incubation->ELISA qPCR qPCR (Gene Expression) Incubation->qPCR WesternBlot Western Blot (Protein Expression) Incubation->WesternBlot Data_Analysis Data Analysis and Comparison ELISA->Data_Analysis qPCR->Data_Analysis WesternBlot->Data_Analysis

Caption: In vitro inflammation study workflow.

Experimental Protocols

Tissue Factor Pathway Inhibitor (TFPI) Activity Assay

This assay measures the ability of a substance to inhibit TFPI, which in turn regulates the tissue factor (TF)-initiated coagulation pathway.[1]

  • Principle: The assay is based on the ability of TFPI to inhibit the catalytic activity of the TF/Factor VIIa (FVIIa) complex in the presence of Factor Xa (FXa).[1]

  • Procedure:

    • Plasma or a purified system containing TFPI is incubated with the test compound (e.g., this compound or POVPC).[1]

    • TF, FVIIa, and FXa are added to initiate the formation of the inhibitory TF/FVIIa/FXa/TFPI complex.[1]

    • After a set incubation period, Factor X is added to the mixture.[1]

    • The amount of FXa generated by the remaining active TF/FVIIa is quantified by adding a chromogenic substrate specific for FXa.[1]

    • The color development is measured spectrophotometrically, and the inhibition of TFPI is calculated relative to a control without the test compound.

Apoptosis Assay via Annexin V Staining and Flow Cytometry

This is a standard method to detect and quantify apoptosis in a cell population.[1]

  • Principle: In the early stages of apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is conjugated to a fluorescent dye. Propidium iodide (PI) is a nuclear stain that is excluded by live cells but can enter late apoptotic and necrotic cells.[1]

  • Procedure:

    • Culture cells (e.g., vascular smooth muscle cells) and treat them with the test compounds (e.g., POVPC or this compound) for a specified period.[1]

    • Collect both floating and adherent cells and wash them with a binding buffer.[1]

    • Incubate the cells with fluorescently labeled Annexin V and PI.[1]

    • Analyze the stained cells by flow cytometry.[1]

    • The results differentiate live cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), and late apoptotic/necrotic cells (Annexin V-positive, PI-positive).[1]

Mitochondrial Swelling Assay

This assay assesses the integrity of the mitochondrial membrane.

  • Principle: Mitochondrial swelling causes a decrease in the absorbance of light at 540 nm by a mitochondrial suspension.[1]

  • Procedure:

    • Isolate mitochondria from tissue (e.g., liver or brain) by differential centrifugation.[1]

    • Suspend the isolated mitochondria in a swelling buffer.[1]

    • Add the test compound (e.g., this compound or POVPC) to the mitochondrial suspension.[1]

    • Monitor the absorbance at 540 nm over time using a spectrophotometer. A decrease in absorbance indicates mitochondrial swelling.[1]

    • Optionally, use an inducer of swelling, such as calcium chloride, to trigger the process and measure the effect of the test compound on this induced swelling.[1]

Conclusion

The choice between this compound and POVPC in lipid oxidation studies is dependent on the specific biological question being investigated. This compound is a valuable tool for studying the links between lipid oxidation and coagulation, as well as for inducing significant mitochondrial dysfunction.[1] In contrast, POVPC is a more potent inducer of apoptosis and serves as a key model for understanding the cytotoxic effects of oxidized LDL on vascular cells.[1][3] Both molecules are critical for advancing our understanding of the pathological roles of oxidized phospholipids and for the development of novel therapeutic strategies targeting diseases associated with oxidative stress.

References

comparative analysis of PAz-PC and PGPC effects

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of the Biological Effects of PAz-PC and PGPC

For researchers, scientists, and drug development professionals, understanding the nuanced differences between bioactive lipids is paramount for elucidating disease mechanisms and designing targeted therapeutic interventions. This guide provides an objective comparison of two prominent oxidized phospholipids (B1166683) (OxPLs): 1-palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine (this compound) and 1-palmitoyl-2-glutaroyl-sn-glycero-3-phosphocholine (PGPC). Both are generated during the oxidation of low-density lipoproteins (LDL) and are implicated in the pathophysiology of inflammatory diseases such as atherosclerosis.[1][2]

Comparative Analysis of Biological Activities

While both this compound and PGPC are structurally related and classified as truncated oxidized phospholipids, their distinct sn-2 acyl chains result in significantly different biological activities. This compound possesses a nine-carbon chain with a terminal carboxylic acid, whereas PGPC has a five-carbon chain with a terminal carboxylic acid.[3] These structural differences dictate their interaction with cellular receptors and subsequent signaling cascades.

Data Presentation: this compound vs. PGPC Effects

The following table summarizes the key differences in the biological effects of this compound and PGPC based on available experimental data.

Biological ProcessThis compoundPGPCKey Findings
Pro-inflammatory Response Induces expression of IL-6, IL-8, TNF-α, VCAM-1, and ICAM-1 in endothelial cells and macrophages.[4]Upregulates E-selectin, VCAM-1, IL-8, and MCP-1 in endothelial cells and macrophages.[4]Both are potent inflammatory mediators, activating endothelial cells and macrophages, though they may induce slightly different profiles of cytokines and adhesion molecules.
Apoptosis Induction Potent inducer of mitochondrial swelling, a key event in the intrinsic apoptosis pathway.[2][3]Induces apoptosis in vascular smooth muscle cells (VSMCs) and promotes endothelial cell ferroptosis.[1][5]This compound is reported to be a more potent inducer of mitochondrial swelling than PGPC.[2] PGPC has been specifically shown to induce ferroptosis, a distinct form of programmed cell death.[5]
Coagulation Cascade Pro-coagulant; inhibits Tissue Factor Pathway Inhibitor (TFPI), amplifying the activity of tissue factor.[2][3]No reported inhibitory effect on TFPI.[2][3]This represents a critical functional distinction, implicating this compound more directly in thrombotic events associated with inflammation.
Macrophage Gene Expression Effects are not as extensively studied as PGPC.Significantly alters the expression of numerous genes related to cell death, inflammation, and cholesterol efflux.[3]PGPC demonstrates a broad impact on macrophage transcriptional programs.
Primary Signaling Pathway Activates Toll-like receptor 4 (TLR4), leading to NF-κB and MAPK activation.[6][7]Induces ferroptosis through the CD36 receptor, leading to FABP3 upregulation and lipid peroxidation.[5]The two molecules trigger distinct signaling pathways, leading to different cellular outcomes (canonical inflammation vs. ferroptosis).

Experimental Protocols

Reproducible experimental data is the cornerstone of scientific advancement. Below are detailed methodologies for key experiments used to characterize and compare the effects of this compound and PGPC.

In Vitro Pro-inflammatory Effects Assay

This protocol is designed to validate and compare the pro-inflammatory potential of this compound and PGPC in cell culture models like Human Umbilical Vein Endothelial Cells (HUVECs) or macrophage cell lines (e.g., RAW 264.7, THP-1).[4]

a. Cell Culture and Seeding:

  • Culture HUVECs or macrophages in their appropriate complete media until they reach 80-90% confluency.

  • Seed the cells into 12-well or 24-well plates at a density of 1-2 x 10^5 cells/well and allow them to adhere overnight at 37°C in a 5% CO2 incubator.[4]

b. Stimulation:

  • Prepare stock solutions of this compound and PGPC in a suitable solvent like ethanol (B145695) or DMSO. Dilute to final working concentrations (e.g., 10-100 µg/mL) in serum-free media.[4]

  • Aspirate the culture medium from the cells and wash once with sterile phosphate-buffered saline (PBS).

  • Add the media containing the respective stimuli to the cells. Include a vehicle control.

  • Incubate the cells for a predetermined time course (e.g., 4, 8, 12, or 24 hours).[4]

c. Quantification of Inflammatory Markers:

  • ELISA: Collect the cell culture supernatants to quantify the secretion of cytokines like IL-6, IL-8, and TNF-α using commercially available Enzyme-Linked Immunosorbent Assay kits according to the manufacturer's instructions.

  • Quantitative PCR (qPCR): Isolate total RNA from the cells using a suitable kit. Synthesize cDNA and perform qPCR to measure the mRNA expression levels of inflammatory genes (e.g., IL6, IL8, VCAM1, ICAM1, SELE). Normalize data to a housekeeping gene like GAPDH.

  • Western Blotting: Lyse the cells to extract total protein. Separate proteins by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against target proteins (e.g., VCAM-1, ICAM-1) to assess their expression levels.

Endothelial Cell Ferroptosis Assay

This protocol is used to determine if a compound like PGPC induces ferroptosis in endothelial cells.[5]

a. Cell Culture and Treatment:

  • Culture HUVECs as described above.

  • Treat cells with PGPC (e.g., 25 µM) for 24 hours. Include controls such as a vehicle, a known ferroptosis inducer (e.g., erastin), and a ferroptosis inhibitor (e.g., ferrostatin-1).[5]

b. Measurement of Ferroptosis Markers:

  • Cell Viability: Assess cell viability using a CCK-8 assay or similar method to demonstrate dose-dependent cytotoxicity.[5]

  • Lipid Peroxidation: Measure the accumulation of lipid reactive oxygen species (ROS) using fluorescent probes like C11-BODIPY 581/591 via flow cytometry or fluorescence microscopy.

  • Intracellular Iron: Quantify intracellular ferrous iron (Fe2+) levels using a fluorescent probe such as FerroOrange.[5]

  • Western Blotting: Analyze the protein expression of key ferroptosis regulators, such as the downregulation of Glutathione Peroxidase 4 (GPX4) and the upregulation of Fatty Acid Binding Protein 3 (FABP3).[5]

  • Quantitative PCR (qPCR): Measure the mRNA levels of genes involved in the ferroptosis pathway, such as FABP3, ACSL4, etc.[5]

Visualizing Molecular Mechanisms and Workflows

To better illustrate the complex processes involved, the following diagrams were generated using Graphviz, adhering to the specified design constraints.

G cluster_PAzPC This compound Signaling cluster_PGPC PGPC Signaling PAzPC This compound TLR4 TLR4/MD-2 PAzPC->TLR4 MyD88 MyD88 TLR4->MyD88 MAPK MAPK Cascade MyD88->MAPK NFkB NF-κB Activation MAPK->NFkB Inflammation Pro-inflammatory Gene Expression (IL-6, VCAM-1, etc.) NFkB->Inflammation PGPC PGPC CD36 CD36 PGPC->CD36 GPX4 GPX4 Inhibition PGPC->GPX4 FABP3 FABP3 Upregulation CD36->FABP3 LipidROS Lipid ROS Accumulation FABP3->LipidROS GPX4->LipidROS Ferroptosis Ferroptosis (Endothelial Dysfunction) LipidROS->Ferroptosis

Caption: Comparative signaling pathways of this compound and PGPC.

G cluster_prep cluster_exp cluster_analysis CellCulture 1. Cell Culture (e.g., HUVECs) Stimulation 3. Cell Stimulation (Time Course) CellCulture->Stimulation StimuliPrep 2. Prepare Stimuli (this compound, PGPC, Controls) StimuliPrep->Stimulation Supernatant 4a. Supernatant Collection Stimulation->Supernatant CellLysate 4b. Cell Lysate (RNA/Protein) Stimulation->CellLysate ELISA 5a. ELISA (Cytokine Secretion) Supernatant->ELISA qPCR 5b. qPCR (Gene Expression) CellLysate->qPCR WB 5c. Western Blot (Protein Levels) CellLysate->WB

Caption: In vitro validation workflow for OxPL-induced inflammation.

G LDL Native LDL OxStress Oxidative Stress (e.g., ROS) LDL->OxStress OxLDL Oxidized LDL (oxLDL) OxStress->OxLDL OxPLs Generation of Oxidized Phospholipids OxLDL->OxPLs PAzPC This compound OxPLs->PAzPC PGPC PGPC OxPLs->PGPC ProInflammation Pro-inflammatory Signaling (TLR4-dependent) PAzPC->ProInflammation ProCoagulant Pro-coagulant Activity PAzPC->ProCoagulant PGPC->ProInflammation Ferroptosis Endothelial Ferroptosis (CD36-dependent) PGPC->Ferroptosis

Caption: Logical relationship of OxPL formation and divergent effects.

References

Validating the Role of PAz-PC in a Disease Model: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 1-Palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine (PAz-PC) with other alternatives in the context of atherosclerosis and related inflammatory disease models. The information herein is supported by experimental data and detailed methodologies to aid in the validation of this compound's role in various pathological processes.

Comparative Analysis of Pro-inflammatory and Pro-atherogenic Activities

This compound, a prominent oxidized phospholipid species found in oxidized low-density lipoprotein (oxLDL), is a key mediator of inflammation and apoptosis in vascular cells.[1] Its activities are often compared to other oxidized phospholipids, such as 1-palmitoyl-2-(5-oxovaleroyl)-sn-glycero-3-phosphocholine (POVPC), and the bacterial endotoxin (B1171834) Lipopolysaccharide (LPS), a classical inflammatory stimulus.

Quantitative Data Summary

The following table summarizes the comparative effects of this compound, POVPC, and LPS on key events in the pathogenesis of atherosclerosis.

Parameter This compound POVPC LPS (Lipopolysaccharide) Vehicle Control (PBS)
Atherosclerotic Lesion Area (% of Aorta) Increased (Illustrative: ~25-30% increase over control)Data not readily available in a directly comparable modelCan induce inflammation, but not a direct model for hyperlipidemia-driven atherosclerosisBaseline lesion formation
Endothelial Cell Apoptosis (% Annexin V Positive Cells) Moderate inductionPotent inductionMinimal direct inductionBaseline apoptosis
Macrophage Foam Cell Formation (Oil Red O Staining Intensity) IncreasedData not readily available in a directly comparable modelCan induce lipid uptake in some contextsMinimal staining
Monocyte Adhesion to Endothelial Cells (Fold Increase) IncreasedInduces monocyte-specific adhesionPotent inducer of monocyte adhesionBaseline adhesion
TLR4/NF-κB Signaling Activation (Fold Induction of Reporter) Potent activatorMinimal effect on TLR4-mediated gene expressionPotent activatorNo activation

Note: Some data presented is illustrative and derived from vendor technical resources due to the limited availability of direct side-by-side comparisons in peer-reviewed literature. Researchers should validate these findings in their specific experimental systems.

Signaling Pathways and Experimental Workflows

This compound-Induced Inflammatory Signaling Pathway

This compound is recognized as a Damage-Associated Molecular Pattern (DAMP) by the Toll-like receptor 4 (TLR4) complex on macrophages and endothelial cells. This interaction initiates a downstream signaling cascade culminating in the activation of the transcription factor NF-κB, which drives the expression of pro-inflammatory genes.

PAz_PC_Signaling This compound Induced TLR4 Signaling Cascade PAz_PC This compound TLR4 TLR4/MD-2/CD14 Complex PAz_PC->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Recruits IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK IkB IκB IKK->IkB Phosphorylates & Promotes Degradation NFkB NF-κB (p50/p65) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression Induces Transcription

This compound Induced TLR4 Signaling Cascade
Experimental Workflow: In Vivo Atherosclerosis Model

This workflow outlines the key steps for validating the pro-atherogenic effects of this compound in an Apolipoprotein E-deficient (ApoE-/-) mouse model.

Atherosclerosis_Workflow In Vivo Atherosclerosis Model Workflow Start Start: ApoE-/- Mice (6-8 weeks old) Diet Western-type Diet (8-12 weeks) Start->Diet Treatment Treatment Groups: - Vehicle (PBS) - this compound - Alternative (e.g., POVPC) Diet->Treatment Administration Intraperitoneal or Intravenous Injection (Bi-weekly) Treatment->Administration Endpoint Endpoint Analysis (16-20 weeks of age) Administration->Endpoint Aorta_Isolation Aorta Isolation & Preparation Endpoint->Aorta_Isolation En_Face En Face Staining (Oil Red O) Aorta_Isolation->En_Face Aortic_Root Aortic Root Sectioning Aorta_Isolation->Aortic_Root Quantification Image Acquisition & Quantification En_Face->Quantification H_E H&E Staining Aortic_Root->H_E ORO Oil Red O Staining Aortic_Root->ORO IHC Immunohistochemistry (e.g., for Macrophages) Aortic_Root->IHC H_E->Quantification ORO->Quantification IHC->Quantification

In Vivo Atherosclerosis Model Workflow

Experimental Protocols

In Vivo Atherosclerosis Induction in ApoE-/- Mice
  • Animal Model: Male Apolipoprotein E-deficient (ApoE-/-) mice on a C57BL/6 background, aged 6-8 weeks.

  • Diet: Mice are fed a high-fat "Western-type" diet (e.g., 21% fat, 0.15% cholesterol) for 8-12 weeks to induce hypercholesterolemia and atherosclerotic lesion development.[2]

  • Treatment Groups:

    • Vehicle Control: Sterile phosphate-buffered saline (PBS).

    • This compound: 10-50 µg per mouse, dissolved in PBS.

    • Alternative Control (e.g., POVPC): Equimolar concentration to this compound, dissolved in PBS.

  • Administration: Intraperitoneal (IP) or intravenous (IV) injections are administered bi-weekly for the duration of the study.

  • Endpoint Analysis:

    • At 16-20 weeks of age, mice are euthanized, and the vasculature is perfused with PBS followed by 4% paraformaldehyde.

    • The entire aorta is dissected from the heart to the iliac bifurcation.

    • En Face Analysis: The aorta is opened longitudinally, pinned flat, and stained with Oil Red O to visualize lipid-rich lesions. The percentage of the total aortic surface area covered by lesions is quantified using image analysis software.

    • Aortic Root Histology: The heart and aortic root are embedded in OCT compound, and serial cryosections are prepared. Sections are stained with Hematoxylin (B73222) and Eosin (H&E) for morphology, Oil Red O for lipid deposition, and specific antibodies for immunohistochemical analysis of inflammatory cells (e.g., anti-CD68 for macrophages). Lesion area and composition are quantified using image analysis software.[3]

Endothelial Cell Apoptosis Assay
  • Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured to confluence in appropriate media.

  • Treatment: Cells are treated with this compound (e.g., 50 µg/mL), POVPC (e.g., 50 µg/mL), or vehicle (PBS) for 24 hours.

  • Apoptosis Detection (Annexin V/Propidium Iodide Staining):

    • After treatment, both adherent and floating cells are collected.

    • Cells are washed with cold PBS and resuspended in Annexin V binding buffer.

    • FITC-conjugated Annexin V and Propidium Iodide (PI) are added to the cells and incubated in the dark for 15 minutes at room temperature.

    • The stained cells are analyzed by flow cytometry.

    • The percentage of apoptotic cells (Annexin V positive, PI negative for early apoptosis; Annexin V positive, PI positive for late apoptosis/necrosis) is quantified.

Macrophage Foam Cell Formation Assay
  • Cell Culture: Murine macrophage-like cell line (e.g., RAW 264.7) or bone marrow-derived macrophages are cultured in appropriate media.

  • Treatment: Cells are incubated with this compound (e.g., 50 µg/mL) in the presence of acetylated or oxidized LDL (50 µg/mL) for 24-48 hours. A vehicle-treated group serves as a negative control.

  • Oil Red O Staining:

    • Cells are washed with PBS and fixed with 10% formalin for 30 minutes.

    • After washing, cells are stained with a filtered Oil Red O solution for 15 minutes.[4]

    • Cells are washed with water, and counterstained with hematoxylin if desired.

    • The accumulation of intracellular lipid droplets (stained red) is visualized by light microscopy.

    • For quantification, the stained lipid can be extracted with isopropanol, and the absorbance is measured at a specific wavelength (e.g., 510 nm).[4]

Monocyte Adhesion to Endothelial Cells Assay
  • Cell Culture: HUVECs are grown to a confluent monolayer in 96-well plates. A human monocyte cell line (e.g., THP-1) is used for the adhesion assay.

  • Endothelial Cell Activation: HUVEC monolayers are treated with this compound (e.g., 25 µg/mL), LPS (e.g., 100 ng/mL), or vehicle for 4-6 hours to induce the expression of adhesion molecules.

  • Monocyte Labeling: THP-1 cells are labeled with a fluorescent dye (e.g., Calcein-AM).

  • Adhesion Assay:

    • The activated HUVEC monolayers are washed to remove the stimuli.

    • Fluorescently labeled THP-1 cells are added to the HUVEC monolayers and incubated for 30-60 minutes.

    • Non-adherent monocytes are removed by gentle washing.

    • The number of adherent monocytes is quantified by measuring the fluorescence intensity in each well using a fluorescence plate reader. The results are expressed as a fold increase in adhesion over the vehicle-treated control.[5]

TLR4/NF-κB Signaling Reporter Assay
  • Cell Line: A reporter cell line, such as HEK293 cells stably expressing human TLR4, MD-2, CD14, and an NF-κB-inducible reporter gene (e.g., secreted embryonic alkaline phosphatase - SEAP, or luciferase), is used.

  • Treatment: The reporter cells are stimulated with a range of concentrations of this compound, LPS (positive control), or vehicle for 18-24 hours.

  • Reporter Gene Assay:

    • For SEAP: The cell culture supernatant is collected, and the SEAP activity is measured using a colorimetric or chemiluminescent substrate.

    • For Luciferase: A cell lysis buffer is added, and the luciferase activity is measured using a luminometer after the addition of a luciferase substrate.

    • The results are expressed as fold induction of reporter activity over the vehicle-treated control.[6]

References

The Stark Contrast: A Comparative Guide to PAz-PC and Non-Oxidized Phospholipids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the structural and functional differences between 1-palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine (PAz-PC), a prominent oxidized phospholipid, and its non-oxidized counterparts. We delve into the profound impact of oxidative modification on the biological activities of phospholipids (B1166683), supported by experimental data and detailed methodologies to facilitate further research in areas such as atherosclerosis, inflammation, and drug development.

At a Glance: Structural and Functional Dichotomy

Non-oxidized phospholipids are fundamental building blocks of cellular membranes, crucial for maintaining structural integrity, fluidity, and serving as precursors for signaling molecules in cellular homeostasis.[1][2] In stark contrast, this compound, a truncated oxidized phospholipid, emerges from the oxidative degradation of linoleoyl-containing phospholipids like 1-palmitoyl-2-linoleoyl-sn-glycero-3-phosphocholine (PLPC).[3] This oxidative event dramatically alters its structure and function, transforming it into a damage-associated molecular pattern (DAMP) that actively promotes inflammatory and apoptotic responses.[4][5]

The key structural difference lies in the sn-2 position of the glycerol (B35011) backbone. While a non-oxidized phospholipid bears a long-chain fatty acid, this compound features a truncated nine-carbon azelaoyl group with a terminal carboxylic acid.[6][7] This seemingly subtle modification has profound consequences for its biological activity.

Comparative Analysis of Biological Effects

The following tables summarize the differential effects of this compound and non-oxidized phospholipids on key cellular processes implicated in inflammatory diseases. The data for non-oxidized phospholipids largely reflects a baseline or non-stimulatory response in the context of inflammation.

Table 1: Pro-inflammatory Response in Macrophages

ParameterThis compound TreatmentNon-Oxidized Phospholipid (e.g., PLPC/PAPC) Treatment
Cell Type RAW 264.7, THP-1, Primary MacrophagesRAW 264.7, THP-1, Primary Macrophages
TNF-α Secretion Significant dose-dependent increaseNo significant change from baseline
IL-6 Secretion Significant dose-dependent increase[8]No significant change from baseline
NF-κB Activation Potent activation[5]No significant activation
Foam Cell Formation Induction of lipid accumulationNo significant induction

Table 2: Endothelial Cell Activation and Dysfunction

ParameterThis compound TreatmentNon-Oxidized Phospholipid (e.g., PLPC/PAPC) Treatment
Cell Type Human Umbilical Vein Endothelial Cells (HUVECs)Human Umbilical Vein Endothelial Cells (HUVECs)
VCAM-1 Expression Significant upregulation[9][10]No significant change from baseline
ICAM-1 Expression Significant upregulation[10]No significant change from baseline
Apoptosis Induction of apoptosisNo significant induction of apoptosis

Signaling Pathways: A Tale of Two Molecules

The divergent biological effects of this compound and non-oxidized phospholipids stem from their interaction with distinct cellular signaling pathways. Non-oxidized phospholipids are integral to pathways of normal cell function and lipid metabolism.[2] Conversely, this compound, as a DAMP, is recognized by pattern recognition receptors, triggering inflammatory cascades.

One of the primary pathways activated by this compound is the Toll-like receptor (TLR) signaling cascade. Specifically, this compound can engage TLR2 and TLR4, leading to the recruitment of the adaptor protein MyD88.[5] This initiates a downstream signaling cascade culminating in the activation of the transcription factor NF-κB, a master regulator of inflammation.[5] Activated NF-κB translocates to the nucleus and drives the expression of numerous pro-inflammatory genes, including those encoding for cytokines (TNF-α, IL-6) and adhesion molecules (VCAM-1, ICAM-1).[5][9][10]

PAzPC_Signaling This compound-Mediated Inflammatory Signaling PAzPC This compound TLR4 TLR4/MD-2/CD14 PAzPC->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκB IKK->IkB phosphorylates, leading to degradation NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to ProInflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, VCAM-1) NFkB->ProInflammatory_Genes activates transcription of Experimental_Workflow Comparative Experimental Workflow cluster_0 Cell Culture & Seeding cluster_1 Treatment cluster_2 Assays Macrophages Macrophages (RAW 264.7) PAzPC_Treat This compound Macrophages->PAzPC_Treat NonOx_Treat Non-Oxidized PL (PLPC/PAPC) Macrophages->NonOx_Treat Controls Controls (Vehicle, LPS/TNF-α) Macrophages->Controls Endothelial_Cells Endothelial Cells (HUVECs) Endothelial_Cells->PAzPC_Treat Endothelial_Cells->NonOx_Treat Endothelial_Cells->Controls ELISA ELISA (Cytokines) PAzPC_Treat->ELISA WesternBlot Western Blot (Adhesion Molecules) PAzPC_Treat->WesternBlot OilRedO Oil Red O (Lipid Accumulation) PAzPC_Treat->OilRedO TUNEL TUNEL (Apoptosis) PAzPC_Treat->TUNEL NonOx_Treat->ELISA NonOx_Treat->WesternBlot NonOx_Treat->OilRedO NonOx_Treat->TUNEL Controls->ELISA Controls->WesternBlot Controls->OilRedO Controls->TUNEL

References

A Comparative Analysis of Pazopanib's Efficacy on Diverse Cell Types

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the multi-targeted tyrosine kinase inhibitor, Pazopanib (B1684535), detailing its effects on various cell types. The information is supported by experimental data to facilitate informed decisions in research and drug development. An alternative tyrosine kinase inhibitor, Sunitinib, is included for comparative analysis.

Mechanism of Action: A Tale of Two Cell Types

Pazopanib is an oral multi-kinase inhibitor that primarily targets receptor tyrosine kinases (RTKs) crucial for angiogenesis and tumor growth.[1] Its main targets include Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, and -3), Platelet-Derived Growth Factor Receptors (PDGFR-α and -β), and the stem cell factor receptor (c-Kit).[2] By competitively binding to the ATP-binding pocket of these receptors, Pazopanib inhibits their autophosphorylation, thereby blocking downstream signaling pathways.[2][3]

The dual action of Pazopanib on both tumor and endothelial cells is central to its therapeutic effect.[4]

  • On Endothelial Cells: The inhibition of VEGFR-2 is the cornerstone of Pazopanib's anti-angiogenic activity.[5] This blockade disrupts the downstream RAS/RAF/MEK/ERK and PI3K/AKT/mTOR signaling cascades, which are vital for endothelial cell proliferation, migration, and survival.[3] The ultimate result is a reduction in the tumor's blood supply, hindering its growth and metastatic potential.[3]

  • On Cancer Cells: While its anti-angiogenic effects are primary, Pazopanib also exerts direct effects on tumor cells. It has been shown to inhibit the proliferation of various cancer cell lines, in some cases by inducing cell cycle arrest.[6] Furthermore, studies have revealed that Pazopanib can directly inhibit B-Raf, a key component of the MAPK/ERK pathway, suggesting a mechanism of action that extends beyond angiogenesis.[6][7] In certain cancer cell types, such as small cell lung cancer, Pazopanib has been shown to induce apoptosis through pathways involving reactive oxygen species (ROS) and endoplasmic reticulum stress.[8]

Comparative Efficacy: Pazopanib vs. Sunitinib

Sunitinib is another multi-targeted TKI with a similar target profile to Pazopanib, including VEGFRs and PDGFRs.[2][6] However, preclinical studies have highlighted differences in their cellular effects. While both compounds exhibit anti-proliferative properties, Sunitinib has been reported to induce a more direct cytotoxic (cell-killing) effect through apoptosis in renal cell carcinoma (RCC) cell lines. In contrast, Pazopanib's effect in some studies was found to be predominantly cytostatic (inhibiting cell proliferation).[5]

Data Presentation

Table 1: In Vitro Kinase Inhibitory Activity of Pazopanib
Kinase TargetIC50 (nM)
VEGFR-110
VEGFR-230
VEGFR-347
PDGFR-α71
PDGFR-β84
c-Kit74

Note: IC50 values are representative and can vary based on experimental conditions.[7]

Table 2: Comparative Cytotoxicity (IC50) of Pazopanib and Sunitinib in Renal Cell Lines
Cell LinePazopanib IC50 (µM)Sunitinib IC50 (µM)
Caki-1 (Renal Cancer)51.92.99
HK-2 (Non-tumoral Kidney)52.99.73

Data from a comparative in vitro study.[5]

Table 3: Effect of Pazopanib on Viability of Renal Carcinoma Cell Lines (2D Culture)
Cell LinePazopanib Concentration (µM)Viability after 24h (%)Viability after 48h (%)
786-O405220
CAKI-2408054

Data shows a dose- and time-dependent decrease in cell viability.[9]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Pazopanib_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR VEGFR VEGF->VEGFR PDGF PDGF PDGFR PDGFR PDGF->PDGFR SCF SCF c-Kit c-Kit SCF->c-Kit PI3K PI3K VEGFR->PI3K Ras Ras VEGFR->Ras PDGFR->PI3K PDGFR->Ras c-Kit->PI3K c-Kit->Ras Pazopanib Pazopanib Pazopanib->VEGFR Inhibits Pazopanib->PDGFR Inhibits Pazopanib->c-Kit Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Survival mTOR->Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Angiogenesis Angiogenesis ERK->Angiogenesis

Caption: Pazopanib's inhibition of key receptor tyrosine kinases.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Cell_Culture Cell Culture (e.g., Cancer Cells, Endothelial Cells) Treatment Treat with Pazopanib (Dose-Response) Cell_Culture->Treatment Viability_Assay Cell Viability Assay (MTT / SRB) Treatment->Viability_Assay Apoptosis_Assay Apoptosis Assay (Annexin V) Treatment->Apoptosis_Assay IC50 Determine IC50 Viability_Assay->IC50 Apoptosis_Rate Quantify Apoptosis Apoptosis_Assay->Apoptosis_Rate Xenograft Establish Xenograft Model (e.g., RCC in nude mice) Pazopanib_Admin Administer Pazopanib (Oral Gavage) Xenograft->Pazopanib_Admin Tumor_Measurement Monitor Tumor Volume & Body Weight Pazopanib_Admin->Tumor_Measurement Endpoint_Analysis Endpoint Analysis (e.g., Microvessel Density) Tumor_Measurement->Endpoint_Analysis TGI Tumor Growth Inhibition Tumor_Measurement->TGI

References

Validating the Interaction Between PAz-PC and Specific Receptors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of experimental approaches to validate the interaction between 1-palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine (PAz-PC) and its cellular receptors. This compound is a prominent oxidized phospholipid species found in oxidized low-density lipoprotein (oxLDL) and is a key mediator in inflammatory diseases such as atherosclerosis.[1] Understanding its interactions with specific receptors is crucial for developing targeted therapeutics. This document outlines comparative data, detailed experimental protocols, and visual workflows to assist in the design and interpretation of relevant studies.

Comparative Analysis of this compound and Alternative Stimuli

This compound's biological activity, particularly its pro-inflammatory effects, can be benchmarked against other well-characterized inflammatory agents. The following table summarizes the cellular responses to this compound in comparison to other oxidized phospholipids (B1166683) like 1-palmitoyl-2-(5-oxovaleroyl)-sn-glycero-3-phosphocholine (POVPC) and 1-palmitoyl-2-glutaroyl-sn-glycero-3-phosphocholine (PGPC), as well as the potent bacterial endotoxin, Lipopolysaccharide (LPS).

StimulusTarget Cell TypesKey ReceptorsKey Inflammatory MarkersExpected Outcome
This compound Macrophages, Endothelial Cells (e.g., HUVECs)CD36, TLR2, TLR4[2][3][4]IL-6, IL-8, TNF-α, VCAM-1, ICAM-1[2]Increased expression and secretion of pro-inflammatory cytokines and adhesion molecules, leading to foam cell formation.[2][3]
LPS Macrophages, Endothelial CellsTLR4/MD2/CD14IL-6, IL-8, TNF-α, IL-1β, iNOSPotent induction of a broad range of pro-inflammatory cytokines and mediators.[2]
POVPC Endothelial Cells, MacrophagesCD36[5]IL-8, MCP-1Induction of cytokine expression and apoptosis.[2]
PGPC Endothelial Cells, MacrophagesCD36[6]E-selectin, VCAM-1, IL-8, MCP-1Upregulation of adhesion molecules and cytokines.[2]

Experimental Protocols for Validating this compound-Receptor Interactions

Detailed methodologies are essential for reproducible in vitro validation of this compound's biological effects. Below are protocols for key experiments.

Cell Culture and Stimulation

This protocol describes the general procedure for treating cultured cells with this compound to observe its effects.

  • Cell Seeding: Culture human umbilical vein endothelial cells (HUVECs) or macrophage cell lines (e.g., RAW 264.7, THP-1) in their appropriate complete media until they reach 80-90% confluency.[2]

  • Stimulation:

    • Aspirate the culture medium and wash the cells once with sterile phosphate-buffered saline (PBS).

    • Add fresh medium containing the desired concentration of this compound or other stimuli. A typical concentration range for this compound and other oxidized phospholipids is 10-100 µg/mL, while for LPS it is 100 ng/mL to 1 µg/mL.[2] To improve solubility and prevent aggregation, this compound can be complexed with a carrier protein like bovine serum albumin (BSA) or prepared as liposomes.[7]

    • Incubate the cells for a predetermined time (e.g., 4, 8, 12, or 24 hours) at 37°C in a 5% CO2 incubator.[2]

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification

ELISA is used to quantify the secretion of pro-inflammatory cytokines into the cell culture supernatant.

  • Sample Collection: After the incubation period, collect the cell culture supernatants. Centrifuge at 1,500 rpm for 10 minutes to remove any detached cells and debris.[2]

  • ELISA Procedure:

    • Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., IL-6, TNF-α) and incubate overnight.

    • Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS).

    • Add the collected cell culture supernatants and standards to the wells and incubate.

    • Wash the plate and add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).

    • Wash the plate and add the enzyme substrate (e.g., TMB).

    • Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate the cytokine concentration in the samples based on the standard curve.

Western Blot for Signaling Pathway Analysis

Western blotting is used to detect the activation of key signaling proteins within the cells.

  • Protein Extraction: After stimulation, wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer:

    • Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with primary antibodies against key signaling proteins (e.g., phospho-NF-κB p65, total NF-κB p65, phospho-p38 MAPK, total p38 MAPK) overnight at 4°C.[2]

    • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[2]

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[2]

Co-Immunoprecipitation to Validate Protein-Protein Interactions

Co-immunoprecipitation is used to demonstrate that a specific receptor is part of a larger signaling complex that forms upon stimulation with this compound. For example, it has been shown that the scavenger receptor CD36 associates with a signaling complex containing Lyn and MEKK2 in macrophages exposed to oxidized phospholipids.[8]

  • Cell Lysis: Lyse stimulated and control cells with a non-denaturing lysis buffer to preserve protein interactions.

  • Immunoprecipitation:

    • Pre-clear the lysates with protein A/G-agarose beads.

    • Incubate the pre-cleared lysates with an antibody against the target receptor (e.g., anti-CD36) overnight at 4°C.

    • Add protein A/G-agarose beads to pull down the antibody-protein complexes.

  • Washing and Elution: Wash the beads several times to remove non-specifically bound proteins. Elute the protein complexes from the beads.

  • Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against suspected interacting proteins (e.g., Lyn, MEKK2).

Photo-Cross-Linking and Click Chemistry for Direct Interactor Identification

This compound can be synthesized with a photoactivatable azido (B1232118) group, making it a powerful tool for identifying direct binding partners.[9]

  • Cellular Incorporation and UV Cross-Linking: Incubate cells with the photoactivatable this compound probe. Upon UV irradiation, the azido group will form a covalent bond with any molecule in close proximity, including interacting proteins.[9]

  • Cell Lysis and Click Reaction:

    • Lyse the cells containing the cross-linked products.

    • Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction by adding an alkyne-reporter molecule (e.g., biotin-alkyne or a fluorescent alkyne). This attaches the reporter molecule to the this compound.[9]

  • Enrichment and Identification:

    • If a biotin-alkyne reporter was used, enrich the labeled proteins using streptavidin-coated beads.[9]

    • Digest the enriched proteins with a protease (e.g., trypsin).[9]

    • Analyze the resulting peptides by mass spectrometry to identify the proteins that directly interacted with this compound.[9]

Visualizing Workflows and Signaling Pathways

Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex processes involved in validating this compound-receptor interactions.

PAzPC_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound oxLDL oxLDL CD36 CD36 oxLDL->CD36 Binds TLR4/MD2 TLR4/MD2 oxLDL->TLR4/MD2 Binds Signaling_Complex Signaling Complex (e.g., Lyn, MEKK2) CD36->Signaling_Complex Activates MAPK_Cascade MAPK Cascade (p38, JNK) TLR4/MD2->MAPK_Cascade Activates IKK IKK TLR4/MD2->IKK Activates Signaling_Complex->MAPK_Cascade NF-κB_active Active NF-κB MAPK_Cascade->NF-κB_active Activates IκBα IκBα IKK->IκBα Phosphorylates (Degradation) NF-κB NF-κB (p65/p50) IκBα->NF-κB Inhibits NF-κB->NF-κB_active Translocates Gene_Expression Pro-inflammatory Gene Expression NF-κB_active->Gene_Expression Induces

Caption: this compound induced pro-inflammatory signaling pathway.

Experimental_Workflow cluster_treatment Cell Treatment cluster_analysis Downstream Analysis Cell_Culture Culture Macrophages or Endothelial Cells Stimulation Stimulate with this compound (10-100 µg/mL) Cell_Culture->Stimulation Supernatant_Collection Collect Supernatant Stimulation->Supernatant_Collection Cell_Lysis Lyse Cells Stimulation->Cell_Lysis ELISA ELISA for Cytokine Quantification (IL-6, TNF-α) Supernatant_Collection->ELISA Western_Blot Western Blot for Signaling Proteins (p-NF-κB, p-p38) Cell_Lysis->Western_Blot Co-IP Co-Immunoprecipitation for Interaction Partners (e.g., CD36 complex) Cell_Lysis->Co-IP

Caption: General workflow for validating this compound-induced cellular responses.

Photo_Crosslinking_Workflow Start Incubate cells with photoactivatable this compound UV_Irradiation UV Irradiation (Cross-linking) Start->UV_Irradiation Lysis Cell Lysis UV_Irradiation->Lysis Click_Chemistry Click Chemistry with Biotin-Alkyne Lysis->Click_Chemistry Enrichment Streptavidin Bead Enrichment Click_Chemistry->Enrichment Digestion Trypsin Digestion Enrichment->Digestion MS_Analysis LC-MS/MS Analysis and Protein ID Digestion->MS_Analysis

Caption: Workflow for identifying direct this compound interacting proteins.

By employing these comparative analyses and detailed experimental protocols, researchers can effectively validate and characterize the interactions between this compound and its specific receptors, ultimately contributing to a deeper understanding of its role in health and disease.

References

A Comparative Analysis of Membrane-Disrupting Effects: PAz-PC vs. LPC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the membrane-disrupting properties of two distinct phospholipids: 1-palmitoyl-2-azidoundecanoyl-sn-glycero-3-phosphocholine (PAz-PC) and lysophosphatidylcholine (B164491) (LPC). While both molecules integrate into cellular membranes, their effects on membrane integrity and function are markedly different. This comparison is based on available experimental data and established methodologies in membrane biophysics.

Executive Summary

Lysophosphatidylcholine (LPC) is a well-characterized lysophospholipid known to significantly disrupt cell membranes. Its cone-shaped molecular geometry leads to alterations in membrane curvature, permeability, and stability, ultimately causing membrane rupture at sufficient concentrations. In contrast, this compound is a photoactivatable phospholipid primarily utilized as a tool for investigating lipid-protein interactions. The introduction of a small azido (B1232118) group in one of its acyl chains is designed to be minimally perturbing to the membrane bilayer, allowing for the study of molecular interactions in a near-native environment. Direct comparative studies on the membrane-disrupting effects of this compound and LPC are not extensively available in the scientific literature. Therefore, this guide contrasts the well-documented disruptive capabilities of LPC with the intended subtle effects of this compound on membrane biophysics.

Data Presentation: Quantitative Comparison

The following table summarizes the known effects of LPC on membrane integrity. Quantitative data for the membrane-disrupting effects of this compound are largely absent from the literature, reflecting its primary use as a non-disruptive membrane probe.

ParameterThis compoundLPCSource
Primary Function Photo-cross-linking agent for lipid-protein interaction studiesIntermediate in phospholipid metabolism, signaling molecule[1]
General Effect on Membranes Considered to cause subtle alterations to lipid packing and fluidity; not designed for membrane disruption.Incorporates into membranes, altering curvature, increasing permeability, and causing disruption at higher concentrations.[1][2]
Concentration for Ca2+ Influx Not ReportedInduces elevation of intracellular Ca2+ in endothelial and smooth muscle cells at ~30 µM.
Hemolytic Activity Not ReportedKnown to induce hemolysis.
Effect on Membrane Permeability Not quantitatively characterized for general disruption.Increases membrane permeability for ions and larger molecules.[1]

Mechanisms of Action

Lysophosphatidylcholine (LPC)

LPC's membrane-disrupting effect stems from its conical shape, with a large hydrophilic headgroup and a single acyl chain. When incorporated into a lipid bilayer, it induces positive curvature strain, altering the packing of neighboring phospholipids. This perturbation increases membrane fluidity and permeability. At higher concentrations, the accumulation of LPC can lead to the formation of micelles and ultimately, the solubilization and rupture of the membrane.[1]

This compound

This compound is engineered to be structurally similar to natural phosphatidylcholine to minimize membrane perturbation.[1] The small azido group on the sn-2 acyl chain is its key functional feature. Upon UV irradiation, the azido group forms a highly reactive nitrene, which covalently cross-links to nearby molecules, including proteins and other lipids. This allows for the "capture" of transient interactions within the membrane for subsequent analysis. While the azido group may introduce minor local changes in lipid packing, it is not intended to cause widespread membrane disruption in the absence of UV activation.[1]

Signaling Pathways and Experimental Workflows

LPC-Induced Signaling

LPC is not merely a disruptive agent but also a signaling molecule. It can modulate the activity of membrane-associated proteins, such as G-protein coupled receptors and Protein Kinase C (PKC).

LPC_Signaling LPC LPC Incorporation Membrane Cell Membrane Perturbation LPC->Membrane GPCR G-Protein Coupled Receptor Inhibition Membrane->GPCR PKC Protein Kinase C Modulation Membrane->PKC Downstream Downstream Cellular Effects GPCR->Downstream PKC->Downstream

LPC's impact on membrane integrity and signaling pathways.

This compound Experimental Workflow for Photo-Cross-Linking

The primary application of this compound involves its incorporation into a membrane system, followed by UV activation to cross-link interacting proteins, and subsequent identification of these proteins.

PAzPC_Workflow cluster_0 Preparation cluster_1 Cross-Linking cluster_2 Analysis Vesicles Incorporate this compound into Liposomes Incubation Incubate with Protein of Interest Vesicles->Incubation UV UV Irradiation (365 nm) Incubation->UV Click Click Chemistry (e.g., with fluorescent probe) UV->Click SDS SDS-PAGE Click->SDS MS Mass Spectrometry SDS->MS Identification Protein Identification MS->Identification

Workflow for identifying protein interactors using this compound.

Experimental Protocols

Liposome (B1194612) Dye Leakage Assay

This assay quantitatively measures the ability of a compound to permeabilize a model lipid bilayer.

Objective: To determine the extent of membrane disruption by measuring the release of a fluorescent dye from liposomes.

Methodology:

  • Liposome Preparation:

    • Prepare a lipid mixture (e.g., POPC) with or without the test compound (this compound or LPC) in an organic solvent.

    • Dry the lipid mixture to a thin film under a stream of nitrogen gas.

    • Hydrate the lipid film with a solution containing a self-quenching concentration of a fluorescent dye (e.g., carboxyfluorescein or calcein).[3]

    • Form large unilamellar vesicles (LUVs) by extrusion through a polycarbonate membrane (e.g., 100 nm pore size).[1]

    • Remove unencapsulated dye using size-exclusion chromatography.[4]

  • Assay Procedure:

    • Dispense the liposome suspension into a 96-well plate.

    • Add varying concentrations of the test compound (if not already incorporated into the liposomes).

    • Incubate for a defined period (e.g., 30 minutes) at a controlled temperature.

    • Measure the fluorescence intensity using a plate reader. The leakage of the dye from the liposomes results in de-quenching and an increase in fluorescence.[4]

  • Data Analysis:

    • Calculate the percentage of dye leakage relative to a positive control (e.g., Triton X-100), which causes 100% leakage.[4]

    • The formula for calculating the percentage of leakage is: % Leakage = [(F_sample - F_control) / (F_max - F_control)] * 100 where F_sample is the fluorescence of the sample, F_control is the fluorescence of untreated liposomes, and F_max is the fluorescence after adding a detergent for complete lysis.

Hemolysis Assay

This assay assesses the lytic activity of a compound on red blood cells (RBCs), providing a measure of its membrane-disrupting potential on a biological membrane.

Objective: To quantify the ability of a compound to lyse red blood cells.

Methodology:

  • RBC Preparation:

    • Obtain fresh blood and isolate RBCs by centrifugation.

    • Wash the RBCs multiple times with an isotonic buffer (e.g., PBS) to remove plasma and other blood components.

    • Resuspend the washed RBCs to a specific concentration (e.g., 2% v/v) in the buffer.

  • Assay Procedure:

    • Add varying concentrations of the test compound (this compound or LPC) to the RBC suspension.

    • Use a buffer-only sample as a negative control (0% hemolysis) and distilled water or a detergent as a positive control (100% hemolysis).[5]

    • Incubate the samples for a specified time (e.g., 1 hour) at 37°C.

    • Centrifuge the samples to pellet the intact RBCs.

  • Data Analysis:

    • Transfer the supernatant to a new 96-well plate.

    • Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin (e.g., 540 nm).

    • Calculate the percentage of hemolysis using the following formula:[5] % Hemolysis = [(Abs_sample - Abs_neg_control) / (Abs_pos_control - Abs_neg_control)] * 100

Conclusion

The comparison between this compound and LPC highlights a fundamental difference in their intended use and their effects on cell membranes. LPC is a known membrane-disrupting agent with significant, concentration-dependent effects on membrane integrity and cellular function. Its ability to perturb the lipid bilayer is a key aspect of its biological activity. In contrast, this compound is a specialized tool for molecular biology and biophysics, designed to be as non-perturbing as possible to allow for the accurate study of lipid-protein interactions in their native context. Researchers should select between these lipids based on their experimental goals: LPC for studies involving membrane disruption and its downstream consequences, and this compound for investigating molecular interactions within a stable membrane environment. Further direct comparative studies using standardized assays would be beneficial to precisely quantify the subtle membrane effects of this compound.

References

A Comparative Guide to the Cross-Validation of PAz-PC Quantification Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methods for the quantification of 1-palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine (PAz-PC), a critical biomarker for oxidative stress implicated in various inflammatory diseases like atherosclerosis.[1][2] Accurate and reproducible quantification of this compound in biological matrices is essential for understanding its pathological roles and for the development of novel therapeutics.[1] This document outlines the predominant analytical techniques, presents supporting experimental data, and offers detailed protocols to assist researchers in selecting and validating the most appropriate method for their studies.

The quantification of this compound presents several challenges due to its low abundance in plasma, chemical instability, and the complexity of the biological matrix.[3] These factors can lead to issues such as ion suppression in mass spectrometry and require robust analytical methodologies to ensure accurate results.[3]

Comparison of Quantitative Performance

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the most widely adopted and robust method for the specific and sensitive quantification of this compound.[2] While Enzyme-Linked Immunosorbent Assays (ELISAs) are available for related lysophosphatidylcholines (LPCs), specific ELISA kits for this compound are not as commonly documented in the literature. The following tables summarize the performance characteristics of LC-MS/MS for oxidized phospholipids (B1166683) and a representative ELISA for LPCs.

Table 1: Quantitative Performance of LC-MS/MS for Oxidized Phospholipid Quantification

Performance MetricValueReference
Limit of Detection (LOD)0.0005 to 0.0033 pmol/µL[4]
Limit of Quantification (LOQ)0.001 to 0.005 pmol/µL[4]
Linearity (R²)> 0.9972[4]
Recovery87.3% to 111.1%[4]
Intraday Precision (CV%)< 12.6%[4]
Interday Precision (CV%)< 9.6%[4]

Table 2: Representative Performance of a Competitive ELISA for Lysophosphatidylcholine (LPC)

Performance MetricValueReference
Detection Range246.9 ng/mL - 20000 ng/mL[5]
Sensitivity92.4 ng/mL[6]
Reproducibility (Intra-Assay CV%)< 10%[6]
Reproducibility (Inter-Assay CV%)< 10%[6]
Assay Time~2 hours[6]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical results. The following sections provide comprehensive protocols for the quantification of this compound using LC-MS/MS and a general protocol for a competitive ELISA that could be adapted for this compound.

Protocol 1: this compound Quantification using LC-MS/MS

This protocol outlines a typical workflow for the extraction and quantitative analysis of this compound from plasma using LC-MS/MS.[1]

1. Sample Preparation: Lipid Extraction

  • Materials:

    • Human plasma (collected in EDTA tubes)[1]

    • Methanol (B129727) (LC-MS grade)[1]

    • Methyl-tert-butyl ether (MTBE; LC-MS grade)[1]

    • Water (LC-MS grade)[1]

    • Internal Standard (IS) solution (e.g., POVPC-d4 or other suitable non-endogenous oxidized phospholipid standard)[1]

  • Procedure:

    • Thaw frozen plasma samples on ice.[1]

    • In a 1.5 mL microcentrifuge tube, add 50 µL of plasma.[1]

    • Add 10 µL of the internal standard solution to the plasma sample.[1]

    • Add 200 µL of methanol and vortex for 30 seconds to precipitate proteins.[1]

    • Add 750 µL of MTBE and vortex for 1 minute.[1]

    • Incubate the mixture for 10 minutes at room temperature with gentle shaking.[1]

    • Add 125 µL of water to induce phase separation and vortex for 30 seconds.[1]

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.[1]

    • Carefully collect the upper organic layer (containing lipids) and transfer it to a new microcentrifuge tube.[1]

    • Dry the extracted lipids under a gentle stream of nitrogen.[1]

    • Reconstitute the dried lipid extract in 100 µL of the initial mobile phase.[1]

2. Liquid Chromatography (LC)

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.[7]

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).[7]

  • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate.[7]

  • Mobile Phase B: Acetonitrile/Isopropanol (10:90, v/v) with 0.1% formic acid and 10 mM ammonium formate.[7]

  • Gradient: A typical gradient would start with a high percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B to elute lipids based on their hydrophobicity.

  • Flow Rate: 0.2 mL/min.[3]

  • Column Temperature: 40°C.[3]

3. Mass Spectrometry (MS)

  • Instrumentation: A triple quadrupole or high-resolution mass spectrometer with an Electrospray Ionization (ESI) source.[1][7]

  • Ionization Mode: ESI, Positive.[3]

  • Data Acquisition: Multiple Reaction Monitoring (MRM) is used for quantification.[1] For this compound (MW: 665.8 g/mol ), the protonated molecule [M+H]⁺ is at m/z 666.4. A characteristic product ion is the phosphocholine (B91661) headgroup at m/z 184.1.[3]

Protocol 2: General Competitive ELISA Protocol

This is a general protocol for a competitive inhibition ELISA, which is a common format for quantifying small molecules like lipids.[5]

1. Preparation

  • Prepare all reagents, samples, and standards as directed in the kit manual.[5]

  • The microtiter plate is pre-coated with the target antigen (e.g., this compound).[8]

2. Assay Procedure

  • Add 50 µL of standard or sample to each well.[5]

  • Immediately add 50 µL of a specific biotin-conjugated antibody. Shake and mix.[9]

  • Incubate for 1 hour at 37°C.[5] During this time, the free analyte in the sample competes with the coated analyte for antibody binding.

  • Aspirate and wash the wells 3 times.[5]

  • Add 100 µL of Avidin-HRP (Horseradish Peroxidase) to each well.[9]

  • Incubate for 30 minutes at 37°C.[5]

  • Aspirate and wash the wells 5 times.[5]

  • Add 90 µL of TMB Substrate Solution.[5]

  • Incubate for 10-20 minutes at 37°C in the dark.[5]

  • Add 50 µL of Stop Solution. The color change is measured spectrophotometrically at a wavelength of 450 nm.[9] The intensity of the color is inversely proportional to the concentration of the analyte in the sample.

Visualizations

Experimental and Logical Workflows

The following diagrams illustrate the logical flow of a cross-validation study and a typical experimental workflow for this compound quantification.

G cluster_0 Cross-Validation Workflow Define Define Analytical Requirements (Sensitivity, Specificity, Throughput) Select Select Candidate Methods (e.g., LC-MS/MS, ELISA) Define->Select Develop Method Development & Optimization Select->Develop Validate Single-Method Validation (Linearity, Precision, Accuracy) Develop->Validate Compare Inter-Method Comparison (Analysis of identical samples) Validate->Compare Assess Assess Correlation & Bias Compare->Assess Conclude Conclusion on Method Interchangeability Assess->Conclude

Cross-Validation Logic

G cluster_1 This compound Quantification Workflow cluster_sample Sample Preparation cluster_analysis Analysis cluster_data Data Processing Plasma Plasma Sample Collection Spike Spike Internal Standard Plasma->Spike Extract Lipid Extraction (e.g., MTBE Method) Spike->Extract Dry Dry Down Extract Extract->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute LC LC Separation (Reversed-Phase C18) Reconstitute->LC MS MS/MS Detection (MRM Mode) LC->MS Integrate Peak Integration MS->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantification of this compound Calibrate->Quantify

This compound Quantification Workflow

Signaling Pathway Context

This compound is a component of oxidized low-density lipoprotein (oxLDL), which is known to be involved in the pathogenesis of atherosclerosis. The diagram below illustrates a simplified signaling pathway where oxLDL and its components like this compound play a role.

G cluster_pathway Simplified Atherosclerosis Signaling LDL LDL oxLDL Oxidized LDL (oxLDL) (contains this compound) LDL->oxLDL Oxidative Stress SR Scavenger Receptors (e.g., CD36, SR-A) oxLDL->SR binds Macrophage Macrophage FoamCell Foam Cell Formation Macrophage->FoamCell Lipid Accumulation Inflammation Pro-inflammatory Cytokine Release (e.g., TNF-α, IL-1β) Macrophage->Inflammation Activation Atherosclerosis Atherosclerotic Plaque Development FoamCell->Atherosclerosis Inflammation->Atherosclerosis

This compound in Atherosclerosis

References

PAz-PC: A Comparative Guide to its Biological Activity Versus Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

An objective comparison of the biological activities of 1-palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine (PAz-PC) and its non-oxidized precursors, supported by experimental data and detailed methodologies.

1-palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine (this compound) is a prominent oxidized phospholipid (OxPL) species generated from the oxidative modification of cellular membranes and lipoproteins.[1] Unlike its unoxidized precursors, such as 1-palmitoyl-2-linoleoyl-sn-glycero-3-phosphocholine (PLPC) and 1-palmitoyl-2-arachidonoyl-sn-glycero-3-phosphorylcholine (PAPC), this compound functions as a damage-associated molecular pattern (DAMP).[2] This classification highlights its role in initiating innate immune responses and contributing to the pathogenesis of various inflammatory diseases, including atherosclerosis.[1] This guide provides a comprehensive comparison of the biological activities of this compound and its precursors, focusing on their pro-inflammatory and pro-apoptotic effects.

Comparative Analysis of Biological Activity

The defining difference in the biological activity between this compound and its precursors lies in their interaction with the innate immune system. While native phospholipids (B1166683) like PLPC and PAPC are integral components of cell membranes and are biologically quiescent in terms of inducing inflammation, the oxidation that produces this compound imbues it with potent signaling capabilities.[2] this compound is a recognized ligand for Toll-like receptors (TLRs), particularly TLR2 and TLR4, which are key pattern recognition receptors in the innate immune system.[1] This interaction triggers downstream signaling cascades that result in the production of pro-inflammatory cytokines and the induction of apoptosis.[1]

Pro-Inflammatory Activity

This compound is a potent activator of inflammatory responses in various cell types, including endothelial cells and macrophages.[1] In contrast, its unoxidized precursors do not typically elicit such responses. The binding of this compound to the TLR4 receptor complex initiates a signaling cascade that leads to the activation of the transcription factor NF-κB, a central regulator of inflammation.[1]

StimulusCell TypeKey Inflammatory MarkersExpected Outcome
This compound Endothelial Cells, MacrophagesIL-6, IL-8, TNF-α, VCAM-1, ICAM-1Potent induction of pro-inflammatory cytokines and adhesion molecules.[2]
PLPC/PAPC (Precursors) Endothelial Cells, MacrophagesIL-6, IL-8, TNF-α, VCAM-1, ICAM-1No significant induction of inflammatory markers.
Pro-Apoptotic Activity

This compound is a known inducer of apoptosis, or programmed cell death, in various cell types, a critical process in the development of atherosclerotic lesions.[1] This pro-apoptotic activity is not observed with its non-oxidized precursors. This compound can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, culminating in the activation of executioner caspases like caspase-3.[1]

StimulusCell TypeKey Apoptotic MarkersExpected Outcome
This compound Endothelial Cells, Smooth Muscle CellsAnnexin V staining, Caspase-3 activation, PARP cleavageSignificant induction of apoptosis.[1]
PLPC/PAPC (Precursors) Endothelial Cells, Smooth Muscle CellsAnnexin V staining, Caspase-3 activation, PARP cleavageNo significant induction of apoptosis.

Signaling Pathways

The differential biological activities of this compound and its precursors are a direct result of their distinct interactions with cellular signaling pathways. This compound, as a DAMP, actively engages with and activates pro-inflammatory and pro-apoptotic pathways, while its precursors do not.

PAz_PC_Signaling cluster_precursors Precursors cluster_pazpc This compound PLPC PLPC/PAPC Membrane Cell Membrane Integration PLPC->Membrane Normal Cellular Component PAzPC This compound TLR4 TLR4/TLR2 Receptor Complex PAzPC->TLR4 Binds as DAMP Caspase8 Caspase-8 Activation PAzPC->Caspase8 Extrinsic Pathway Mitochondria Mitochondrial Dysfunction PAzPC->Mitochondria Intrinsic Pathway MyD88 MyD88 TLR4->MyD88 IKK IKK Activation MyD88->IKK NFkB NF-κB Activation IKK->NFkB Inflammation Pro-inflammatory Cytokine Production NFkB->Inflammation Caspase3 Caspase-3 Activation Caspase8->Caspase3 Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Differential signaling of this compound and its precursors.

Experimental Workflows

To quantitatively assess the distinct biological activities of this compound and its precursors, a series of well-defined experimental workflows are employed. These assays allow for the precise measurement of inflammatory and apoptotic responses in cultured cells.

Experimental_Workflow cluster_inflammation Pro-inflammatory Activity Assessment cluster_apoptosis Pro-apoptotic Activity Assessment CellCulture1 Cell Culture (e.g., Macrophages, Endothelial Cells) Treatment1 Treatment with this compound or Precursors (PLPC/PAPC) CellCulture1->Treatment1 Supernatant Collect Supernatant Treatment1->Supernatant CellLysate1 Cell Lysis Treatment1->CellLysate1 ELISA ELISA for Cytokines (IL-6, TNF-α) Supernatant->ELISA WesternBlot Western Blot for NF-κB pathway proteins CellLysate1->WesternBlot CellCulture2 Cell Culture (e.g., Endothelial Cells) Treatment2 Treatment with this compound or Precursors (PLPC/PAPC) CellCulture2->Treatment2 AnnexinV Annexin V/PI Staining Treatment2->AnnexinV CellLysate2 Cell Lysis Treatment2->CellLysate2 FlowCytometry Flow Cytometry Analysis AnnexinV->FlowCytometry CaspaseAssay Caspase-3 Activity Assay CellLysate2->CaspaseAssay

Caption: Workflow for comparing biological activities.

Experimental Protocols

NF-κB Activation ELISA

Objective: To quantify the activation of NF-κB in response to this compound and its precursors.

  • Cell Culture and Treatment: Seed endothelial cells or macrophages in a 96-well plate and allow them to adhere overnight. Treat the cells with varying concentrations of this compound or its precursors (e.g., 10-100 µg/mL) for a specified time (e.g., 1-4 hours).[2]

  • Nuclear Extraction: Following treatment, wash the cells with ice-cold PBS and perform nuclear extraction using a commercial kit to isolate nuclear proteins.

  • ELISA: Use an NF-κB p65 specific ELISA kit. Add equal amounts of nuclear extract to the wells of the ELISA plate, which are pre-coated with an antibody that captures the activated form of NF-κB.

  • Detection: Add a detection antibody, followed by a substrate, and measure the absorbance at the appropriate wavelength. The intensity of the signal is proportional to the amount of activated NF-κB.

Caspase-3 Activity Assay

Objective: To measure the activity of caspase-3, a key executioner caspase in apoptosis, in response to this compound and its precursors.

  • Cell Culture and Treatment: Seed cells in a 96-well plate and treat with this compound or its precursors (e.g., 10-100 µg/mL) for a desired duration (e.g., 6-24 hours).[3]

  • Cell Lysis: Lyse the cells using the lysis buffer provided in a commercial caspase-3 activity assay kit.

  • Assay: Add the cell lysate to a microplate well containing a caspase-3 substrate (e.g., DEVD-pNA or a fluorogenic substrate).

  • Measurement: Incubate the plate at 37°C and measure the absorbance or fluorescence at regular intervals. The rate of substrate cleavage is proportional to the caspase-3 activity in the sample.

Annexin V/Propidium (B1200493) Iodide (PI) Staining for Apoptosis

Objective: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with this compound and its precursors.

  • Cell Culture and Treatment: Culture cells in 6-well plates and treat with this compound or its precursors for a specified time.

  • Cell Harvesting: Collect both adherent and floating cells.

  • Staining: Wash the cells with PBS and resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide to the cell suspension and incubate in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.

Conclusion

The oxidative modification of phospholipids, leading to the formation of molecules like this compound, represents a critical transition from structurally integral and biologically inert molecules to potent signaling mediators of inflammation and apoptosis. Understanding the distinct biological activities of this compound compared to its unoxidized precursors is fundamental for elucidating the molecular mechanisms of inflammatory diseases and for the development of novel therapeutic strategies targeting oxidative stress and its pathological consequences. The provided experimental frameworks offer robust methods for the quantitative assessment of these differential effects in a research setting.

References

Independent Replication of Key PAz-PC Findings: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the reproducibility of experimental findings is the cornerstone of scientific advancement. This guide provides a comparative analysis of independently generated data on the key biological activities of 1-palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine (PAz-PC), a prominent oxidized phospholipid (OxPL) implicated in inflammatory diseases such as atherosclerosis.

This document summarizes quantitative data from various studies, details the experimental protocols used, and visualizes the key signaling pathways to offer an objective overview of the replicated findings concerning this compound's pro-inflammatory and pro-apoptotic effects.

Pro-Inflammatory Activity of this compound

A key finding attributed to this compound is its ability to induce a pro-inflammatory response in vascular endothelial cells and macrophages. This response is characterized by the increased expression and secretion of cytokines and the upregulation of cellular adhesion molecules, which are critical events in the initiation and progression of inflammatory conditions.

While direct side-by-side replication studies are not abundant in the published literature, a comparison of findings from independent research groups investigating the broader class of oxidized phospholipids (B1166683), of which this compound is a major component, provides insights into the consistency of these effects.

Comparative Analysis of Pro-inflammatory Markers Induced by Oxidized Phospholipids

The following table summarizes the expected inflammatory responses induced by oxidized phospholipids, including this compound, as reported across multiple studies. It is important to note that many studies utilize a mixture of oxidized phospholipids (OxPAPC), where this compound is a significant bioactive species.

StimulusCell TypeKey Inflammatory MarkersExpected OutcomeCitation
This compoundHUVECs, MacrophagesIL-6, IL-8, TNF-α, VCAM-1, ICAM-1Increased expression and secretion of pro-inflammatory cytokines and adhesion molecules.[1]
OxPAPCEndothelial Cells, MacrophagesIL-6, IL-8, MCP-1Induction of cytokine and chemokine expression.[2][3]
OxPAPCEndothelial CellsDoes not upregulate ICAM-1, VCAM-1, and E-selectinUpregulates MCP-1, CS1, and P-selectin, leading to selective monocyte adhesion.[3]
OxPAPCMacrophagesIL-1β, IL-6Weakly induces pro-inflammatory cytokine production alone, but potently boosts and extends the inflammatory capacity of macrophages when co-stimulated (e.g., with LPS).[2][4]

Note: The seemingly contradictory findings regarding the upregulation of certain adhesion molecules like VCAM-1 and ICAM-1 by oxidized phospholipids highlight the complexity of their biological effects, which can be dependent on the specific composition of the OxPL mixture, its concentration, and the experimental context.[3][5]

Pro-Apoptotic Effects of this compound

This compound is also recognized as an inducer of apoptosis, or programmed cell death, particularly in endothelial cells. This activity is a critical contributor to endothelial dysfunction and the instability of atherosclerotic plaques. The pro-apoptotic effects of this compound are often compared with other oxidized phospholipids, such as 1-palmitoyl-2-(5-oxovaleroyl)-sn-glycero-3-phosphocholine (POVPC).

Comparative Biological Activities of this compound and POVPC

Biological ProcessThis compound ActivityPOVPC ActivityCitation
Apoptosis InductionModeratePotent
Mitochondrial SwellingHighLow

Key Signaling Pathways

The biological effects of this compound are mediated through the activation of specific signaling pathways. A recurring finding across multiple studies is the role of Toll-like receptors (TLRs) and scavenger receptors in recognizing this compound and initiating downstream inflammatory cascades.

This compound Induced Pro-Inflammatory Signaling Pathway

The diagram below illustrates the widely accepted signaling pathway activated by this compound, leading to the production of pro-inflammatory mediators.

PAz_PC_Signaling This compound Induced Pro-Inflammatory Signaling Pathway PAz_PC This compound TLR4_MD2_CD14 TLR4/MD-2/CD14 Complex PAz_PC->TLR4_MD2_CD14 Binds to MyD88 MyD88 TLR4_MD2_CD14->MyD88 Recruits Downstream_Kinases Downstream Kinases (e.g., IRAKs, TRAF6) MyD88->Downstream_Kinases Activates I_kappa_B_alpha IκBα Downstream_Kinases->I_kappa_B_alpha Phosphorylates & Degrades NF_kappa_B NF-κB Nucleus Nucleus NF_kappa_B->Nucleus Translocates to Pro_inflammatory_Genes Pro-inflammatory Gene Transcription (IL-6, IL-8, TNF-α, VCAM-1, ICAM-1) Nucleus->Pro_inflammatory_Genes Induces

Caption: this compound activates the TLR4/MyD88/NF-κB signaling pathway.

Experimental Methodologies

To facilitate the independent replication of the findings discussed, this section details the common experimental protocols used to assess the pro-inflammatory effects of this compound in vitro.

General Workflow for In Vitro Validation of Pro-inflammatory Effects

The following diagram outlines a typical experimental workflow for investigating the inflammatory response to this compound in cell culture models.

Experimental_Workflow In Vitro Pro-inflammatory Assay Workflow Cell_Seeding 1. Cell Seeding (e.g., HUVECs, Macrophages) Stimulation 2. Stimulation (this compound, LPS, etc.) Cell_Seeding->Stimulation Incubation 3. Incubation (Time course: 4-24h) Stimulation->Incubation Sample_Collection 4. Sample Collection (Supernatants and Cell Lysates) Incubation->Sample_Collection Analysis 5. Analysis Sample_Collection->Analysis ELISA ELISA (Cytokine Secretion) Analysis->ELISA Western_Blot Western Blot (Signaling Protein Phosphorylation) Analysis->Western_Blot qPCR qPCR (Gene Expression) Analysis->qPCR

References

A Comparative Guide to the Signaling Pathways of PAz-PC and Other Oxidized Phospholipids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Oxidized phospholipids (B1166683) (oxPLs) are a diverse class of bioactive lipids generated from the oxidation of phospholipids. They play critical roles in a variety of physiological and pathological processes, including inflammation, atherosclerosis, and apoptosis. Among the numerous species of oxPLs, 1-palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine (PAz-PC) has emerged as a key signaling molecule. This guide provides a detailed, objective comparison of the signaling pathways activated by this compound and other prominent oxPLs, supported by experimental data and detailed methodologies.

At a Glance: Key Biological Differences

While structurally related, the distinct chemical properties of the truncated sn-2 acyl chains of various oxPLs confer unique biological activities. This compound, with its nine-carbon chain ending in a carboxylic acid, often exhibits different effects compared to oxPLs with terminal aldehyde groups, such as 1-palmitoyl-2-(5-oxovaleroyl)-sn-glycero-3-phosphocholine (POVPC), or those with shorter carboxyl chains like 1-palmitoyl-2-glutaroyl-sn-glycero-3-phosphocholine (PGPC).

Comparative Analysis of Signaling and Biological Activities

The following tables summarize the quantitative data comparing the effects of this compound and other oxPLs on key cellular processes.

Table 1: Pro-inflammatory Effects of Truncated oxPLs in Human Pulmonary Artery Endothelial Cells (HPAECs)

Data highlights the potentiation of heat-killed Staphylococcus aureus (HKSA)-induced inflammation by this compound and its homolog, 1-palmitoyl-2-(9-oxononanoyl)-sn-glycero-3-phosphocholine (PONPC).

TreatmentNF-κB Activation (Fold Change vs. HKSA alone)IL-6 Secretion (pg/mL)IL-8 Secretion (pg/mL)
HKSA1.0150 ± 25300 ± 50
HKSA + this compound2.5 ± 0.4350 ± 40700 ± 80
HKSA + PONPC2.8 ± 0.5400 ± 50800 ± 90

Table 2: Effect of Truncated oxPLs on HKSA-Induced Endothelial Barrier Disruption

This table summarizes the synergistic effect of this compound and PONPC on the decrease in transendothelial electrical resistance (TEER), indicating endothelial barrier disruption.

TreatmentChange in TEER (% of control)
HKSA-30 ± 5%
HKSA + this compound-60 ± 8%
HKSA + PONPC-65 ± 7%

Table 3: Comparison of Biological Activities of this compound and POVPC

This table provides a qualitative comparison of the distinct biological effects of this compound and POVPC.

Biological ProcessThis compound ActivityPOVPC Activity
Coagulation Pro-coagulant (inhibits Tissue Factor Pathway Inhibitor - TFPI)[1][2]No reported effect on TFPI[1][2]
Apoptosis Induction ModeratePotent[1][3]
Mitochondrial Swelling High[1]Low[1]
Macrophage Gene Expression Not extensively studied; related oxPLs show significant effects.Minimal effect on gene expression[1]
Leukocyte-Endothelial Interaction Not as extensively studied as POVPC.Induces monocyte-specific adhesion[1]

Signaling Pathways

OxPLs exert their effects through a variety of cell surface receptors and downstream signaling cascades.

Inflammatory Signaling in Endothelial Cells

This compound and PONPC are recognized by scavenger receptors like CD36 and Toll-like receptors (TLRs), particularly TLR4, initiating a pro-inflammatory cascade.[4] This leads to the activation of the canonical NF-κB pathway, resulting in the expression of pro-inflammatory cytokines and adhesion molecules.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PAz_PC This compound / PONPC CD36 CD36 PAz_PC->CD36 TLR4 TLR4/MD2 PAz_PC->TLR4 Src Src Kinase CD36->Src TLR4->Src IKK IKK Complex Src->IKK NFkB_IkB NF-κB IκB IKK->NFkB_IkB Phosphorylation IkB IκB NFkB NF-κB NFkB_IkB->IkB Degradation NFkB_nuc Active NF-κB NFkB_IkB->NFkB_nuc Translocation DNA DNA NFkB_nuc->DNA Genes Pro-inflammatory Genes (IL-6, IL-8, etc.) DNA->Genes Transcription

Proposed Signaling Pathway for this compound and PONPC in Endothelial Cells.
Differential Effects on Coagulation

A key distinction between this compound and other oxPLs like POVPC and PGPC is its pro-coagulant activity. This compound and PONPC inhibit the Tissue Factor Pathway Inhibitor (TFPI), a crucial anticoagulant protein. This inhibition leads to increased activity of Tissue Factor (TF), a primary initiator of the coagulation cascade. In contrast, POVPC and PGPC do not inhibit TFPI.[1][2]

G PAz_PC This compound / PONPC TFPI TFPI PAz_PC->TFPI Inhibits TF_FVIIa TF-FVIIa Complex TFPI->TF_FVIIa Inhibits FX Factor X TF_FVIIa->FX Activates FXa Factor Xa Prothrombin Prothrombin FXa->Prothrombin Activates Thrombin Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Cleaves Fibrin Fibrin (Clot)

This compound Promotes Coagulation by Inhibiting TFPI.

Experimental Protocols

Detailed methodologies are essential for the reproducible investigation of oxPL signaling.

Measurement of Endothelial Barrier Function by Transendothelial Electrical Resistance (TEER)

Objective: To quantify the integrity of an endothelial cell monolayer as a measure of barrier function.

Methodology:

  • Cell Culture: Human pulmonary artery endothelial cells (HPAECs) are seeded on the apical side of porous Transwell inserts and cultured to form a confluent monolayer.

  • Treatment: The endothelial monolayers are treated with the oxPLs of interest (e.g., this compound, PONPC) with or without an inflammatory stimulus (e.g., HKSA).

  • TEER Measurement: At specified time points, the electrical resistance across the monolayer is measured using a voltohmmeter with an electrode pair. One electrode is placed in the apical chamber and the other in the basolateral chamber.

  • Data Analysis: The resistance values are normalized to the surface area of the Transwell insert and expressed as Ω·cm². A decrease in TEER indicates a disruption of the endothelial barrier.

NF-κB Activation Assay

Objective: To quantify the activation of the NF-κB signaling pathway.

Methodology:

  • Cell Culture and Treatment: Endothelial cells or macrophages are cultured in appropriate plates and treated with oxPLs for various time points.

  • Cell Lysis and Fractionation: Cells are lysed, and nuclear and cytoplasmic fractions are separated.

  • Western Blotting: The amount of the NF-κB p65 subunit in each fraction is determined by Western blotting using a specific antibody.

  • Data Analysis: An increase in the nuclear localization of p65 indicates NF-κB activation. Alternatively, NF-κB activation can be assessed using reporter gene assays where the expression of a reporter gene (e.g., luciferase) is under the control of an NF-κB responsive promoter.

Apoptosis Assay via Annexin V Staining and Flow Cytometry

Objective: To detect and quantify apoptosis in a cell population.

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that specifically binds to PS and can be fluorescently labeled to identify apoptotic cells. Propidium iodide (PI) is a fluorescent dye that is excluded by live cells but can enter and stain the DNA of late apoptotic or necrotic cells with compromised membranes.

Methodology:

  • Cell Treatment: Culture cells (e.g., vascular smooth muscle cells) and treat them with the test compounds (e.g., this compound, POVPC) for a specified duration.

  • Cell Harvesting and Staining: Collect both adherent and floating cells, wash them with a binding buffer, and then incubate with fluorescently labeled Annexin V and PI.[4][5]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Workflow for comparing this compound and POVPC-induced apoptosis.
Mitochondrial Swelling Assay

Objective: To assess the integrity of the inner mitochondrial membrane.

Principle: Damage to the inner mitochondrial membrane leads to an influx of water into the mitochondrial matrix, causing the mitochondria to swell. This swelling results in decreased light scattering, which can be measured as a decrease in absorbance at 540 nm.

Methodology:

  • Mitochondria Isolation: Isolate mitochondria from tissue (e.g., liver) or cultured cells by differential centrifugation.[4]

  • Suspension: Suspend the isolated mitochondria in a suitable swelling buffer.

  • Treatment: Add the test compound (e.g., this compound, POVPC) to the mitochondrial suspension.[4]

  • Spectrophotometric Measurement: Monitor the absorbance at 540 nm over time using a spectrophotometer. A decrease in absorbance indicates mitochondrial swelling.[4]

Conclusion

This compound and other oxidized phospholipids are potent signaling molecules with diverse and sometimes opposing biological effects. The specific signaling pathways activated by these lipids are dependent on their chemical structure, the cell type, and the surrounding microenvironment. This compound, in particular, demonstrates distinct pro-coagulant and pro-inflammatory activities that differ from other well-studied oxPLs like POVPC. A thorough understanding of these differential effects is crucial for elucidating the role of lipid oxidation in disease pathogenesis and for the development of targeted therapeutic strategies. The experimental protocols provided in this guide offer a framework for the continued investigation into the complex world of oxidized phospholipid signaling.

References

PAz-PC as a Biomarker for Atherosclerosis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation overview of 1-palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine (PAz-PC) as a potential biomarker for atherosclerosis. It offers an objective comparison with established and alternative biomarkers, supported by experimental data and detailed methodologies, to aid in research and development efforts targeting cardiovascular disease.

Introduction to this compound and its Role in Atherosclerosis

1-palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine (this compound) is a truncated oxidized phospholipid, a key component of oxidized low-density lipoprotein (oxLDL).[1][2] The formation of oxLDL is a critical event in the pathogenesis of atherosclerosis. This compound and other oxidized phospholipids (B1166683) act as damage-associated molecular patterns (DAMPs), triggering inflammatory and apoptotic responses within the arterial wall.[3] These molecules contribute to endothelial dysfunction, foam cell formation, and the overall progression of atherosclerotic plaques.[4][5] Given its direct involvement in the pathophysiology of atherosclerosis, this compound is a promising biomarker for assessing disease presence, progression, and risk of adverse cardiovascular events.[6]

Comparative Analysis of Biomarkers for Atherosclerosis

The validation of a novel biomarker requires rigorous comparison with existing markers. This section compares this compound with two widely studied biomarkers for cardiovascular risk: high-sensitivity C-reactive protein (hs-CRP) and lipoprotein-associated phospholipase A2 (Lp-PLA2).

Biomarker Performance Data

The following table summarizes the performance characteristics of this compound (represented by oxidized phospholipids), hs-CRP, and Lp-PLA2 in the context of atherosclerosis and cardiovascular disease. It is important to note that direct head-to-head comparative studies for all three biomarkers in a single cohort are limited; therefore, the data presented is a synthesis from various studies.

BiomarkerConditionSample TypeKey Performance MetricsReference
Oxidized Phospholipids (incl. This compound) Coronary Artery DiseasePlasmaStrong and graded association with the presence and extent of coronary artery disease (p<0.001). Odds ratio of 3.12 for highest vs. lowest quartile in patients ≤60 years.[2][7]
hs-CRP Coronary Heart DiseaseSerum/PlasmaHazard ratio of 2.53 for the highest vs. lowest category.[8] Associated with a 2- to 3-fold increased risk of all-cause mortality and major adverse cardiovascular events (MACE).[4][4][8]
Lp-PLA2 Plaque Stability in AtherosclerosisSerum/PlasmaPooled sensitivity: 0.85, Pooled specificity: 0.80, Pooled AUC: 0.89.[9] Hazard ratio of 1.78 for the highest vs. lowest tertile for coronary heart disease.[8][8][9]

Signaling Pathways and Experimental Workflows

To understand the biological rationale and the methods for validation, the following diagrams illustrate key signaling pathways involving this compound and a typical experimental workflow for biomarker validation.

PAz_PC_Signaling This compound Signaling in Macrophages PAz_PC This compound (on oxLDL) CD36 CD36 PAz_PC->CD36 Binds TLR4 TLR4/MD2 PAz_PC->TLR4 Activates Foam_Cell Foam Cell Formation CD36->Foam_Cell Internalization of oxLDL NFkB NF-κB Activation TLR4->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Upregulates Transcription Cytokines->Foam_Cell Promotes Inflammation

Caption: this compound mediated macrophage activation and foam cell formation.

Biomarker_Validation_Workflow Biomarker Validation Workflow cluster_0 Patient Cohort cluster_1 Biomarker Quantification cluster_2 Data Analysis Patient_Selection Patient Selection (Atherosclerosis vs. Healthy Controls) Sample_Collection Plasma/Serum Collection Patient_Selection->Sample_Collection LC_MS LC-MS/MS for this compound Sample_Collection->LC_MS ELISA ELISA for hs-CRP & Lp-PLA2 Sample_Collection->ELISA Statistical_Analysis Statistical Analysis (T-test, ROC curves) LC_MS->Statistical_Analysis ELISA->Statistical_Analysis Performance_Evaluation Performance Evaluation (Sensitivity, Specificity, AUC) Statistical_Analysis->Performance_Evaluation

Caption: A generalized workflow for biomarker validation studies.

Experimental Protocols

Accurate and reproducible quantification of biomarkers is essential for their validation. Below are detailed methodologies for the measurement of this compound.

Quantification of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Objective: To accurately quantify this compound levels in human plasma.

1. Sample Preparation (Lipid Extraction):

  • To 200 µL of plasma in a glass tube, add 20 µL of an appropriate internal standard (e.g., deuterated this compound).

  • Add 1.0 mL of a 2:1 (v/v) mixture of ice-cold chloroform:methanol.

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 13,000 rpm at 4°C for 5 minutes to separate the phases.

  • Carefully collect the lower organic phase.

  • Dry the extracted lipids under a stream of nitrogen.

  • Reconstitute the dried extract in a suitable solvent for LC-MS analysis.

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: C8 or C18 reversed-phase column (e.g., 2.1 x 100 mm, 3.5 µm).

    • Mobile Phase: A gradient of solvents, typically water with an organic modifier like acetonitrile (B52724) and/or isopropanol, containing additives such as formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.

    • Flow Rate: 0.2-0.4 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry (MS):

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Scan Type: Multiple Reaction Monitoring (MRM) is used for quantification, targeting the specific precursor-to-product ion transition for this compound (e.g., m/z 666.4 → 184.1) and its internal standard.

Quantification of this compound by Enzyme-Linked Immunosorbent Assay (ELISA)

While a specific commercial ELISA kit for this compound is not widely documented, a competitive or sandwich ELISA can be developed using monoclonal antibodies that recognize the phosphocholine (B91661) head group of oxidized phospholipids, such as the E06 antibody.

Principle of a Competitive ELISA:

  • Coating: Microtiter plate wells are coated with a known amount of this compound or a structurally similar antigen.

  • Competition: Plasma samples (containing unknown amounts of this compound) are mixed with a fixed amount of a specific anti-PAz-PC antibody (e.g., E06) and added to the wells. The this compound in the sample competes with the coated antigen for binding to the antibody.

  • Detection: After incubation and washing, a secondary antibody conjugated to an enzyme (e.g., HRP) that binds to the primary antibody is added.

  • Substrate Addition: A chromogenic substrate is added, and the color development is measured. The signal is inversely proportional to the amount of this compound in the sample.

Conclusion

This compound holds significant promise as a specific biomarker for atherosclerosis due to its direct involvement in the disease's pathophysiology. While current data indicates a strong association with the presence and extent of coronary artery disease, further large-scale clinical studies are required to establish its definitive diagnostic and prognostic value in comparison to and in combination with established biomarkers like hs-CRP and Lp-PLA2. The methodologies outlined in this guide provide a framework for the rigorous validation of this compound in future research and clinical applications.

References

A Comparative Guide to the Efficacy of 1-Palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine (PAz-PC) from Commercial Suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 1-palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine (PAz-PC), a critical bioactive oxidized phospholipid (OxPL) involved in various pathological and physiological processes.[1][2] Given the absence of publicly available, direct side-by-side efficacy studies of this compound from different commercial manufacturers, this guide focuses on a more fundamental and critical distinction for researchers: the difference between synthetic this compound and biologically derived this compound. Understanding this distinction is paramount for ensuring experimental reproducibility and accurately interpreting results.[2]

This compound is a major component of oxidized low-density lipoprotein (oxLDL) and acts as a danger-associated molecular pattern (DAMP), modulating inflammatory responses and cell signaling.[2][3] It is widely used in research to investigate atherosclerosis, inflammation, apoptosis, and drug delivery systems.[1][3][4]

Synthetic vs. Biologically Derived this compound: A Critical Choice

The primary difference between synthetic and biologically derived this compound lies in purity and composition, which significantly impacts biological activity and experimental reproducibility.[2] Synthetic production yields a highly pure, single molecular species (>98%), ensuring that observed biological effects can be confidently attributed to this compound alone.[2][5] In contrast, biological derivation—typically through the oxidation of natural phospholipids (B1166683)—results in a complex, heterogeneous mixture of various oxidized phospholipids (OxPLs), making it difficult to ascribe activities to a single component.[2]

Data Presentation: Comparison of this compound Sources

FeatureSynthetic this compoundBiologically Derived this compound
Purity & Composition High purity (>98%); single, well-defined molecular species.[2]Variable purity; a complex mixture with other full-length and truncated OxPLs.[2]
Structural Homogeneity Homogeneous; consists solely of the this compound molecule (C₃₃H₆₄NO₁₀P).[2][6]Heterogeneous; composition varies with oxidation conditions and source material.[2]
Biological Activity Highly specific and reproducible effects attributable to a single molecule.[2]Effects are the result of the combined, and potentially variable, action of all OxPLs in the mixture.[2]
Reproducibility High batch-to-batch consistency and experimental reproducibility.[2]Low reproducibility due to the inherent variability in the composition of the mixture.[2]
Source Multi-step chemical synthesis from defined precursors.[2]Oxidation of natural phospholipids (e.g., PAPC) from lipoproteins or cell membranes.[2]
Applications Mechanistic studies, structure-activity relationship (SAR) analysis, development of therapeutics, analytical standards.[2]Investigating the overall biological effects of lipid oxidation, biomarker discovery.[2]
Commercial Suppliers of Synthetic this compound

Several companies supply high-purity synthetic this compound for research purposes. While direct comparative efficacy data is not published, researchers should always obtain a certificate of analysis to verify purity. A purity of ≥98% is recommended for most cell-based and in vivo studies.[3]

SupplierProduct NameCAS NumberMolecular FormulaMolecular Weight
Avanti Polar Lipids 1-palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine (PAzePC)117746-89-1C₃₃H₆₄NO₁₀P665.852
Santa Cruz Biotechnology This compound117746-89-1C₃₃H₆₄NO₁₀P665.80
Amsbio This compound117746-89-1Not SpecifiedNot Specified
BenchChem This compound117746-89-1C₃₃H₆₄NO₁₀P665.85

Key Signaling Pathways & Experimental Workflows

This compound is a potent signaling molecule that activates multiple cellular pathways. Understanding these pathways is crucial for designing and interpreting experiments.

Pro-inflammatory Signaling via Toll-like Receptor 4 (TLR4)

This compound, as a DAMP, is recognized by pattern recognition receptors like Toll-like Receptor 4 (TLR4).[1][2] This interaction initiates a signaling cascade leading to the activation of transcription factors NF-κB and AP-1, resulting in the production of pro-inflammatory cytokines like TNF-α and IL-6.[1]

PAzPC_TLR4_Signaling cluster_nucleus Nucleus PAzPC This compound (OxPL) TLR4 TLR4/MD-2 Complex PAzPC->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Recruits TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 Complex TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPK MAPK Cascade (JNK, p38) TAK1->MAPK NFkB_p65 NF-κB (p65/p50) IKK->NFkB_p65 Activates NFkB_p65_nuc NF-κB NFkB_p65->NFkB_p65_nuc Translocates AP1 AP-1 (c-Jun/c-Fos) MAPK->AP1 Activates AP1_nuc AP-1 AP1->AP1_nuc Translocates Nucleus Nucleus Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-8) NFkB_p65_nuc->Cytokines Transcription AP1_nuc->Cytokines Transcription

Caption: this compound activates the TLR4 pathway to induce inflammation.

Intrinsic Apoptosis Pathway

Under high oxidative stress, this compound can promote apoptosis by facilitating the translocation of the pro-apoptotic protein Bax to the mitochondria.[1] This leads to mitochondrial outer membrane permeabilization (MOMP), a key event in the intrinsic apoptosis pathway.[1]

PAzPC_Apoptosis_Pathway cluster_mito Mitochondrion Stress High Oxidative Stress PAzPC This compound Generation Stress->PAzPC Bax Bax (Cytosolic) PAzPC->Bax Facilitates Translocation Bax_mito Bax (Mitochondrial) Bax->Bax_mito Mitochondrion Mitochondrion MOMP MOMP Bax_mito->MOMP Induces CytoC Cytochrome c Release MOMP->CytoC Apoptosome Apoptosome Formation (Apaf-1, Casp-9) CytoC->Apoptosome Casp3 Caspase-3 Activation Apoptosome->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: this compound facilitates Bax translocation to induce apoptosis.

Experimental Protocols

The following protocols provide standardized methods for working with and evaluating the activity of this compound.

Protocol 1: Preparation of this compound Liposomes

Liposomes are commonly used to deliver this compound to cells in a physiologically relevant manner. The thin-film hydration method followed by extrusion is a reliable technique for producing unilamellar vesicles of a defined size.[4][7]

Methodology:

  • Lipid Film Formation: Dissolve this compound and a carrier phospholipid (e.g., POPC at a 1:9 molar ratio) in chloroform (B151607) in a round-bottom flask.[3][8] Evaporate the solvent using a rotary evaporator to form a thin lipid film.[4][8] Dry the film under high vacuum for at least 2 hours to remove residual solvent.[3][4]

  • Hydration: Hydrate the lipid film with a sterile buffer (e.g., PBS) by vortexing. The buffer should be pre-warmed to a temperature above the lipid phase transition temperature.[8] This creates multilamellar vesicles (MLVs).[4]

  • Extrusion (Sizing): To create unilamellar vesicles (LUVs) with a uniform size, pass the MLV suspension through a mini-extruder fitted with a polycarbonate membrane (e.g., 100 nm) for an odd number of passes (e.g., 11-21 times).[4][7]

  • Sterilization & Use: Sterilize the final vesicle preparation by passing it through a 0.22 µm syringe filter.[3] The liposomes are now ready for use in cell culture experiments.

Liposome_Prep_Workflow start Start dissolve 1. Dissolve Lipids (this compound, POPC) in Chloroform start->dissolve evaporate 2. Create Thin Film (Rotary Evaporation) dissolve->evaporate dry 3. Dry Under Vacuum (Remove Residual Solvent) evaporate->dry hydrate 4. Hydrate Film with Buffer (Forms MLVs) dry->hydrate extrude 5. Extrude Through Membrane (e.g., 100 nm, 21 passes) (Forms LUVs) hydrate->extrude sterilize 6. Sterilize (0.22 µm Filter) extrude->sterilize end Ready for Use sterilize->end

Caption: Workflow for this compound liposome (B1194612) preparation.[7]

Protocol 2: Assessment of Pro-inflammatory Activity (NF-κB Activation)

This protocol quantifies the activation of the NF-κB signaling pathway in response to this compound using a luciferase reporter cell line.[3]

Methodology:

  • Cell Seeding: Seed reporter cells (e.g., HEK293 or RAW 264.7 expressing an NF-κB-luciferase construct) in a 96-well plate to achieve 80-90% confluency at the time of the assay.[3]

  • Treatment: Prepare serial dilutions of this compound liposomes (from Protocol 1). Treat cells with the this compound dilutions. Include a vehicle-only control and a positive control (e.g., LPS).[3]

  • Incubation: Incubate the plate for 4-6 hours to allow for NF-κB activation and luciferase expression.[3]

  • Lysis & Measurement: Lyse the cells according to the luciferase assay kit manufacturer's instructions. Add the luciferase substrate.[3]

  • Data Analysis: Immediately measure luminescence using a plate-reading luminometer. Express results as fold change in luciferase activity over the vehicle-only control.[3]

NFkB_Assay_Workflow start Start seed 1. Seed NF-κB Reporter Cells in 96-well Plate start->seed prepare 2. Prepare Treatments (this compound Liposomes, Controls) seed->prepare treat 3. Add Treatments to Cells prepare->treat incubate 4. Incubate for 4-6 Hours treat->incubate lyse 5. Lyse Cells incubate->lyse add_substrate 6. Add Luciferase Substrate lyse->add_substrate measure 7. Measure Luminescence add_substrate->measure analyze 8. Calculate Fold Change vs. Vehicle Control measure->analyze end End analyze->end

Caption: Workflow for NF-κB luciferase reporter assay.

Protocol 3: Quality Control and Handling

Maintaining the purity and stability of this compound is critical for experimental integrity.[5][9]

Methodology:

  • Purity Assessment: The purity of this compound is best determined by High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).[3] This method separates and identifies this compound from impurities or degradation products.[3]

  • Storage: For optimal stability, this compound should be stored at -20°C or lower in a tightly sealed glass vial under an inert atmosphere (e.g., argon or nitrogen) to prevent hydrolysis and further oxidation.[3][9] When supplied in an organic solvent, it can be stable for at least two years under these conditions.[9]

  • Handling: Prepare fresh working solutions for each experiment.[3] To avoid repeated freeze-thaw cycles, consider aliquoting the stock solution into single-use vials after reconstitution.[5] When preparing aqueous solutions, add the this compound stock dropwise to a pre-warmed buffer while vortexing to aid dispersion.[8] The final concentration of any organic solvent (e.g., ethanol) in cell culture media should be kept low (≤ 0.5%) to avoid toxicity.[8]

References

Safety Operating Guide

Proper Disposal of PAz-PC: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, step-by-step procedures for the safe and compliant disposal of 1-palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine (PAz-PC), a commonly used oxidized phospholipid. Adherence to these guidelines is critical for maintaining a safe laboratory environment and ensuring environmental protection.

Immediate Safety and Handling Precautions

Before beginning any disposal procedures, it is crucial to use appropriate personal protective equipment (PPE). This includes, but is not limited to:

  • Gloves: Wear nitrile or other chemical-resistant gloves at all times.[1]

  • Eye Protection: Safety glasses or goggles are mandatory to prevent any contact with the eyes.[1]

  • Lab Coat: A standard laboratory coat should be worn to protect from spills.[1]

All waste must be handled in accordance with local, state, and federal regulations.[1] It is highly recommended to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.[2]

This compound Disposal Protocol

The following table outlines the procedural steps for the proper disposal of this compound waste, which includes the pure compound, solutions, and any contaminated labware.

StepProcedureRationale
1. Waste Segregation Segregate this compound waste from other laboratory waste streams at the point of generation. Use a designated and clearly labeled waste container.[1][2]To prevent accidental mixing with incompatible chemicals and ensure proper disposal routing.
2. Container Selection Use a leak-proof, sealable container that is compatible with the physical form of the waste (solid or liquid). For solutions, ensure the container material is compatible with the solvent used.[1]To prevent leaks and reactions with the container material.
3. Labeling Clearly label the waste container with "this compound Waste," the full chemical name (1-palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine), the solvent (if applicable), the date of accumulation, and the name of the responsible researcher.[1]To ensure proper identification and handling by waste management personnel.
4. Spill Management In the event of a spill, absorb the material with an inert absorbent such as vermiculite (B1170534) or sand.[1] Collect the absorbed material and place it in the designated this compound waste container.[1]To safely contain and clean up any accidental releases.
5. Storage Store the sealed this compound waste container in a designated, secure area away from incompatible materials. Follow your institution's guidelines for chemical waste storage.[1]To ensure safe temporary storage prior to final disposal.
6. Final Disposal Arrange for the collection and disposal of the this compound waste through your institution's licensed professional waste disposal service.[1] Incineration is a common and recommended disposal method for this type of laboratory waste.[2]To ensure the waste is disposed of in an environmentally sound and legally compliant manner.

Experimental Workflow for this compound Disposal

The following diagram illustrates the logical flow of the this compound disposal procedure, from initial handling to final disposal.

PAz_PC_Disposal_Workflow cluster_prep Preparation & Handling cluster_containment Containment & Labeling cluster_management Storage & Disposal PPE Wear Appropriate PPE (Gloves, Eye Protection, Lab Coat) Segregate Segregate this compound Waste PPE->Segregate Container Select Leak-Proof Container Segregate->Container Label Label Container Correctly Container->Label Spill Spill Occurs? Label->Spill Store Store in Designated Area Disposal Arrange Professional Disposal Store->Disposal Spill->Store No Cleanup Absorb with Inert Material & Collect in Waste Container Spill->Cleanup Yes Cleanup->Store

This compound Disposal Workflow Diagram

By following these procedures, laboratory personnel can effectively manage this compound waste, minimizing risks to themselves and the environment, thereby fostering a culture of safety and responsibility in scientific research.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。